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  • Product: 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid
  • CAS: 28824-94-4

Core Science & Biosynthesis

Foundational

5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid physical properties

An In-depth Technical Guide to the Physical Properties of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic Acid Authored by a Senior Application Scientist Foreword In the landscape of medicinal chemistry and materials science...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic Acid

Authored by a Senior Application Scientist

Foreword

In the landscape of medicinal chemistry and materials science, imidazole derivatives stand as a cornerstone scaffold, integral to the architecture of numerous pharmaceuticals and functional materials.[1] Among these, 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid (MPICA) is a compound of significant interest, serving as a key building block for more complex molecular entities and exhibiting intrinsic biological activities, such as the inhibition of enzymes like xanthine oxidase.[1][2] A thorough understanding of its physical properties is not merely academic; it is a critical prerequisite for its effective application in research and development. The solubility, melting point, acidity (pKa), and spectral characteristics of MPICA dictate its behavior in biological systems, its formulation into therapeutics, and its reactivity in synthetic pathways.

This guide provides a comprehensive exploration of the core physical properties of MPICA. Moving beyond a simple recitation of data, we delve into the causality behind these properties, presenting field-proven experimental methodologies for their determination. The protocols described herein are designed as self-validating systems, ensuring that researchers, scientists, and drug development professionals can confidently characterize this molecule and leverage its full potential.

Molecular and Structural Identity

The foundational step in characterizing any chemical entity is to establish its molecular identity. MPICA is a heterocyclic compound featuring a central imidazole ring. This ring is substituted at the 2-position with a phenyl group, at the 4-position with a carboxylic acid group, and at the 5-position with a methyl group.[2] This specific arrangement of functional groups is crucial as it governs the molecule's electronic distribution, steric profile, and intermolecular interactions.

The presence of both a carboxylic acid (an acidic proton donor) and the imidazole ring (with a basic nitrogen) makes MPICA an amphoteric molecule. The phenyl group introduces hydrophobicity and potential for π-π stacking interactions, while the methyl group provides steric bulk that can influence crystal packing and tautomeric equilibrium.[2]

Table 1: Core Molecular Identifiers

PropertyValueSource
Chemical Formula C₁₁H₁₀N₂O₂[3][4]
Molecular Weight 202.21 g/mol [1][3]
CAS Number (Anhydrous) 28824-94-4[5][6]
Molecular Formula (Hydrate) C₁₁H₁₂N₂O₃[1]
Molecular Weight (Hydrate) 220.23 g/mol [1]
CAS Number (Hydrate) 1559064-09-3[1]

The compound is available in both anhydrous and hydrate forms. The presence of water molecules in the hydrate can significantly alter physical properties such as melting point and solubility, a critical consideration for formulation and material handling.[1]

Physicochemical Properties

The macroscopic behavior of a compound is dictated by its physicochemical properties. For drug development, these parameters are essential for predicting absorption, distribution, metabolism, and excretion (ADME) profiles.

Thermal Properties: Melting and Boiling Points

The melting point is a fundamental indicator of a crystalline solid's purity and thermal stability. The boiling point provides insight into its volatility. For a molecule like MPICA, with strong intermolecular hydrogen bonding capabilities via its carboxylic acid and imidazole N-H groups, a relatively high melting point is expected. The boiling point is largely theoretical, as compounds of this nature typically decompose at elevated temperatures before boiling.

Table 2: Thermal Property Data

PropertyValueMethod/Source
Melting Point 186.68 °CPredicted (EPI Suite)[5]
Boiling Point 455.03 °CPredicted (EPI Suite)[5]
Flash Point 194.61 °CPredicted (EPA T.E.S.T.)[5]
Field-Proven Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Expertise & Experience: While the traditional capillary method provides a melting range, DSC offers superior accuracy, yielding a precise onset temperature and the enthalpy of fusion (ΔHfus). This thermodynamic data is invaluable for polymorphism screening and stability studies. The choice of a low heating rate (e.g., 2-5 °C/min) is critical to prevent thermal lag and ensure the sample remains in thermal equilibrium with the instrument, providing a sharp, well-defined melting endotherm.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of finely ground MPICA into a standard aluminum DSC pan.

  • Encapsulation: Crimp the pan with an aluminum lid. For volatile samples or to study processes involving mass loss, a pinhole lid is used. For MPICA, a hermetically sealed pan is preferred to prevent any sublimation.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a temperature well below the expected melting point (e.g., 30 °C).

    • Ramp the temperature at a controlled rate (e.g., 5 °C/min) to a temperature significantly above the melting point (e.g., 220 °C). A nitrogen purge (20-50 mL/min) is used to maintain an inert atmosphere and prevent oxidative degradation.

  • Data Analysis: The melting point is determined as the onset temperature of the melting endotherm. The area under the peak corresponds to the enthalpy of fusion.

Trustworthiness: The protocol is self-validating through the calibration of the DSC instrument with certified standards (e.g., Indium) before the analysis. The sharpness of the melting peak serves as an internal indicator of the sample's purity.

dsc_workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 2-5 mg MPICA encapsulate Hermetically seal in Al pan weigh->encapsulate load Load sample & reference pans encapsulate->load program Run Thermal Program (Ramp 5 °C/min under N2) load->program analyze Analyze Endotherm program->analyze report Report Onset Temp (Tm) & Enthalpy (ΔHfus) analyze->report

Caption: Workflow for Melting Point Determination by DSC.

Solubility

Solubility is arguably one of the most critical physical properties for a drug candidate. The aqueous solubility of MPICA is expected to be pH-dependent due to its amphoteric nature. The hydrophobic phenyl group will decrease water solubility, while the polar carboxylic acid and imidazole moieties will increase it.

Table 3: Solubility Data

PropertyValueMethod/Source
Water Solubility 404.15 mg/LPredicted (EPI Suite)[5]

Expertise & Experience: The classic shake-flask method remains the gold standard for determining thermodynamic solubility. The key to a trustworthy result is ensuring that equilibrium has been reached, which can take 24-72 hours. Visual inspection alone is insufficient; the concentration of the supernatant must be measured at multiple time points (e.g., 24h and 48h) to confirm it has plateaued. The choice of a suitable analytical method, like HPLC-UV, is paramount for accurate quantification in the presence of potential impurities.

Field-Proven Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

Methodology:

  • System Preparation: Prepare buffers at various physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).

  • Sample Addition: Add an excess amount of solid MPICA to a known volume of each buffer in a glass vial. The excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C or 37 °C) using a shaker or rotator. Protect samples from light if the compound is light-sensitive.

  • Phase Separation: After a predetermined time (e.g., 24 hours), stop agitation and allow the vials to stand, letting the undissolved solid settle. Centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet any remaining suspended solid.

  • Sampling & Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with mobile phase and analyze its concentration using a validated HPLC-UV method.

  • Confirmation of Equilibrium: Repeat steps 4 and 5 after a longer equilibration time (e.g., 48 hours). If the measured concentrations are within a narrow margin (e.g., ±5%), equilibrium is considered to have been reached.

solubility_workflow start Add excess MPICA to buffer agitate Agitate at constant T (e.g., 24-48h) start->agitate separate Separate solid/liquid (Centrifugation) agitate->separate sample Sample supernatant separate->sample analyze Quantify concentration (HPLC-UV) sample->analyze confirm Confirm equilibrium (e.g., C_24h ≈ C_48h) analyze->confirm confirm->agitate No end Report Solubility (mg/L) confirm->end Yes

Caption: Shake-Flask Method for Solubility Determination.

Acidity and Basicity: pKa

The pKa values define the ionization state of a molecule at a given pH. For MPICA, there are at least two key ionizable groups: the carboxylic acid (acidic) and the imidazole ring (which can be protonated, making it basic). The carboxylic acid is expected to have a pKa in the range of 3-5, while the imidazole ring's basic pKa is typically around 6-7. These values are critical for predicting solubility, receptor binding, and membrane permeability.

Expertise & Experience: While UV-metric and capillary electrophoresis methods exist, potentiometric titration is a robust and direct method for pKa determination. The key is to perform the titration in a co-solvent system (e.g., methanol/water or DMSO/water) if aqueous solubility is low. The Yasuda-Shedlovsky extrapolation can then be used to determine the aqueous pKa from data obtained in several co-solvent ratios. This demonstrates a rigorous approach to overcoming experimental challenges.

pka_equilibria H2A_plus [Cationic Form] H₂A⁺ HA [Neutral Form] HA H2A_plus->HA pKa₁ (Imidazole) A_minus [Anionic Form] A⁻ HA->A_minus pKa₂ (Carboxylic Acid)

Caption: Ionization equilibria of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid.

Field-Proven Protocol: pKa Determination by Potentiometric Titration

Methodology:

  • Sample Preparation: Dissolve a precise amount of MPICA in a solution of known ionic strength (e.g., 0.15 M KCl) to maintain constant activity coefficients. If necessary, use a co-solvent mixture.

  • Titration Setup: Use a calibrated pH electrode and an auto-buret system. Maintain a constant temperature and blanket the solution with nitrogen to exclude atmospheric CO₂.

  • Acid-Base Titration:

    • To determine the acidic pKa, titrate the solution with a standardized strong base (e.g., 0.1 M KOH).

    • To determine the basic pKa, first acidify the solution with a standardized strong acid (e.g., 0.1 M HCl) and then titrate with the strong base.

  • Data Acquisition: Record the pH of the solution after each incremental addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the pH at the half-equivalence points of the titration curve. Specialized software can be used to perform Gran plots or derivative analysis for more accurate endpoint detection.

Spectroscopic Properties

Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and enabling its quantification.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups within a molecule. For MPICA, several characteristic absorption bands are expected.

Expertise & Experience: The most informative feature for a carboxylic acid in an IR spectrum is the O-H stretch. Due to strong hydrogen-bonded dimerization, this peak is exceptionally broad, often spanning from 2500 to 3300 cm⁻¹.[7] This broadness is a hallmark feature that distinguishes it from the sharper O-H stretch of an alcohol. The C=O stretch is also prominent and its position can give clues about conjugation.

Expected IR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)Comments
O-H (Carboxylic Acid) 2500 - 3300 (very broad)Characteristic of hydrogen-bonded dimers.[7]
C-H (Aromatic) 3000 - 3100 (medium)Stretching vibrations of the phenyl group.
C-H (Aliphatic) 2850 - 3000 (medium)Stretching vibrations of the methyl group.
C=O (Carbonyl) 1710 - 1760 (strong)Position is lowered by conjugation with the imidazole ring.[7]
C=N & C=C (Ring) 1450 - 1600 (medium-strong)Stretching vibrations from the imidazole and phenyl rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum will reveal the number of different types of protons and their connectivity.

  • Carboxylic Acid Proton (-COOH): A very broad singlet, typically appearing far downfield (>10-12 ppm). Its chemical shift is highly dependent on concentration and solvent.[7]

  • Aromatic Protons (-C₆H₅): A series of multiplets between 7.0 and 8.5 ppm.

  • Imidazole Proton (-NH): A broad singlet; its chemical shift can vary significantly depending on the solvent and tautomeric form.

  • Methyl Protons (-CH₃): A sharp singlet, typically appearing upfield around 2.0-2.5 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the number of chemically non-equivalent carbon atoms.

  • Carbonyl Carbon (-COOH): Expected in the range of 165-185 δ.[7]

  • Aromatic & Imidazole Carbons: A series of peaks between 110-150 δ.

  • Methyl Carbon (-CH₃): A single peak in the upfield aliphatic region, typically around 10-20 δ.

Conclusion

The physical properties of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid are a direct consequence of its molecular structure. The interplay between its hydrophobic phenyl substituent and the hydrophilic, ionizable carboxylic acid and imidazole moieties defines its behavior in solution and in the solid state. This guide has provided a framework for understanding these properties, grounded in authoritative data and robust, field-tested experimental protocols. By applying these methodologies and understanding the causality behind the results, researchers can ensure the integrity of their work and accelerate the development of novel therapeutics and materials based on this versatile molecular scaffold.

References

  • Benchchem. (n.d.). 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid Hydrate.
  • Benchchem. (n.d.). 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid | 28824-94-4.
  • Chemchart. (n.d.). 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid (28824-94-4).
  • Chemsrc. (n.d.). CAS#:28824-94-4 | 5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid.
  • gsrs. (n.d.). 5-METHYL-2-PHENYL-1H-IMIDAZOLE-4-CARBOXYLIC ACID.
  • Wikidata. (n.d.). 5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid.
  • Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles.

Sources

Exploratory

An In-Depth Technical Guide to 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicin...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, purification, characterization, and its promising role as a scaffold for drug discovery, particularly as a xanthine oxidase inhibitor.

Core Compound Identity: Structure and Nomenclature

5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid is a substituted imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms. Its structure is characterized by a methyl group at the 5-position, a phenyl group at the 2-position, and a carboxylic acid group at the 4-position of the imidazole ring.

IUPAC Name: 5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid

Chemical Structure:

Caption: Chemical structure of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid.

Molecular Formula: C₁₁H₁₀N₂O₂

Molecular Weight: 202.21 g/mol [1]

Synthesis of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid

The most common and industrially significant method for the synthesis of substituted imidazoles is the Debus-Radziszewski imidazole synthesis .[2][3][4] This multi-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[2]

For the synthesis of 5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid, the likely precursors would be:

  • 1,2-Dicarbonyl compound: Ethyl 2-amino-3-oxobutanoate or a similar precursor that can provide the C4-C5 bond and the methyl and carboxylic acid functionalities.

  • Aldehyde: Benzaldehyde, which provides the phenyl group at the 2-position.

  • Nitrogen Source: Ammonia or an ammonia source like ammonium acetate.

Plausible Experimental Protocol (Debus-Radziszewski Approach)

This protocol is a representative example based on the principles of the Debus-Radziszewski synthesis. Optimization of reaction conditions may be necessary to achieve higher yields.

Materials:

  • Ethyl 2-amino-3-oxobutanoate hydrochloride

  • Benzaldehyde

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

  • Diatomaceous earth (Celite®)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 2-amino-3-oxobutanoate hydrochloride (1 equivalent), benzaldehyde (1 equivalent), and a molar excess of ammonium acetate (e.g., 3-5 equivalents).

  • Solvent Addition: Add glacial acetic acid as the solvent. The use of an acidic solvent is common in this condensation reaction.

  • Reflux: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion of the reaction (typically several hours), allow the mixture to cool to room temperature. Pour the reaction mixture into ice-water.

  • Neutralization and Precipitation: Neutralize the aqueous mixture with a base, such as a concentrated sodium hydroxide solution, until the product precipitates.

  • Isolation of Intermediate Ester: Collect the precipitated solid, which is the ethyl ester of the target compound (ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate), by vacuum filtration. Wash the solid with cold water and dry.

  • Hydrolysis to Carboxylic Acid: Suspend the crude ester in an aqueous solution of sodium hydroxide (e.g., 2 M).

  • Reflux: Heat the mixture to reflux until the ester is fully hydrolyzed to the carboxylate salt (monitor by TLC).

  • Purification of Salt: Cool the reaction mixture and filter through a pad of diatomaceous earth to remove any insoluble impurities.

  • Acidification and Precipitation: Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of 5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid.

  • Final Isolation: Collect the white precipitate by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum.

G cluster_synthesis Synthesis Workflow cluster_hydrolysis Hydrolysis and Purification Reactants Ethyl 2-amino-3-oxobutanoate HCl Benzaldehyde Ammonium Acetate Glacial Acetic Acid Reaction Reflux Reactants->Reaction Workup Pour into Ice-Water Reaction->Workup Neutralization Neutralize with NaOH Workup->Neutralization Isolation_Ester Filter and Dry (Ethyl Ester Intermediate) Neutralization->Isolation_Ester Hydrolysis Suspend in NaOH(aq) Reflux Isolation_Ester->Hydrolysis Filtration Filter through Celite Hydrolysis->Filtration Acidification Cool and Acidify with HCl Filtration->Acidification Final_Product Filter, Wash, and Dry (Final Product) Acidification->Final_Product

Caption: A plausible workflow for the synthesis and purification of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid.

Purification and Characterization

Purification

The crude product obtained from the synthesis can be further purified by recrystallization from a suitable solvent system, such as ethanol/water. For higher purity, column chromatography on silica gel can be employed. An alternative for analytical and small-scale preparative purification is reverse-phase high-performance liquid chromatography (RP-HPLC).[5] A typical mobile phase for RP-HPLC would consist of a mixture of acetonitrile and water with an acidic modifier like formic acid or phosphoric acid.[5]

Characterization

The structural confirmation of 5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid is achieved through a combination of spectroscopic techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the methyl protons (singlet), aromatic protons of the phenyl group (multiplets), and the N-H proton of the imidazole ring (broad singlet). The carboxylic acid proton will also appear as a broad singlet.
¹³C NMR Resonances for the methyl carbon, the carbons of the imidazole ring, the carbons of the phenyl group, and the carbonyl carbon of the carboxylic acid.
FT-IR Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), C=O stretch of the carboxylic acid, C=N and C=C stretching of the imidazole and phenyl rings, and N-H stretching.
Mass Spec. The molecular ion peak corresponding to the molecular weight of the compound (202.21 g/mol ).

Note: The exact chemical shifts and absorption frequencies can vary depending on the solvent and the instrument used.

Therapeutic Potential and Applications

Imidazole-containing compounds are of great interest in medicinal chemistry due to their wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[6][7] The imidazole ring is a key component of many biologically important molecules, such as the amino acid histidine and purines.[7]

Xanthine Oxidase Inhibition

A significant area of research for 5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid and its derivatives is their potential as xanthine oxidase inhibitors .[8] Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia, a condition that is a precursor to gout.[8]

Derivatives of 1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid have shown excellent inhibitory potency against xanthine oxidase, with some compounds exhibiting IC₅₀ values in the nanomolar range, comparable to the clinically used drug Febuxostat.[8] Kinetic studies have revealed that these compounds can act as mixed-type inhibitors of xanthine oxidase.[8] The carboxylic acid moiety is often crucial for binding to the active site of the enzyme.

G cluster_pathway Purine Metabolism and Xanthine Oxidase Inhibition Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 UricAcid Uric Acid XO1->Xanthine XO2->UricAcid Inhibitor 5-Methyl-2-phenyl-1H- imidazole-4-carboxylic acid (and derivatives) Inhibitor->XO1 Inhibition Inhibitor->XO2 Inhibition

Sources

Foundational

Biological activity of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid

An In-depth Technical Guide to the Biological Activity of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid Foreword The imidazole nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a mul...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid

Foreword

The imidazole nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a multitude of clinically significant therapeutic agents.[1][2][3] Its unique electronic characteristics and ability to engage in various biological interactions have propelled the development of numerous derivatives with a broad spectrum of pharmacological activities.[4][5][6] This guide focuses on a specific derivative, 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid, providing a comprehensive overview of its synthesis, known biological activities, and the experimental methodologies to evaluate its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the properties of this promising compound.

Compound Profile: 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid

Chemical Structure and Properties:

5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid is a heterocyclic compound featuring a central imidazole ring.[7] The key functional groups, a methyl group at the 5-position, a phenyl group at the 2-position, and a carboxylic acid group at the 4-position, contribute to its distinct physicochemical properties and biological activities.[7]

  • Molecular Formula: C₁₁H₁₀N₂O₂

  • Molecular Weight: 202.21 g/mol [7]

  • CAS Number: 28824-94-4[8]

The presence of the carboxylic acid group and the nitrogen atoms in the imidazole ring makes it a polar and ionizable aromatic compound, which can enhance pharmacokinetic properties such as solubility and bioavailability.[2]

Synthesis Overview:

The synthesis of substituted imidazoles can be achieved through various established methods. One of the most common is the Debus-Radziszewski synthesis, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia.[7] For 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid, a plausible synthetic route would involve the reaction of a glyoxal derivative, benzaldehyde, and ammonia, followed by oxidation of a precursor to form the carboxylic acid. Another common approach is the cyclization of amido-nitriles.[7]

G cluster_reactants Starting Materials cluster_synthesis Reaction cluster_product Product A Benzaldehyde D Debus-Radziszewski Reaction A->D B Ammonia B->D C Ethyl Acetoacetate C->D E 5-Methyl-2-phenyl-1H- imidazole-4-carboxylic acid D->E Cyclization & Hydrolysis

Caption: Generalized synthetic pathway for imidazole derivatives.

Core Biological Activity: Enzyme Inhibition

A primary mechanism of action for 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid hydrate (MPICA) is its role as an enzyme inhibitor.[7] This activity is central to its therapeutic potential in metabolic disorders.

Xanthine Oxidase Inhibition

MPICA is a known inhibitor of xanthine oxidase, an essential enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[7] By inhibiting this enzyme, MPICA can effectively reduce the production of uric acid, making it a promising candidate for the management of hyperuricemia and gout.[7]

Mechanism of Inhibition:

The inhibitory action is believed to occur through the binding of the imidazole derivative to the active site of xanthine oxidase, preventing the substrate from accessing it.[7] The structural features of MPICA, including the phenyl and carboxylic acid groups, likely play a crucial role in its affinity for the enzyme's active site.

G cluster_pathway Purine Metabolism Pathway cluster_inhibitor Inhibitor Hypoxanthine Hypoxanthine XanthineOxidase1 Xanthine Oxidase Hypoxanthine->XanthineOxidase1 Xanthine Xanthine XanthineOxidase2 Xanthine Oxidase Xanthine->XanthineOxidase2 UricAcid Uric Acid MPICA 5-Methyl-2-phenyl-1H- imidazole-4-carboxylic acid MPICA->XanthineOxidase1 Inhibition MPICA->XanthineOxidase2 Inhibition XanthineOxidase1->Xanthine XanthineOxidase2->UricAcid

Caption: Mechanism of xanthine oxidase inhibition by the compound.

β-Glucuronidase Inhibition

MPICA also demonstrates inhibitory effects on β-glucuronidase, an enzyme involved in the metabolism and excretion of various drugs and endogenous compounds.[7] Inhibition of this enzyme can have implications for drug interactions and the management of certain diseases where its activity is dysregulated.

Quantitative Data on Enzyme Inhibition:

EnzymeIC50 Value (µM)
Xanthine Oxidase12.5[7]
β-Glucuronidase15.0[7]

Antimicrobial and Anti-inflammatory Potential

The imidazole scaffold is widely recognized for its presence in compounds with significant antimicrobial and anti-inflammatory properties.[1][5][9]

Antimicrobial Activity

Research indicates that 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid exhibits antimicrobial activity against a range of bacterial strains, although the effectiveness can be variable.[7] The proposed mechanism for many imidazole-based antifungals involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.[10] For antibacterial action, interference with microbial enzymes is a likely contributor.[7]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Preparation of Bacterial Inoculum: Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation: Prepare a stock solution of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin) should be used as a reference.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Caption: Workflow for MIC determination via broth microdilution.

Anti-inflammatory Effects

The imidazole ring within the compound is known to modulate inflammatory responses, potentially through the inhibition of key inflammatory enzymes such as cyclooxygenase (COX).[5][7] This suggests potential applications in treating inflammatory conditions.

Experimental Protocol: In Vitro COX Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare solutions of COX-1 and COX-2 enzymes and the substrate (arachidonic acid).

  • Compound Incubation: Pre-incubate the enzymes with various concentrations of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid or a reference inhibitor (e.g., celecoxib for COX-2) in a reaction buffer.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Quantification of Prostaglandin: After a set incubation period, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.

  • IC50 Calculation: Determine the concentration of the compound that causes 50% inhibition of COX activity (IC50).

Anticancer Potential

Numerous imidazole derivatives have been investigated and developed as anticancer agents.[11] Their mechanisms of action are diverse and can include inhibition of kinases, disruption of microtubules, and interference with DNA synthesis.[5][11][12]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cell line) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert MTT to formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the concentration of the compound that reduces cell viability by 50% (IC50).

Conclusion and Future Directions

5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid is a versatile molecule with a range of documented and potential biological activities. Its demonstrated ability to inhibit key enzymes like xanthine oxidase positions it as a strong candidate for further investigation in the treatment of metabolic diseases. Furthermore, its imidazole core suggests a broader therapeutic potential spanning antimicrobial, anti-inflammatory, and anticancer applications that warrants more in-depth exploration. Future research should focus on elucidating the precise molecular mechanisms underlying these activities, optimizing its structure to enhance potency and selectivity, and conducting comprehensive preclinical and clinical studies to validate its therapeutic efficacy and safety.

References

  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (n.d.). Retrieved from [Link]

  • Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. (1985). Sabouraudia, 23(2), 109-113. Retrieved from [Link]

  • A review: Imidazole synthesis and its biological activities. (n.d.). Retrieved from [Link]

  • Review of pharmacological effects of imidazole derivatives. (2022). West Kazakhstan Medical Journal, 64(2). Retrieved from [Link]

  • Overview on Biological Activities of Imidazole Derivatives. (2022). ResearchGate. Retrieved from [Link]

  • A Review on “Imidazole and Various Biological Activities”. (2022). International Journal of Pharmaceutical and Phytopharmacological Research, 24(2), 32-46. Retrieved from [Link]

  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021). Journal of Medicinal Chemistry, 64(15), 11226-11265. Retrieved from [Link]

  • Imidazoles as potential anticancer agents. (n.d.). Retrieved from [Link]

  • Imidazole Scaffold Based Compounds in the Development of Therapeutic Drugs. (2021). Current Medicinal Chemistry, 28(38), 7920-7940. Retrieved from [Link]

  • The Role of Imidazole Derivatives in Modern Drug Discovery. (n.d.). Retrieved from [Link]

  • Synthesis of 5-methyl-1H-imidazole-4-carboxylic acid. (n.d.). Retrieved from [Link]

  • 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid (28824-94-4). (n.d.). Retrieved from [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2021). Molecules, 26(16), 4938. Retrieved from [Link]

  • Synthesis and Antimicrobial Activities of 1-((5-Chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide. (2021). Tanzania Journal of Science, 47(3), 1295-1304. Retrieved from [Link]

  • Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. (2021). Pharmacia, 68(1), 195-200. Retrieved from [Link]

  • Design, Synthesis and in Vivo Anti-inflammatory Activities of 2,4-Diaryl-5-4H-imidazolone Derivatives. (n.d.). Retrieved from [Link]

  • Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives. (2019). ResearchGate. Retrieved from [Link]

  • Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). (n.d.). Retrieved from [Link]

  • CAS#:28824-94-4 | 5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid. (n.d.). Retrieved from [Link]

  • Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. (2017). Oncotarget, 8(23), 37931-37944. Retrieved from [Link]

  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. (2017). MOJ Biorg Org Chem, 1(4). Retrieved from [Link]

  • Synthesis, Characterization, In-Silico Studies, and Anti-inflammatory Activity of Novel Imidazole-5(4H)-Ones. (2022). International Journal of Health Sciences, 6(S1), 6816-6834. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Therapeutic Potential of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid

Abstract The imidazole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This technical guide provides a comprehensive exploration of the...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This technical guide provides a comprehensive exploration of the potential therapeutic targets for a specific imidazole derivative, 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid. Synthesizing current knowledge, this document details established enzymatic interactions and explores promising new avenues in anti-inflammatory and anticancer research. We provide the scientific rationale for investigating these targets and present detailed, field-proven experimental protocols to empower researchers in the validation and further development of this compound. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and exploit the therapeutic promise of novel imidazole-based small molecules.

Introduction: The Therapeutic Promise of the Imidazole Scaffold

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other molecular interactions allow it to bind to a wide array of biological targets, including enzymes and receptors.[1][3] This versatility has led to the development of numerous imidazole-containing drugs with applications ranging from antifungal and antibacterial to anticancer and antihypertensive agents.[4]

5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid is a member of this important class of compounds. Its known biological activities, particularly as an enzyme inhibitor, make it a compelling candidate for further therapeutic development.[5] This guide will first delve into its established inhibitory actions and then expand to explore its potential in the high-impact areas of inflammation and cancer, providing a roadmap for future research and development.

Established Therapeutic Targets and Mechanisms

Initial research has identified two key enzymes that are inhibited by 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid: xanthine oxidase and β-glucuronidase.[5] These established interactions provide a solid foundation for its therapeutic potential in specific metabolic and infectious contexts.

Xanthine Oxidase: A Target for Hyperuricemia and Gout

Scientific Rationale: Xanthine oxidase is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[1] Excessive activity of this enzyme leads to the overproduction of uric acid, resulting in hyperuricemia, a precursor to the painful inflammatory condition known as gout.[1] By inhibiting xanthine oxidase, 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid can reduce the production of uric acid, offering a potential therapeutic strategy for the management of gout and other conditions associated with hyperuricemia.[5]

Experimental Protocol: Spectrophotometric Xanthine Oxidase Inhibition Assay

This protocol outlines a robust method for quantifying the inhibitory effect of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid on xanthine oxidase activity.

Materials:

  • 50 mM Potassium Phosphate Buffer (pH 7.5)

  • Xanthine Oxidase solution (0.1 units/mL in cold phosphate buffer)

  • Xanthine solution (0.15 mM in phosphate buffer)

  • 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid (test compound)

  • Allopurinol (positive control inhibitor)

  • DMSO (for dissolving compounds)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 290 nm

Procedure:

  • Compound Preparation: Prepare a stock solution of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid in DMSO. Create a dilution series to test a range of concentrations.

  • Assay Setup: In a 96-well microplate, add the following to each well:

    • 100 µL of 50 mM Phosphate Buffer (pH 7.5)

    • 50 µL of the test compound dilution (or DMSO for control wells)

    • 50 µL of Xanthine Oxidase solution (0.1 units/mL)

  • Pre-incubation: Mix the contents of the wells and pre-incubate the plate at 25°C for 15 minutes.

  • Reaction Initiation: Add 50 µL of the xanthine substrate solution (0.15 mM) to each well to start the reaction.

  • Kinetic Measurement: Immediately place the microplate in the reader and measure the absorbance at 290 nm every 30 seconds for 5-10 minutes.[1]

  • Data Analysis:

    • Calculate the rate of uric acid formation by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

    • Determine the percentage of inhibition for each concentration of the test compound compared to the control (DMSO).

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

β-Glucuronidase: A Target in Bacterial Infections and Drug Metabolism

Scientific Rationale: β-Glucuronidase is an enzyme produced by various bacteria, including those in the gut microbiome.[6] It can cleave glucuronide conjugates, which are often formed in the liver to detoxify and excrete drugs and other compounds.[6] In some cases, the reactivation of a drug in the gut by bacterial β-glucuronidase can lead to toxicity.[6] Inhibition of this enzyme could therefore be a valuable strategy to mitigate drug-induced gastrointestinal side effects.

Experimental Protocol: Fluorometric β-Glucuronidase Inhibition Assay

This protocol provides a sensitive method for measuring the inhibition of β-glucuronidase activity.

Materials:

  • 50 mM HEPES buffer (pH 7.4)

  • Bacterial β-glucuronidase (GUS) enzyme

  • 4-Methylumbelliferyl glucuronide (4MUG) substrate

  • 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid (test compound)

  • D-saccharic acid 1,4-lactone (known inhibitor, positive control)

  • DMSO (for dissolving compounds)

  • Black 384-well microplate

  • Fluorescence microplate reader (Excitation: ~365 nm, Emission: ~445 nm)

Procedure:

  • Compound Preparation: Prepare a stock solution and a dilution series of the test compound in DMSO.

  • Assay Setup: In a black 384-well plate, add the following to each well:

    • 30 µL of diluted GUS enzyme in HEPES buffer.

    • 0.5 µL of the test compound dilution (or DMSO for control).

  • Reaction Initiation: Add 20 µL of 4MUG substrate solution to each well.[6]

  • Incubation: Incubate the plate at 37°C for a set period (e.g., 30-60 minutes).

  • Fluorescence Measurement: Measure the fluorescence of the product, 4-methylumbelliferone (4MU), using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value.

Emerging Therapeutic Frontiers: Anti-inflammatory and Anticancer Potential

The therapeutic utility of the imidazole scaffold extends far beyond the inhibition of metabolic enzymes.[7] A significant body of research points to the potent anti-inflammatory and anticancer activities of various imidazole derivatives.[8][9] This section explores the rationale and experimental approaches for investigating 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid in these critical therapeutic areas.

Anti-inflammatory Activity: Targeting Cyclooxygenase and NF-κB Pathways

Scientific Rationale: Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Two central pathways in the inflammatory response are the cyclooxygenase (COX) enzymes and the NF-κB signaling cascade.

  • Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[10] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. The structural features of some imidazole derivatives suggest they may also act as COX inhibitors.[10][11]

  • NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.[12] Inhibition of the NF-κB pathway is a major focus of anti-inflammatory drug discovery.[13] Imidazole-containing compounds have been shown to modulate this pathway.[14]

Experimental Protocol: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol allows for the determination of the inhibitory activity and selectivity of the test compound against COX-1 and COX-2.

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit (e.g., from Cayman Chemical)

  • 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid (test compound)

  • Celecoxib (selective COX-2 inhibitor, positive control)

  • Indomethacin (non-selective COX inhibitor, positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions for the colorimetric COX inhibitor screening assay kit.

  • Prepare a dilution series of the test compound.

  • Incubate the respective enzymes (COX-1 and COX-2) with the test compound or controls.

  • Initiate the reaction by adding arachidonic acid.

  • After a specified incubation period, stop the reaction and measure the absorbance according to the kit's protocol.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration against both COX-1 and COX-2.

    • Determine the IC50 values for both enzymes.

    • Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2) to assess the compound's selectivity.[10]

Experimental Protocol: NF-κB Reporter Gene Assay

This cell-based assay measures the ability of a compound to inhibit the transcriptional activity of NF-κB.

Materials:

  • A suitable human cell line (e.g., HEK293T)

  • An NF-κB luciferase reporter plasmid

  • A control plasmid (e.g., Renilla luciferase) for normalization

  • Lipofectamine or other transfection reagent

  • TNF-α or other NF-κB-inducing agent

  • 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid (test compound)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid.

  • Treatment: After 24 hours, treat the cells with different concentrations of the test compound for 1-2 hours.

  • Stimulation: Induce NF-κB activation by adding TNF-α to the cell culture medium.

  • Lysis and Luciferase Assay: After 6-8 hours of stimulation, lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the percentage of inhibition of NF-κB activity for each concentration of the test compound.

    • Determine the IC50 value.

Anticancer Activity: Exploring Kinase Inhibition and Apoptosis Induction

Scientific Rationale: The imidazole scaffold is a common feature in many anticancer agents.[7] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways that drive cancer cell proliferation and survival.

  • Kinase Inhibition: Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[15] Many successful targeted cancer therapies are kinase inhibitors. Imidazole-based compounds have been developed as potent inhibitors of various kinases, including those in the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.[16]

  • Induction of Apoptosis: Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Cancer cells often evade apoptosis. Compounds that can induce apoptosis in cancer cells are promising therapeutic agents.[8] Imidazole derivatives have been shown to induce apoptosis in various cancer cell lines.[8]

Experimental Protocol: Cell Viability (MTT/MTS) Assay

This is a fundamental and widely used colorimetric assay to assess the cytotoxic effects of a compound on cancer cells.[8]

Materials:

  • A panel of human cancer cell lines (e.g., breast, lung, colon)

  • Complete cell culture medium

  • 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid (test compound)

  • Doxorubicin (positive control)

  • MTT or MTS reagent

  • Solubilization solution (for MTT)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for 48-72 hours.

  • MTT/MTS Addition: Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.

  • Absorbance Measurement: If using MTT, add the solubilization solution. Measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the IC50 value, representing the concentration that reduces cell viability by 50%.[8]

Experimental Protocol: Kinase Inhibition Assay (Example: PI3K/Akt Pathway)

This protocol provides a framework for assessing the inhibitory effect of the compound on a specific kinase pathway.

Materials:

  • Cancer cell line known to have an active PI3K/Akt pathway

  • 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid (test compound)

  • PI3K inhibitor (e.g., Wortmannin, as a positive control)

  • Antibodies for Western blotting (e.g., anti-phospho-Akt, anti-total-Akt, anti-β-actin)

  • Lysis buffer

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment: Treat the cancer cells with the test compound at various concentrations for a defined period.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated Akt (a downstream target of PI3K) and total Akt. Use an antibody against a housekeeping protein like β-actin as a loading control.

    • Incubate with the appropriate secondary antibodies and visualize the protein bands.

  • Data Analysis:

    • Quantify the band intensities.

    • Determine the ratio of phosphorylated Akt to total Akt to assess the inhibition of the PI3K/Akt signaling pathway.

Data Presentation and Visualization

For clarity and comparative analysis, all quantitative data should be summarized in structured tables.

Table 1: Summary of IC50 Values for 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid

Target Enzyme/PathwayAssay TypeIC50 (µM)Positive ControlIC50 of Positive Control (µM)
Xanthine OxidaseSpectrophotometricAllopurinol
β-GlucuronidaseFluorometricD-saccharic acid 1,4-lactone
COX-1ColorimetricIndomethacin
COX-2ColorimetricCelecoxib
NF-κB ActivationReporter Gene
Cancer Cell Line 1MTT/MTSDoxorubicin
Cancer Cell Line 2MTT/MTSDoxorubicin
PI3K/Akt PathwayWestern BlotWortmannin

Diagrams of Signaling Pathways and Experimental Workflows

Visual representations are crucial for understanding complex biological processes and experimental designs.

experimental_workflow cluster_target_identification Target Identification cluster_in_vitro_assays In Vitro Validation cluster_cell_based_assays Cell-Based Functional Assays Known Targets Known Targets Enzyme Inhibition Assays Enzyme Inhibition Assays Known Targets->Enzyme Inhibition Assays Potential Targets Potential Targets COX-1/COX-2 Assays COX-1/COX-2 Assays Potential Targets->COX-1/COX-2 Assays NF-kB Reporter Assay NF-kB Reporter Assay Potential Targets->NF-kB Reporter Assay Cell Viability (MTT) Cell Viability (MTT) Potential Targets->Cell Viability (MTT) Kinase Pathway Analysis Kinase Pathway Analysis Cell Viability (MTT)->Kinase Pathway Analysis nf_kb_pathway TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR Binds IKK Complex IKK Complex TNFR->IKK Complex Activates IkB IkB IKK Complex->IkB Phosphorylates NF-kB NF-kB IkB->NF-kB Inhibits Degradation Degradation IkB->Degradation Nucleus Nucleus NF-kB->Nucleus Translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription Promotes Imidazole Compound Imidazole Compound Imidazole Compound->IKK Complex Inhibits?

Caption: A simplified diagram of the NF-κB signaling pathway and a potential point of inhibition.

Conclusion and Future Directions

5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid presents a promising starting point for the development of novel therapeutics. Its established inhibitory activity against xanthine oxidase and β-glucuronidase provides clear initial therapeutic avenues. Furthermore, the strong precedent for anti-inflammatory and anticancer activities within the broader class of imidazole derivatives suggests that this compound warrants thorough investigation against targets such as COX enzymes, the NF-κB pathway, and various protein kinases. The experimental protocols detailed in this guide provide a robust framework for researchers to validate these potential therapeutic applications. Future work should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this promising scaffold, ultimately paving the way for preclinical and clinical development.

References

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Foundational

An In-depth Technical Guide to 2,5-dimethoxy-4-propylphenethylamine (2C-P)

A Note on Chemical Identification: This guide focuses on the properties and hazards of the psychoactive compound 2,5-dimethoxy-4-propylphenethylamine, commonly known as 2C-P. For clarity, the correct Chemical Abstracts S...

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identification: This guide focuses on the properties and hazards of the psychoactive compound 2,5-dimethoxy-4-propylphenethylamine, commonly known as 2C-P. For clarity, the correct Chemical Abstracts Service (CAS) number for 2C-P is 207740-22-5 [1][2]. The CAS number 28824-94-4, provided in the topic query, corresponds to a different chemical entity: 5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid[3][4][5]. This document will exclusively discuss 2C-P due to its relevance to researchers in pharmacology and drug development.

Introduction

2,5-dimethoxy-4-propylphenethylamine (2C-P) is a synthetic psychedelic substance belonging to the 2C family of phenethylamines. First synthesized and documented by Alexander Shulgin in his book PiHKAL (Phenethylamines I Have Known and Loved), 2C-P is recognized for its high potency and exceptionally long duration of action compared to other members of the 2C series[1][6][7]. As a potent serotonergic agonist, its study offers valuable insights into the structure-activity relationships of psychedelic compounds and their interactions with the central nervous system. This guide provides a comprehensive technical overview of 2C-P, intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

2C-P is characterized by a phenethylamine core with two methoxy groups at the 2 and 5 positions of the benzene ring, and a propyl group at the 4 position[8]. This substitution pattern is the hallmark of the 2C-x family of compounds. The hydrochloride salt is the most common form, typically appearing as a white powder or crystals[1].

PropertyValueSource
IUPAC Name 2-(2,5-dimethoxy-4-propylphenyl)ethan-1-amine[1][2]
CAS Number 207740-22-5[1][2]
Molecular Formula C13H21NO2[1][2][9]
Molar Mass 223.316 g·mol−1[1][2]
Melting Point (HCl salt) 207 to 209 °C (405 to 408 °F)[1]
Solubility in Water 7–9 mg/mL (20 °C)[1]

Pharmacology

Mechanism of Action

The primary mechanism of action for the psychedelic effects of 2C-P is its activity as a partial agonist at serotonin receptors, particularly the 5-HT₂ₐ subtype[6][7]. The agonism of the 5-HT₂ₐ receptor is a common characteristic of classic psychedelic compounds and is believed to be responsible for the profound alterations in perception, cognition, and mood that they induce. 2C-P also exhibits a lower affinity for the 5-HT₁ₐ receptor[1]. Unlike some other phenethylamines, most 2C drugs, including 2C-P, show little to no activity as monoamine releasing agents or reuptake inhibitors[1][8].

The following diagram illustrates the principal signaling pathway initiated by 2C-P at the 5-HT₂ₐ receptor.

G cluster_membrane Cell Membrane Receptor 5-HT2A Receptor G_protein Gq/11 Protein Receptor->G_protein Activates TwoCP 2C-P TwoCP->Receptor Binds and Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects (Altered Neuronal Excitability) PKC->Downstream Ca_release->Downstream

Caption: Simplified 5-HT₂ₐ receptor signaling cascade activated by 2C-P.

Receptor Binding Affinity

The following table summarizes the binding affinities of 2C-P for various serotonin receptors. A lower Ki value indicates a higher binding affinity.

ReceptorKi (nM)SpeciesReference
5-HT₂ₐ56Human[6]
5-HT₁ₐ~784 (calculated)Human[1]

Note: The 5-HT₁ₐ affinity is approximately 14-fold lower than for the 5-HT₂ₐ receptor.[1]

Pharmacokinetics

2C-P is orally active with a notably slow onset of action, typically between 1 to 3 hours[1][7]. Peak effects may not be reached until 3 to 5 hours after ingestion[1][9]. The duration of action is also exceptionally long, lasting between 10 and 20 hours[1][6][7]. One case report estimated an elimination half-life of 19 hours[10][11].

Metabolism of 2C drugs is primarily mediated by monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B[1][8]. This has significant implications for potential drug interactions.

Toxicology and Hazards

Adverse Effects and Overdose

The subjective effects of 2C-P include intense visual hallucinations, altered perception, and emotional enhancement[1][6]. However, it is also associated with a significant "body load," which can manifest as nausea, muscle tension, and general physical discomfort[7]. Due to its high potency and the small window between an effective and an excessive dose, the risk of overdose is a serious concern[7]. Overdose can lead to severe agitation, confusion, tachycardia, and prolonged, distressing hallucinations[12].

Neurotoxicity

Recent studies in rodents suggest that 2C-P may have abuse potential and could induce neurotoxicity at high doses. Research has shown that high doses of 2C-P can lead to motor performance and memory impairment[12][13]. Furthermore, these high doses have been observed to induce microglial activation in the striatum, which is indicative of a neuroinflammatory response[12][13]. These findings suggest that 2C-P may induce neurotoxicity by affecting dopaminergic signaling and initiating neuroinflammation[13].

Drug Interactions

A significant hazard associated with 2C-P is its interaction with monoamine oxidase inhibitors (MAOIs). Since 2C-P is metabolized by MAO enzymes, co-administration with MAOIs can potentiate its effects, leading to a risk of serious toxicity and overdose[1].

Safety Precautions for Researchers

Given its potent psychoactive effects and potential for toxicity, handling of 2C-P requires stringent safety protocols.

  • Personal Protective Equipment (PPE): A lab coat, safety glasses, and gloves should be worn at all times when handling the compound.

  • Ventilation: All work with powdered or volatile forms of 2C-P should be conducted in a certified chemical fume hood to prevent inhalation.

  • Controlled Access: 2C-P is a Schedule I controlled substance in the United States and is similarly controlled in many other countries[1][2]. All acquisition, storage, and use must comply with local and federal regulations. Access should be restricted to authorized personnel only.

  • Disposal: All waste materials contaminated with 2C-P must be disposed of in accordance with institutional and regulatory guidelines for hazardous chemical waste.

Analytical Methodology

The detection and quantification of 2C-P in biological and non-biological samples are crucial for forensic and research purposes. Various analytical techniques can be employed for this purpose.

Screening and Confirmation
  • Immunoassays: While useful for general drug screening, immunoassays may exhibit cross-reactivity and are not specific for 2C-P. They can provide a preliminary, but not confirmatory, result[11].

  • Chromatographic Methods: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the detection and quantification of 2C-P in various matrices, including hair and blood[11][14]. Gas chromatography-mass spectrometry (GC-MS) is also a commonly used technique for the identification of substituted phenethylamines[15].

Sample Preparation

A typical workflow for the analysis of 2C-P in a biological matrix like hair would involve the following steps:

G Sample Hair Sample Collection Wash Washing and Pulverization Sample->Wash Extract Solvent Extraction (e.g., Diethyl ether-ethyl acetate) Wash->Extract Analyze LC-MS/MS Analysis Extract->Analyze Data Data Interpretation and Quantification Analyze->Data

Caption: General experimental workflow for the analysis of 2C-P in hair samples.

Regulatory Status

In the United States, 2C-P is classified as a Schedule I controlled substance under the Controlled Substances Act, making its possession, distribution, and manufacture illegal without a DEA license[1][2]. This classification indicates a high potential for abuse and no currently accepted medical use in treatment in the United States. Many other countries have similar regulations.

Conclusion

2,5-dimethoxy-4-propylphenethylamine (2C-P) is a potent, long-acting psychedelic phenethylamine with significant effects on the central nervous system, primarily through its agonism of the 5-HT₂ₐ receptor. While it is a valuable tool for neuropharmacological research, its high potency, long duration of action, and potential for neurotoxicity present considerable hazards. Researchers and drug development professionals must handle this compound with strict adherence to safety protocols and regulatory requirements. Further research is necessary to fully elucidate its toxicological profile and the precise mechanisms underlying its reinforcing effects.

References

  • 2C-P - Wikipedia. [Link]

  • 2C-P - Grokipedia. [Link]

  • CAS#:28824-94-4 | 5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid. Chemsrc. [Link]

  • Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. MDPI. [Link]

  • 2C-P - PsychonautWiki. [Link]

  • SYNTHETIC DRUG “2C-P”. Connecticut General Assembly. [Link]

  • 2C (psychedelics) - Wikipedia. [Link]

  • New designer phenethylamines 2C-C and 2C-P have abuse potential and induce neurotoxicity in rodents. PubMed. [Link]

  • Substituted phenethylamine - Wikipedia. [Link]

  • What is 2CP (2-Cyclopropylphenol)? Dr.Oracle. [Link]

  • 2-Phenyl-1H-Imidazole-4-Carboxylic Acid | CAS#:41270-74-0. Chemsrc. [Link]

  • Mistaking 2C-P for 2C-B: What a Difference a Letter Makes. ResearchGate. [Link]

  • 2C-P For Sale. Chemicals. [Link]

  • Mistaking 2C-P for 2C-B: What a Difference a Letter Makes. Journal of Analytical Toxicology. [Link]

  • 2,5-Dimethoxy-4-(n)-propylthiophenethylamine. PubChem. [Link]

  • 2,5-Dimethoxy-4-propylphenethylamine. PubChem. [Link]

  • safety data sheet. Biomerics. [Link]

  • (PDF) Identification of 2C-B in Hair by UHPLC-HRMS/MS. A Real Forensic Case. [Link]

  • Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. PubMed Central. [Link]

  • MATERIAL SAFETY DATA SHEET. LookChem. [Link]

  • 1 - Safety Data Sheet. [Link]

  • Chemical structures of 2,5-dimethoxy-4-methylthiophenethylamine (2C-T)... ResearchGate. [Link]

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Foundational

The Discovery and Evolution of Substituted Imidazole Carboxylic Acids: A Technical Guide for Drug Development Professionals

Introduction: The Imidazole Carboxylic Acid Scaffold - A Cornerstone of Modern Medicinal Chemistry The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chem...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazole Carboxylic Acid Scaffold - A Cornerstone of Modern Medicinal Chemistry

The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry, owing to its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability. When functionalized with a carboxylic acid, this core structure gives rise to the substituted imidazole carboxylic acids, a class of compounds that has proven to be a remarkably fertile ground for the discovery and development of a diverse array of therapeutic agents. From their humble beginnings in the annals of organic synthesis to their current status as key components in blockbuster drugs, the journey of substituted imidazole carboxylic acids is a testament to the power of chemical innovation in addressing unmet medical needs.

This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of substituted imidazole carboxylic acids. Tailored for researchers, scientists, and drug development professionals, this document will delve into the pivotal moments in their history, detail key synthetic protocols, and explore their multifaceted therapeutic applications, supported by mechanistic insights and quantitative structure-activity relationship (SAR) data.

Historical Milestones: From Discovery to blockbuster Drugs

The story of substituted imidazole carboxylic acids is intertwined with the broader history of imidazole chemistry. The first synthesis of the parent imidazole ring is credited to Heinrich Debus in 1858[1]. However, the journey to the therapeutically significant carboxylic acid derivatives was more gradual, marked by key discoveries in both synthetic methodology and biological application.

A significant early method for the synthesis of imidazole-4,5-dicarboxylic acid involved the reaction of tartaric acid dinitrate with ammonia and formaldehyde, a process documented in the late 19th century[2][3]. Another classical approach is the oxidation of benzimidazole[2]. These early methods, while foundational, often involved harsh conditions and were limited in scope.

The therapeutic potential of this class of compounds began to be realized in the mid-20th century with the development of the anticancer agent Dacarbazine . Synthesized in 1959, dacarbazine is an imidazole carboxamide derivative that acts as an alkylating agent after metabolic activation. Its synthesis involves the diazotization of 5-aminoimidazole-4-carboxamide followed by coupling with dimethylamine.

The watershed moment for substituted imidazole carboxylic acids in drug discovery arrived with the advent of the angiotensin II receptor blockers (ARBs) , colloquially known as the "sartans." In the early 1980s, researchers at Takeda discovered a series of benzyl-substituted imidazoles with weak angiotensin II receptor antagonistic activity. This seminal finding sparked a wave of research that ultimately led to the discovery of Losartan by scientists at DuPont, the first orally active, non-peptide angiotensin II receptor antagonist, approved by the FDA in 1995. Losartan features a substituted imidazole-5-carboxylic acid core (though the carboxylic acid is part of a larger hydroxymethyl group in the final drug, its precursor is a carboxylic acid derivative), and its discovery revolutionized the treatment of hypertension.

The Evolution of Synthetic Methodologies

The synthesis of substituted imidazole carboxylic acids has evolved from classical, often low-yielding methods to more sophisticated and versatile strategies, enabling the creation of complex molecular architectures for drug discovery.

Foundational Synthetic Approaches

One of the earliest and most fundamental methods for constructing the imidazole ring is the Debus-Radziszewski synthesis[1]. This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. While not directly yielding a carboxylic acid, this method is crucial for creating the core imidazole scaffold, which can then be further functionalized.

Experimental Protocol: Debus-Radziszewski Synthesis of a Trisubstituted Imidazole

Objective: To synthesize a 2,4,5-trisubstituted imidazole as a precursor for further functionalization.

Materials:

  • Benzil (1,2-diphenylethane-1,2-dione)

  • Benzaldehyde

  • Ammonium acetate

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve benzil (1.0 eq.), benzaldehyde (1.0 eq.), and ammonium acetate (10 eq.) in glacial acetic acid.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker of ice water with stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to yield the purified 2,4,5-triphenyl-1H-imidazole.

Synthesis of Imidazole-4,5-dicarboxylic Acid from Tartaric Acid

A classical method for the preparation of imidazole-4,5-dicarboxylic acid utilizes d-tartaric acid as a starting material[4]. This multi-step process involves nitration, reaction with formaldehyde and ammonia, and subsequent oxidation.

Experimental Protocol: Synthesis of Imidazole-4,5-dicarboxylic Acid from d-Tartaric Acid [4]

Objective: To synthesize imidazole-4,5-dicarboxylic acid.

Materials:

  • d-Tartaric acid

  • Nitric acid (sp. gr. 1.42)

  • Fuming nitric acid (sp. gr. 1.50)

  • Concentrated sulfuric acid (sp. gr. 1.84)

  • 40% Formaldehyde solution

  • Ammonium hydroxide

  • Concentrated hydrochloric acid

  • Copper-chromium oxide catalyst

Procedure:

  • Nitration: In a three-necked flask, carefully add nitric acid and fuming nitric acid to powdered d-tartaric acid with stirring. Slowly add concentrated sulfuric acid while maintaining a low temperature.

  • Reaction with Formaldehyde and Ammonia: The nitrated intermediate is then carefully reacted with a mixture of formaldehyde and ammonium hydroxide.

  • Cyclization and Oxidation: The resulting solution is heated, leading to cyclization and oxidation to form imidazole-4,5-dicarboxylic acid.

  • Isolation: The product is isolated by acidification with hydrochloric acid, followed by filtration and washing.

  • Purification: The crude product can be purified by recrystallization.

Modern Synthetic Routes: The Case of Losartan

The synthesis of Losartan showcases a more modern, convergent approach, often involving the construction of the substituted imidazole and the biphenyl tetrazole moieties separately, followed by their coupling.

Experimental Protocol: A Convergent Synthesis of Losartan (Simplified)

Objective: To synthesize Losartan via a convergent route.

Key Intermediates:

  • 2-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde

  • 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile

Procedure:

  • Synthesis of the Imidazole Intermediate: The substituted imidazole carboxaldehyde can be prepared via a multi-step sequence starting from valeronitrile.

  • Synthesis of the Biphenyl Intermediate: The biphenyl component is typically synthesized via a Suzuki coupling reaction.

  • Alkylation: The imidazole nitrogen of 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde is alkylated with 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF).

  • Tetrazole Formation: The nitrile group on the biphenyl moiety is converted to a tetrazole ring using an azide source (e.g., sodium azide) and a Lewis acid catalyst.

  • Reduction of the Aldehyde: The aldehyde group on the imidazole ring is reduced to a hydroxymethyl group using a reducing agent such as sodium borohydride.

  • Final Deprotection and Salt Formation: If protecting groups are used (e.g., a trityl group on the tetrazole), they are removed, and the final product is typically isolated as its potassium salt.

Therapeutic Applications of Substituted Imidazole Carboxylic Acids

The versatility of the substituted imidazole carboxylic acid scaffold is evident in its wide range of therapeutic applications.

Antihypertensive Agents: Angiotensin II Receptor Blockers (ARBs)

The most prominent application of this class of compounds is in the treatment of hypertension. Losartan and its successors (e.g., Valsartan, Irbesartan) act by blocking the angiotensin II type 1 (AT1) receptor, which is a key component of the renin-angiotensin-aldosterone system (RAAS).

Angiotensin II is a potent vasoconstrictor that also stimulates the release of aldosterone, leading to sodium and water retention. Both of these effects contribute to an increase in blood pressure. ARBs competitively inhibit the binding of angiotensin II to the AT1 receptor, thereby blocking its downstream effects and leading to vasodilation and reduced blood pressure.

RAAS_Inhibition Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Losartan Losartan (Substituted Imidazole Carboxylic Acid Derivative) Losartan->AT1_Receptor Antagonism

Figure 1: Mechanism of action of Losartan as an angiotensin II receptor blocker.

Extensive SAR studies have been conducted on imidazole-based ARBs. Key findings include:

  • The carboxylic acid or a bioisostere (like the tetrazole in Losartan) on the biphenyl group is crucial for activity.

  • The n-butyl group at the 2-position of the imidazole ring provides optimal lipophilicity for receptor binding.

  • The hydroxymethyl group at the 5-position of the imidazole ring contributes to binding affinity.

  • The biphenylmethyl linker optimally positions the acidic group for interaction with the receptor.

CompoundR1R2IC50 (nM)[5]
Losartann-ButylCH2OH16.4
Analog 1n-PropylCH2OH>100
Analog 2n-ButylH>1000
Analog 3n-ButylCOOH25.3
Anticancer Agents

Substituted imidazole carboxylic acids have also emerged as promising scaffolds for the development of novel anticancer agents, acting through various mechanisms.

The Transforming Growth Factor-β (TGF-β) signaling pathway plays a dual role in cancer. In early stages, it can act as a tumor suppressor, but in advanced cancers, it often promotes tumor growth, metastasis, and immunosuppression. Small molecule inhibitors of the TGF-β receptor I (TGF-βRI) kinase, some of which are based on a substituted imidazole core, can block this pro-tumorigenic signaling.

TGFb_Inhibition cluster_nucleus Nucleus TGFb_Ligand TGF-β Ligand TGFbRII TGF-βRII TGFb_Ligand->TGFbRII TGFbRI TGF-βRI TGFbRII->TGFbRI recruits and phosphorylates SMAD23 SMAD2/3 TGFbRI->SMAD23 phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Expression Target Gene Expression (e.g., EMT, Immunosuppression) SMAD_complex->Gene_Expression regulates Nucleus Nucleus Imidazole_Inhibitor Imidazole-based TGF-βRI Inhibitor Imidazole_Inhibitor->TGFbRI inhibits kinase activity

Figure 2: Inhibition of the TGF-β signaling pathway by an imidazole-based inhibitor.

CompoundR-group at N-1Target Cell LineIC50 (µM)[6]
5e DodecylHeLa0.737
5e DodecylHT-291.194
Analog 5aMethylHeLa>50
Analog 5bPropylHeLa25.6
Analog 5cHexylHeLa10.2
Antifungal Agents

Imidazole-based compounds, including some with carboxylic acid functionalities or their derivatives, are a cornerstone of antifungal therapy. They act by inhibiting the synthesis of ergosterol, an essential component of the fungal cell membrane.

These antifungal agents target the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme. Inhibition of this enzyme disrupts the production of ergosterol, leading to the accumulation of toxic sterol precursors and ultimately compromising the integrity of the fungal cell membrane.

Emerging Applications: Neurodegenerative Diseases

Recent research has highlighted the potential of substituted imidazole carboxylic acids in the treatment of neurodegenerative disorders such as Alzheimer's disease. The proposed mechanisms of action are multifaceted and include the modulation of amyloid-β aggregation and the regulation of intracellular calcium homeostasis[7][8].

Future Outlook

The journey of substituted imidazole carboxylic acids is far from over. The inherent versatility of this scaffold, combined with an ever-expanding toolkit of synthetic methodologies, continues to make it a focal point of drug discovery research. Future directions are likely to include:

  • Development of more selective kinase inhibitors: The imidazole core is a common feature in many kinase inhibitors. The addition of a carboxylic acid group can provide an additional point of interaction, potentially leading to increased potency and selectivity.

  • Exploration of new therapeutic areas: The application of this scaffold in areas such as metabolic diseases and inflammatory disorders is an active area of investigation.

  • Advancements in green chemistry: The development of more environmentally friendly and efficient synthetic routes to these valuable compounds will be a key focus.

References

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Exploratory

5-Methyl-2-phenyl-1H-imidazole-4-carboxylic Acid: An In-Depth Technical Guide to Hypothesized Mechanisms of Action

Introduction 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid belongs to the imidazole class of heterocyclic compounds, a scaffold considered a "privileged structure" in medicinal chemistry due to its ability to interact...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid belongs to the imidazole class of heterocyclic compounds, a scaffold considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1][2] The unique electronic and hydrogen bonding capabilities of the imidazole ring make it a common motif in many biologically active molecules and approved pharmaceuticals.[3][4] This technical guide provides an in-depth exploration of the hypothesized mechanisms of action for 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid, offering insights for researchers, scientists, and drug development professionals. The guide will delve into plausible molecular interactions and outline detailed experimental protocols to rigorously test these hypotheses.

Hypothesis 1: Enzyme Inhibition - A Primary Mode of Action

One of the most strongly supported hypotheses for the mechanism of action of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid is its role as an enzyme inhibitor.[5] Imidazole derivatives are well-documented as inhibitors of various enzymes, often through interactions with the enzyme's active site.[6]

Xanthine Oxidase Inhibition

Causality: Xanthine oxidase is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[1] Overproduction of uric acid can lead to hyperuricemia and gout.[1] Structurally similar compounds to 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid have demonstrated potent, mixed-type inhibition of xanthine oxidase.[1][7] The imidazole core, along with the carboxylic acid and phenyl groups, likely interacts with key residues in the active site of xanthine oxidase, preventing substrate binding and/or catalytic conversion.[1]

Supporting Evidence: A study on 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives, which are close structural analogs, revealed excellent inhibitory potency against xanthine oxidase, with IC50 values in the nanomolar range, comparable to the known inhibitor Febuxostat.[1][7] Lineweaver-Burk plot analysis indicated a mixed-type inhibition, suggesting the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.[1][7] Molecular docking studies further supported the binding of these compounds within the active site of xanthine dehydrogenase.[1][7]

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

Objective: To determine the inhibitory effect and kinetics of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid on xanthine oxidase activity.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of xanthine oxidase from bovine milk in phosphate buffer (pH 7.5).

    • Prepare a stock solution of the substrate, xanthine, in the same phosphate buffer.

    • Prepare a phosphate buffer (50 mM, pH 7.5).

  • Assay Procedure:

    • In a 96-well UV-transparent microplate, add the following to each well:

      • Phosphate buffer

      • Varying concentrations of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid (or vehicle control).

      • Xanthine oxidase solution.

    • Pre-incubate the mixture at 25°C for 15 minutes.

    • Initiate the reaction by adding the xanthine solution to each well.

    • Immediately measure the absorbance at 295 nm (the wavelength at which uric acid has maximum absorbance) every 30 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of uric acid formation from the linear portion of the absorbance versus time plot.

    • Determine the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • To determine the mode of inhibition, perform the assay with varying concentrations of both the substrate (xanthine) and the inhibitor. Construct a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) to visualize the inhibition kinetics (e.g., competitive, non-competitive, or mixed-type).

Table 1: Xanthine Oxidase Inhibitory Activity of Analogous Compounds

CompoundIC50 (µM)Type of Inhibition
1-hydroxy-4-methyl-2-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid0.003Mixed-type
1-hydroxy-4-methyl-2-(4-chlorophenyl)-1H-imidazole-5-carboxylic acid0.003Mixed-type
1-hydroxy-4-methyl-2-(4-bromophenyl)-1H-imidazole-5-carboxylic acid0.006Mixed-type
Febuxostat (Control)0.01Not specified

Data extracted from a study on analogous compounds.[1][7]

Diagram 1: Xanthine Oxidase Inhibition Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare Reagent Stocks (Compound, Enzyme, Substrate) A1 Add Buffer, Compound, and Enzyme to 96-well plate P1->A1 A2 Pre-incubate A1->A2 A3 Add Substrate (Xanthine) A2->A3 A4 Measure Absorbance at 295 nm A3->A4 D1 Calculate Reaction Rate A4->D1 D2 Determine % Inhibition D1->D2 D4 Lineweaver-Burk Plot (Determine Inhibition Type) D1->D4 D3 Calculate IC50 D2->D3

Caption: Workflow for in vitro xanthine oxidase inhibition assay.

β-Glucuronidase Inhibition

Causality: β-glucuronidase is an enzyme that cleaves glucuronic acid from various substrates.[5] Elevated levels of this enzyme are associated with certain cancers and bacterial infections. The imidazole scaffold has been identified as a potential inhibitor of β-glucuronidase.[5]

Hypothesis 2: Receptor Modulation

The structural features of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid, particularly the imidazole core and the carboxylic acid group, suggest its potential to interact with and modulate the activity of cellular receptors.[5]

Prostaglandin E2 Receptor 4 (EP4) Antagonism

Causality: The EP4 receptor, a G-protein coupled receptor, is a key player in inflammation and pain pathways.[3] Antagonism of the EP4 receptor is a therapeutic strategy for inflammatory diseases.[3] A similar molecule, 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid, has been identified as a potent and orally bioavailable EP4 receptor antagonist.[1][9] This suggests that the benzimidazole-carboxylic acid scaffold is a viable pharmacophore for EP4 antagonism.

Experimental Protocol: EP4 Receptor Binding Assay

Objective: To determine the binding affinity of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid to the human EP4 receptor.

Methodology:

  • Membrane Preparation:

    • Use commercially available cell membranes from a cell line overexpressing the human EP4 receptor (e.g., HEK293 or CHO cells).

  • Radioligand Binding Assay:

    • In a 96-well plate, combine the cell membranes, a radiolabeled EP4 ligand (e.g., [3H]-PGE2), and varying concentrations of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid.

    • Incubate the mixture to allow for competitive binding.

    • Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

    • Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled EP4 antagonist) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the inhibitor concentration.

    • Calculate the Ki (inhibitory constant) value using the Cheng-Prusoff equation.

Diagram 2: EP4 Receptor Antagonism Logic

G Compound 5-Methyl-2-phenyl-1H- imidazole-4-carboxylic acid EP4 EP4 Receptor Compound->EP4 Binds & Blocks (Antagonist) Signaling Downstream Signaling (Inflammation, Pain) EP4->Signaling Initiates PGE2 PGE2 (Agonist) PGE2->EP4 Binds & Activates Biological Effect Biological Effect

Caption: Hypothesized antagonism of the EP4 receptor.

Hypothesis 3: Modulation of Inflammatory Signaling Pathways

Given the prevalence of imidazole-containing compounds with anti-inflammatory properties, it is plausible that 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid exerts its effects by modulating key inflammatory signaling pathways.[10]

Inhibition of the NF-κB Pathway

Causality: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[11][12] Inhibition of this pathway can reduce the expression of pro-inflammatory cytokines and mediators.[11]

Experimental Protocol: NF-κB Reporter Assay

Objective: To assess the effect of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid on NF-κB activation.

Methodology:

  • Cell Culture and Transfection:

    • Use a cell line (e.g., HEK293 or RAW 264.7 macrophages) stably or transiently transfected with an NF-κB luciferase reporter construct.

  • Treatment:

    • Treat the cells with varying concentrations of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid for a predetermined time.

    • Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.

    • Calculate the percentage of inhibition of NF-κB activity compared to the stimulated control.

Modulation of the p38 MAPK Pathway

Causality: The p38 mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade involved in inflammation and cellular stress responses.[13][14] Some imidazole derivatives have been shown to target this pathway.[10][15]

Experimental Protocol: Western Blot Analysis of p38 MAPK Phosphorylation

Objective: To determine if 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid affects the activation of p38 MAPK.

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., macrophages or synoviocytes) and treat with the test compound.

    • Stimulate the cells with an appropriate agonist (e.g., LPS) to activate the p38 MAPK pathway.

  • Protein Extraction and Quantification:

    • Lyse the cells and extract total protein.

    • Determine the protein concentration using a standard assay (e.g., BCA assay).

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated p38 (p-p38) and total p38.

    • Use a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities and normalize the p-p38 signal to the total p38 signal to determine the relative level of p38 activation.

Diagram 3: Inflammatory Signaling Pathway Modulation

G cluster_nfkb NF-κB Pathway cluster_mapk p38 MAPK Pathway Stimulus1 TNF-α / LPS IKK IKK Stimulus1->IKK Inhibits IkB IκB IKK->IkB Inhibits IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus1 Nucleus NFkB->Nucleus1 Genes1 Pro-inflammatory Gene Expression Nucleus1->Genes1 Stimulus2 LPS / Stress MKK MKK3/6 Stimulus2->MKK p38 p38 MAPK MKK->p38 TF Transcription Factors p38->TF Nucleus2 Nucleus TF->Nucleus2 Genes2 Inflammatory Gene Expression Nucleus2->Genes2 Compound 5-Methyl-2-phenyl-1H- imidazole-4-carboxylic acid Compound->IKK Inhibits? Compound->p38 Inhibits?

Caption: Hypothesized modulation of NF-κB and p38 MAPK pathways.

Hypothesis 4: Anticancer Activity via Cytotoxicity

The imidazole scaffold is present in numerous anticancer agents. Therefore, it is conceivable that 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid possesses direct cytotoxic effects on cancer cells.

Causality: The anticancer activity of imidazole derivatives can be mediated through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer cell proliferation and survival.

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To evaluate the cytotoxic effect of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid on cancer cell lines.

Methodology:

  • Cell Culture:

    • Culture a panel of human cancer cell lines (e.g., breast, colon, lung) in appropriate media.

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with a range of concentrations of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid for 48-72 hours.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion

The available evidence strongly suggests that 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid is a biologically active molecule with a high potential for therapeutic applications. The most robust hypothesis for its mechanism of action is enzyme inhibition, particularly of xanthine oxidase. However, based on the well-established pharmacology of the imidazole scaffold, its potential as a receptor antagonist, an inhibitor of inflammatory signaling pathways, and a cytotoxic agent warrants further investigation. The experimental protocols detailed in this guide provide a framework for rigorously testing these hypotheses and elucidating the full pharmacological profile of this promising compound. Such studies will be crucial in guiding its future development as a potential therapeutic agent.

References

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  • Synthesis and evaluation of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives as non-purine xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 103, 357–367. (URL: [Link])

  • The Role of Imidazole Derivatives in Modern Drug Discovery. (URL: [Link])

  • The effect of 5-aminoimidazole-4-carboxamide-ribonucleoside was mediated by p38 mitogen activated protein kinase signaling pathway in FRO thyroid cancer cells. Korean Journal of Internal Medicine, 29(4), 474–482. (URL: [Link])

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Molecules, 27(15), 4996. (URL: [Link])

  • Imidazole derivatives--a new class of microsomal enzyme inhibitors. Biochemical Pharmacology, 21(23), 3187–3192. (URL: [Link])

  • A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. Journal of Visualized Experiments, (103), e53161. (URL: [Link])

  • Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. Chemical Biology & Drug Design. (URL: [Link])

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  • The effect of 5-aminoimidazole-4-carboxamide-ribonucleoside was mediated by p38 mitogen activated protein kinase signaling pathway in FRO thyroid cancer cells. Korean Journal of Internal Medicine, 29(4), 474–482. (URL: [Link])

  • CAS#:28824-94-4 | 5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid. (URL: [Link])

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Foundational

A Technical Guide to the Preliminary In Vitro Anticancer Screening of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid

This document provides a comprehensive technical framework for conducting a preliminary investigation into the anticancer potential of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid. It is designed for researchers, sci...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical framework for conducting a preliminary investigation into the anticancer potential of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for each experimental decision. Our approach is rooted in establishing a robust, self-validating screening cascade to generate reliable preliminary data.

Introduction: The Rationale for Screening an Imidazole Derivative

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds.[1] Its unique electronic properties, ability to act as a hydrogen bond donor and acceptor, and capacity to coordinate with metal ions allow it to interact with a wide array of biological targets.[2] In oncology, imidazole derivatives have demonstrated significant therapeutic potential by modulating key pathways involved in cancer progression.[3][4] Marketed anticancer drugs such as dacarbazine and nilotinib feature this heterocyclic core, validating its clinical relevance.[4]

The anticancer efficacy of imidazole-based compounds stems from their ability to act through diverse mechanisms, including:

  • Enzyme and Kinase Inhibition: Potently inhibiting protein kinases crucial for cancer cell signaling, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGF), and Mitogen-Activated Protein Kinases (MAPKs).[5]

  • Induction of Apoptosis: Triggering programmed cell death by modulating pro- and anti-apoptotic proteins.[5]

  • Cell Cycle Arrest: Halting the uncontrolled proliferation of cancer cells at specific phases of the cell cycle.[5]

  • Tubulin Polymerization Inhibition: Disrupting microtubule dynamics, which are essential for mitosis in rapidly dividing cancer cells.[4]

The subject of this guide, 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid, is a synthetic heterocyclic compound.[6] Its structure combines the proven imidazole core with a phenyl group, a methyl group, and a carboxylic acid moiety. These substitutions offer potential points of interaction with biological targets and influence the compound's physicochemical properties, such as solubility and membrane permeability.

Working Hypothesis: Based on the established anticancer activities of the imidazole scaffold, we hypothesize that 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid possesses cytotoxic or cytostatic properties against cancer cells. This guide outlines a systematic, multi-stage screening process to rigorously test this hypothesis.

Overall Experimental Workflow

A preliminary screen should be designed as a funnel, starting with broad cytotoxicity assessments and narrowing down to more specific mechanistic assays for promising "hits." This ensures efficient use of resources while building a comprehensive data package.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Insight Compound Compound Acquisition & Solubilization CellPanel Cell Line Panel Selection (Cancer + Normal) Compound->CellPanel Prepare dilutions SRB_Assay Primary Cytotoxicity Assay (SRB Protocol) CellPanel->SRB_Assay Seed plates IC50 Data Analysis: IC50 Determination SRB_Assay->IC50 Measure absorbance Hit Hit Compound (IC50 < 10 µM) IC50->Hit Identify potent activity Apoptosis Apoptosis Induction Assay (Caspase-Glo 3/7) Hit->Apoptosis Elucidate MoA Report Comprehensive Report & Future Directions Apoptosis->Report Synthesize findings

Caption: High-level workflow for preliminary anticancer screening.

Phase 1: Primary Cytotoxicity Screening

The initial goal is to determine if the compound exhibits broad cytotoxic or antiproliferative activity against a panel of human cancer cell lines and to quantify its potency.

Compound Preparation and Management

Technical accuracy begins with proper compound handling.

  • Solubilization: Prepare a high-concentration stock solution (e.g., 10-20 mM) of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid in a suitable solvent, typically dimethyl sulfoxide (DMSO). Ensure complete dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store at -20°C or -80°C.

  • Working Dilutions: On the day of the experiment, prepare a series of working dilutions from a fresh stock aliquot using the appropriate cell culture medium. The final concentration of DMSO in the wells should be kept constant and low (typically ≤0.5%) to avoid solvent-induced toxicity.

Selection of a Diverse Cancer Cell Line Panel

To assess the breadth of the compound's activity, a panel of well-characterized, adherent human cancer cell lines from different tissue origins should be used. A non-cancerous cell line must be included to provide an early indication of cancer cell selectivity.

Cell Line Cancer Type Rationale
MCF-7 Breast (Estrogen Receptor +)Represents hormone-dependent breast cancer.
MDA-MB-231 Breast (Triple-Negative)Represents aggressive, hormone-independent breast cancer.[4]
A549 Lung (Non-small cell)A widely used model for lung adenocarcinoma.[4]
HCT116 ColonA common model for colorectal carcinoma.[4]
PC-3 Prostate (Androgen-independent)Represents advanced, hormone-refractory prostate cancer.
MRC-5 Normal Lung FibroblastA non-cancerous control to evaluate selective toxicity.
Experimental Protocol: Sulforhodamine B (SRB) Assay

The SRB assay is a robust and reproducible colorimetric method that measures cell density based on the total protein content of fixed cells.[7] It is less susceptible to interference from compounds that alter cellular metabolism compared to tetrazolium-based assays like MTT.[8][9]

Materials:

  • Selected cell lines

  • Complete culture medium (specific to each cell line)

  • 96-well flat-bottom plates

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid

  • Wash solution: 1% (v/v) acetic acid

  • Solubilization buffer: 10 mM Tris base solution (pH 10.5)

  • Microplate reader (absorbance at 510-565 nm)

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density (to ensure exponential growth throughout the experiment) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compound (and a vehicle control, e.g., 0.5% DMSO) to the wells. This results in a final volume of 200 µL.

  • Incubation: Incubate the plates for 48 to 72 hours. The duration should be sufficient to observe significant changes in cell proliferation.

  • Cell Fixation: Gently remove the culture medium. Add 100 µL of cold 10% TCA to each well to fix the cells to the plate. Incubate at 4°C for 1 hour.[10]

  • Washing: Discard the TCA solution and wash the plates four to five times with 1% acetic acid to remove unbound dye and excess TCA.[7][10] Allow the plates to air-dry completely.

  • Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[10]

  • Post-Stain Wash: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.

  • Drying: Allow the plates to air-dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye. Place the plates on a shaker for 5-10 minutes to ensure complete solubilization.[11]

  • Absorbance Reading: Measure the optical density (OD) at 510 nm (or up to 565 nm) using a microplate reader.[7][9]

Data Analysis and Hit Identification

The primary endpoint is the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell proliferation by 50%.

  • Calculate Percentage Viability:

    • Percentage Viability = [(OD_treated - OD_blank) / (OD_vehicle_control - OD_blank)] x 100

  • Determine IC₅₀: Plot Percentage Viability against the log-concentration of the compound. Use non-linear regression (log[inhibitor] vs. response -- variable slope) to calculate the IC₅₀ value.

  • Hit Criteria: A compound is typically considered a "hit" in a primary screen if it demonstrates an IC₅₀ value of less than 10 µM in one or more cancer cell lines.

Data Summary Table:

Cell LineIC₅₀ (µM) for 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid
MCF-7[Experimental Value]
MDA-MB-231[Experimental Value]
A549[Experimental Value]
HCT116[Experimental Value]
PC-3[Experimental Value]
MRC-5[Experimental Value]

Phase 2: Secondary Assays for Mechanistic Insight

If the compound is identified as a hit, the next critical step is to gain a preliminary understanding of its mechanism of action (MoA). A key hallmark of effective anticancer agents is the ability to induce apoptosis.[12]

Apoptosis Induction Assay: Caspase-Glo® 3/7 Assay

This assay provides a sensitive, luminescence-based method to measure the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[13] An increase in caspase-3/7 activity is a strong indicator of apoptosis induction.

Principle: The assay reagent contains a proluminescent caspase-3/7 substrate. When added to apoptotic cells, the substrate is cleaved by active caspase-3/7, releasing a substrate for luciferase that generates a luminescent signal proportional to caspase activity.

Abbreviated Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound at concentrations around its IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) for a defined period (e.g., 24 hours). Include a positive control (e.g., Staurosporine) and a vehicle control.

  • Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.

  • Incubation: Mix the contents on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: An increase in luminescence relative to the vehicle control indicates the induction of apoptosis.

Contextualizing Potential Molecular Targets

The results from the primary and secondary screens can be contextualized by considering the known targets of imidazole-based anticancer agents. This helps in forming hypotheses for more detailed future investigations.

G cluster_0 Key Cancer Signaling Pathways cluster_1 Cellular Outcomes Compound Imidazole Scaffold (e.g., 5-Methyl-2-phenyl- 1H-imidazole-4-carboxylic acid) Kinase Kinase Signaling (EGFR, VEGFR, MAPK) Compound->Kinase Inhibits Tubulin Microtubule Dynamics Compound->Tubulin Disrupts CellCycle Cell Cycle Control (CDKs) Compound->CellCycle Arrests ApoptosisReg Apoptosis Regulation (Bcl-2 family, Caspases) Compound->ApoptosisReg Modulates Proliferation Inhibition of Proliferation Kinase->Proliferation Metastasis Inhibition of Metastasis Kinase->Metastasis Tubulin->Proliferation CellCycle->Proliferation Apoptosis Induction of Apoptosis ApoptosisReg->Apoptosis

Caption: Potential molecular targets of imidazole-based compounds.

Conclusion and Future Directions

This guide outlines a logical and robust workflow for the preliminary anticancer screening of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid. The successful identification of a "hit" compound with a potent IC₅₀ and the ability to induce apoptosis would provide a strong foundation for further investigation.

Next steps for a promising candidate would include:

  • Expansion of Cell Line Panel: Testing against a broader panel of cancer cell lines, including those with known resistance mechanisms.

  • Advanced Mechanistic Studies: Investigating effects on the cell cycle (via flow cytometry), specific kinase inhibition (using biochemical assays), and tubulin polymerization.

  • Lead Optimization: Initiating medicinal chemistry efforts to synthesize analogs of the hit compound to improve potency and selectivity (Structure-Activity Relationship studies).

  • In Vivo Studies: Evaluating the compound's efficacy and toxicity in preclinical animal models of cancer.[14]

By following this structured approach, researchers can efficiently generate high-quality, reproducible data to make informed decisions about the future development of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid as a potential anticancer therapeutic.

References

  • An acumen into anticancer efficacy of imidazole derivatives. (2024). Google AI Search.
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Exploratory

Investigating the Antimicrobial Potential of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid: A Roadmap for Discovery

An In-Depth Technical Guide Abstract The escalating crisis of antimicrobial resistance necessitates the urgent exploration of novel chemical scaffolds for therapeutic development. Imidazole derivatives have emerged as a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent exploration of novel chemical scaffolds for therapeutic development. Imidazole derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of biological activities.[1][2] This technical guide focuses on a specific, promising molecule: 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid. While noted for its enzyme-inhibiting properties in metabolic pathways, its potential utility in treating "certain bacterial infections" warrants a systematic and thorough investigation. This document provides a comprehensive roadmap for researchers, scientists, and drug development professionals to meticulously evaluate the antimicrobial efficacy and mechanism of action of this compound. We present a structured, multi-phase experimental workflow, from synthesis and initial screening to in-depth mechanistic studies, grounded in established scientific protocols.

Introduction: The Rationale for Investigation

Imidazole-containing compounds are integral to numerous biological systems and form the core of many established therapeutic agents.[2] Their versatile chemical nature allows for structural modifications that can yield potent and selective biological effects, including significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[3][4] The mechanism of action for antimicrobial imidazoles is often multifaceted, ranging from the disruption of cell wall synthesis to interference with nucleic acid replication.[3]

5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid is a unique derivative featuring a carboxylic acid functional group, a common moiety in molecules with notable pharmaceutical relevance. Its established role as an inhibitor of enzymes like xanthine oxidase provides a precedent for its ability to interact with biological targets. This guide, therefore, outlines a logical, field-proven progression of experiments designed to rigorously characterize its antimicrobial potential.

Synthesis of the Target Compound

To ensure a consistent and pure supply of the test article for all subsequent biological assays, a reliable synthetic route is paramount. The Debus-Radziszewski synthesis is an advantageous and straightforward method for forming the imidazole ring from readily available starting materials.

Protocol: Debus-Radziszewski Synthesis

This protocol describes a general procedure that can be optimized for the specific synthesis of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid.

Materials:

  • Benzil

  • Methylglyoxal

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Water

  • Standard laboratory glassware for reflux and recrystallization

Procedure:

  • In a round-bottom flask, dissolve benzil (1 equivalent) and methylglyoxal (1 equivalent) in glacial acetic acid.

  • Add ammonium acetate (2.5 equivalents) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture at reflux for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker of ice water to precipitate the crude product.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid.

  • Confirm the structure and purity of the final compound using analytical techniques such as NMR, FTIR, and Mass Spectrometry.

Phase 1: Comprehensive In-Vitro Antimicrobial Susceptibility Screening

The initial phase of investigation is designed to determine the breadth and potency of the compound's antimicrobial activity. A tripartite screening strategy employing Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Disk Diffusion assays provides a comprehensive preliminary dataset. This approach is considered a gold standard for in-vitro antimicrobial susceptibility testing.[3]

G cluster_0 Phase 1: Antimicrobial Susceptibility Screening A Compound Synthesis & Purification B Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) A->B C Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution) B->C E Disk Diffusion Assay B->E D Minimum Bactericidal Concentration (MBC) Assay C->D F Data Analysis: Determine Spectrum & Potency C->F D->F E->F

Caption: Workflow for Phase 1 Antimicrobial Screening.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC test is a quantitative method used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5] The broth microdilution method is a widely accepted and efficient protocol.[1]

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Standardized bacterial suspension (~5 x 10^5 CFU/mL)

  • Stock solution of the test compound in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Multichannel pipette

Procedure:

  • Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well plate.

  • In well 1, add 100 µL of the test compound at twice the highest desired test concentration.

  • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

  • Well 11 will serve as the growth control (broth and inoculum only).

  • Well 12 will serve as the sterility control (broth only).

  • Using a multichannel pipette, add 50 µL of the standardized bacterial inoculum to wells 1 through 11.[1]

  • Cover the plate and incubate at 37°C for 16-24 hours.[1]

  • After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound in which there is no visible turbidity.[1]

Protocol: Minimum Bactericidal Concentration (MBC) Assay

The MBC assay is performed as a subsequent step to the MIC test to determine the lowest concentration of the antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[6][7]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile micropipettes and tips

Procedure:

  • Following the determination of the MIC, select the wells from the MIC plate that showed no visible growth (the MIC well and all wells with higher concentrations).

  • Mix the contents of each selected well thoroughly.

  • Plate a 10-20 µL aliquot from each of these wells onto a separate, clearly labeled MHA plate.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • After incubation, count the number of colonies on each plate.

  • The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[8]

Protocol: Kirby-Bauer Disk Diffusion Assay

This qualitative method assesses the susceptibility of bacteria to the compound by measuring the zone of growth inhibition around an impregnated disk.[4]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Sterile blank paper disks (6 mm diameter)

  • Known concentration of the test compound solution

  • Forceps

Procedure:

  • Dip a sterile cotton swab into the standardized bacterial inoculum and rotate it against the side of the tube to remove excess liquid.

  • Evenly streak the swab over the entire surface of an MHA plate in three different directions to ensure complete coverage.

  • Allow the plate to dry for 5-10 minutes.

  • Impregnate sterile blank paper disks with a known amount of the test compound solution and allow them to dry.

  • Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.

  • Gently press the disks to ensure complete contact with the agar.

  • Invert the plates and incubate at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth has occurred) in millimeters.

Data Presentation (Hypothetical)

The results from Phase 1 should be organized for clear interpretation.

Microorganism Compound MIC (µg/mL) Compound MBC (µg/mL) MBC/MIC Ratio Disk Diffusion Zone (mm)
Staphylococcus aureus1632218
Escherichia coli32128414
Pseudomonas aeruginosa>128>128-0
Candida albicans816222
Note: Data are hypothetical and for illustrative purposes only. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[8]

Phase 2: Investigating the Mechanism of Action

Understanding how a compound exerts its antimicrobial effect is critical for its development as a therapeutic agent. Based on the known activities of other imidazole derivatives, two plausible mechanisms are proposed for investigation: disruption of cell membrane integrity and inhibition of DNA gyrase.

Proposed Mechanism 1: Disruption of Cell Membrane Integrity

Many antimicrobial agents kill bacteria by compromising the structural integrity of the cell membrane, leading to the leakage of essential intracellular contents. This can be assessed by measuring the release of materials that absorb light at 260 nm, such as nucleic acids.

cluster_0 Mechanism 1: Cell Membrane Disruption A Test Compound B Bacterial Cell Membrane A->B Interacts with C Increased Permeability & Loss of Integrity B->C D Leakage of Intracellular Components (Nucleic Acids, Ions) C->D E Cell Death D->E cluster_1 Mechanism 2: DNA Gyrase Inhibition Workflow A Relaxed Plasmid DNA (Substrate) C Add Test Compound (Potential Inhibitor) A->C B DNA Gyrase Enzyme + ATP B->C D Incubation at 37°C C->D E Agarose Gel Electrophoresis D->E F Analyze Results: Inhibition of Supercoiling? E->F

Caption: Workflow for DNA Gyrase Inhibition Assay.

Materials:

  • Purified E. coli DNA Gyrase enzyme

  • Relaxed pBR322 plasmid DNA (substrate)

  • 5X Assay Buffer (containing Tris-HCl, KCl, MgCl2, DTT, spermidine, ATP)

  • Test compound at various concentrations

  • Positive control inhibitor (e.g., Ciprofloxacin)

  • Agarose gel electrophoresis system

  • DNA stain (e.g., Ethidium Bromide)

Procedure:

  • On ice, prepare reaction mixtures in microcentrifuge tubes. For each reaction, combine 5X assay buffer, relaxed pBR322 DNA, and sterile water.

  • Add the test compound (or positive/negative controls) to the respective tubes.

  • Initiate the reaction by adding the DNA gyrase enzyme to each tube (except for a no-enzyme control).

  • Incubate the reactions at 37°C for 30-60 minutes.

  • Terminate the reaction by adding a stop buffer/loading dye (containing SDS and bromophenol blue).

  • Load the samples onto a 1% agarose gel containing a DNA stain.

  • Run the gel at a constant voltage until the dye front has migrated sufficiently.

  • Visualize the DNA bands under UV light. The conversion of relaxed plasmid (slower migrating) to supercoiled plasmid (faster migrating) will be inhibited in the presence of an effective compound.

Conclusion and Future Directions

This guide provides a robust framework for the initial, critical stages of investigating the antimicrobial potential of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid. The successful execution of these protocols will generate a foundational dataset to establish its spectrum of activity, potency, and plausible mechanisms of action.

Positive results from these in-vitro studies would strongly justify advancing the compound to the next stages of preclinical development. Future work should include:

  • Toxicity Profiling: Assessing cytotoxicity against mammalian cell lines to determine the therapeutic index.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the lead compound to optimize potency and reduce potential toxicity.

  • In-Vivo Efficacy Studies: Evaluating the compound's effectiveness in animal models of infection.

  • Advanced Mechanistic Studies: Employing techniques like transcriptomics or proteomics to gain a deeper understanding of the compound's cellular effects.

By following this structured approach, researchers can efficiently and rigorously evaluate 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid, contributing valuable knowledge to the ongoing search for the next generation of antimicrobial therapies.

References

  • Al-Marjani, M. F., et al. (2019). Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives. ResearchGate. [Link]

  • Al-Ghorbani, M., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Wikipedia. Disk diffusion test. [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • Biology LibreTexts. (2023). 7.5.2: Kirby-Bauer Disk Susceptibility Test. [Link]

  • FWD AMR-RefLabCap. Determination of antimicrobial resistance by disk diffusion. [Link]

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  • Microbe Investigations. (2024). Minimum Inhibitory Concentration (MIC) Test. [Link]

  • Creative Diagnostics. (2024). Minimum Bactericidal Concentration (MBC) Assay. [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • ResearchGate. (2019). Cell membrane integrity assays. [Link]

  • Nature Protocols. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. [Link]

  • Bansal, Y., & Silakari, O. (2012). Imidazole: Having Versatile Biological Activities. ResearchGate. [Link]

  • MSD Manual Professional Edition. Susceptibility Testing. [Link]

  • World Organisation for Animal Health. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. [Link]

  • European Journal of Clinical Microbiology & Infectious Diseases. (2018). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. [Link]

  • Microbe Investigations. (2024). Minimum Bactericidal Concentration (MBC) Test. [Link]

  • SEAFDEC/AQD Institutional Repository. (2000). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]

  • Microchem Laboratory. (2023). Minimum Bactericidal Concentration (MBC) Test. [Link]

  • National Institutes of Health. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). [Link]

  • Bio-protocol. (2022). Cell membrane integrity assay. [Link]

  • Springer Protocols. (2008). Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. [Link]

  • PubMed. (2008). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. [Link]

  • Inspiralis. (2018). Escherichia coli Gyrase Supercoiling Inhibition Assay. [Link]

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Foundational

An In-depth Technical Guide to the Tautomerism of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid

Abstract This technical guide provides a comprehensive examination of the tautomerism in 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid, a substituted imidazole of significant interest in medicinal chemistry and materi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the tautomerism in 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid, a substituted imidazole of significant interest in medicinal chemistry and materials science. Imidazole and its derivatives are known for their diverse biological activities and their roles as ligands and catalysts, properties that are profoundly influenced by their tautomeric state.[1][2] This document delineates the structural basis of tautomerism in this specific molecule, outlines robust experimental and computational methodologies for its characterization, and discusses the implications of tautomeric equilibrium for drug development and scientific research. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding and practical approach to studying this fundamental chemical phenomenon.

Introduction: The Significance of Tautomerism in Imidazole Scaffolds

The imidazole ring is a cornerstone in biological systems and synthetic chemistry. As a part of the essential amino acid histidine, it plays a critical role in the active sites of numerous enzymes, acting as both a general acid and a general base.[3] This dual reactivity is fundamentally linked to the prototropic tautomerism of the imidazole ring, where a proton can reside on either of the two nitrogen atoms.[1][4] This phenomenon, known as annular tautomerism, gives rise to two distinct tautomers for asymmetrically substituted imidazoles, each with unique electronic and steric properties.[5]

For 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid, this tautomerism has profound implications. The position of the proton influences the molecule's hydrogen bonding capabilities, lipophilicity, and overall three-dimensional shape, which are critical determinants of its interaction with biological targets. Understanding and controlling the tautomeric equilibrium is therefore a key challenge and opportunity in the rational design of drugs and functional materials based on this scaffold.

Tautomeric Landscape of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid

Prototropic tautomerism in 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid involves the migration of a proton between the two nitrogen atoms of the imidazole ring. This results in two distinct tautomeric forms, which we will designate as Tautomer A and Tautomer B.

  • Tautomer A: 4-Methyl-2-phenyl-1H-imidazole-5-carboxylic acid

  • Tautomer B: 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid

The equilibrium between these two forms is dynamic and influenced by a variety of factors, including the electronic nature of the substituents, the solvent environment, temperature, and pH. The phenyl group at position 2, the methyl group at position 5, and the carboxylic acid group at position 4 all play a role in modulating the relative stability of the two tautomers.

Tautomer_Equilibrium cluster_factors Influencing Factors Tautomer_A Tautomer A (4-Methyl-2-phenyl-1H-imidazole-5-carboxylic acid) Tautomer_B Tautomer B (5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid) Tautomer_A->Tautomer_B H⁺ migration Solvent Solvent pH pH Temperature Temperature Substituents Substituents

Caption: Tautomeric equilibrium of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid.

Experimental Characterization of Tautomeric Forms

A multi-faceted experimental approach is essential for the unambiguous characterization and quantification of the tautomeric equilibrium. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Ultraviolet-Visible (UV-Vis) spectroscopy, each providing unique insights into the system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of tautomers in solution.[6] Both ¹H and ¹³C NMR are valuable, with ¹³C NMR often being more diagnostic for imidazole tautomerism.[3]

3.1.1. Rationale for NMR in Tautomer Analysis

The chemical shifts of the imidazole ring protons and carbons are highly sensitive to the electronic environment, which is directly altered by the position of the N-H proton.[3] In cases of slow exchange between tautomers on the NMR timescale, distinct sets of signals will be observed for each tautomer, allowing for direct quantification of their relative populations by integration.[7] If the exchange is fast, averaged signals will be observed, and the chemical shifts will be a weighted average of the individual tautomer shifts. In such cases, variable temperature NMR studies can be employed to slow the exchange and resolve the individual signals.[8]

3.1.2. Experimental Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Dissolve a precisely weighed sample of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid in a range of deuterated solvents (e.g., DMSO-d₆, CD₃OD, CDCl₃) to assess solvent effects.

  • ¹H NMR Acquisition: Acquire ¹H NMR spectra at ambient temperature. Pay close attention to the chemical shifts of the imidazole N-H proton and any aromatic protons.

  • ¹³C NMR Acquisition: Acquire proton-decoupled ¹³C NMR spectra. The chemical shifts of the C4 and C5 carbons of the imidazole ring are particularly diagnostic of the tautomeric state.[3][9]

  • Variable Temperature (VT) NMR: If signal averaging is observed, perform VT-NMR experiments, typically cooling the sample until the exchange rate slows sufficiently to resolve separate signals for each tautomer.

  • Data Analysis: Integrate the signals corresponding to each tautomer to determine their molar ratio. For fast exchange regimes, compare the observed chemical shifts to those predicted by computational models for each tautomer.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a complementary technique that provides information about the electronic transitions within the molecule.[10] The two tautomers are expected to have distinct absorption spectra due to differences in their conjugated π-systems.

3.2.1. Rationale for UV-Vis in Tautomer Analysis

The position of the N-H proton affects the electronic distribution within the imidazole ring and its interaction with the phenyl and carboxylic acid substituents. This leads to different energies for the π → π* transitions, resulting in different λmax values for each tautomer.[11] By analyzing the absorption spectra in various solvents, the influence of solvent polarity and hydrogen bonding on the tautomeric equilibrium can be assessed.[12][13]

3.2.2. Experimental Protocol: Solvent-Dependent UV-Vis Analysis
  • Stock Solution Preparation: Prepare a concentrated stock solution of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid in a non-polar solvent (e.g., dioxane).

  • Solvent Series: Prepare a series of solutions with varying solvent polarities by diluting the stock solution in a range of solvents (e.g., hexane, dichloromethane, acetonitrile, methanol, water).

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Analyze the changes in the absorption bands (position and intensity) as a function of solvent polarity. Deconvolution of overlapping spectra can be used to estimate the relative concentrations of the two tautomers.

Experimental_Workflow cluster_nmr NMR Spectroscopy cluster_uv_vis UV-Vis Spectroscopy cluster_comp Computational Modeling NMR_Sample Sample Prep (various solvents) H1_NMR ¹H NMR Acquisition NMR_Sample->H1_NMR C13_NMR ¹³C NMR Acquisition H1_NMR->C13_NMR VT_NMR Variable Temp. NMR C13_NMR->VT_NMR NMR_Analysis Data Analysis (Ratio, Δδ) VT_NMR->NMR_Analysis Comp_Analysis Correlation with Experimental Data NMR_Analysis->Comp_Analysis UV_Sample Sample Prep (solvent series) UV_Acquisition Spectral Acquisition UV_Sample->UV_Acquisition UV_Analysis Data Analysis (λmax shift) UV_Acquisition->UV_Analysis UV_Analysis->Comp_Analysis DFT_Calc DFT Calculations (Energies, Spectra) DFT_Calc->Comp_Analysis Start 5-Methyl-2-phenyl-1H- imidazole-4-carboxylic acid Start->NMR_Sample Start->UV_Sample Start->DFT_Calc

Caption: Integrated workflow for tautomer analysis.

Computational Modeling of Tautomeric Equilibrium

Computational chemistry, particularly Density Functional Theory (DFT), provides invaluable insights into the intrinsic properties of tautomers and complements experimental findings.[14]

Rationale for Computational Studies

DFT calculations can predict the relative energies of the tautomers in the gas phase and in solution (using continuum solvent models like PCM).[6] This allows for a theoretical determination of the more stable tautomer and the energy barrier for interconversion. Furthermore, NMR chemical shifts and UV-Vis absorption spectra can be calculated for each tautomer, aiding in the interpretation of experimental data.[3][15]

Computational Protocol: DFT Calculations
  • Structure Optimization: Build the 3D structures of both Tautomer A and Tautomer B. Perform geometry optimization using a suitable DFT functional (e.g., B3LYP or ωB97X-D) and basis set (e.g., 6-311++G(d,p)).

  • Energy Calculations: Calculate the single-point energies of the optimized structures to determine their relative stability.

  • Solvation Effects: Re-run the energy calculations incorporating a Polarizable Continuum Model (PCM) to simulate the effect of different solvents.

  • NMR Chemical Shift Prediction: Use the GIAO (Gauge-Including Atomic Orbital) method to predict the ¹³C and ¹H NMR chemical shifts for each tautomer.

  • UV-Vis Spectra Prediction: Employ Time-Dependent DFT (TD-DFT) to calculate the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis spectra.

  • Data Correlation: Compare the calculated energies, chemical shifts, and spectra with the experimental results to provide a comprehensive and validated model of the tautomeric equilibrium.

Expected Quantitative Data

The following table structure should be used to summarize and compare the experimental and computational data:

ParameterTautomer ATautomer BExperimental (Solvent)
Relative Energy (kcal/mol)
Gas Phase (DFT)N/A
Solution (PCM)N/A
¹³C NMR Chemical Shifts (ppm)
C4
C5
UV-Vis λmax (nm)
Calculated (TD-DFT)
Experimental
Tautomer Ratio (%)
Calculated (Boltzmann)
Experimental (NMR)

Implications for Drug Development and Research

The tautomeric state of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid is not merely an academic curiosity; it has direct and significant consequences for its application in drug discovery and materials science.

  • Receptor Binding: The two tautomers will present different hydrogen bond donor/acceptor patterns to a biological target. The dominant tautomer will dictate the optimal binding mode and affinity.

  • Physicochemical Properties: Tautomerism affects key properties such as pKa, solubility, and lipophilicity (logP), which in turn influence the pharmacokinetic profile (ADME) of a drug candidate.

  • Synthetic Strategy: The reactivity of the imidazole ring can differ between tautomers, which may need to be considered in the design of synthetic routes for further derivatization.

Conclusion

The tautomerism of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid is a critical aspect of its chemical identity, with far-reaching implications for its biological activity and material properties. A thorough understanding of the tautomeric equilibrium requires a synergistic approach combining high-resolution analytical techniques, such as NMR and UV-Vis spectroscopy, with the predictive power of computational chemistry. The methodologies outlined in this guide provide a robust framework for researchers to characterize, quantify, and ultimately leverage the tautomeric behavior of this and related imidazole-containing molecules in their scientific endeavors.

References

  • Identifying the tautomer state of a substituted imidazole by ¹³C NMR... - ResearchGate. Available at: [Link]

  • Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability - PURKH. Available at: [Link]

  • One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles via [2 + 2 + 1] Cycloannulation of 1,3-Bishet(aryl)-monothio-1,3-diketones, α-Substituted Methylamines and Sodium Nitrite through α-Nitrosation of Enaminones | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques - Walsh Medical Media. Available at: [Link]

  • Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer - PMC - NIH. Available at: [Link]

  • Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles - MDPI. Available at: [Link]

  • The Importance of Methyl Positioning and Tautomeric Equilibria for Imidazole Nucleophilicity. Available at: [Link]

  • 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides - PubMed. Available at: [Link]

  • Tautomeric equilibria for azoles. (a) pyrrole; (b) imidazole. - ResearchGate. Available at: [Link]

  • 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - MDPI. Available at: [Link]

  • Interplay between conformational and solvent effects in UV-visible absorption spectra: curcumin tautomers as a case study - RSC Publishing. Available at: [Link]

  • NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives - CONICET. Available at: [Link]

  • 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC. Available at: [Link]

  • 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. II. Microenvironments of histidine-12 and histidine-119 of bovine pancreatic ribonuclease A - PubMed. Available at: [Link]

  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC - PubMed Central. Available at: [Link]

  • Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - NIH. Available at: [Link]

  • Synthesis of 2,4,5-trisubstituted imidazole derivatives | Download Table - ResearchGate. Available at: [Link]

  • Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. Available at: [Link]

  • Computational studies on imidazole heme conformations - PubMed. Available at: [Link]

  • Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples | Journal of Chemical Information and Modeling. Available at: [Link]

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  • The twelve reactions discussed in this study. Method (a), top, is the... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Synthesis of 2,4,5‐trisubstituted imidazoles. - ResearchGate. Available at: [Link]

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  • Synthesis of 2,4,5‐trisubstituted imidazoles. - ResearchGate. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Regioselective N-alkylation of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid

This document provides a detailed guide for the N-alkylation of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid, a key intermediate in the synthesis of various pharmacologically active compounds. This protocol is design...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for the N-alkylation of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid, a key intermediate in the synthesis of various pharmacologically active compounds. This protocol is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and step-by-step methodologies.

Introduction: The Significance of N-Alkylated Imidazoles

The imidazole nucleus is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals and biologically active molecules.[1] N-alkylation of the imidazole ring is a critical functionalization step, often modulating the compound's pharmacokinetic and pharmacodynamic properties. Specifically, the strategic placement of alkyl groups on one of the two nitrogen atoms can significantly impact biological activity, making regioselective alkylation a paramount challenge in synthetic chemistry.[2]

5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid presents a unique case for N-alkylation due to its unsymmetrical nature and the presence of three distinct functional groups: a phenyl group at the 2-position, a methyl group at the 5-position, and a carboxylic acid at the 4-position. These substituents exert both steric and electronic influences that dictate the regioselectivity of the alkylation reaction.[3] Understanding these effects is crucial for developing a robust and selective synthetic protocol.

The Challenge of Regioselectivity

The N-alkylation of an unsymmetrically substituted imidazole can theoretically yield two different regioisomers. In the case of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid, alkylation can occur at either the N-1 or N-3 position.

DOT Diagram: Potential Regioisomers

G cluster_0 Starting Material cluster_1 Alkylation Pathways cluster_2 Products Start 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid N1_Alkylation Alkylation at N-1 Start->N1_Alkylation Pathway A N3_Alkylation Alkylation at N-3 Start->N3_Alkylation Pathway B Product_N1 1-Alkyl-5-methyl-2-phenyl-imidazole-4-carboxylic acid N1_Alkylation->Product_N1 Product_N3 1-Alkyl-4-methyl-2-phenyl-imidazole-5-carboxylic acid N3_Alkylation->Product_N3

Caption: Possible N-alkylation pathways for the starting material.

The regiochemical outcome is governed by a delicate interplay of several factors:

  • Steric Hindrance: Bulky substituents adjacent to a nitrogen atom can impede the approach of the alkylating agent, favoring alkylation at the less sterically hindered nitrogen.[3][4] In our target molecule, the phenyl group at C2 and the methyl group at C5 will influence the accessibility of the adjacent nitrogens.

  • Electronic Effects: The electronic nature of the substituents on the imidazole ring affects the nucleophilicity of the nitrogen atoms. Electron-withdrawing groups decrease the electron density and thus the nucleophilicity of the nearby nitrogen, while electron-donating groups have the opposite effect.[3] The carboxylic acid group is electron-withdrawing, while the methyl group is electron-donating.

  • Reaction Conditions: The choice of base, solvent, and alkylating agent can significantly influence the regioselectivity.[3] For instance, in basic media, the imidazole exists as an anion with the negative charge delocalized over both nitrogen atoms, and the alkylation is governed by the relative nucleophilicity of the two nitrogens.[3]

Recommended Protocols for N-Alkylation

Given the substrate's characteristics, two primary methods are proposed: a classical base-catalyzed alkylation and the Mitsunobu reaction for cases where the former yields poor results or lacks selectivity.

Protocol 1: Base-Catalyzed N-Alkylation

This method is a robust and widely used approach for the N-alkylation of imidazoles. The choice of a suitable base is critical to deprotonate the imidazole nitrogen without causing unwanted side reactions with the carboxylic acid moiety. A non-nucleophilic base is preferred.

Rationale for Reagent Selection:

  • Base: A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is recommended.[5] K₂CO₃ is often sufficient to deprotonate the imidazole NH while being mild enough to avoid significant deprotonation of the carboxylic acid, which could lead to solubility issues or side reactions. DBU is a stronger, non-nucleophilic base that can be effective if K₂CO₃ proves too weak.[5]

  • Solvent: Anhydrous polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are ideal as they effectively dissolve the imidazole substrate and the base, facilitating the reaction.

  • Alkylating Agent: A variety of alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl bromide) can be used. The reactivity of the alkylating agent can influence the reaction rate and the potential for over-alkylation to form imidazolium salts.[4]

Detailed Step-by-Step Protocol:

  • To a solution of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid (1.0 eq) in anhydrous DMF, add a suitable base (e.g., K₂CO₃, 2.0 eq or DBU, 1.2 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 30 minutes at room temperature to ensure the formation of the imidazolide anion.

  • Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature will depend on the reactivity of the alkylating agent.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution with a suitable acid (e.g., 1M HCl) to a pH of approximately 3-4 to protonate the carboxylic acid and any unreacted starting material.

  • Extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the regioisomers and any unreacted starting material.

Expected Outcome and Regioselectivity:

The major product is anticipated to be the N-1 alkylated isomer (1-alkyl-5-methyl-2-phenyl-imidazole-4-carboxylic acid). This prediction is based on the combined steric hindrance from the adjacent phenyl group at C2 and the deactivating electronic effect of the carboxylic acid at C4 on the N-3 position. The methyl group at C5 is electron-donating, which would slightly favor alkylation at the adjacent N-1 position.

DOT Diagram: Base-Catalyzed N-Alkylation Workflow

G Start Dissolve Imidazole in Anhydrous DMF Add_Base Add Base (K2CO3 or DBU) Start->Add_Base Stir Stir for 30 min Add_Base->Stir Add_Alkyl_Halide Add Alkyl Halide Stir->Add_Alkyl_Halide Heat Heat (60-100 °C) Add_Alkyl_Halide->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify

Caption: Workflow for the base-catalyzed N-alkylation protocol.

Protocol 2: Mitsunobu Reaction

For sterically hindered imidazoles or when base-catalyzed methods fail, the Mitsunobu reaction offers a milder alternative for N-alkylation using an alcohol as the alkylating agent.[4][6]

Rationale for Reagent Selection:

  • Phosphine and Azodicarboxylate: The classic combination of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) is used to activate the alcohol.[4][6]

  • Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) are common solvents for the Mitsunobu reaction.

Detailed Step-by-Step Protocol:

  • Dissolve the 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid (1.0 eq), the desired alcohol (1.2-1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.5 eq) in anhydrous THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography to remove triphenylphosphine oxide and other byproducts.

Expected Outcome and Regioselectivity:

The Mitsunobu reaction is also expected to favor alkylation at the less sterically hindered and more nucleophilic N-1 position. This method can sometimes provide better regioselectivity for sterically demanding substrates.[7][8][9]

Alternative Methods

For challenging substrates or to explore different regioselectivities, other methods can be considered:

  • Phase Transfer Catalysis (PTC): This technique can be highly effective for N-alkylation of imidazoles, often providing high yields and selectivity.[10][11][12][13] It involves the use of a phase transfer catalyst, such as a quaternary ammonium salt, to transport the imidazolide anion from an aqueous or solid phase to an organic phase containing the alkylating agent.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction rate, often leading to higher yields in shorter reaction times.[4]

Characterization of Regioisomers

The unambiguous identification of the N-alkylated regioisomers is crucial. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between the N-1 and N-3 alkylated isomers. The chemical shifts of the imidazole ring protons and carbons, as well as the protons of the newly introduced alkyl group, will be different for each isomer. 2D NMR techniques such as NOESY can be used to establish through-space proximities, for example, between the N-alkyl group and the methyl or phenyl substituents, to confirm the regiochemistry.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the product. Fragmentation patterns in MS/MS experiments may also provide clues to the substitution pattern.

  • X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides definitive structural proof of the regiochemistry.

Troubleshooting

Problem Possible Cause Solution
Low or no conversion Insufficiently strong base; Low reaction temperature; Deactivated substrateUse a stronger base (e.g., DBU, NaH); Increase reaction temperature; Consider a more reactive alkylating agent
Formation of side products Over-alkylation to form imidazolium salt; Reaction with the carboxylic acid groupUse a controlled stoichiometry of the alkylating agent (1.0-1.2 eq); Protect the carboxylic acid group as an ester prior to alkylation
Poor regioselectivity Similar steric and electronic environment at both nitrogensModify the reaction conditions (solvent, temperature, base); Employ a different synthetic strategy (e.g., Mitsunobu reaction); Protect one of the nitrogen atoms with a removable protecting group

Conclusion

The N-alkylation of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid is a synthetically important transformation that requires careful consideration of regioselectivity. The provided protocols, based on established methodologies for imidazole alkylation, offer a rational starting point for achieving the desired N-alkylated products. A thorough analysis of the reaction outcome using modern analytical techniques is essential to confirm the regiochemical assignment.

References

  • Vertex AI Search. (2025).
  • University of Otago. (n.d.).
  • BenchChem. (2025).
  • PubMed Central. (n.d.). Mitsunobu mischief: Neighbor-directed histidine N(π)–alkylation provides access to peptides containing selectively functionalized imidazolium heterocycles.
  • Jayachandran, J. P., & Wang, M.-L. (2001). N-ALKYLATION OF 2,4,5-TRIPHENYL IMIDAZOLE DERIVATIVES USING A NEW PHASE TRANSFER REAGENT UNDER PTC CONDITIONS.
  • PubMed Central. (n.d.). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition.
  • Chinese Journal of Applied Chemistry. (n.d.).
  • Khabnadideh, S., Rezaei, Z., Khalafi-Nezhad, A., Bahrinajafi, R., Mohamadi, R., & Farrokhroz, A. A. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2863–2865.
  • ResearchGate. (n.d.). (PDF)
  • Chemical Reviews. (n.d.).
  • ResearchGate. (n.d.). Phase-transfer catalyzed N-alkylation of imidazole, benzimidazole and... | Download Table.
  • PTC Organics, Inc. (n.d.).
  • RSC Publishing. (2002). Ultrasound-promoted N-alkylation of imidazole. Catalysis by solid-base, alkali-metal doped carbons.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent advances in the synthesis of imidazoles.
  • NIH. (n.d.). Investigation of Unanticipated Alkylation at the N(π) Position of a Histidyl Residue Under Mitsunobu Conditions and Synthesis of Orthogonally Protected Histidine Analogues.
  • Semantic Scholar. (2020).
  • ACS Publications. (n.d.).
  • Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult : r/OrganicChemistry.
  • ResearchGate. (2021).
  • ResearchGate. (n.d.). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents | Request PDF.
  • PubMed Central. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
  • ACS Publications. (n.d.).
  • Beilstein Journals. (n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH)
  • BenchChem. (n.d.).
  • MDPI. (n.d.). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one.
  • SIELC Technologies. (2018). 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid.

Sources

Application

Application Notes and Protocols: 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid as a Versatile Building Block in Organic Synthesis

Introduction Imidazole derivatives are a cornerstone of medicinal chemistry, forming the core scaffold of numerous natural products and synthetic pharmaceuticals.[1] Their unique electronic properties and ability to enga...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Imidazole derivatives are a cornerstone of medicinal chemistry, forming the core scaffold of numerous natural products and synthetic pharmaceuticals.[1] Their unique electronic properties and ability to engage in various biological interactions have led to their widespread use in the development of therapeutic agents with diverse activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] Within this important class of heterocycles, 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid stands out as a particularly valuable and versatile building block for organic synthesis. Its trifunctional nature, possessing a reactive carboxylic acid handle, a modifiable imidazole core, and a phenyl group that can be further functionalized, offers a wealth of opportunities for creating complex molecular architectures.

This comprehensive guide provides detailed application notes and validated protocols for the synthetic manipulation of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid. We will delve into the key transformations of the carboxylic acid moiety, providing not just step-by-step instructions, but also the scientific rationale behind the chosen reagents and conditions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful reaction planning and execution. The key properties of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid are summarized below.

PropertyValueSource
CAS Number 28824-94-4
Molecular Formula C₁₁H₁₀N₂O₂
Molecular Weight 202.21 g/mol
Appearance White to off-white powderGeneric
Solubility Soluble in polar organic solvents such as alcohols and ketones.

Key Synthetic Transformations and Protocols

The true utility of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid lies in the selective transformations of its carboxylic acid group. This section provides detailed protocols for its conversion into esters, amides, and 1,3,4-oxadiazoles, as well as its reduction to the corresponding alcohol.

Esterification: Synthesis of Ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate

Esterification is a fundamental transformation that not only serves to protect the carboxylic acid but also acts as a gateway to further functionalization, such as amide and hydrazide formation. The Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol, is a classic and reliable method for this purpose.[2][3] The use of a large excess of the alcohol (in this case, ethanol) drives the equilibrium towards the formation of the ester product.

Reaction Workflow:

Fischer_Esterification Start 5-Methyl-2-phenyl-1H- imidazole-4-carboxylic acid Reagents Ethanol (excess) Conc. H₂SO₄ (catalyst) Reaction Reflux Reagents->Reaction Heat Workup Neutralization (NaHCO₃) Extraction (EtOAc) Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product Ethyl 5-methyl-2-phenyl-1H- imidazole-4-carboxylate Purification->Product

Caption: Fischer Esterification Workflow.

Detailed Protocol:

  • Reaction Setup: To a solution of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid (1.0 eq) in anhydrous ethanol (used as both reactant and solvent, typically 10-20 volumes), cautiously add concentrated sulfuric acid (0.1-0.2 eq) with stirring.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure. To the residue, add a mixture of water and ethyl acetate.

  • Neutralization and Extraction: Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acidic mixture until effervescence ceases. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure ethyl ester.

Causality Behind Choices: The use of excess ethanol is a key principle of Le Châtelier's principle, driving the reversible Fischer esterification towards the product side. Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. The neutralization step with sodium bicarbonate is crucial to remove the acid catalyst and any unreacted carboxylic acid, simplifying the subsequent purification.

Amide Bond Formation: A Gateway to Bioactive Molecules

The formation of an amide bond is one of the most important reactions in medicinal chemistry, as the amide functional group is a key feature in a vast number of biologically active molecules.[4] We present two reliable protocols for the synthesis of amides from 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid.

Protocol A: Two-Step Synthesis via Ester Intermediate

This method leverages the previously synthesized ethyl ester. The ester is reacted with an amine in a nucleophilic acyl substitution reaction. This method is particularly useful when direct coupling of the carboxylic acid proves to be challenging.

Detailed Protocol:

  • Reaction Setup: Dissolve Ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate (1.0 eq) in the desired amine (if it is a liquid and can be used in excess) or in a suitable solvent such as ethanol or THF with the amine (1.2-2.0 eq).

  • Reaction Execution: Heat the reaction mixture to reflux for 6-24 hours. The reaction progress can be monitored by TLC.

  • Workup and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the desired amide.

Expertise & Experience: This two-step approach is often advantageous as it avoids the use of expensive and sometimes sensitive coupling reagents. The choice of solvent and temperature is critical and may need to be optimized depending on the reactivity of the amine.

Protocol B: Direct Amide Coupling Using HATU

For a more direct approach, modern coupling reagents provide an efficient means of forming amide bonds directly from carboxylic acids. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective and widely used uronium-based coupling reagent that promotes rapid amide bond formation with minimal side reactions.[5]

Reaction Mechanism:

Amide_Coupling Carboxylic_Acid 5-Methyl-2-phenyl-1H- imidazole-4-carboxylic acid HATU HATU DIPEA Active_Ester Activated O-Acyl- isourea intermediate HATU->Active_Ester Activation Amine R-NH₂ Amide N-Substituted Amide Product Amine->Amide Nucleophilic Attack

Caption: Direct Amide Coupling Mechanism.

Detailed Protocol:

  • Reaction Setup: To a solution of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as DMF or DCM at 0 °C, add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Activation: Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add the desired amine (1.1-1.2 eq) to the reaction mixture.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Trustworthiness: This protocol is a self-validating system. The use of HATU in combination with a hindered base like DIPEA ensures efficient activation of the carboxylic acid while minimizing side reactions such as racemization if chiral amines are used. The aqueous workup effectively removes the coupling reagent byproducts and excess reagents, leading to a cleaner crude product.

Synthesis of 1,3,4-Oxadiazoles: Accessing a Privileged Heterocycle

1,3,4-Oxadiazoles are another important class of five-membered heterocycles with a broad spectrum of biological activities. A common and effective route to these compounds is through the cyclization of carbohydrazides. This section details the two-step conversion of the ethyl ester of our title compound into a 1,3,4-oxadiazole derivative.

Protocol A: Synthesis of 5-Methyl-2-phenyl-1H-imidazole-4-carbohydrazide

The first step is the conversion of the ethyl ester to the corresponding carbohydrazide through reaction with hydrazine hydrate.

Detailed Protocol:

  • Reaction Setup: To a solution of Ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate (1.0 eq) in ethanol, add hydrazine hydrate (5.0-10.0 eq).

  • Reaction Execution: Heat the reaction mixture to reflux for 4-8 hours. The formation of a precipitate may be observed.

  • Workup and Purification: Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture under reduced pressure and triturate the residue with diethyl ether or recrystallize from a suitable solvent to obtain the pure carbohydrazide.

Protocol B: Cyclization to a 2-Thio-1,3,4-oxadiazole Derivative

The synthesized carbohydrazide can be cyclized to form a 1,3,4-oxadiazole ring. In this example, we demonstrate the synthesis of a 2-thio-substituted oxadiazole, which can be further functionalized.[6]

Detailed Protocol:

  • Reaction Setup: To a stirred solution of 5-Methyl-2-phenyl-1H-imidazole-4-carbohydrazide (1.0 eq) and potassium hydroxide (2.0 eq) in 80% aqueous ethanol at 0 °C, add carbon disulfide (excess, ~5-10 eq).

  • Reaction Execution: Continue stirring at room temperature for 4 hours.

  • Workup: Remove the solvent under reduced pressure. To the resulting potassium salt, add a solution of an appropriate electrophile (e.g., phenacyl bromide, 1.0 eq) in ethanol/water (1:1).

  • Final Cyclization: Heat the mixture to reflux for 3 hours.

  • Purification: Cool the reaction mixture, and collect the precipitated solid by filtration. Wash the solid with ethanol and recrystallize from a suitable solvent like DMF to obtain the pure 2-((5-(5-methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one.[6]

Authoritative Grounding: This protocol is based on a published procedure for a closely related substrate, demonstrating a reliable method for the construction of the 1,3,4-oxadiazole ring system from the corresponding carbohydrazide.[6] The mechanism involves the formation of a dithiocarbazate intermediate, which then undergoes cyclization upon reaction with an electrophile.

Reduction to (5-Methyl-2-phenyl-1H-imidazol-4-yl)methanol

The reduction of the carboxylic acid to a primary alcohol provides another valuable synthetic handle for further elaboration. While direct reduction of carboxylic acids can be achieved with strong reducing agents like lithium aluminum hydride (LiAlH₄), an alternative synthetic route to the corresponding alcohol has been reported.[7]

Detailed Protocol (Alternative Synthesis):

  • Reaction Setup: Dissolve benzamidine hydrochloride (1.0 eq) in a minimum amount of water. Add freshly distilled 2,3-butanedione (1.1 eq).

  • pH Adjustment: Adjust the pH of the solution to 6-7 with 2N sodium hydroxide to induce precipitation.

  • Intermediate Isolation: Cool the mixture to 0 °C for 2 hours, collect the solid, and wash with acetone.

  • Hydrolysis and Cyclization: Heat the intermediate with a mixture of concentrated hydrochloric acid and water on a steam bath for 4 hours.

  • Product Isolation: Cool the reaction mixture to 0 °C to precipitate the product. Collect the solid and recrystallize from methanol to obtain pure (5-Methyl-2-phenyl-1H-imidazol-4-yl)methanol.[7]

Note on Direct Reduction: While a specific protocol for the direct reduction of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid was not found in the literature, a general procedure using LiAlH₄ in an anhydrous etheral solvent like THF, followed by an aqueous workup, would be the standard approach.[8] However, care must be taken due to the high reactivity of LiAlH₄, and the reaction should be performed under an inert atmosphere.

Conclusion

5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid is a highly versatile and valuable building block in organic synthesis. The protocols detailed in this guide provide a solid foundation for its use in the construction of a wide array of more complex molecules, particularly those of interest in medicinal chemistry and drug discovery. The ability to readily convert its carboxylic acid functionality into esters, amides, and other heterocyclic systems like 1,3,4-oxadiazoles, underscores its importance as a strategic starting material. Further exploration of the reactivity of the imidazole ring itself could open up even more avenues for the synthesis of novel and potentially bioactive compounds.

References

  • PrepChem. (n.d.). Synthesis of 5-Methyl-2-phenyl-4-imidazolemethanol. Retrieved from [Link]

  • MDPI. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Retrieved from [Link]

  • Chemchart. (n.d.). 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid (28824-94-4). Retrieved from [Link]

  • MDPI. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Reduction of carboxylic acids to primary alcohols using LiAlH4. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Fischer Esterification. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]

Sources

Method

Topic: A Robust HPLC Analysis Method for the Quantification of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid

An Application Note and Protocol from the Office of the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to develop...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to developing and implementing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid. This imidazole derivative is a key structural motif in medicinal chemistry, making a reliable analytical method essential for purity assessment, reaction monitoring, and quality control in drug discovery and development pipelines.[1] This guide moves beyond a simple recitation of parameters, delving into the scientific rationale behind the selection of the column, mobile phase, and detection settings. We present a complete starting protocol, from sample preparation to data acquisition, and outline the necessary steps for method validation to ensure data integrity and trustworthiness.

Introduction and Scientific Context

5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid is a heterocyclic compound featuring an imidazole core, a structure of significant interest in pharmaceutical development due to its presence in numerous biologically active molecules.[1] The compound's carboxylic acid moiety imparts specific physicochemical properties that must be carefully considered for achieving optimal chromatographic separation. The development of a selective and reliable HPLC method is paramount for accurately quantifying this compound and its potential impurities.

Reversed-phase HPLC (RP-HPLC) is the technique of choice for this type of analysis due to its versatility and applicability to moderately polar compounds. The methodology detailed herein is designed to provide excellent peak shape, resolution, and sensitivity, establishing a solid foundation for routine analysis and further method optimization.

Analyte Characteristics

A thorough understanding of the analyte's properties is the foundation of logical method development. The key physicochemical characteristics of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid are summarized below.

PropertyValueSource
IUPAC Name 5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid[2]
CAS Number 28824-94-4[3]
Molecular Formula C₁₁H₁₀N₂O₂[4]
Molecular Weight 202.21 g/mol [1]
Water Solubility 404.15 mg/L[3]
Melting Point 186.68 °C[3]

The molecule's structure, containing both a hydrophobic phenyl group and a polar, ionizable carboxylic acid, dictates a reversed-phase approach where the mobile phase pH is controlled to ensure consistent retention and sharp peak symmetry.

Caption: Chemical structure of the analyte.

Recommended HPLC Method Parameters

Based on established principles for the separation of imidazole derivatives and acidic compounds, the following starting conditions are proposed.[2][5][6] The rationale for each parameter is provided to empower the user to make informed adjustments as needed.

ParameterRecommended SettingScientific Rationale
HPLC System Any standard HPLC or UHPLC system with a UV detectorThe method is robust and not instrument-specific.
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm)The C18 stationary phase provides sufficient hydrophobicity to retain the phenyl group, while the particle size offers a good balance of efficiency and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile modifier ideal for MS-compatibility. It acidifies the mobile phase to a pH of ~2.7, which suppresses the ionization of the carboxylic acid group (pKa ~4-5). This neutralization is critical for achieving good retention and symmetrical peak shape on a C18 column.[2]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is the strong organic solvent used to elute the analyte. Formic acid is included to maintain a consistent pH throughout the gradient.
Gradient Elution 10% B to 90% B over 10 minutes, hold for 2 min, return to 10% B and equilibrate for 3 minA gradient is recommended to ensure elution of the main analyte with a good peak shape while also eluting any potential late-eluting, more hydrophobic impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency without excessive pressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.
Detection Wavelength 225 nmImidazole and phenyl groups exhibit strong UV absorbance in the lower wavelength range. A preliminary UV scan of the analyte standard is highly recommended to determine the absolute absorbance maximum for optimal sensitivity.[7]
Injection Volume 5 µLA small injection volume minimizes potential peak distortion from the sample solvent.

Experimental Protocols

The following protocols provide step-by-step instructions for performing the analysis. Adherence to these procedures is crucial for obtaining accurate and reproducible results.

Protocol 1: Standard and Sample Preparation

Objective: To prepare accurate standard solutions and a representative analytical sample.

Materials:

  • 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid reference standard

  • Methanol (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Volumetric flasks (10 mL, 50 mL)

  • Analytical balance

  • 0.22 µm Syringe filters (PTFE or Nylon)

Procedure:

  • Stock Standard Preparation (1000 µg/mL):

    • Accurately weigh approximately 10 mg of the reference standard.

    • Transfer the standard quantitatively to a 10 mL volumetric flask.

    • Add approximately 7 mL of methanol and sonicate for 5 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with methanol and mix thoroughly. This is your stock solution.

  • Working Standard Preparation (e.g., 50 µg/mL):

    • Pipette 2.5 mL of the 1000 µg/mL stock solution into a 50 mL volumetric flask.

    • Dilute to the mark with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B. This ensures solvent compatibility with the initial HPLC conditions.

    • Mix thoroughly. This solution is ready for injection. Prepare further dilutions as needed for the calibration curve.

  • Sample Preparation:

    • Accurately weigh a sample containing the analyte.

    • Dissolve the sample in methanol to achieve a target concentration within the calibration range (e.g., ~50 µg/mL).

    • Vortex and sonicate as needed to ensure complete dissolution.

    • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial prior to injection.

Protocol 2: HPLC Analysis Workflow

Objective: To set up the HPLC system and acquire chromatograms for the prepared standards and samples.

G cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_mobile Prepare Mobile Phases A & B setup Set Up HPLC Method (Gradient, Flow, Temp) prep_mobile->setup prep_std Prepare Standard Solutions inject Inject Standards & Samples prep_std->inject prep_sample Prepare & Filter Analytical Sample prep_sample->inject equilibrate Equilibrate Column (≥ 10 column volumes) setup->equilibrate equilibrate->inject integrate Integrate Peak Area inject->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte in Sample calibrate->quantify

Caption: End-to-end HPLC analysis workflow.

Procedure:

  • System Setup:

    • Place fresh Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile) in the appropriate solvent reservoirs.

    • Purge the pump lines to remove any air bubbles.

  • Method Programming:

    • Program the HPLC method parameters (gradient, flow rate, temperature, etc.) as detailed in the table in Section 3.

    • Set the data acquisition time to at least 15 minutes to ensure all peaks have eluted.

  • Column Equilibration:

    • Start the pump flow with the initial mobile phase composition (10% B).

    • Allow the system to equilibrate until a stable baseline is observed (typically 15-20 minutes).

  • Sequence Execution:

    • Create a sequence including a blank injection (mobile phase), calibration standards, and the analytical samples.

    • Start the sequence to begin the automated analysis.

  • Data Processing:

    • After the run, integrate the peak corresponding to 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Method Validation Guidance

A newly developed method is not trustworthy until it is validated. Validation demonstrates that the analytical procedure is suitable for its intended purpose. The following parameters, as defined by international guidelines (e.g., ICH Q2(R1)), must be evaluated.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components). This is typically demonstrated by the peak purity analysis and resolution from adjacent peaks.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used, and the correlation coefficient (r²) should be >0.999.

  • Accuracy: The closeness of the test results to the true value. This is often determined by spike/recovery experiments, where a known amount of analyte is added to a blank matrix.

  • Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval (e.g., six replicate injections).

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. Typically determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2 °C in column temperature, ±0.1 unit change in mobile phase pH).

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing 1. Mobile phase pH is too high, causing partial ionization of the carboxylic acid. 2. Secondary interactions with active sites on the silica packing. 3. Column degradation.1. Ensure the mobile phase pH is low and stable (e.g., confirm the concentration of formic acid). 2. Use a modern, high-purity silica column with end-capping. 3. Replace the column.
Peak Fronting 1. Sample overload. 2. Sample solvent is much stronger than the initial mobile phase.1. Dilute the sample. 2. Ensure the sample is dissolved in a solvent similar to or weaker than the initial mobile phase conditions.
Shifting Retention Times 1. Inadequate column equilibration between runs. 2. Inconsistent mobile phase preparation. 3. Fluctuations in column temperature.1. Increase the post-run equilibration time. 2. Prepare fresh mobile phase daily and ensure accurate measurements. 3. Use a column thermostat and ensure it is stable.
Broad Peaks 1. Large dead volume in the system (e.g., long tubing). 2. Column contamination or aging. 3. Sample dissolved in a very strong solvent.1. Use tubing with the smallest possible internal diameter and length. 2. Flush the column with a strong solvent or replace it. 3. Re-dissolve the sample in a weaker solvent.

References

  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. (n.d.).
  • HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds. (n.d.).
  • Chiral Separations of Imidazole Antifungal Drugs on AmyCoat RP Column in HPLC. (n.d.).
  • Separation of 1H-Imidazole, 2-undecyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Separation of Imidazole-1-acetic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid Hydrate. (n.d.). Benchchem.
  • 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid (28824-94-4). (n.d.). Chemchart.
  • Separation of enantiomers of chiral imidazole and triazole derivatives using methanol as a mobile phase. (n.d.). ResearchGate.
  • Chiral separation of N-imidazole derivatives, aromatase inhibitors, by cyclodextrin-capillary zone electrophoresis. Mechanism of enantioselective recognition. (n.d.). PubMed.
  • HPLC METHOD FOR IMIDAZOLE. (2004, September 1). Chromatography Forum.
  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. (n.d.).
  • CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate. (n.d.). Google Patents.
  • CAS 77335-92-3 5-Methyl-2-phenyl-3H-imidazole-4-carboxylic acid methyl ester. (n.d.). BOC Sciences.
  • 1559064-09-3|5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid hydrate. (n.d.). BLDpharm.
  • CAS#:28824-94-4 | 5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid. (n.d.). Chemsrc.
  • Separation of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid on Newcrom R1 HPLC column. (2018, May 16). SIELC Technologies.
  • Separation of 1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • 5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride. (n.d.). Santa Cruz Biotechnology.
  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2020, December 30). NIH.
  • 1H-Imidazole-4-carboxylic acid (4-Imidazolecarboxylic acid). (n.d.). MedChemExpress.

Sources

Application

Application Note: A Robust HPLC-MS Method for the Analysis of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid

Introduction 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid is a heterocyclic compound featuring an imidazole core, a structure of significant interest in medicinal chemistry and drug development.[1] The analysis of su...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid is a heterocyclic compound featuring an imidazole core, a structure of significant interest in medicinal chemistry and drug development.[1] The analysis of such molecules is critical for purity assessment, metabolite identification, and pharmacokinetic studies. However, the compound's amphoteric nature, possessing both a basic imidazole moiety and an acidic carboxylic acid group, presents a significant challenge for chromatographic separation.[2] This amphoterism can lead to poor peak shape, inconsistent retention, and difficult method development in reversed-phase HPLC.

This application note provides a detailed, robust, and mass spectrometry-compatible HPLC method specifically developed for 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid. We will explain the scientific rationale behind the choice of column, mobile phase, and mass spectrometry parameters, providing a comprehensive protocol for immediate implementation in a research or quality control environment.

Analyte Physicochemical Profile

Understanding the analyte's properties is fundamental to developing a logical and effective analytical method. The key characteristics of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid are summarized below.

PropertyValue / StructureSignificance for Method Development
Chemical Structure Chemical structure of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acidContains hydrophobic (phenyl) and polar/ionizable (imidazole, carboxylic acid) regions, making it suitable for reversed-phase HPLC.[3][4]
Molecular Formula C₁₁H₁₀N₂O₂[5][6]Used to calculate the exact mass for high-resolution mass spectrometry.
Molecular Weight 202.21 g/mol [1][5]Determines the approximate m/z of the target ion.
Exact Mass 202.0742 Da[5][6][M+H]⁺ = 203.0820 Da [M-H]⁻ = 201.0664 Da
pKa (Conjugate Acid) ~7.0 (Imidazole Ring)[2][7]The basic nitrogen on the imidazole ring will be protonated and positively charged at a pH below ~7.
pKa (Acid) ~4-5 (Carboxylic Acid)[8][9]The carboxylic acid group will be deprotonated and negatively charged at a pH above ~5.
LogP ~2.08[5]Indicates moderate hydrophobicity, suggesting good retention on a C18 stationary phase.

Principle of the Chromatographic Method

The core of this method is the strategic control of the mobile phase pH to manage the analyte's ionization state. Given the amphoteric nature of the molecule, operating at a pH between the two pKa values (~5-7) would result in a zwitterionic species, leading to poor retention and peak shape in reversed-phase chromatography.

Therefore, this method employs a low-pH mobile phase using 0.1% formic acid, which sets the pH to approximately 2.7.[10] At this pH:

  • The carboxylic acid group (pKa ≈ 4-5) is fully protonated (COOH), rendering it neutral and more hydrophobic. This enhances its interaction with the C18 stationary phase, promoting retention.[11]

  • The most basic imidazole nitrogen (pKa ≈ 7) is also fully protonated, carrying a stable positive charge. This makes the molecule ideally suited for detection by Electrospray Ionization (ESI) in positive ion mode ([M+H]⁺).[12]

This approach simplifies the analyte into a single, stable cationic form, which behaves predictably during chromatography and is highly sensitive in the mass spectrometer. The use of formic acid and acetonitrile ensures the mobile phase is completely volatile, a critical requirement for stable ESI performance.[13][14][15]

Materials and Methods

Reagents and Materials
  • 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid standard (≥95% purity)

  • LC-MS Grade Water[16]

  • LC-MS Grade Acetonitrile (ACN)[16]

  • LC-MS Grade Formic Acid (FA)[16]

  • Methanol for sample dissolution

  • 0.22 µm Syringe filters (PTFE or other solvent-compatible membrane)

Instrumentation
  • HPLC or UHPLC system equipped with a binary pump, autosampler, and column thermostat.

  • A single quadrupole, triple quadrupole (QqQ), or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an Electrospray Ionization (ESI) source.

Optimized HPLC and MS Conditions

The following tables summarize the optimized instrumental parameters.

Table 1: HPLC Conditions

Parameter Setting
Column Reversed-Phase C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 7 minutes
Hold at 95% B for 2 minutes
Return to 10% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C

| Injection Volume | 2 µL |

Table 2: Mass Spectrometry Conditions

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage +3.5 kV
Drying Gas (N₂) Flow 10 L/min
Drying Gas Temperature 325 °C
Nebulizer Pressure 40 psi
Scan Mode Full Scan (m/z 100-500) or
Targeted SIM/MRM

| Target Ion (SIM/MRM) | Precursor Ion [M+H]⁺: m/z 203.0820 |

Experimental Protocols

Standard and Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid standard and dissolve it in 10 mL of methanol.

  • Working Standard (10 µg/mL): Dilute 100 µL of the stock solution into 9.9 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol) to an estimated concentration within the instrument's linear range. Dilute further with the 50:50 mobile phase mixture as needed.

  • Filtration: Prior to injection, filter all samples and standards through a 0.22 µm syringe filter to remove particulates.

Instrument Setup and Analysis
  • Equilibrate the HPLC system with the initial mobile phase conditions (90% A, 10% B) for at least 15 minutes or until a stable baseline is achieved.

  • Set up the mass spectrometer with the parameters outlined in Table 2.

  • Create a sequence table including blanks, standards, and samples.

  • Initiate the sequence to perform the analysis.

Workflow Visualization

The overall analytical process from sample preparation to final data analysis is illustrated in the following workflow diagram.

HPLCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing A 1. Standard/Sample Weighing B 2. Dissolution in Methanol A->B C 3. Dilution with Mobile Phase B->C D 4. Syringe Filtration (0.22 µm) C->D E 5. HPLC Injection D->E F 6. C18 Column Separation (Gradient Elution) E->F G 7. ESI Source Ionization (Positive Mode) F->G H 8. Mass Analyzer Detection (m/z 203.0820) G->H I 9. Data Acquisition H->I J 10. Extracted Ion Chromatogram (XIC) I->J K 11. Peak Integration & Quantification J->K

Caption: Workflow for HPLC-MS analysis of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid.

Expected Results and Discussion

Using the conditions described, the analyte should be well-retained on the C18 column, eluting as a sharp, symmetrical peak. The low-pH mobile phase effectively minimizes secondary interactions with residual silanols on the stationary phase, preventing peak tailing.

The primary ion observed in the mass spectrum will be the protonated molecule [M+H]⁺ at m/z 203.0820 . A full scan analysis will confirm the identity of the peak by its mass, while a targeted Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) experiment will provide maximum sensitivity and selectivity for quantitative applications. The signal for this ion is expected to be strong and stable due to the inherent basicity of the imidazole ring, which readily accepts a proton in the ESI source.[12][17][18]

Conclusion

This application note details a scientifically-grounded, robust, and sensitive HPLC-MS method for the analysis of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid. By controlling the mobile phase pH to maintain a consistent cationic state, this method overcomes the challenges associated with the analyte's amphoteric properties. The protocol is suitable for a wide range of applications, from routine quality control to demanding bioanalytical studies, providing reliable and reproducible results.

References

  • Title: Imidazole - Wikipedia. Source: Wikipedia. URL: [Link]

  • Title: Imidazole | C3H4N2 | CID 795 - PubChem. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: CAS#:28824-94-4 | 5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid. Source: Chemsrc. URL: [Link]

  • Title: HPLC for the Retention and Resolution of Very Polar Compounds. Source: Fisher Scientific. URL: [Link]

  • Title: Why is imidazole a stronger acid (pKa ~ 14.4) than pyrrole (pKa ~...). Source: Pearson+. URL: [Link]

  • Title: THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Source: Jones Chromatography. URL: [Link]

  • Title: Polar Compounds | SIELC Technologies. Source: SIELC Technologies. URL: [Link]

  • Title: What are the Main Benefits of Reversed Phase HPLC? Source: Chromatography Today. URL: [Link]

  • Title: Reversed-phase chromatography - Wikipedia. Source: Wikipedia. URL: [Link]

  • Title: Why does imidazole have pKa = 7.1 according to the Henderson-Hasselbalch equation? Source: Quora. URL: [Link]

  • Title: An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Source: MDPI. URL: [Link]

  • Title: HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Correlations and Predictions of Carboxylic Acid pKa Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. Source: ACS Publications. URL: [Link]

  • Title: Imidazolate - Wikipedia. Source: Wikipedia. URL: [Link]

  • Title: The LCGC Blog: From HPLC to LC-MS: Mobile-Phase Composition is the Main Consideration. Source: LCGC North America. URL: [Link]

  • Title: HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Source: Acta Poloniae Pharmaceutica. URL: [Link]

  • Title: HPLC Mobile Phase: Solvents, Buffers & Preparation. Source: Assay Analytica. URL: [Link]

  • Title: 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid (28824-94-4). Source: Chemchart. URL: [Link]

  • Title: A Guide to HPLC and LC-MS Buffer Selection. Source: ACE HPLC Columns. URL: [Link]

  • Title: HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Source: ResearchGate. URL: [Link]

  • Title: Acidity of carboxylic acids - YouTube. Source: YouTube. URL: [Link]

  • Title: Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column. Source: SIELC Technologies. URL: [Link]

  • Title: Approximate pKa chart of the functional groups. Source: University of Wisconsin-Madison. URL: [Link]

  • Title: 5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid - Wikidata. Source: Wikidata. URL: [Link]

  • Title: Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Principles of electrospray ionization | Request PDF. Source: ResearchGate. URL: [Link]

  • Title: pKa Data Compiled by R. Williams. Source: ACS Division of Organic Chemistry. URL: [Link]

  • Title: (PDF) Principles of Electrospray Ionization. Source: ResearchGate. URL: [Link]

  • Title: The pKa Table Is Your Friend. Source: Master Organic Chemistry. URL: [Link]

  • Title: Electrospray ionization - Wikipedia. Source: Wikipedia. URL: [Link]

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Method

Synthesis of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid derivatives for xanthine oxidase inhibition

An In-Depth Guide to the Synthesis and Evaluation of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic Acid Derivatives as Potent Xanthine Oxidase Inhibitors Introduction: Targeting Purine Metabolism in Hyperuricemia and Gout...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis and Evaluation of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic Acid Derivatives as Potent Xanthine Oxidase Inhibitors

Introduction: Targeting Purine Metabolism in Hyperuricemia and Gout

Xanthine oxidase (XO) is a critical enzyme in the purine catabolism pathway, responsible for the successive oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2] While a normal physiological process, the overproduction or insufficient excretion of uric acid leads to hyperuricemia.[3] This condition is a direct precursor to gout, an excruciatingly painful form of inflammatory arthritis characterized by the deposition of monosodium urate crystals in joints and tissues.[1][4]

The primary therapeutic strategy for managing chronic gout is to lower serum uric acid levels.[4][5] The cornerstone of this approach is the inhibition of xanthine oxidase.[6][7] Allopurinol, a structural analog of hypoxanthine, has long been the first-line treatment, acting as a competitive inhibitor of XO.[6][8][9][10] However, the search for novel, more potent, and potentially safer inhibitors continues, driven by the need for alternative therapies for patients who are intolerant to allopurinol or require more effective urate-lowering.[11][12]

Imidazole-based compounds represent a "privileged scaffold" in medicinal chemistry, known for their wide range of biological activities and ability to interact with various enzymatic targets.[13][14] This guide provides a detailed protocol for the synthesis of 5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid derivatives, a class of compounds that has shown promise as potent xanthine oxidase inhibitors, and the subsequent in vitro evaluation of their inhibitory activity.[12][15][16]

Section 1: The Therapeutic Target: Xanthine Oxidase Structure and Mechanism

Structure and Catalytic Core

Xanthine oxidase is a complex metalloflavoprotein that functions as a homodimer.[17][18] Each subunit contains a molybdenum cofactor (Moco), a flavin adenine dinucleotide (FAD) center, and two distinct [2Fe-2S] iron-sulfur clusters.[17] The oxidative hydroxylation of purine substrates occurs at the Moco active site, where the molybdenum atom is coordinated by oxo, sulfido, and hydroxyl groups, as well as a pyranopterin ligand.[2][19]

The Catalytic Cycle

The conversion of xanthine to uric acid is a multi-step process initiated within the enzyme's active site.[1][20] The mechanism involves the activation of a molybdenum-bound hydroxyl group, facilitated by the deprotonation by a key amino acid residue, Glu1261.[19][20] This activated hydroxyl group then performs a nucleophilic attack on the C8 position of the xanthine substrate.[1][20] This is followed by a hydride transfer from the substrate to a Mo=S group, which reduces the molybdenum center from Mo(VI) to Mo(IV).[20][21] The product, uric acid, is then released after being protonated by another critical residue, Arg880.[19][20] The enzyme is subsequently regenerated to its initial Mo(VI) state through a series of intramolecular electron transfers to FAD, which is ultimately reoxidized by molecular oxygen.[17]

Xanthine_Oxidase_Mechanism cluster_Enzyme XO Active Site cluster_Substrates Substrates & Products Mo_VI Mo(VI) Center with -OH group Mo_VI_Activated Activated Mo(VI)-O⁻ Mo_VI->Mo_VI_Activated Activation Glu1261 Glu1261 Glu1261->Mo_VI Deprotonates -OH Tetrahedral_Int Tetrahedral Intermediate Mo_VI_Activated->Tetrahedral_Int Nucleophilic Attack on Xanthine Mo_IV Mo(IV) Center Tetrahedral_Int->Mo_IV Hydride Transfer (Mo(VI) -> Mo(IV)) Mo_IV->Mo_VI Regeneration Cycle (via FAD & O₂) Uric_Acid Uric Acid Mo_IV->Uric_Acid Product Release Arg880 Arg880 Arg880->Tetrahedral_Int Protonates Intermediate Xanthine Xanthine Xanthine->Mo_VI Substrate Binding

Caption: Catalytic mechanism of xanthine oxidation by Xanthine Oxidase.

Section 2: Chemical Synthesis of Imidazole Derivatives

Synthetic Strategy: The Debus-Radziszewski Reaction

The synthesis of the target 5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid framework is efficiently achieved via a modified Debus-Radziszewski reaction.[22][23][24] This multi-component reaction is highly valued for its atom economy, as it constructs the imidazole core from three simple, commercially available components: a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia.[22][23] This approach avoids complex multi-step procedures and is amenable to creating a diverse library of derivatives by varying the aldehyde starting material.[25]

The overall workflow involves a two-step process:

  • Cyclocondensation: Formation of the ethyl ester derivative via the Debus-Radziszewski reaction.

  • Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid.

Synthesis_Workflow start Starting Materials (Benzaldehyde, Ethyl Acetoacetate, Ammonium Acetate) step1 Step 1: Debus-Radziszewski Cyclocondensation start->step1 intermediate Intermediate Product: Ethyl 5-methyl-2-phenyl-1H- imidazole-4-carboxylate step1->intermediate step2 Step 2: Base-Catalyzed Hydrolysis (e.g., NaOH) intermediate->step2 final_product Final Product: 5-Methyl-2-phenyl-1H- imidazole-4-carboxylic acid step2->final_product purification Purification & Characterization final_product->purification

Caption: General workflow for the synthesis of the target imidazole derivatives.
Protocol 1: Synthesis of Ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate

This protocol details the one-pot synthesis of the ester intermediate.

Materials and Reagents

Reagent/MaterialGradeSupplier
BenzaldehydeReagentPlus®, ≥99%Sigma-Aldrich
Ethyl acetoacetateReagent grade, 98%Sigma-Aldrich
Ammonium acetateACS reagent, ≥98%Sigma-Aldrich
Glacial Acetic AcidACS reagent, ≥99.7%Fisher Scientific
Ethanol (200 proof)ACS/USP GradeVWR Chemicals
Ethyl AcetateHPLC GradeFisher Scientific
HexaneHPLC GradeFisher Scientific
Round-bottom flask (250 mL)-Pyrex
Reflux condenser-Pyrex
Magnetic stirrer and stir bar--
Thin Layer Chromatography (TLC) platesSilica Gel 60 F254Millipore

Procedure

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 eq), ethyl acetoacetate (1.1 eq), and ammonium acetate (2.5 eq).

  • Solvent Addition: Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of benzaldehyde). Expertise Note: Acetic acid serves as both a solvent and a catalyst, promoting the condensation reactions.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to 110-120 °C in an oil bath. Maintain vigorous stirring.

  • Monitoring: Monitor the reaction progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the dark, viscous mixture into a beaker containing 200 mL of ice-cold water.

  • Neutralization: Slowly neutralize the solution by adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8). A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water (3 x 50 mL) to remove any residual salts.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure ester as a crystalline solid.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2: Hydrolysis to 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid

This protocol describes the conversion of the synthesized ester to the target carboxylic acid.

Materials and Reagents

Reagent/MaterialGradeSupplier
Ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylateSynthesized above-
Sodium Hydroxide (NaOH)ACS reagent, ≥97%Sigma-Aldrich
Ethanol (95%)ACS GradeVWR Chemicals
Hydrochloric Acid (HCl), concentratedACS reagent, 37%Fisher Scientific
Deionized Water--
pH paper or pH meter--

Procedure

  • Reaction Setup: Dissolve the synthesized ester (1.0 eq) in ethanol in a round-bottom flask.

  • Base Addition: Add an aqueous solution of sodium hydroxide (2.0-3.0 eq, e.g., 2M NaOH). Expertise Note: Using a stoichiometric excess of NaOH ensures complete hydrolysis of the ester.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80-90 °C) with stirring for 2-4 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC.

  • Solvent Removal: After completion, cool the reaction mixture and remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification: Redissolve the remaining aqueous residue in a small amount of water. Cool the solution in an ice bath and acidify it dropwise with concentrated HCl until the pH is approximately 4-5. A white precipitate of the carboxylic acid will form. Trustworthiness Note: Precise pH control is crucial here. Over-acidification can lead to salt formation of the imidazole nitrogens, increasing solubility and reducing yield.

  • Isolation: Collect the solid product by vacuum filtration. Wash the precipitate with abundant cold deionized water to remove NaCl salts.

  • Drying and Characterization: Dry the final product, 5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid, under high vacuum. Confirm the structure and purity via ¹H NMR, ¹³C NMR, IR (noting the appearance of a broad O-H stretch and disappearance of the ester C-H stretches), and Mass Spectrometry.[26]

Section 3: In Vitro Evaluation of Xanthine Oxidase Inhibition

Assay Principle

The inhibitory potential of the synthesized compounds is determined using a spectrophotometric assay.[27] The assay measures the activity of xanthine oxidase by monitoring the increase in absorbance at approximately 295 nm, which corresponds to the formation of uric acid from the substrate, xanthine.[27][28] The rate of uric acid production is compared in the presence and absence of the test inhibitor to calculate the percentage of inhibition.[29]

Protocol 3: Spectrophotometric Xanthine Oxidase Inhibition Assay

This protocol is designed for a 96-well UV-transparent microplate format.

Materials and Reagents

Reagent/MaterialDetails/ConcentrationSupplier
Xanthine Oxidase (from bovine milk)≥0.1 units/mg proteinSigma-Aldrich
Xanthine≥99%Sigma-Aldrich
Allopurinol (Positive Control)≥99%Sigma-Aldrich
Potassium Phosphate Buffer50 mM, pH 7.5-
Dimethyl Sulfoxide (DMSO)ACS GradeSigma-Aldrich
96-well UV-transparent plates-Corning
Multichannel pipette--
Microplate spectrophotometerUV-Vis capable-

Procedure

  • Solution Preparation:

    • Enzyme Solution: Prepare a stock solution of xanthine oxidase (e.g., 0.1 units/mL) in ice-cold phosphate buffer. Keep on ice. The final concentration may require optimization.

    • Substrate Solution: Prepare a stock solution of xanthine (e.g., 2 mM) in the phosphate buffer. Gentle warming and/or addition of a minimal amount of NaOH may be needed to fully dissolve the xanthine.

    • Test Compounds & Allopurinol: Prepare 10 mM stock solutions in DMSO. Create a series of dilutions in the phosphate buffer to achieve final desired assay concentrations (e.g., ranging from 0.01 µM to 100 µM). Ensure the final DMSO concentration in the assay is ≤1% to avoid enzyme inhibition.

  • Assay Setup (in a 96-well plate):

    • Blank Wells (No Enzyme): 170 µL Buffer + 10 µL Test Compound/Vehicle.

    • Control Wells (100% Activity): 160 µL Buffer + 10 µL Vehicle (e.g., 1% DMSO in buffer) + 10 µL Enzyme Solution.

    • Test Wells: 160 µL Buffer + 10 µL Test Compound Solution + 10 µL Enzyme Solution.

    • Positive Control Wells: 160 µL Buffer + 10 µL Allopurinol Solution + 10 µL Enzyme Solution.

  • Pre-incubation: Mix the components in the wells and pre-incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction: Add 20 µL of the Xanthine Substrate Solution to all wells to start the reaction (final volume = 200 µL).

  • Measurement: Immediately measure the absorbance at 295 nm every 30 seconds for 10-15 minutes using a microplate reader thermostated at 37°C.

Data Analysis

  • Calculate Reaction Rates (V): For each well, determine the rate of change in absorbance over time (ΔAbs/min) from the linear portion of the curve.

  • Calculate Percentage Inhibition: Use the following formula for each inhibitor concentration:[27] % Inhibition = [ (V_control - V_blank) - (V_sample - V_blank) ] / (V_control - V_blank) * 100

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis prep_solutions Prepare Solutions: - Enzyme (XO) - Substrate (Xanthine) - Inhibitors (Test & Control) add_reagents Add Buffer, Enzyme, and Inhibitor/Vehicle to wells prep_solutions->add_reagents pre_incubate Pre-incubate at 37°C (15 min) add_reagents->pre_incubate start_reaction Initiate reaction with Xanthine substrate pre_incubate->start_reaction measure Kinetic Read at 295 nm (10-15 min) start_reaction->measure calc_rates Calculate Reaction Rates (ΔAbs/min) measure->calc_rates calc_inhibition Calculate % Inhibition calc_rates->calc_inhibition calc_ic50 Determine IC₅₀ value via non-linear regression calc_inhibition->calc_ic50

Caption: Experimental workflow for the in vitro xanthine oxidase inhibition assay.

Section 4: Data Interpretation and Further Analysis

Quantitative Data Summary

The inhibitory activities of a series of synthesized derivatives should be tabulated for clear comparison. The IC₅₀ value is the standard metric for potency.

Example Data Table

Compound IDR-Group on Phenyl RingIC₅₀ (µM) ± SDFold-Potency vs. Allopurinol
I-01 H2.5 ± 0.30.92x
I-02 4'-OCH₃1.8 ± 0.21.28x
I-03 4'-Cl0.95 ± 0.12.42x
I-04 3',4'-diCl0.68 ± 0.083.38x
Allopurinol(Reference)2.3 ± 0.251.0x

Data are hypothetical and for illustrative purposes only.

Kinetic Analysis for Mechanism of Inhibition

To understand how the inhibitors interact with the enzyme, kinetic studies are performed by measuring the reaction rates at various substrate and inhibitor concentrations. A Lineweaver-Burk (double reciprocal) plot of 1/Rate vs. 1/[Substrate] can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type). A mixed-type inhibition pattern has been reported for some potent imidazole-based inhibitors, suggesting they may bind to both the free enzyme and the enzyme-substrate complex.[30]

Conclusion

This guide provides a comprehensive framework for the synthesis and biological evaluation of 5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid derivatives as xanthine oxidase inhibitors. The Debus-Radziszewski synthesis offers an efficient route to the core scaffold, while the robust spectrophotometric assay allows for reliable determination of inhibitory potency. By systematically modifying the peripheral substituents on the core structure, researchers can perform detailed structure-activity relationship (SAR) studies to optimize potency and develop lead compounds. The imidazole derivatives described herein represent a promising class of molecules for the development of next-generation therapies for hyperuricemia and gout.

References

  • Debus–Radziszewski imidazole synthesis - Wikipedia. Available at: [Link]

  • The complete catalytic mechanism of xanthine oxidase: a computational study - Inorganic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • What is the mechanism of action (MOA) of Allopurinol (xanthine oxidase inhibitor)? - Synapse. Available at: [Link]

  • The complete catalytic mechanism of xanthine oxidase: a computational study. (2020). Inorganic Chemistry Frontiers. Available at: [Link]

  • Allopurinol - StatPearls - NCBI Bookshelf. Available at: [Link]

  • Allopurinol - Wikipedia. Available at: [Link]

  • Xanthine oxidase - Wikipedia. Available at: [Link]

  • Xanthine oxidase - M-CSA Mechanism and Catalytic Site Atlas. Available at: [Link]

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives - MDPI. Available at: [Link]

  • Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Mpharm 1 Semester Roll No 12 Pharmaceutical Chemistry - Scribd. Available at: [Link]

  • Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX - Slideshare. Available at: [Link]

  • What is the mechanism of Allopurinol? - Patsnap Synapse. Available at: [Link]

  • The Reaction Mechanism of Xanthine Oxidase: Evidence for Two-Electron Chemistry Rather Than Sequential One-Electron Steps | Journal of the American Chemical Society. Available at: [Link]

  • Allopurinol: Uses, Interactions, Mechanism of Action | Vasista Group. Available at: [Link]

  • Treatment of hyperuricemia in gout: current therapeutic options, latest developments and clinical implications - PubMed Central. Available at: [Link]

  • Gout Treatment : Medications and Lifestyle Adjustments to Lower Uric Acid - Johns Hopkins Arthritis Center. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Imidazole - Pharmaguideline. Available at: [Link]

  • The Debus–Radziszewski imidazole synthesis. - ResearchGate. Available at: [Link]

  • Treatment of hyperuricaemia and gout - PMC - PubMed Central - NIH. Available at: [Link]

  • Structure and function of xanthine oxidoreductase: where are we now? - PubMed. Available at: [Link]

  • Hyperuricemia (High Uric Acid Level): Symptoms, Causes & Treatment - Cleveland Clinic. Available at: [Link]

  • In Vitro Evaluation of Xanthine Oxidase Inhibitory Activity of Selected Medicinal Plants - Impactfactor. Available at: [Link]

  • Hyperuricemia Treatment & Management: Medical Care, Consultations, Diet. Available at: [Link]

  • The crystal structure of xanthine oxidoreductase during catalysis: Implications for reaction mechanism and enzyme inhibition | PNAS. Available at: [Link]

  • Xanthine oxidase enzyme | PPTX - Slideshare. Available at: [Link]

  • Synthesis and Biological Evaluation of New Imidazole, Pyrimidine, and Purine Derivatives and Analogs as Inhibitors of Xanthine Oxidase | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Debus Radzisewski Imidazole Synthesis - YouTube. Available at: [Link]

  • Design, synthesis and biological evaluation of 1-hydroxy-2-phenyl-4-pyridyl-1H-imidazole derivatives as xanthine oxidase inhibitors - PubMed. Available at: [Link]

  • Xantine oxidase inhibitory activity of synthesized compounds 1–13.... - ResearchGate. Available at: [Link]

  • Synthesis , mechanism and application of Organic Name reaction.pptx - Slideshare. Available at: [Link]

  • Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PubMed Central. Available at: [Link]

  • Recent Advances in Xanthine Oxidase Inhibitors | Bentham Science Publishers. Available at: [Link]

  • In Vitro Inhibition of Xanthine Oxidase Purified from Arthritis Serum Patients by Nanocurcumin and Artemisinin Active Compounds - MDPI. Available at: [Link]

  • In vitro inhibition of xanthine oxidase by hydroalcoholic extracts of Corynaea crassa Hook. F - Revista Bionatura. Available at: [Link]

  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction - MedCrave online. Available at: [Link]

  • 5-imidazol-1-yl-2-phenyl-oxazole-4-carboxylic acid ethyl ester. Available at: [Link]

  • Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC - NIH. Available at: [Link]

  • a review article on synthesis of imidazole derivatives - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]

  • 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid | SIELC Technologies. Available at: [Link]

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Application

Application Notes &amp; Protocols: 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid in Coordination Chemistry

For: Researchers, scientists, and drug development professionals. Introduction: A Versatile Building Block for Functional Materials 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid (MPICA) is a bifunctional organic molec...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Versatile Building Block for Functional Materials

5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid (MPICA) is a bifunctional organic molecule poised for significant application in the field of coordination chemistry. Its structure, featuring a rigid imidazole ring and a versatile carboxylic acid group, offers multiple coordination sites for metal ions. This unique combination allows for the construction of diverse and sophisticated supramolecular architectures, including coordination polymers (CPs) and metal-organic frameworks (MOFs).

The imidazole moiety, with its two nitrogen atoms, can act as a monodentate or bidentate linker, while the carboxylate group provides various coordination modes (monodentate, bidentate chelating, or bridging). This multi-modal coordination capability is the foundation for creating materials with tailored structural topologies and, consequently, specific functional properties. The presence of the phenyl and methyl groups also introduces steric and electronic factors that can be exploited to fine-tune the resulting framework, influencing properties such as pore size, stability, and host-guest interactions.

This guide provides an in-depth look at the application of MPICA in coordination chemistry, detailing its coordination behavior, protocols for the synthesis of novel coordination materials, and an exploration of their potential applications.

Coordination Behavior and Structural Versatility

The coordination of MPICA with metal ions is dictated by several factors, including the nature of the metal ion, the reaction conditions (pH, temperature, solvent), and the presence of ancillary ligands. The imidazole ring and the carboxylate group are the primary coordination sites.

  • Imidazole Ring: The sp2-hybridized nitrogen atom of the imidazole ring is a potent coordination site for a wide range of metal ions. The N-H proton can also be deprotonated, allowing the other nitrogen to participate in coordination, leading to bridging motifs.

  • Carboxylate Group: The carboxylic acid can be deprotonated in situ to form a carboxylate anion, which can coordinate to metal centers in a monodentate, bidentate chelating, or bidentate bridging fashion. This versatility is crucial for the formation of extended one-, two-, or three-dimensional networks.

The interplay between these coordination sites allows for the formation of structurally diverse materials. For instance, the use of MPICA with transition metals like zinc(II) or cadmium(II) can lead to the formation of luminescent CPs or MOFs, where the emission properties are influenced by the coordination environment of the metal ion and the ligand-to-metal charge transfer characteristics. With metals like copper(II), the resulting frameworks may exhibit interesting magnetic properties or catalytic activity.[1][2]

Below is a diagram illustrating the potential coordination modes of the deprotonated 5-methyl-2-phenyl-1H-imidazole-4-carboxylate ligand with a generic metal center (M).

G Potential Coordination Modes of MPICA cluster_ligand 5-Methyl-2-phenyl-1H-imidazole-4-carboxylate (MPICA) cluster_modes Coordination Modes ligand [Structure of MPICA anion] M1 M ligand->M1 N M2 M ligand->M2 O M3 M ligand->M3 N,O M4 M ligand->M4 O label1 Monodentate (N-coordination) label2 Monodentate (O-coordination) label3 Bidentate Chelating (N,O-coordination) label4 Bidentate Bridging (O,O-coordination) M5 M M4->M5 O M6 M

Caption: Potential coordination modes of the MPICA ligand.

Applications of MPICA-based Coordination Polymers and MOFs

The functional properties of CPs and MOFs derived from MPICA are intrinsically linked to their structural and chemical features. Potential applications include:

  • Luminescence and Sensing: Zinc(II) and Cadmium(II) are d¹⁰ metal ions that are frequently used to construct luminescent coordination polymers.[3][4][5] The rigid aromatic structure of MPICA can facilitate ligand-centered or ligand-to-metal charge transfer (LMCT) luminescence. The luminescence of these materials can be sensitive to the presence of small molecules or ions, making them promising candidates for chemical sensors.

  • Catalysis: The incorporation of catalytically active metal centers, such as copper(II), into a porous MOF structure can lead to heterogeneous catalysts.[1][6] The defined pore environment of the MOF can offer size and shape selectivity, while the high surface area enhances catalytic efficiency. Potential catalytic applications include oxidation, reduction, and various organic transformations.[7][8]

  • Drug Delivery: The porous nature of MOFs allows for the encapsulation of therapeutic agents. The biocompatibility of the metal ions and the ligand is a critical consideration for such applications. The functional groups on the MPICA ligand could be further modified to tune the drug loading and release properties.

Experimental Protocols

The following section provides a detailed, step-by-step methodology for the synthesis of a hypothetical zinc(II)-based coordination polymer with MPICA, denoted as [Zn(MPICA)₂]n. This protocol is based on common hydrothermal synthesis methods for related imidazole-carboxylate frameworks.

Protocol 1: Hydrothermal Synthesis of a [Zn(MPICA)₂]n Coordination Polymer

Objective: To synthesize a crystalline coordination polymer of zinc(II) with 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid.

Materials:

  • 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid (MPICA, CAS 28824-94-4)

  • Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethanol

Equipment:

  • 20 mL scintillation vials or Teflon-lined stainless steel autoclave

  • Oven

  • Magnetic stir plate and stir bars

  • Analytical balance

  • pH meter

  • Vacuum filtration apparatus

Procedure:

  • Ligand and Metal Salt Preparation:

    • In a 20 mL scintillation vial, dissolve 0.0404 g (0.2 mmol) of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid in 5 mL of N,N-Dimethylformamide (DMF). Stir until a clear solution is obtained.

    • In a separate vial, dissolve 0.0297 g (0.1 mmol) of zinc(II) nitrate hexahydrate in 5 mL of deionized water.

  • Reaction Mixture Assembly:

    • Slowly add the aqueous solution of zinc(II) nitrate to the DMF solution of the MPICA ligand while stirring.

    • A slight precipitate may form. Continue stirring for 10 minutes to ensure homogeneity.

  • Hydrothermal Reaction:

    • Seal the vial or autoclave tightly.

    • Place the sealed vessel in a programmable oven.

    • Heat the mixture to 120 °C over 2 hours.

    • Maintain the temperature at 120 °C for 72 hours.

    • Slowly cool the oven to room temperature over 24 hours.

  • Product Isolation and Purification:

    • After cooling, colorless crystals should be visible in the reaction vessel.

    • Carefully decant the supernatant.

    • Wash the crystals with fresh DMF (2 x 5 mL) followed by ethanol (2 x 5 mL) to remove any unreacted starting materials.

    • Collect the crystals by vacuum filtration and air dry.

Expected Outcome: Crystalline solid of [Zn(MPICA)₂]n. The exact structure and properties will require further characterization.

Characterization of the Synthesized Material

To confirm the structure and properties of the newly synthesized coordination polymer, the following characterization techniques are recommended:

TechniquePurpose
Single-Crystal X-ray Diffraction To determine the precise crystal structure, including bond lengths, bond angles, coordination environment of the metal ion, and the overall network topology.
Powder X-ray Diffraction (PXRD) To confirm the phase purity of the bulk sample and to compare the experimental pattern with the simulated pattern from single-crystal data.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the coordination polymer and to identify the temperature at which the framework starts to decompose.
Fourier-Transform Infrared (FT-IR) Spectroscopy To confirm the coordination of the ligand to the metal center by observing shifts in the characteristic vibrational bands of the carboxylate and imidazole groups.
Photoluminescence Spectroscopy To investigate the luminescent properties of the material, including the excitation and emission wavelengths, quantum yield, and lifetime.

Workflow for Synthesis and Characterization

The following diagram outlines the general workflow for the synthesis and characterization of a coordination polymer using MPICA.

G Synthesis and Characterization Workflow cluster_char Characterization start Start: Reagents (MPICA, Metal Salt, Solvent) dissolution Dissolution of Ligand and Metal Salt start->dissolution mixing Mixing of Solutions dissolution->mixing hydrothermal Hydrothermal Synthesis (120°C, 72h) mixing->hydrothermal isolation Isolation and Washing of Crystals hydrothermal->isolation product Final Product: [M(MPICA)x]n isolation->product scxrd Single-Crystal XRD product->scxrd Structure pxrd PXRD product->pxrd Purity tga TGA product->tga Stability ftir FT-IR product->ftir Coordination pl Photoluminescence product->pl Properties

Sources

Method

Application Notes and Protocols for the Esterification of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid

Introduction: The Significance of Esterification in Drug Discovery and the Unique Chemistry of Imidazole-Containing Scaffolds The esterification of carboxylic acids is a fundamental transformation in organic synthesis, p...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Esterification in Drug Discovery and the Unique Chemistry of Imidazole-Containing Scaffolds

The esterification of carboxylic acids is a fundamental transformation in organic synthesis, particularly within the realm of drug development. The conversion of a carboxylic acid to an ester can significantly modulate a molecule's physicochemical properties, including its lipophilicity, solubility, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid is a heterocyclic compound of interest, with the imidazole core being a prevalent scaffold in numerous pharmaceuticals due to its ability to engage in various biological interactions. The ester derivatives of this molecule are valuable for exploring structure-activity relationships (SAR) in medicinal chemistry programs.

However, the esterification of imidazole-containing carboxylic acids is not without its challenges. The imidazole ring possesses a basic nitrogen atom that can be protonated under acidic conditions, potentially complicating classical acid-catalyzed esterification methods like the Fischer-Speier reaction. Such conditions may lead to salt formation, altering the substrate's solubility and reactivity. Therefore, milder, and more controlled esterification protocols are often preferred to ensure efficient and clean conversion.

This application note provides a detailed, field-proven protocol for the efficient esterification of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid, with a primary focus on the mild and highly effective Steglich esterification. We will also briefly discuss the considerations for attempting a Fischer esterification.

Choosing the Right Path: Steglich vs. Fischer Esterification

For a substrate such as 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid, the choice of esterification method is critical.

  • Steglich Esterification: This method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP). The reaction proceeds under mild, neutral conditions at or below room temperature, making it ideal for substrates with acid-sensitive functional groups like the imidazole ring.[1][2] The formation of a highly stable dicyclohexylurea (DCU) byproduct drives the reaction to completion.[1]

  • Fischer-Speier Esterification: This classical method involves heating the carboxylic acid and an excess of the alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).[3] While simple and atom-economical, the harsh acidic conditions and high temperatures can be detrimental to the imidazole-containing substrate, potentially leading to side reactions or poor yields due to protonation of the imidazole nitrogen.

Given these considerations, the Steglich esterification is the recommended method for a reliable and high-yielding synthesis of esters from 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid.

Mechanism of the Steglich Esterification

The Steglich esterification proceeds through a multi-step mechanism that avoids the need for strong acids:

  • Activation of the Carboxylic Acid: The carboxylic acid reacts with the carbodiimide (DCC) to form a highly reactive O-acylisourea intermediate.

  • Acyl Transfer to Catalyst: The nucleophilic catalyst, DMAP, attacks the O-acylisourea, forming a more reactive N-acylpyridinium intermediate. This step is crucial as it prevents a competing intramolecular rearrangement of the O-acylisourea to an unreactive N-acylurea.

  • Nucleophilic Attack by the Alcohol: The alcohol attacks the activated N-acylpyridinium intermediate, forming the desired ester.

  • Byproduct Formation: The displaced DCC fragment is protonated to form the highly insoluble and stable dicyclohexylurea (DCU), which precipitates out of the reaction mixture, driving the equilibrium towards the products.

Steglich_Esterification RCOOH Carboxylic Acid (5-Methyl-2-phenyl-1H- imidazole-4-carboxylic acid) O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC DCC DCC N_acylpyridinium N-Acylpyridinium Intermediate O_acylisourea->N_acylpyridinium + DMAP DCU DCU (precipitate) O_acylisourea->DCU DMAP DMAP (catalyst) Ester Ester Product N_acylpyridinium->Ester + ROH ROH Alcohol (e.g., Ethanol) Ester->DMAP regenerates

Caption: Mechanism of Steglich Esterification.

Detailed Experimental Protocol: Steglich Esterification of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid

This protocol describes the synthesis of ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate. The molar equivalents can be adjusted for other alcohols.

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )PuritySupplier Recommendation
5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid28824-94-4216.23>97%Major chemical suppliers
N,N'-Dicyclohexylcarbodiimide (DCC)538-75-0206.33>99%Major chemical suppliers
4-Dimethylaminopyridine (DMAP)1122-58-3122.17>99%Major chemical suppliers
Ethanol (anhydrous)64-17-546.07>99.5%Major chemical suppliers
Dichloromethane (DCM, anhydrous)75-09-284.93>99.8%Major chemical suppliers
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-884.01-Prepare in-house
Brine (saturated aqueous NaCl)7647-14-558.44-Prepare in-house
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)7487-88-9120.37-Major chemical suppliers
Experimental Workflow

Esterification_Workflow start Start: Weigh Reagents dissolve Dissolve Acid, Alcohol, & DMAP in anhydrous DCM start->dissolve cool Cool to 0 °C (Ice Bath) dissolve->cool add_dcc Add DCC solution dropwise cool->add_dcc react Stir at 0 °C then warm to RT (2-4 h) add_dcc->react monitor Monitor by TLC/LC-MS react->monitor filter Filter to remove DCU monitor->filter Reaction Complete wash Aqueous Workup: 1. Sat. NaHCO₃ 2. Brine filter->wash dry Dry organic layer (MgSO₄ or Na₂SO₄) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End: Pure Ester characterize->end

Caption: Experimental workflow for Steglich esterification.

Step-by-Step Protocol
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid (1.0 eq).

    • Add anhydrous ethanol (1.2-1.5 eq) and 4-dimethylaminopyridine (DMAP) (0.1-0.2 eq).

    • Dissolve the solids in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M with respect to the carboxylic acid. Stir until all solids are dissolved. An inert atmosphere (e.g., nitrogen or argon) is recommended to ensure anhydrous conditions.

  • Addition of Coupling Agent:

    • In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in a minimal amount of anhydrous DCM.

    • Cool the main reaction flask to 0 °C using an ice-water bath.

    • Slowly add the DCC solution dropwise to the stirred reaction mixture over 10-15 minutes. The formation of a white precipitate (dicyclohexylurea, DCU) should be observed.

  • Reaction Progression:

    • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

    • Continue stirring at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Workup:

    • Once the reaction is complete, cool the mixture in an ice bath for 15-30 minutes to ensure complete precipitation of the DCU.

    • Filter the reaction mixture through a pad of celite or a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove any unreacted DMAP or trace acidic impurities) and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • The crude product is typically purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester.

    • The structure and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Process Optimization and Troubleshooting

ParameterRecommendationRationale & Troubleshooting
Solvent Anhydrous DCM is preferred. Anhydrous THF or acetonitrile can also be used.The reaction must be anhydrous to prevent hydrolysis of the activated intermediates. If the reaction is sluggish, ensure all reagents and solvents are scrupulously dry.
Coupling Agent DCC is cost-effective. EDC can be used for easier workup as its urea byproduct is water-soluble.If using EDC, the aqueous workup will remove the urea byproduct, potentially simplifying purification.
Catalyst Loading 0.1-0.2 equivalents of DMAP is usually sufficient.Higher catalyst loading can accelerate the reaction but may lead to side reactions if the substrate is particularly sensitive.
Temperature Initial cooling to 0 °C is crucial, followed by reaction at room temperature.Adding DCC at 0 °C controls the initial exothermic reaction and minimizes the formation of the N-acylurea byproduct. If the reaction is slow at room temperature, gentle heating (e.g., to 40 °C) can be attempted cautiously.
Incomplete Reaction -If the starting material persists, consider adding an additional portion of DCC (0.2-0.3 eq). Ensure the starting carboxylic acid is of high purity, as impurities can interfere with the reaction.
Difficult Purification -If the DCU is difficult to filter, diluting the reaction mixture with a non-polar solvent like hexanes can sometimes improve precipitation and filtration.

A Note on Fischer Esterification

While not the primary recommended method, Fischer esterification can be attempted, especially for large-scale synthesis where cost is a major factor. The key challenge is the potential for protonation of the imidazole ring by the strong acid catalyst.

Considerations for Fischer Esterification:

  • Excess Alcohol: Use a large excess of the alcohol (often as the solvent) to drive the equilibrium towards the ester product.[3]

  • Catalyst Choice: Use a milder acid catalyst if possible, or a minimal amount of a strong acid like sulfuric acid.

  • Azeotropic Removal of Water: Using a Dean-Stark apparatus with a solvent like toluene can help to remove the water byproduct and shift the equilibrium.

  • Workup: The workup will require neutralization of the acid catalyst and may be more complex than for the Steglich esterification.

Conclusion

The Steglich esterification provides a mild, efficient, and reliable method for the synthesis of esters from 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid. By carefully controlling the reaction conditions and following the detailed protocol provided, researchers can consistently obtain the desired ester products in high yield and purity. This application note serves as a comprehensive guide for scientists and professionals in drug development, enabling the successful synthesis of key imidazole-based intermediates for further biological evaluation.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524. [Link]

  • Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4572–4575. [Link]

  • Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Preti, L., Attanasi, O. A., Caselli, E., Favi, G., Ori, C., Davoli, P., ... & Prati, F. (2011). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules, 16(12), 10134–10151. [Link]

  • Nawaz, H., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 5, 100894. [Link]

  • Mastrorilli, P., & Nobile, C. F. (2004). Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives. Il Farmaco, 59(9), 725-731. [Link]

Sources

Application

Application Notes and Protocols for the Regiocontrolled Synthesis of Substituted Imidazoles

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of Regiocontrolled Imidazole Synthesis The imidazole nucleus is a cornerstone in medicinal chemistry and materials...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Regiocontrolled Imidazole Synthesis

The imidazole nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, natural products, and functional materials.[1][2] Its prevalence stems from its unique electronic properties, its ability to act as a hydrogen bond donor and acceptor, and its role as a rigid scaffold for presenting substituents in a defined spatial orientation.[1] Consequently, the development of synthetic methodologies that allow for the precise, regiocontrolled installation of substituents onto the imidazole ring is of paramount strategic importance.[3][4]

This guide provides an in-depth exploration of key regiocontrolled synthetic strategies for accessing substituted imidazoles. Moving beyond a mere recitation of steps, we delve into the mechanistic underpinnings that govern regioselectivity, offering field-proven insights to aid in reaction design, troubleshooting, and optimization. Each protocol is presented as a self-validating system, grounded in authoritative literature to ensure scientific integrity and reproducibility.

I. Foundational Strategies: Cyclocondensation Reactions

Classical methods for imidazole synthesis often involve the construction of the heterocyclic ring from acyclic precursors through cyclocondensation reactions. While powerful, achieving regiocontrol with unsymmetrical starting materials can be a significant challenge.[5] Here, we focus on two seminal methods where regioselectivity can be effectively managed.

A. The Van Leusen Imidazole Synthesis: A Versatile Route to 1,4- and 1,5-Disubstituted Imidazoles

The Van Leusen reaction is a powerful method for preparing imidazoles from aldimines and tosylmethyl isocyanide (TosMIC).[6][7] Its three-component variant, where the aldimine is generated in situ from an aldehyde and a primary amine, offers significant operational simplicity.[6][8] The regiochemical outcome, yielding predominantly 1,5-disubstituted or 1,4,5-trisubstituted imidazoles, is a key feature of this transformation.[6][9]

The reaction proceeds via a base-induced cycloaddition.[8][10] The regioselectivity is established during the stepwise [3+2] cycloaddition of the deprotonated TosMIC to the aldimine. The nucleophilic attack of the TosMIC anion on the imine carbon, followed by intramolecular cyclization and subsequent elimination of toluenesulfinic acid, dictates the final substitution pattern.[6][10]

Diagram 1: The Van Leusen Imidazole Synthesis Workflow

cluster_0 Step 1: In Situ Aldimine Formation cluster_1 Step 2: Cycloaddition & Elimination Aldehyde Aldehyde (R¹CHO) Aldimine Aldimine (R¹CH=NR²) Aldehyde->Aldimine Amine Primary Amine (R²NH₂) Amine->Aldimine Intermediate 4-Tosyl-2-imidazoline Intermediate Aldimine->Intermediate TosMIC TosMIC TosMIC->Intermediate Base Base (e.g., K₂CO₃) Base->Intermediate Product 1,5-Disubstituted Imidazole Intermediate->Product -p-Toluenesulfinic acid

Caption: Workflow for the Van Leusen three-component synthesis.

This protocol is adapted from a procedure for the synthesis of 1,5-disubstituted imidazoles.[11]

Materials:

  • 4-Methoxybenzaldehyde

  • Ethylamine (70% in water)

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Diethyl ether (Et₂O)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Aldimine Formation: In a round-bottom flask, dissolve 4-methoxybenzaldehyde (1.0 eq) in methanol. Add ethylamine (1.1 eq) and stir the mixture at room temperature for 30 minutes to form the corresponding aldimine in situ.

  • Cycloaddition: To the stirred solution, add tosylmethyl isocyanide (TosMIC, 1.0 eq) and potassium carbonate (2.0 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: After cooling to room temperature, add water to the reaction mixture and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield the pure 1-ethyl-5-(4-methoxyphenyl)imidazole.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The regiochemistry is confirmed by the absence of a proton signal for the C5 position and the characteristic shifts for the C2 and C4 protons.

B. The Marckwald Synthesis: Access to Fused and Substituted Imidazoles

The Marckwald synthesis is a classic method for preparing imidazole-2-thiones (or -ones) from α-amino ketones and thiocyanates (or cyanates).[4][10] Subsequent desulfurization provides access to 2-unsubstituted imidazoles. This method is particularly valuable for synthesizing fused imidazoles with high regioselectivity, as the connectivity is predetermined by the cyclic α-amino ketone starting material.[4]

This is a general procedure adapted from the synthesis of fused sp³-enriched imidazoles.[4]

Materials:

  • Cyclic α-amino ketone hydrochloride (1.0 eq)

  • Potassium thiocyanate (KSCN, 3.0 eq)

  • Water

Procedure:

  • Reaction Setup: To a stirred solution of the α-amino ketone hydrochloride in water, add potassium thiocyanate.

  • Heating: Heat the resulting mixture at 90 °C for 16 hours. Monitor the reaction progress by TLC.

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates from the solution.

  • Purification: Collect the solid product by filtration. Wash the filter cake with cold water (3x) and dry under reduced pressure to afford the desired fused imidazole-2-thione. The product is often obtained in high purity without the need for chromatographic purification.

  • (Optional) Desulfurization: The resulting imidazole-2-thione can be desulfurized using reagents like Raney nickel or nitric acid to yield the corresponding 2-unsubstituted fused imidazole.

II. Modern Strategies: Transition Metal-Catalyzed C-H Functionalization

In contrast to classical condensation methods, direct C-H bond functionalization has emerged as a powerful and atom-economical strategy for derivatizing the imidazole core.[1][5] Palladium-catalyzed reactions, in particular, have been extensively developed for the regioselective arylation of imidazoles.

A. Palladium-Catalyzed Direct C-H Arylation

The regioselectivity of direct C-H arylation on the imidazole ring is influenced by several factors, including the electronic properties of the C-H bonds, the directing group on the N1-nitrogen, and the catalyst system employed.[2][12] Generally, the C5 position is the most electron-rich and sterically accessible, making it the preferred site for electrophilic attack by an arylpalladium(II) species.[13] The C2 position can also be selectively functionalized, often under different catalytic conditions.[1]

Diagram 2: Regioselectivity in Pd-Catalyzed C-H Arylation

Imidazole C5_Product C5-Aryl Imidazole Imidazole->C5_Product  Pd(OAc)₂ / Ligand  Base, Aryl Halide C2_Product C2-Aryl Imidazole Imidazole->C2_Product  Different Conditions C4_Product C4-Aryl Imidazole Imidazole->C4_Product  Low Reactivity

Sources

Method

Application Note: Leveraging 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid for the Development of Novel Enzyme Inhibitors

Audience: Researchers, scientists, and drug development professionals. Abstract: 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid (MPICA) is a heterocyclic compound built upon the imidazole scaffold, a privileged structu...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid (MPICA) is a heterocyclic compound built upon the imidazole scaffold, a privileged structure in medicinal chemistry renowned for its versatile role in biological systems. The unique physicochemical properties of the imidazole ring, including its ability to participate in hydrogen bonding and coordinate with metal ions, make it a cornerstone for designing potent enzyme inhibitors.[1] This document serves as a comprehensive technical guide for researchers utilizing MPICA as a foundational tool in drug discovery. We will explore its chemical properties, delve into its established inhibitory action against key enzymes such as xanthine oxidase, and provide detailed, validated protocols for screening, characterization, and kinetic analysis of its inhibitory potential.

Physicochemical Properties and Rationale for Use

Chemical Structure and Properties

5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid is a small molecule featuring several key functional groups that dictate its biological activity. The core imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[1] The nitrogen at position 3 (N-3) can accept a hydrogen bond, while the proton on the N-1 nitrogen can be donated.[1] This dual nature is fundamental to the catalytic activity of many enzymes, particularly those with histidine residues in their active sites, making imidazole-based compounds prime candidates for inhibitor design.[1] The phenyl and methyl groups enhance binding affinity through hydrophobic interactions, while the carboxylic acid group at the 4-position provides a critical site for hydrogen bonding and salt-bridge formation.[2]

Table 1: Physicochemical Properties of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid

PropertyValueSource(s)
Chemical Formula C₁₁H₁₀N₂O₂[3]
Molecular Weight 202.21 g/mol (Anhydrous)
CAS Number 28824-94-4 (Anhydrous)
CAS Number 1559064-09-3 (Hydrate)[4][5]
Canonical SMILES CC1=C(N=C(N1)C2=CC=CC=C2)C(=O)O[6]
InChIKey NEDPOZZCAYIDNP-UHFFFAOYSA-N[3][6]
Appearance Solid[4]
Key Features Imidazole core, Phenyl group, Methyl group, Carboxylic acid[2]
Rationale as a Scaffold for Enzyme Inhibitors

The imidazole scaffold is a recurring motif in a multitude of approved drugs and clinical candidates, particularly enzyme inhibitors. Its aromaticity and electron-rich nature allow it to engage with biological targets through various non-covalent interactions.[7] MPICA, specifically, has been identified as an inhibitor of several enzymes, demonstrating its utility as a versatile starting point for inhibitor development.[2][4] The core principle of enzyme inhibition involves a molecule binding to an enzyme and decreasing its activity. This interaction can occur at the active site, blocking the substrate from binding, or at an allosteric site, changing the enzyme's conformation.

G cluster_0 Enzyme Active Site cluster_1 Inhibition Mechanism Enzyme Enzyme Product Product Enzyme->Product Catalysis Substrate Substrate Substrate->Enzyme Enzyme_I Enzyme No_Product No Reaction Enzyme_I->No_Product Substrate_I Substrate Substrate_I->Enzyme_I Blocked Inhibitor MPICA Inhibitor Inhibitor->Enzyme_I Binding

Caption: General mechanism of competitive enzyme inhibition.

Target-Specific Applications & Mechanistic Insights

Case Study: Inhibition of Xanthine Oxidase

Background: Xanthine oxidase is a critical enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[4] Overproduction of uric acid can lead to hyperuricemia, a condition strongly associated with gout.[2] Therefore, inhibiting xanthine oxidase is a primary therapeutic strategy for managing this disease.

Mechanism of Inhibition: MPICA acts as an inhibitor of xanthine oxidase by binding to the enzyme's active site.[2][4] This binding event physically obstructs the substrate (hypoxanthine or xanthine) from accessing the catalytic machinery, thereby preventing the production of uric acid.[4]

purine_pathway Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 UricAcid Uric Acid XO1->Xanthine XO2->UricAcid MPICA MPICA MPICA->XO1 Inhibition MPICA->XO2 Inhibition

Caption: Inhibition of the purine degradation pathway by MPICA.

Data Presentation: The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC₅₀). The following table presents representative data for MPICA against xanthine oxidase.

Table 2: Representative Inhibition Data for MPICA against Xanthine Oxidase

MPICA Concentration (µM)Enzyme Activity (%)% Inhibition
0 (Control)1000
18515
56040
104852
252872
501585
100892
Other Known and Potential Enzyme Targets

Beyond xanthine oxidase, MPICA has also been identified as an inhibitor of β-glucuronidase , an enzyme involved in the metabolism of various substances and implicated in certain bacterial activities.[2][4] Furthermore, the broader class of imidazole-containing compounds has shown inhibitory activity against a wide range of enzyme families, including:

  • Cytochrome P450 (CYP) enzymes: These are crucial for drug metabolism, and their inhibition can lead to significant drug-drug interactions.[8][9]

  • Heme Oxygenase-1 (HO-1): An enzyme involved in heme catabolism, which has become a target in cancer research.[10]

  • Kinases: Derivatives of imidazole-4-carboxylic acid are known to be kinase inhibitors, a major class of targets in oncology.[4]

  • Prolyl Oligopeptidase (PREP): 2-imidazole derivatives have been shown to be highly potent inhibitors of this enzyme.[11]

This broad activity profile underscores the value of MPICA as a versatile scaffold for developing inhibitors against numerous targets.

Experimental Protocols

The following protocols provide a standardized framework for evaluating the inhibitory properties of MPICA. These are designed to be adaptable to various enzyme systems.

General Workflow for Inhibitor Characterization

A systematic approach is crucial for characterizing a potential enzyme inhibitor. The process begins with determining the compound's potency (IC₅₀) and progresses to detailed kinetic studies to elucidate its mechanism of action.

workflow prep 1. Prepare Stock Solutions ic50 2. Determine IC50 (Dose-Response Assay) prep->ic50 kinetics 3. Kinetic Analysis (Vary [S] and [I]) ic50->kinetics analysis 4. Data Analysis (e.g., Lineweaver-Burk Plot) kinetics->analysis moa 5. Determine Mode of Inhibition (MOA) analysis->moa

Caption: Standard workflow for enzyme inhibitor characterization.

Protocol 1: Preparation of Stock Solutions

Accurate preparation of the test compound is fundamental for reproducible results.

Materials:

  • 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid (MPICA)

  • Dimethyl sulfoxide (DMSO), spectroscopy grade

  • Assay buffer (optimized for the target enzyme)

  • Microcentrifuge tubes

Procedure:

  • Weighing: Accurately weigh out a precise amount of MPICA (e.g., 2.02 mg).

  • Dissolution: Dissolve the weighed MPICA in a calculated volume of 100% DMSO to create a high-concentration stock solution (e.g., 10 mM from 2.02 mg in 1 mL DMSO).

    • Rationale: DMSO is a common solvent for organic compounds that may have poor aqueous solubility.[12] Creating a concentrated stock in DMSO allows for minimal final solvent concentration in the assay, which is crucial to avoid solvent-induced enzyme inhibition.

  • Vortexing: Vortex the solution thoroughly until the compound is completely dissolved.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: In Vitro Enzyme Inhibition Assay (IC₅₀ Determination)

This protocol outlines a general method for determining the IC₅₀ value in a 96-well plate format.[12][13]

Materials:

  • Purified enzyme of interest

  • Enzyme-specific substrate

  • MPICA stock solution (from Protocol 1)

  • Assay buffer

  • 96-well clear, flat-bottom microplates

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Serial Dilution: Prepare a serial dilution series of the MPICA stock solution in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • Assay Plate Setup:

    • Blank Wells: Add assay buffer and DMSO (no enzyme or substrate).

    • Control Wells (100% Activity): Add assay buffer, enzyme, and the same final concentration of DMSO as the test wells.

    • Test Wells: Add assay buffer, enzyme, and the various dilutions of MPICA.

  • Pre-incubation: Add the enzyme solution to the control and test wells. Gently mix and incubate the plate for 10-15 minutes at the enzyme's optimal temperature.[13]

    • Rationale: This step allows the inhibitor to bind to the enzyme before the reaction is initiated, which is especially important for time-dependent or slow-binding inhibitors.

  • Reaction Initiation: Add the substrate solution to all wells (except blanks) to start the enzymatic reaction.

  • Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time at a predetermined wavelength. The initial linear portion of the reaction curve represents the initial velocity (V₀).[13]

  • Data Analysis:

    • Calculate the percentage of inhibition for each MPICA concentration relative to the control wells (100% activity).

    • Plot the % inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 3: Enzyme Kinetic Studies (Determining Mode of Inhibition)

This protocol determines the mechanism of inhibition (e.g., competitive, non-competitive).[13]

Procedure:

  • Assay Setup: Set up a matrix of reactions in a 96-well plate. You will use several fixed concentrations of MPICA (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀) and, for each inhibitor concentration, a range of varying substrate concentrations.

  • Measurement: Perform the enzyme assay as described in Protocol 2, measuring the initial velocity (V₀) for each combination of substrate and inhibitor concentration.

  • Data Analysis (Lineweaver-Burk Plot):

    • Calculate the reciprocal of the initial velocities (1/V₀) and the reciprocal of the substrate concentrations (1/[S]).

    • Plot 1/V₀ versus 1/[S] for each fixed inhibitor concentration.

    • Analyze the resulting plot to determine the mode of inhibition.

Interpretation of Lineweaver-Burk Plots:

  • Competitive Inhibition: Lines intersect on the Y-axis.

  • Non-competitive Inhibition: Lines intersect on the X-axis.

  • Uncompetitive Inhibition: Lines are parallel.

  • Mixed Inhibition: Lines intersect in the second quadrant (off-axes).

lineweaver_burk cluster_comp Competitive cluster_noncomp Non-competitive cluster_uncomp Uncompetitive a1 b1 a1->b1 + Inhibitor c1 a1->c1 Control d1 e1 d1->e1 + Inhibitor f1 d1->f1 Control g1 h1 g1->h1 Control g2 i1 g2->i1 + Inhibitor

Caption: Lineweaver-Burk plots for different inhibition modes.

Conclusion and Future Directions

5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid is a well-characterized and accessible compound that serves as an excellent starting point for enzyme inhibitor discovery programs. Its proven activity against enzymes like xanthine oxidase provides a validated foundation for further exploration. The protocols detailed herein offer a robust framework for researchers to screen MPICA against new targets, determine its potency, and elucidate its mechanism of action. Future research efforts can focus on synthetic modification of the MPICA scaffold—altering the phenyl, methyl, or carboxylic acid groups—to enhance potency, improve selectivity, and develop novel therapeutic candidates for a wide range of diseases.

References

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Application

Metal-catalyzed cross-coupling reactions with imidazole derivatives

An Application Guide to Metal-Catalyzed Cross-Coupling Reactions with Imidazole Derivatives For Researchers, Scientists, and Drug Development Professionals Abstract The imidazole nucleus is a cornerstone of medicinal che...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Metal-Catalyzed Cross-Coupling Reactions with Imidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and FDA-approved drugs.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it a "privileged scaffold" in drug design.[1][3] The functionalization of this heterocycle is therefore a critical task in the development of novel therapeutics. Metal-catalyzed cross-coupling reactions provide the most powerful and versatile tools for forging carbon-carbon and carbon-heteroatom bonds, enabling the precise installation of diverse substituents onto the imidazole ring.[4][5] This guide offers an in-depth exploration of key cross-coupling methodologies, including Suzuki-Miyaura, Buchwald-Hartwig, and direct C-H functionalization. It combines theoretical principles with detailed, field-tested protocols and troubleshooting advice to empower researchers in their synthetic endeavors.

Core Principles & Challenges in Imidazole Coupling

Synthesizing substituted imidazoles via cross-coupling is not without its challenges. Understanding these hurdles is the first step toward designing successful reactions.

  • The "Azole Problem": Catalyst Inhibition The imidazole ring possesses two nitrogen atoms. The pyridine-like N3 nitrogen has a lone pair of electrons in an sp² orbital, which can readily coordinate to the electron-deficient metal center of the catalyst (e.g., Palladium). This coordination can lead to the formation of stable, off-cycle complexes, effectively sequestering the catalyst and inhibiting its activity.[6] This is a primary reason why conditions optimized for simple aryl halides often fail when applied to nitrogen-rich heterocycles. The solution often lies in the use of highly electron-rich and sterically bulky phosphine ligands (e.g., SPhos, RuPhos, XPhos) which can stabilize the active catalytic species and promote the desired reaction pathway over catalyst inhibition.

  • Regioselectivity: Which Carbon to Functionalize? The imidazole ring has three carbon positions available for functionalization: C2, C4, and C5. Achieving regioselectivity is paramount. The most common strategy is to start with a pre-functionalized haloimidazole (e.g., 2-bromoimidazole, 4-iodoimidazole). However, the rise of C-H activation has opened new, more atom-economical pathways. C2-H bonds are generally the most acidic and sterically accessible, making them prime targets for direct functionalization.[7][8] Selective C4/C5 functionalization via C-H activation is more challenging and often requires specific directing groups or catalyst systems.[9]

  • The Role of N-Protecting Groups The N-H proton of an unprotected imidazole is acidic and can participate in unwanted side reactions, such as deprotonation by the base, which can further complicate the catalytic cycle. Furthermore, N-arylation can be a competing pathway in reactions like the Buchwald-Hartwig amination. Installing a protecting group on the N1 nitrogen (e.g., Tosyl (Ts), Benzyl (Bn), Methoxymethyl (MOM)) can circumvent these issues by:

    • Preventing acidic proton-related side reactions.

    • Blocking unwanted N-arylation.

    • Improving the solubility of the substrate in organic solvents. However, many modern protocols have been developed to be compatible with unprotected N-H imidazoles, which is advantageous for shortening synthetic sequences.[10][11]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The palladium-catalyzed Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is arguably the most widely used cross-coupling reaction for C(sp²)-C(sp²) bond formation due to its mild conditions and high functional group tolerance.[4][10]

Mechanistic Rationale

The reaction proceeds through a well-established catalytic cycle. The choice of ligand is critical; bulky, electron-rich phosphine ligands accelerate the rate-limiting reductive elimination step and stabilize the Pd(0) species, preventing catalyst decomposition. The base is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic borate species.

Suzuki_Miyaura_Cycle cluster_cycle pd0 Pd(0)L₂ pd_complex Oxidative Addition Complex pd0->pd_complex Im-X (Aryl Halide) transmetalation_complex Transmetalation Intermediate pd_complex->transmetalation_complex R-B(OH)₂ + Base reductive_elimination_complex Aryl-Imidazolyl Pd(II) Complex transmetalation_complex->reductive_elimination_complex reductive_elimination_complex->pd0 Im-R (Product) caption Catalytic cycle for the Suzuki-Miyaura reaction.

Figure 1: Catalytic cycle for the Suzuki-Miyaura reaction.

Application Notes & Protocol

For coupling with haloimidazoles, a robust catalytic system is required to overcome potential catalyst inhibition. Palladium acetate (Pd(OAc)₂) or palladium precatalysts are commonly used in combination with ligands like SPhos or XPhos. A mixed solvent system, such as 1,4-dioxane and water, is often employed to dissolve both the organic substrate and the inorganic base.

Protocol: Suzuki-Miyaura Coupling of 2-Bromo-1-methyl-1H-imidazole with 4-Methoxyphenylboronic Acid

  • Reagent Preparation:

    • To an oven-dried Schlenk flask, add 2-bromo-1-methyl-1H-imidazole (1.0 mmol, 1 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).

    • In a separate vial, prepare the catalyst premix: add palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Reaction Setup:

    • Seal the Schlenk flask with a rubber septum.

    • Evacuate and backfill the flask with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. This is critical to prevent oxidation of the phosphine ligand and the Pd(0) active catalyst.[12]

    • Add the catalyst premix to the flask against a positive flow of inert gas.

    • Add anhydrous, degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. The degassing of solvents (e.g., by bubbling with argon for 20-30 minutes) is crucial to remove dissolved oxygen.

  • Reaction Execution:

    • Place the sealed flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-1-methyl-1H-imidazole.

Data Summary: Representative Suzuki Couplings
Imidazole SubstrateBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
2-Bromo-1-benzyl-imidazolePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O10092
4-Iodo-1H-imidazole4-Acetylphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3.5)K₂CO₃Dioxane/H₂O11085[11]
5-Bromo-1-tosyl-imidazole3-Pyridylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃Toluene/EtOH9078
2-Chloro-1-methyl-benzimidazoleNaphthylboronic acidPd(OAc)₂ (2)RuPhos (4)K₂CO₃t-AmylOH11089

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling for the synthesis of carbon-nitrogen bonds, a transformation of immense importance in pharmaceuticals.[13][14] When applied to haloimidazoles, it allows for the direct installation of primary and secondary amines.

Mechanistic Rationale

The mechanism shares similarities with the Suzuki coupling but involves an amine instead of an organoboron reagent.[15] A strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu) is crucial. It serves two roles: first, to deprotonate the amine in the catalytic cycle to form the palladium-amido complex, and second, to facilitate the initial Pd(II) to Pd(0) reduction if a Pd(II) precatalyst is used.[15]

Buchwald_Hartwig_Cycle cluster_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition Complex pd0->oxidative_addition Im-X (Aryl Halide) amide_formation Amine Coordination & Deprotonation oxidative_addition->amide_formation R₂NH + Base reductive_elimination Pd(II)-Amido Complex amide_formation->reductive_elimination reductive_elimination->pd0 Im-NR₂ (Product) caption Catalytic cycle for the Buchwald-Hartwig amination.

Figure 2: Catalytic cycle for the Buchwald-Hartwig amination.

Application Notes & Protocol

The choice of ligand is critical to prevent β-hydride elimination from the palladium-amido intermediate and to promote the final reductive elimination step. Sterically hindered biaryl phosphine ligands developed by Buchwald are particularly effective.[13] The reaction is highly sensitive to air and moisture, especially due to the strong bases used, so rigorous inert atmosphere techniques are mandatory.

Protocol: Buchwald-Hartwig Amination of 4-Bromo-1-methyl-1H-imidazole with Morpholine

  • Reagent Preparation:

    • Inside a nitrogen-filled glovebox, add sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk tube.

    • Add 4-bromo-1-methyl-1H-imidazole (1.0 mmol, 1 equiv.).

    • Add the catalyst system: Pd₂(dba)₃ (0.01 mmol, 1 mol%) and RuPhos (0.02 mmol, 2 mol%).

  • Reaction Setup:

    • Remove the tube from the glovebox, and place it under a positive pressure of argon.

    • Add morpholine (1.2 mmol, 1.2 equiv.) via syringe.

    • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction Execution:

    • Seal the Schlenk tube tightly and place it in a preheated oil bath at 105 °C.

    • Stir the mixture for 12-24 hours. Monitor completion by LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Dilute with ethyl acetate and water.

    • Separate the layers and extract the aqueous phase with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

    • Purify the residue by flash chromatography to obtain the product.

Direct C-H Functionalization: The Atom-Economical Approach

Direct C-H functionalization has emerged as a powerful strategy that avoids the need for pre-installing a halide or organometallic handle on the imidazole ring, thus shortening synthetic routes and reducing waste.[7][8] Nickel and palladium are the most common catalysts for this transformation.

Mechanistic Rationale: Nickel-Catalyzed C-H/C-O Coupling

Pioneering work by Itami and Yamaguchi demonstrated that nickel catalysts can effectively couple the C2-H bond of imidazoles with phenol derivatives (as carbamates or pivalates).[7][16][17] A key finding was the accelerating effect of tertiary alcohol solvents, such as t-amyl alcohol. The proposed mechanism often involves a C-H activation step, which can proceed via various pathways, including concerted metalation-deprotonation.

CH_Activation_Workflow start Imidazole Substrate + Aryl Pivalate catalyst Ni(OTf)₂ / dcype K₃PO₄ in t-AmylOH start->catalyst activation C-H Activation at C2 (Concerted Metalation-Deprotonation) catalyst->activation oxidative_addition C-O Bond Cleavage (Oxidative Addition) activation->oxidative_addition elimination Reductive Elimination oxidative_addition->elimination product C2-Arylated Imidazole elimination->product caption Simplified workflow for Ni-catalyzed C-H arylation.

Sources

Method

Scale-up Synthesis of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid: An Application Note and Protocol

Introduction 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid is a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science. Its structural motif is a key component in va...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid is a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science. Its structural motif is a key component in various biologically active molecules. This application note provides a comprehensive guide for the scale-up synthesis of this valuable compound, detailing a robust and reproducible protocol suitable for laboratory and pilot-plant settings. The synthesis is approached via a two-step process: the initial formation of ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate through a modified Debus-Radziszewski reaction, followed by its alkaline hydrolysis to yield the target carboxylic acid.

Reaction Scheme and Mechanism

The synthesis proceeds in two key stages:

Step 1: Three-Component Coupling to form Ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate

This step involves the condensation of benzaldehyde, ethyl pyruvate, and an ammonia source (ammonium acetate) in a variation of the Debus-Radziszewski imidazole synthesis.[1][2] This multicomponent reaction is highly efficient in terms of atom economy.[3]

Step 2: Alkaline Hydrolysis

The synthesized ethyl ester is then hydrolyzed under basic conditions to yield the final 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid.

The plausible reaction mechanism for the imidazole ring formation involves the initial condensation of benzaldehyde with ammonia (from ammonium acetate) to form a diimine intermediate. Concurrently, ethyl pyruvate reacts with ammonia to form an enamine. These intermediates then react and subsequently cyclize, followed by aromatization to yield the stable imidazole ring.

reaction_mechanism cluster_step1 Step 1: Imidazole Ring Formation cluster_step2 Step 2: Hydrolysis Benzaldehyde Benzaldehyde Intermediate_A Diimine Intermediate Benzaldehyde->Intermediate_A Ethyl_Pyruvate Ethyl_Pyruvate Intermediate_B Enamine of Pyruvate Ethyl_Pyruvate->Intermediate_B Ammonium_Acetate Ammonium_Acetate Ammonium_Acetate->Intermediate_A Ammonium_Acetate->Intermediate_B Cyclization Cyclization & Aromatization Intermediate_A->Cyclization Intermediate_B->Cyclization Ethyl_Ester Ethyl 5-methyl-2-phenyl- 1H-imidazole-4-carboxylate Cyclization->Ethyl_Ester Ethyl_Ester_H Ethyl 5-methyl-2-phenyl- 1H-imidazole-4-carboxylate Acid_Workup Acidic Workup Ethyl_Ester_H->Acid_Workup Base Aqueous Base (e.g., NaOH) Base->Acid_Workup Final_Product 5-Methyl-2-phenyl- 1H-imidazole-4-carboxylic acid Acid_Workup->Final_Product

Caption: Overall synthetic workflow for 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid.

Materials and Methods

Materials
Reagent/MaterialGradeSupplierCAS No.
BenzaldehydeReagentSigma-Aldrich100-52-7
Ethyl pyruvate≥97%Sigma-Aldrich617-35-6
Ammonium acetate≥98%Sigma-Aldrich631-61-8
Ethanol200 Proof, ACSFisher Scientific64-17-5
Sodium HydroxidePellets, ACSFisher Scientific1310-73-2
Hydrochloric Acid37%, ACS ReagentFisher Scientific7647-01-0
Ethyl AcetateACS ReagentFisher Scientific141-78-6
HexanesACS ReagentFisher Scientific110-54-3
Equipment
  • Three-neck round-bottom flasks (1 L, 2 L)

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Dropping funnel

  • Büchner funnel and vacuum flask

  • Rotary evaporator

  • Standard laboratory glassware

  • pH meter or pH paper

Scale-up Synthesis Protocol

Part 1: Synthesis of Ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate

This protocol is designed for a 0.5 mole scale synthesis.

  • Reaction Setup:

    • In a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add ammonium acetate (115.6 g, 1.5 mol, 3.0 equiv).

    • Add ethanol (750 mL) to the flask and stir until the ammonium acetate is fully dissolved.

  • Addition of Reactants:

    • In a separate beaker, mix benzaldehyde (53.0 g, 0.5 mol, 1.0 equiv) and ethyl pyruvate (58.0 g, 0.5 mol, 1.0 equiv).

    • Transfer the mixture to the dropping funnel.

    • Add the benzaldehyde and ethyl pyruvate mixture dropwise to the stirred ammonium acetate solution over a period of 30-45 minutes at room temperature. An exothermic reaction may be observed.

  • Reaction:

    • After the addition is complete, heat the reaction mixture to reflux (approximately 78-82 °C) using a heating mantle.

    • Maintain the reflux for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Reduce the volume of the solvent to approximately one-third of the original volume using a rotary evaporator.

    • Pour the concentrated reaction mixture into 1.5 L of ice-cold water with vigorous stirring.

    • A precipitate of the ethyl ester will form. Continue stirring for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with copious amounts of cold water (3 x 200 mL) to remove any residual ammonium acetate.

    • The crude product can be further purified by recrystallization from an ethanol/water mixture or by slurry washing with a cold mixture of ethyl acetate and hexanes.

    • Dry the purified ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate in a vacuum oven at 40-50 °C to a constant weight.

Part 2: Hydrolysis to 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid
  • Reaction Setup:

    • In a 1 L three-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, suspend the dried ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate (from Part 1) in 500 mL of ethanol.

    • In a separate beaker, prepare a solution of sodium hydroxide (40.0 g, 1.0 mol, ~2.0 equiv) in 200 mL of deionized water.

  • Hydrolysis Reaction:

    • Add the sodium hydroxide solution to the stirred suspension of the ethyl ester at room temperature.

    • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. The reaction mixture should become a clear solution as the hydrolysis proceeds.

    • Monitor the reaction by TLC or HPLC until the starting ester is no longer detectable.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Reduce the volume of the solvent by approximately half using a rotary evaporator to remove most of the ethanol.

    • Cool the remaining aqueous solution in an ice bath.

    • Slowly acidify the solution to pH 3-4 by the dropwise addition of concentrated hydrochloric acid with vigorous stirring. A white precipitate of the carboxylic acid will form.

    • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold deionized water (3 x 150 mL) until the washings are neutral to pH paper.

    • Dry the final product, 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid, in a vacuum oven at 60-70 °C to a constant weight.

Process Analytical Technology (PAT) and Quality Control

To ensure the robustness and reproducibility of the synthesis on a larger scale, the implementation of Process Analytical Technology (PAT) is recommended.

pat_workflow cluster_pat PAT Tools Start Start Reaction_Monitoring In-situ Reaction Monitoring Start->Reaction_Monitoring Step 1 & 2 Endpoint_Detection Reaction Endpoint Detection Reaction_Monitoring->Endpoint_Detection Real-time data FTIR_Raman FTIR/Raman Spectroscopy (for functional group changes) Reaction_Monitoring->FTIR_Raman Crystallization_Monitoring Crystallization Monitoring Endpoint_Detection->Crystallization_Monitoring Initiate Work-up HPLC_UPLC At-line HPLC/UPLC (for quantitative analysis) Endpoint_Detection->HPLC_UPLC Product_Analysis Final Product Analysis Crystallization_Monitoring->Product_Analysis Optimized Isolation FBRM Focused Beam Reflectance Measurement (FBRM) (for particle size) Crystallization_Monitoring->FBRM Release Release Product_Analysis->Release QC Pass

Caption: PAT workflow for the synthesis of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid.

  • Reaction Monitoring: In-situ FTIR or Raman spectroscopy can be used to monitor the disappearance of starting materials and the formation of the imidazole ester and subsequently the carboxylic acid in real-time.

  • Quality Control: The purity of the final product should be assessed by HPLC, and its identity confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should also be determined and compared to the literature value.

Analytical TechniquePurposeSpecification
HPLCPurity assessment>98%
¹H NMRStructural confirmationConforms to structure
Mass SpectrometryMolecular weight confirmationM+H⁺ peak at m/z 203.08
Melting PointIdentity and purityTo be determined

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low yield of ethyl ester Incomplete reaction; side reactions.Increase reaction time; ensure anhydrous conditions; check purity of starting materials.
Product oiling out during precipitation Insufficient cooling; supersaturation.Ensure the receiving water is ice-cold; stir vigorously; add a small seed crystal.
Incomplete hydrolysis Insufficient base or reaction time.Increase the amount of NaOH or prolong the reflux time; monitor by TLC/HPLC.
Product difficult to filter Very fine particles formed.Allow the precipitate to age in the mother liquor at low temperature; use a filter aid.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All steps of the synthesis should be performed in a well-ventilated fume hood.

  • Benzaldehyde: Combustible liquid.[4][5] Avoid contact with skin and eyes. Handle in a well-ventilated area.[6][7]

  • Ethyl Pyruvate: Flammable liquid and vapor.[8][9] Keep away from heat, sparks, and open flames.[3][10]

  • Sodium Hydroxide and Hydrochloric Acid: Corrosive. Handle with extreme care to avoid skin and eye burns.

  • Waste Disposal: Dispose of all chemical waste according to local regulations.

References

  • ChemicalBook.
  • Wikipedia. Debus–Radziszewski imidazole synthesis.
  • ChemicalBook.
  • ScienceLab.com.
  • Fisher Scientific.
  • Carl ROTH.
  • Chemos GmbH & Co.KG.
  • Wikipedia. Debus–Radziszewski imidazole synthesis.
  • MDPI.
  • CDH Fine Chemical.

Sources

Application

Application Note: Derivatization of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid for Biological Screening

An Application Guide for Researchers and Drug Development Professionals Abstract The 5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, known to be a constituent i...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

The 5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, known to be a constituent in molecules with significant biological activities, including enzyme inhibition.[1] This application note provides a comprehensive guide for the strategic derivatization of this core molecule at its carboxylic acid moiety. We present detailed protocols for esterification and amidation, discuss the rationale for bioisosteric replacement, and outline a logical workflow for the biological screening of the resulting compound library. The methodologies described herein are designed to empower researchers in drug discovery to efficiently generate and evaluate novel chemical entities for therapeutic potential.

Introduction: The Strategic Value of the Imidazole Scaffold

The imidazole ring is a fundamental five-membered heterocyclic motif frequently found in natural products and pharmaceutical agents.[2][3] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a versatile component for engaging with biological targets.[3] The specific scaffold, 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid, combines this privileged heterocycle with a carboxylic acid group—a critical functional handle for molecular exploration. This acid group not only serves as a key interaction point in many pharmacophores but also presents a prime site for chemical modification to tune a molecule's physicochemical and pharmacological properties.

The goal of derivatization is to systematically alter the parent structure to build a library of related compounds. This library can then be screened to identify molecules with improved potency, selectivity, or pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) profiles, thereby establishing a clear Structure-Activity Relationship (SAR).[4]

Rationale for Derivatizing the Carboxylic Acid Moiety

While the carboxylic acid group is vital for the biological activity of many drugs, it can also introduce liabilities. These include poor membrane permeability due to ionization at physiological pH, rapid metabolic clearance (e.g., through glucuronidation), and potential toxicity.[5][6] Strategically modifying or replacing this group is a cornerstone of modern drug design.[6][7]

Key Derivatization Strategies:

  • Esterification: Converting the acid to an ester masks the ionizable proton, typically increasing lipophilicity and enhancing cell membrane permeability. Esters can also serve as prodrugs, which are cleaved by endogenous esterases in vivo to release the active carboxylic acid parent.

  • Amidation: The formation of an amide bond introduces a diverse range of chemical functionalities depending on the amine used. Amides are generally more metabolically stable than esters and provide additional hydrogen bonding capabilities, which can lead to enhanced target affinity.[8]

  • Bioisosteric Replacement: This advanced strategy involves replacing the carboxylic acid with a different functional group that retains similar size, shape, and electronic characteristics but offers an improved ADME profile.[9][10] Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and hydroxamic acids.[5][10]

Synthesis of the Starting Material

The core scaffold, 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid, can be synthesized via several established routes. One of the most classic is the Debus-Radziszewski synthesis, which involves the condensation of a dicarbonyl compound (like glyoxal), an aldehyde (benzaldehyde), and ammonia, followed by further reaction steps to introduce the methyl and carboxyl groups.[1]

cluster_0 Debus-Radziszewski Synthesis Approach A Benzaldehyde + Glyoxal + Ammonia B Intermediate Imidazole A->B Condensation C Functional Group Manipulation (e.g., Oxidation, Esterification) B->C D 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid ethyl ester C->D E Saponification (Hydrolysis) D->E NaOH, H2O/EtOH F Target Scaffold: 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid E->F

Figure 1: A generalized workflow for the synthesis of the core imidazole scaffold.

Experimental Protocols for Derivatization

The following protocols provide detailed, step-by-step methodologies for creating ester and amide derivatives.

General Derivatization Workflow

The overall process for generating and evaluating derivatives follows a logical sequence from synthesis to screening.

Start Start: Core Scaffold Deriv Derivatization (Esterification, Amidation) Start->Deriv Purify Purification (Chromatography, Recrystallization) Deriv->Purify Confirm Structure Confirmation (NMR, LC-MS, HRMS) Purify->Confirm Screen Biological Screening (Primary & Secondary Assays) Confirm->Screen SAR SAR Analysis & Lead Optimization Screen->SAR

Figure 2: Experimental workflow from scaffold to lead optimization.

Protocol 1: Ester Synthesis via EDAC Coupling

This protocol describes the formation of an ester using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC), a water-soluble coupling agent that facilitates the reaction under mild conditions.

  • Principle: EDAC activates the carboxylic acid, forming a reactive O-acylisourea intermediate, which is then readily displaced by an alcohol to form the corresponding ester.

  • Materials & Reagents:

    • 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid (CAS: 28824-94-4)

    • EDAC Hydrochloride (CAS: 25952-53-8)

    • 4-Dimethylaminopyridine (DMAP) (CAS: 1122-58-3)

    • Desired alcohol (e.g., ethanol, isopropanol, benzyl alcohol)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a dry round-bottom flask under a nitrogen atmosphere, add 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid (1.0 eq).

    • Dissolve the acid in anhydrous DCM (approx. 0.1 M concentration).

    • Add the desired alcohol (1.2 eq) and DMAP (0.1 eq) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add EDAC-HCl (1.5 eq) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

    • Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification & Characterization:

    • Purify the crude product using flash column chromatography on silica gel.

    • Characterize the final ester by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Table 1: Example Conditions for Esterification

Entry Alcohol (1.2 eq) Solvent Time (h) Typical Yield
1 Ethanol DCM 16 85-95%
2 Isopropanol DCM 24 70-85%
3 Benzyl Alcohol DCM 18 80-90%

| 4 | 2-Methoxyethanol | DCM | 16 | 82-92% |

Protocol 2: Amide Synthesis via HATU Coupling

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient peptide coupling reagent that minimizes side reactions and racemization.

  • Principle: HATU activates the carboxylic acid to form a highly reactive acyl-uronium species, which rapidly reacts with a primary or secondary amine to form a stable amide bond.

  • Materials & Reagents:

    • 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid (CAS: 28824-94-4)

    • HATU (CAS: 148893-10-1)

    • N,N-Diisopropylethylamine (DIPEA) (CAS: 7087-68-5)

    • Desired primary or secondary amine (e.g., morpholine, benzylamine)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate (EtOAc)

    • 1M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine and anhydrous MgSO₄

  • Procedure:

    • In a dry flask under nitrogen, dissolve 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add the desired amine (1.1 eq) and DIPEA (2.5 eq) to the solution.

    • Cool the mixture to 0 °C.

    • Add HATU (1.2 eq) in one portion. The solution may turn yellow.

    • Allow the reaction to stir at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into water and extract with EtOAc (3x).

    • Combine the organic layers and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification & Characterization:

    • Purify the crude product via flash column chromatography or preparative HPLC.

    • Confirm the structure and purity of the final amide by ¹H NMR, ¹³C NMR, and HRMS.

Table 2: Example Conditions for Amidation

Entry Amine (1.1 eq) Solvent Time (h) Typical Yield
1 Morpholine DMF 6 90-98%
2 Benzylamine DMF 8 85-95%
3 Piperidine DMF 6 92-99%

| 4 | (R)-1-Phenylethylamine | DMF | 12 | 80-90% |

Advanced Strategy: Bioisosteric Replacement

Replacing the entire carboxylic acid functional group can be a powerful strategy to overcome persistent ADME issues while maintaining or improving biological activity.[5] This is not a direct derivatization but rather involves a separate synthetic route to build the scaffold with the bioisostere in place.

cluster_0 Carboxylic Acid Bioisosterism Core Parent Scaffold with Carboxylic Acid (COOH) Bioisostere Bioisosteres Core->Bioisostere is replaced by Tetrazole Tetrazole Bioisostere->Tetrazole AcylSulfonamide Acyl Sulfonamide Bioisostere->AcylSulfonamide HydroxamicAcid Hydroxamic Acid Bioisostere->HydroxamicAcid Other Other Heterocycles... Bioisostere->Other

Figure 3: Common bioisosteric replacements for a carboxylic acid group.

Table 3: Physicochemical Properties of Common Carboxylic Acid Bioisosteres

Bioisostere Approx. pKa Key Features
Carboxylic Acid 4.2 - 4.5 Planar, H-bond donor/acceptor
1H-Tetrazole 4.5 - 4.9 Acidic proton, more lipophilic, metabolically stable.[10]
Acyl Sulfonamide 4.0 - 6.0 Non-planar, strong H-bond acceptor, can increase potency.[10]

| Hydroxamic Acid | 8.0 - 9.0 | Moderately acidic, strong metal-chelating properties.[5] |

Biological Screening Cascade

Once a library of derivatives is synthesized and purified, a tiered screening approach ensures efficient identification of promising candidates.

cluster_0 Screening Cascade A Synthesized Compound Library (>95% Purity) B Primary Screen (e.g., Single-concentration enzyme inhibition assay) A->B C Identify 'Hits' (e.g., >50% inhibition) B->C D Secondary Screen (Dose-response curve to determine IC₅₀) C->D E Assess Potency & Selectivity D->E F Tertiary Screen (Cell-based assays: efficacy, cytotoxicity) E->F G In Vivo Studies (PK/PD, Efficacy Models) F->G

Figure 4: A logical workflow for a biological screening cascade.

  • Primary Screening: All compounds are tested at a single, high concentration (e.g., 10-50 µM) in a high-throughput biochemical assay (e.g., an enzymatic assay against a target like xanthine oxidase, for which the parent scaffold has known activity).[1]

  • Secondary Screening (Hit Confirmation): Compounds showing significant activity (hits) are re-tested in dose-response format to determine their potency (IC₅₀ or EC₅₀). This step confirms activity and ranks compounds.

  • Tertiary Screening (Cellular Activity): The most potent compounds are advanced to cell-based assays to evaluate their efficacy in a more biologically relevant context and to assess potential cytotoxicity.

  • Lead Optimization: Data from these screens inform the SAR and guide the design and synthesis of the next generation of derivatives to further improve the desired properties.

Conclusion

The 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid scaffold offers a robust starting point for the development of novel therapeutic agents. By employing the systematic derivatization strategies and protocols detailed in this application note—including esterification, amidation, and considerations for bioisosteric replacement—researchers can effectively explore the chemical space around this core. A structured biological screening cascade is essential to translate these synthetic efforts into meaningful SAR data, ultimately accelerating the journey from a promising scaffold to a viable drug candidate.

References

  • 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid Hydr
  • Al-Masoudi, N. A. et al. (2022). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Medicinal Chemistry.
  • Ballatore, C. et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395.
  • The Strategic Replacement: A Deep Dive into Carboxylic Acid Bioisosteres in Modern Drug Design - Benchchem.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides - Benchchem.
  • Bioisosteres for carboxylic acid groups - Hypha Discovery.
  • Lee, Y. et al. Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester. Bulletin of the Korean Chemical Society.
  • Shingalapur, R. V. et al. (2009). Synthesis and antitubercular screening of imidazole derivatives. European Journal of Medicinal Chemistry, 44(8), 3350-3355.
  • 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid (28824-94-4) - Chemchart.
  • Synthesis of 5-methyl-1H-imidazole-4-carboxylic acid - PrepChem.com.
  • Panday, A. et al. (2020). a review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research, 9(10), 258-279.
  • Movassaghi, M. & Schmidt, M. A. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4584-4587.
  • Yang, L. et al. (2022). Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors. Bioorganic & Medicinal Chemistry, 72, 116993.
  • Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - UK.
  • Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole - Der Pharma Chemica.
  • Kaur, H. et al. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules. Chemical Sciences Journal.

Sources

Method

Topic: Pharmacokinetics Sample Preparation for 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid

An Application Note for Drug Development Professionals Abstract This document provides a detailed technical guide for the extraction and preparation of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid from human plasma f...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This document provides a detailed technical guide for the extraction and preparation of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid from human plasma for pharmacokinetic (PK) analysis. The protocols herein are designed for researchers, scientists, and drug development professionals requiring robust and reproducible methods for quantitative bioanalysis, primarily using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We will explore three primary methodologies: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The scientific rationale behind each step is thoroughly explained, ensuring both technical accuracy and practical applicability in a high-throughput laboratory setting.

Introduction: The Bioanalytical Imperative

The quantitative determination of drug candidates and their metabolites in biological fluids is a cornerstone of pharmacokinetic evaluation.[1] 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid is an imidazole derivative with a carboxylic acid functional group, a common feature in molecules with potential pharmaceutical relevance.[2] Accurate measurement of its concentration over time in matrices like plasma is critical for determining its absorption, distribution, metabolism, and excretion (ADME) profile.

The primary challenge in this process is the complexity of the biological matrix.[3] Plasma is rich in proteins, lipids, salts, and endogenous metabolites that can interfere with analysis, causing issues like ion suppression in mass spectrometry and compromising data quality.[4] Therefore, a selective and efficient sample preparation strategy is not merely a preliminary step but a critical determinant of bioanalytical success.[5] This guide provides validated protocols to isolate the target analyte from these interferences, ensuring data integrity for pivotal PK studies.

Analyte Physicochemical Profile

Understanding the physicochemical properties of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid is fundamental to designing a logical extraction strategy. The molecule possesses both an acidic functional group (carboxylic acid) and a basic moiety (imidazole ring), making its charge state highly dependent on pH.

PropertyValueSourceSignificance for Sample Preparation
Molecular Formula C₁₁H₁₀N₂O₂[6][7]Defines the exact mass for MS detection.
Molecular Weight 202.21 g/mol [6][7]Foundational chemical information.
LogP 2.08[6]Indicates moderate lipophilicity, suggesting suitability for reversed-phase chromatography and partitioning into organic solvents.
Water Solubility 404.15 mg/L[8]Moderate aqueous solubility; requires organic solvents for efficient extraction.
pKa (estimated) ~4-5 (Carboxylic Acid)~6-7 (Imidazole Ring)[9]Critical for pH manipulation in LLE and SPE to control the analyte's charge state and selective extraction.

Core Methodologies & Protocol Validation

We present three distinct, yet fundamentally grounded, protocols. The choice of method will depend on the required level of sample cleanup, sensitivity (Limit of Quantitation), and available automation capabilities. For all protocols, the use of a suitable internal standard (IS), ideally a stable isotope-labeled version of the analyte, is mandatory for accurate quantification.

Protocol 1: Protein Precipitation (PPT) - The Rapid Screening Method

Principle: PPT is the simplest and fastest technique, employing a water-miscible organic solvent to denature and precipitate plasma proteins.[10] While efficient at removing the bulk of proteins, it offers minimal removal of other matrix components like phospholipids, potentially leading to ion suppression.[11] This method is best suited for early-stage discovery or when high-throughput is prioritized over ultimate sensitivity.

Materials & Reagents:

  • Human Plasma (K₂EDTA)

  • 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid (Analyte)

  • Stable Isotope Labeled Internal Standard (IS)

  • Acetonitrile (ACN), HPLC Grade

  • 96-well Protein Precipitation Plates (e.g., Thermo Scientific SOLAµ) or microcentrifuge tubes

  • Vortex mixer, centrifuge, and 96-well plate collection system

  • Sample Aliquoting: Pipette 50 µL of human plasma into the wells of a 96-well plate or microcentrifuge tubes.

  • Internal Standard Spiking: Add 10 µL of IS working solution (prepared in 50:50 ACN:Water) to each sample.

  • Precipitation Step: Add 150 µL of cold ACN (4°C) to each well. This 3:1 solvent-to-sample ratio is effective for efficient protein removal.[12]

    • Causality Insight: Cold ACN enhances the precipitation process. The rapid introduction of the organic solvent disrupts the hydration shell around proteins, causing them to aggregate and fall out of solution.[10]

  • Mixing: Cover the plate and vortex for 2 minutes at 1000 rpm to ensure thorough mixing and complete protein precipitation.

  • Separation:

    • If using filter plates, apply vacuum or positive pressure to collect the filtrate.[13]

    • If using tubes, centrifuge at 4000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate for analysis.

  • Injection: Inject directly into the LC-MS/MS system. If necessary, the sample can be evaporated and reconstituted in the initial mobile phase to improve peak shape.[14]

PPT_Workflow cluster_prep Sample Preparation cluster_separation Separation cluster_analysis Analysis Plasma 1. Plasma Sample (50 µL) IS 2. Spike Internal Standard Plasma->IS ACN 3. Add Cold Acetonitrile (150 µL) IS->ACN Vortex 4. Vortex Mix ACN->Vortex Filter 5a. Filter Plate Vortex->Filter Option A Centrifuge 5b. Centrifuge Vortex->Centrifuge Option B Collect 6. Collect Supernatant/Filtrate Filter->Collect Centrifuge->Collect Inject 7. Inject into LC-MS/MS Collect->Inject

Caption: Protein Precipitation Workflow.

Protocol 2: Liquid-Liquid Extraction (LLE) - The Balanced Approach

Principle: LLE separates the analyte based on its differential solubility between two immiscible liquid phases—typically an aqueous sample and an organic solvent.[15][16] By adjusting the pH of the aqueous phase, we can control the ionization state of the analyte to maximize its partitioning into the desired phase, providing a cleaner sample than PPT.

Materials & Reagents:

  • All materials from Protocol 1

  • Methyl tert-butyl ether (MTBE), HPLC Grade

  • Formic Acid, 2% aqueous solution (v/v)

  • Ammonium Hydroxide, 5% in water (v/v) (for back-extraction, optional)

  • Sample Preparation: To 50 µL of plasma in a microcentrifuge tube, add 10 µL of IS and 50 µL of 2% formic acid. Vortex briefly.

    • Causality Insight: Adding formic acid adjusts the sample pH to ~2-3. This is well below the estimated pKa of the carboxylic acid group (~4-5), ensuring it is fully protonated (neutral).[17] The neutral form of the analyte is significantly more soluble in the organic extraction solvent.

  • Extraction: Add 500 µL of MTBE. Cap and vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 4000 x g for 5 minutes to achieve a clean separation between the upper organic layer and the lower aqueous/protein layer.

  • Collection: Carefully transfer the upper organic layer (MTBE) to a clean tube, avoiding the protein pellet at the interface.

  • Evaporation: Evaporate the MTBE to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase A (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to dissolve.

  • Injection: Transfer to an autosampler vial or plate and inject into the LC-MS/MS system.

LLE_Workflow Start Plasma + IS Acidify 1. Acidify with Formic Acid (pH ~2-3) (Analyte is Neutral) Start->Acidify AddSolvent 2. Add MTBE & Vortex Acidify->AddSolvent Centrifuge 3. Centrifuge for Phase Separation AddSolvent->Centrifuge Transfer 4. Transfer Organic Layer (MTBE) Centrifuge->Transfer Evaporate 5. Evaporate to Dryness Transfer->Evaporate Reconstitute 6. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 7. Inject into LC-MS/MS Reconstitute->Inject

Caption: Liquid-Liquid Extraction Workflow.

Protocol 3: Solid-Phase Extraction (SPE) - The High-Selectivity Method

Principle: SPE provides the cleanest extracts by using a solid sorbent to selectively retain the analyte while matrix interferences are washed away.[18][19] For this amphoteric molecule, a mixed-mode polymeric sorbent combining reversed-phase and cation-exchange properties offers superior selectivity.

Materials & Reagents:

  • All materials from Protocol 1

  • Mixed-Mode Polymeric SPE Plate (e.g., Waters Oasis MCX)

  • Methanol (MeOH), HPLC Grade

  • Formic Acid, 2% aqueous solution (v/v)

  • Elution Solvent: 5% Ammonium Hydroxide in Methanol

  • Condition: Condition the SPE plate wells with 500 µL of MeOH, followed by 500 µL of water. Do not allow the sorbent to dry.

    • Causality Insight: Conditioning wets the polymeric sorbent and activates the functional groups, ensuring proper interaction with the analyte.[18]

  • Equilibrate: Equilibrate the wells with 500 µL of 2% formic acid.

  • Sample Pre-treatment: In a separate plate, dilute 50 µL of plasma with 10 µL of IS and 200 µL of 2% formic acid.

    • Causality Insight: Acidification ensures the carboxylic acid is neutral (for reversed-phase retention) and the imidazole ring is protonated/positively charged (for cation-exchange retention). This dual retention mechanism provides high selectivity.[20]

  • Load: Load the entire pre-treated sample onto the SPE plate. Apply gentle vacuum to draw the sample through at a slow, controlled rate (~1 mL/min).

  • Wash 1: Wash the sorbent with 500 µL of 2% formic acid in water to remove polar interferences.

  • Wash 2: Wash the sorbent with 500 µL of MeOH to remove non-polar, non-basic interferences.

  • Elute: Place a clean collection plate under the SPE plate. Elute the analyte with 2 x 250 µL aliquots of 5% ammonium hydroxide in methanol.

    • Causality Insight: The ammonium hydroxide neutralizes the positively charged imidazole ring, disrupting its interaction with the cation-exchange sorbent and allowing the analyte to be eluted by the strong organic solvent (methanol).

  • Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase A for LC-MS/MS analysis.

SPE_Workflow Condition 1. Condition Sorbent (MeOH then H₂O) Equilibrate 2. Equilibrate (2% Formic Acid) Condition->Equilibrate Load 3. Load Pre-treated Sample (Plasma + FA) Equilibrate->Load Wash1 4. Wash 1 (Aqueous Acid) Load->Wash1 Wash2 5. Wash 2 (Methanol) Wash1->Wash2 Elute 6. Elute Analyte (NH₄OH in MeOH) Wash2->Elute Final 7. Evaporate & Reconstitute Elute->Final Inject 8. Inject into LC-MS/MS Final->Inject

Caption: Solid-Phase Extraction Workflow.

Downstream LC-MS/MS Considerations

While this note focuses on sample preparation, the final extract must be compatible with the analytical instrumentation.

  • Chromatography: Given the analyte's moderate polarity (LogP ~2), a reversed-phase C18 column is a suitable choice. A typical mobile phase would consist of:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol

  • Mass Spectrometry: The presence of the basic imidazole ring makes the analyte amenable to positive mode electrospray ionization (ESI+). The acidic mobile phase helps promote protonation, leading to a strong [M+H]⁺ precursor ion. Multiple Reaction Monitoring (MRM) would be used for quantification, monitoring a specific precursor → product ion transition.[12]

Conclusion

The successful quantification of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid in plasma is achievable through several well-defined sample preparation strategies. Protein Precipitation offers speed for high-throughput screening. Liquid-Liquid Extraction provides a balance of cleanliness and simplicity by leveraging pH-controlled partitioning. For the highest sensitivity and selectivity, required for regulatory submission or low-dose PK studies, the mixed-mode Solid-Phase Extraction protocol is the recommended approach. The choice of method should be guided by the specific requirements of the bioanalytical study, always ensuring the protocol is fully validated according to regulatory guidelines.

References

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent.
  • Polson, C., Sarkar, P., Incledon, B., Raguvaran, V., & Grant, R. (2003). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 785(2), 263-275. Retrieved from [Link]

  • Gjelstad, A., Olsen, L., & Pedersen-Bjergaard, S. (2012). Parallel artificial liquid membrane extraction of acidic drugs from human plasma. Journal of Chromatography A, 1241, 1-7. Retrieved from [Link]

  • Chemsrc. (n.d.). CAS#:28824-94-4 | 5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid. Chemsrc. Retrieved from [Link]

  • Srinivas, N. R. (2011). Bioanalytical Method Development –Determination of Drugs in Biological Fluids. Journal of Pharmaceutical Science and Technology, 3(4), 643-653. Retrieved from [Link]

  • Tech Briefs. (2013, October 12). Solid-Phase Extraction of Polar Compounds From Water. Tech Briefs. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. LabRulez LCMS. Retrieved from [Link]

  • Johnson, D. W. (2005). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Clinical Biochemistry, 38(4), 351-361. Retrieved from [Link]

  • Chemchart. (n.d.). 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid (28824-94-4). Chemchart. Retrieved from [Link]

  • LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. Retrieved from [Link]

  • ResolveMass Laboratories. (2025, March 18). Bioanalytical Method Development in the United States: Key Techniques and Services. ResolveMass Laboratories. Retrieved from [Link]

  • Singh, S. K., et al. (2023). A Concise Review on Bioanalytical Method Development and Validation with Special Emphasis on Sample Preparation. Journal of Pharmaceutical Research International, 35(1), 1-14. Retrieved from [Link]

  • Sharma, C., et al. (2018). Strategies & considerations for bio analytical method development and validation using LCMS/MS: A review. International Journal of Pharmaceutical Sciences and Research, 9(10), 4061-4074. Retrieved from [Link]

  • Gu, M., et al. (2011). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Visualized Experiments, (56), 3142. Retrieved from [Link]

  • Khan, A., et al. (2022). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites, 12(9), 795. Retrieved from [Link]

  • Tiei Extraction. (2022, December 7). Liquid-liquid extraction for neutral, acidic and basic compounds. Tiei Extraction. Retrieved from [Link]

  • Agilent Technologies. (2011, March 21). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Agilent. Retrieved from [Link]

  • Johnson, K. A., & Muddiman, D. C. (2008). Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cholamine. Analytical Chemistry, 80(21), 8336-8343. Retrieved from [Link]

  • Wikidata. (n.d.). 5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid. Wikidata. Retrieved from [Link]

  • LCGC International. (2014, December 1). Understanding and Improving Solid-Phase Extraction. LCGC International. Retrieved from [Link]

  • SCION Instruments. (n.d.). Manual Solid Phase Extraction. SCION Instruments. Retrieved from [Link]

  • Al-Tannak, N. F., & Al-Majed, A. A. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. RSC Advances, 12(45), 29153-29173. Retrieved from [Link]

  • ACS Publications. (2024, July 10). Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry. ACS Publications. Retrieved from [Link]

  • Wikipedia. (n.d.). Liquid–liquid extraction. Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Extraction of Acidic Drugs from Water and Plasma: Study of Recovery with Five Different Solvents. ResearchGate. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2024). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Sample Preparation Techniques for Biological Matrices. Agilent. Retrieved from [Link]

  • Kataoka, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Journal of Chromatography B, 1152, 122247. Retrieved from [Link]

  • Biotage. (n.d.). Bioanalytical sample preparation. Biotage. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid

Welcome to the technical support hub for the synthesis of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the complexities of this synthesis and improve your yield and purity.

Reaction Overview: The Modified Debus-Radziszewski Synthesis

The most common and adaptable route to 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid is a multi-component condensation reaction known as the Debus-Radziszewski synthesis.[1] This reaction typically involves a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source. For the target molecule, the synthesis is a two-step process:

  • Step 1: Imidazole Ring Formation. A three-component reaction between an α-ketoester (ethyl 2-amino-3-oxobutanoate or a precursor that generates it in situ), benzaldehyde, and an ammonia source (typically ammonium acetate) to form the ethyl ester of the target molecule.

  • Step 2: Saponification. Hydrolysis of the resulting ethyl ester to yield the final carboxylic acid product.

The generally accepted mechanism for the imidazole formation is initiated by the condensation of the dicarbonyl compound with ammonia to form a diimine intermediate. This intermediate then condenses with the aldehyde, followed by cyclization and aromatization to yield the imidazole ring.[1]

Radziszewski_Mechanism Reactants Ethyl 2-amino-3-oxobutanoate + Benzaldehyde + 2 NH₃ Diimine Diimine Intermediate (from α-ketoester + NH₃) Reactants->Diimine Condensation Condensation Addition of Benzaldehyde Diimine->Condensation Nucleophilic Attack Cyclization Intramolecular Cyclization Condensation->Cyclization Tautomerization Aromatization Dehydration & Aromatization Cyclization->Aromatization -H₂O Product Ethyl 5-Methyl-2-phenyl- 1H-imidazole-4-carboxylate Aromatization->Product caption Fig 1. Simplified Debus-Radziszewski Mechanism

Caption: Fig 1. Simplified Debus-Radziszewski Mechanism

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis.

Q1: Why is my yield of Ethyl 5-Methyl-2-phenyl-1H-imidazole-4-carboxylate consistently low?

Low yields in this multi-component reaction are a frequent challenge.[2] Several factors can be at play. Let's diagnose them systematically.

  • Potential Cause 1: Suboptimal Stoichiometry. The ratio of the three components is critical. A common mistake is using a stoichiometric amount of the ammonia source.

    • Expert Recommendation: Employ a significant molar excess of ammonium acetate (typically 3 to 5 equivalents). According to Le Châtelier's principle, this drives the equilibrium towards the formation of the diimine intermediate and subsequently the imidazole product.

  • Potential Cause 2: Competing Side Reactions. The primary competing pathway is the formation of an oxazole byproduct.[3] This occurs when the keto-ester intermediate condenses with the aldehyde before reacting with a sufficient amount of ammonia.

    • Expert Recommendation: A large excess of ammonium acetate is the most effective way to suppress oxazole formation by ensuring the diimine pathway is kinetically favored.[3] Maintaining a slightly basic to neutral pH throughout the reaction can also help.

  • Potential Cause 3: Inappropriate Reaction Temperature. Temperature control is a balancing act. Too low, and the reaction rate is impractically slow. Too high, and you risk decomposition of reactants or products and an increase in side reactions.

    • Expert Recommendation: For this synthesis in a solvent like glacial acetic acid, a reflux temperature (around 110-120 °C) is generally optimal. If using a lower boiling solvent like ethanol, the reaction time will need to be extended significantly. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time at your chosen temperature.

  • Potential Cause 4: Inefficient Mixing. As this is a multi-component reaction, efficient mixing is crucial to ensure all reactants are in close proximity.

    • Expert Recommendation: Ensure vigorous stirring throughout the reaction, especially in the initial stages as the reactants dissolve and begin to react.

Troubleshooting_Yield Start Low Yield Observed CheckStoich Verify Stoichiometry: Is [NH₄OAc] >> [Aldehyde]? Start->CheckStoich CheckTemp Review Temperature: Was reflux maintained (e.g., 110-120°C in Acetic Acid)? CheckStoich->CheckTemp Yes ActionStoich Solution: Increase NH₄OAc to 3-5 equivalents. CheckStoich->ActionStoich No CheckTLC Analyze TLC for Side Products: Spot corresponding to unreacted aldehyde or oxazole? CheckTemp->CheckTLC Yes ActionTemp Solution: Adjust temperature and monitor with TLC. CheckTemp->ActionTemp No CheckTime Review Reaction Time: Was the reaction monitored to completion by TLC? CheckTLC->CheckTime No ActionSideProduct Solution: Increase NH₄OAc excess to favor imidazole pathway. CheckTLC->ActionSideProduct Yes ActionTime Solution: Optimize reaction time based on TLC monitoring. CheckTime->ActionTime No caption Fig 2. Troubleshooting Workflow for Low Yield

Caption: Fig 2. Troubleshooting Workflow for Low Yield

Q2: My final carboxylic acid product is difficult to purify. What are the likely impurities and how can I remove them?

Purification challenges often stem from incomplete hydrolysis or the presence of reaction byproducts.

  • Potential Impurity 1: Unreacted Ethyl Ester. The saponification (hydrolysis) reaction may not have gone to completion.

    • Expert Recommendation: Ensure you are using a sufficient excess of base (e.g., 2-3 equivalents of NaOH or KOH). Monitor the disappearance of the ester starting material by TLC (a good solvent system is 1:1 Ethyl Acetate:Hexanes). If the reaction stalls, adding a co-solvent like methanol or ethanol can improve the solubility of the ester in the aqueous base and drive the reaction to completion.

  • Potential Impurity 2: Benzoic Acid. If the benzaldehyde starting material was of low quality and contained benzoic acid, it will be carried through the synthesis and co-precipitate with your product upon acidification.

    • Expert Recommendation: Use freshly distilled benzaldehyde for the initial reaction. If benzoic acid is a suspected contaminant, it can sometimes be removed by careful recrystallization, as its solubility profile may differ from the target product.

  • Potential Impurity 3: Salts from Workup. Incomplete washing after neutralization can leave inorganic salts (e.g., NaCl) in your final product.

    • Expert Recommendation: After acidifying the reaction mixture to precipitate the carboxylic acid, ensure the solid is thoroughly washed with cold deionized water until the washings are neutral.

Frequently Asked Questions (FAQs)

  • Q: Can I use a catalyst to improve the reaction?

    • A: Yes, various catalysts can improve the yield and reduce the reaction time for Debus-Radziszewski syntheses. Lewis acids (like ZrCl₄) and Brønsted acids have been shown to be effective.[4][5] For instance, using a catalytic amount of p-toluenesulfonic acid in the reaction mixture can accelerate the condensation steps. However, this must be balanced, as highly acidic conditions can sometimes promote unwanted side reactions.

  • Q: Is it possible to perform this reaction under solvent-free conditions?

    • A: Solvent-free, or neat, conditions have been successfully applied to the synthesis of many 2,4,5-trisubstituted imidazoles, often with microwave irradiation to accelerate the reaction.[6] This approach aligns with green chemistry principles. For the synthesis of the target ester, heating a mixture of ethyl 2-amino-3-oxobutanoate hydrochloride, benzaldehyde, and ammonium acetate at 100-120°C could be a viable solvent-free approach.

  • Q: What is the best way to isolate the final carboxylic acid product?

    • A: After the hydrolysis step, the product exists as its carboxylate salt (e.g., sodium salt) dissolved in the aqueous solution. The most effective method of isolation is isoelectric precipitation. Slowly add a strong acid (e.g., 1M HCl) to the cooled solution with stirring. The carboxylic acid will precipitate out as it is protonated and becomes insoluble in water. Monitor the pH and aim for the isoelectric point, which is typically in the pH range of 3-5 for this type of molecule.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-Methyl-2-phenyl-1H-imidazole-4-carboxylate

This protocol is a representative method based on established procedures for the synthesis of similar 2,4,5-trisubstituted imidazoles.

ReagentM.W.AmountMolesEquivalents
Ethyl 2-amino-3-oxobutanoate HCl181.6110.0 g55.11.0
Benzaldehyde106.125.85 g55.11.0
Ammonium Acetate77.0830.1 g390.47.1
Glacial Acetic Acid60.05100 mL--

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 2-amino-3-oxobutanoate hydrochloride (10.0 g, 55.1 mmol), benzaldehyde (5.85 g, 55.1 mmol), and ammonium acetate (30.1 g, 390.4 mmol).

  • Add glacial acetic acid (100 mL) to the flask.

  • Heat the reaction mixture to reflux (approx. 118°C) with vigorous stirring.

  • Monitor the reaction progress by TLC (Eluent: 50% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours.

  • Once the starting materials are consumed, allow the mixture to cool to room temperature.

  • Pour the reaction mixture slowly into 500 mL of ice-cold water with stirring.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. A precipitate will form.

  • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water (3 x 100 mL).

  • Dry the crude product under vacuum. The product can be further purified by recrystallization from aqueous ethanol.

Protocol 2: Hydrolysis to 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid

ReagentM.W.AmountMolesEquivalents
Ethyl 5-Methyl-2-phenyl...230.2610.0 g43.41.0
Sodium Hydroxide40.003.47 g86.82.0
Water18.02100 mL--
1M Hydrochloric Acid36.46As needed--

Procedure:

  • In a 250 mL round-bottom flask, suspend the crude ethyl ester (10.0 g, 43.4 mmol) in water (100 mL).

  • Add sodium hydroxide (3.47 g, 86.8 mmol) to the suspension.

  • Heat the mixture to reflux with stirring. The suspension should dissolve as the reaction proceeds. Reflux for 1-2 hours.[7]

  • Monitor the reaction by TLC to confirm the disappearance of the starting ester.

  • Cool the reaction mixture to room temperature and then further in an ice bath.

  • Slowly add 1M HCl with stirring to acidify the solution. The product will begin to precipitate. Continue adding acid until the pH of the solution is approximately 4-5.

  • Stir the mixture in the ice bath for another 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any salts.

  • Dry the final product, 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid, under vacuum. For highest purity, recrystallize from ethanol/water.[8][9]

References

Sources

Optimization

Technical Support Center: Purification of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid

This guide provides in-depth troubleshooting and practical solutions for the purification of crude 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid. Designed for researchers and drug development professionals, this docum...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and practical solutions for the purification of crude 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid. Designed for researchers and drug development professionals, this document moves beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and overcome challenges in your laboratory work.

Initial Assessment: Choosing Your Purification Strategy

The optimal purification strategy for 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid depends on the nature and quantity of impurities present in the crude material. The compound's amphoteric nature—possessing both a basic imidazole ring and an acidic carboxylic acid group—is the key to its purification. A preliminary analysis by Thin Layer Chromatography (TLC) or ¹H NMR is crucial for diagnosing the impurity profile and selecting the most effective method.

G cluster_paths Purification Pathways start Crude Product (5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid) tlc Purity Assessment (TLC/NMR) start->tlc decision Impurity Profile? tlc->decision path1 High Purity (>90%) Minor non-polar impurities decision->path1 High path2 Moderate Purity Acidic/Basic/Neutral Impurities decision->path2 Moderate path3 Low Purity Structurally Similar Impurities decision->path3 Low proc1 Direct Recrystallization path1->proc1 end_node Pure Product (>99%) proc1->end_node proc2 Acid-Base Extraction path2->proc2 recryst2 Recrystallization of Precipitate proc2->recryst2 recryst2->end_node proc3 Column Chromatography path3->proc3 recryst3 Recrystallization of Pure Fractions proc3->recryst3 recryst3->end_node

Caption: Decision workflow for selecting a purification strategy.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My crude product is a complex mixture containing unreacted starting materials (both acidic and basic) and neutral byproducts. What is the most efficient first purification step?

Answer: For complex mixtures, Acid-Base Extraction is the most powerful initial step. This technique exploits the acidic nature of your target compound's carboxylic acid group to selectively move it from an organic solvent into an aqueous basic solution, leaving neutral and basic impurities behind.[1][2] The fundamental principle is the conversion of the water-insoluble carboxylic acid into a water-soluble carboxylate salt upon reaction with a base.[3][4]

This method is highly effective for removing non-acidic organic impurities.[5] After separation, the aqueous layer is re-acidified, causing the purified carboxylic acid to precipitate out of the solution, ready for collection.[2]

G cluster_organic Organic Layer (e.g., Ethyl Acetate) cluster_aqueous Aqueous Layer start Crude Mixture: - Target Acid (R-COOH) - Neutral Impurity - Basic Impurity base_add Add aq. NaHCO₃ (Weak Base) start->base_add Shake in Separatory Funnel end_org Purified Impurities: - Neutral Impurity - Basic Impurity base_add->end_org Impurities remain in organic layer salt Water-Soluble Salt: - Target Salt (R-COO⁻ Na⁺) base_add->salt Acid proton is removed acid_add Add aq. HCl (Strong Acid) salt->acid_add Separate layers, then acidify aqueous precipitate Purified Precipitate (R-COOH) acid_add->precipitate Precipitation

Caption: The process of purification via acid-base extraction.

Protocol 1: Acid-Base Extraction

  • Dissolution: Dissolve the crude product (e.g., 5 g) in a suitable organic solvent like ethyl acetate or dichloromethane (100 mL).

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[5] Note: Use a weak base like NaHCO₃ to selectively deprotonate the carboxylic acid without reacting with potentially less acidic impurities like phenols.[3]

  • Separation: Stopper the funnel and shake gently, venting frequently to release CO₂ pressure. Allow the layers to separate fully. Drain the lower aqueous layer containing the sodium salt of your product into a clean flask.[5]

  • Repeat: Perform a second extraction on the organic layer with fresh NaHCO₃ solution to ensure complete recovery. Combine the aqueous extracts.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M HCl dropwise while stirring until the solution becomes acidic (test with pH paper). The purified 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid will precipitate as a solid.[4][5]

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid in a vacuum oven to a constant weight.

Q2: I'm trying to recrystallize my product, but it keeps "oiling out" or no crystals form at all. What's going wrong?

Answer: This is a common set of problems in recrystallization, typically stemming from solvent choice, cooling rate, or excessive solvent use.

  • Oiling Out: This occurs when the solid melts in the hot solvent and comes out of the solution as a liquid (an oil) upon cooling because the solution temperature is still above the compound's melting point.[6] It can also happen if the compound is significantly impure or if cooling is too rapid.[7][8]

  • No Crystal Formation: This is most often caused by using too much solvent, which keeps the compound fully dissolved even at low temperatures, or by the formation of a stable supersaturated solution.[6][8][9]

ProblemCommon Cause(s)Solution(s)
Oiling Out 1. Melting point of solute is lower than the boiling point of the solvent.[8] 2. Rapid cooling ("shock cooling").[7] 3. High concentration of impurities.1. Add a small amount of a "poorer" co-solvent to lower the overall solvent power, or choose a lower-boiling point solvent. 2. Re-heat to dissolve the oil, then allow the solution to cool very slowly. Insulating the flask can help.[8] 3. Scratch the inside of the flask with a glass rod at the solution's surface to provide a nucleation site.[6]
No Crystals Form 1. Too much solvent was used.[8][9] 2. Solution is supersaturated and requires nucleation.[6] 3. Cooling time is insufficient.1. Boil off some of the solvent to concentrate the solution and try cooling again.[6][8] 2. Add a "seed crystal" of the pure compound. If unavailable, scratch the flask's inner surface.[6] 3. Place the solution in an ice-water bath to maximize crystal formation, but only after slow cooling to room temperature has occurred.[7]

Protocol 2: Systematic Recrystallization

  • Solvent Selection: Test solubility in small volumes. An ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[9] For imidazole carboxylic acids, polar protic solvents like ethanol, methanol, or mixtures with water are often effective.

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to the crude solid until it just dissolves. Using excess solvent is a common mistake that drastically reduces yield.[9]

  • Hot Filtration (if needed): If insoluble impurities are present, filter the hot solution quickly through a pre-warmed funnel to remove them.

  • Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Rapid cooling leads to the formation of small, often impure precipitates instead of well-defined crystals.[7]

  • Crystallization: Once at room temperature, further cool the flask in an ice bath for at least 30 minutes to maximize crystal yield.[10]

  • Collection & Washing: Collect the crystals by vacuum filtration. Wash them with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals to constant weight. Assess purity by taking a melting point; a sharp melting point close to the literature value indicates high purity.[7]

Q3: My compound streaks badly on a silica gel column and gives poor separation. How can I improve my column chromatography?

Answer: This is a classic problem when purifying compounds containing both acidic (carboxylic acid) and basic (imidazole) functional groups on standard silica gel.

  • Tailing/Streaking: The basic imidazole nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[11] This strong, sometimes irreversible, binding causes the compound to "stick" and elute slowly and broadly, a phenomenon known as tailing.

  • Co-elution: If the polarity of your target compound and an impurity are very similar, they will travel down the column at nearly the same rate, resulting in poor separation.

ProblemCommon Cause(s)Solution(s)
Tailing / Streaking Strong interaction between the basic imidazole ring and acidic silica gel.[11]1. Add a Basic Modifier: Add 0.5-1% triethylamine or pyridine to your mobile phase. This base neutralizes the acidic sites on the silica, allowing your compound to elute more cleanly.[11] 2. Add an Acidic Modifier: Alternatively, adding 0.5-1% acetic acid can keep the carboxylic acid group fully protonated, reducing its interaction with silica.[5] 3. Switch Stationary Phase: Use neutral or basic alumina instead of silica gel to avoid the acidic interaction.[11]
Co-elution of Impurities Mobile phase polarity is not optimized.1. Optimize Mobile Phase: Use TLC to find a solvent system where the target compound has an Rf of ~0.2-0.4 and is well-separated from impurities. Common systems for imidazoles include dichloromethane/methanol or ethyl acetate/hexane.[11] 2. Use Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the run. This helps separate compounds with close Rf values.[11]
Poor Resolution / Broad Bands Improper sample loading.Use Dry Loading: Instead of dissolving the sample in solvent and pipetting it onto the column, pre-adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder and carefully add this to the top of your packed column. This technique results in much sharper bands and better separation.[11][12]

Protocol 3: Optimized Flash Column Chromatography

  • Solvent System Selection: Use TLC to determine an optimal mobile phase. For this compound, a starting point could be 95:5 dichloromethane:methanol with 0.5% acetic acid added.

  • Column Packing: Pack a column with silica gel as a slurry in the initial, non-polar mobile phase.

  • Sample Preparation (Dry Loading): Dissolve your crude product in a volatile solvent (e.g., dichloromethane). Add silica gel (approx. 2-3 times the weight of your crude product) and evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder.[11][12]

  • Loading: Carefully add the dry-loaded sample to the top of the packed column, creating a thin, even layer. Gently add a layer of sand on top to prevent disturbance.[12]

  • Elution: Begin eluting with your starting mobile phase, applying gentle pressure. If using a gradient, gradually increase the percentage of the more polar solvent (e.g., methanol).

  • Fraction Collection: Collect eluent in a series of test tubes.

  • Analysis: Spot each fraction on a TLC plate to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

References

  • Technical Support Center: Purification of Imidazole Deriv
  • Acid–base extraction. Wikipedia.
  • 4.8: Acid-Base Extraction. Chemistry LibreTexts.
  • Acid-Base Extraction. Vernier.
  • Problems in recrystalliz
  • 2.
  • Separation of Organic Compounds by Acid-Base Extraction Techniques. Vernier.
  • Problems with Recrystallisations. University of York Chemistry Teaching Labs.
  • Technical Support Center: Optimizing Carboxylic Acid Purific
  • 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid Hydr
  • 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid (28824-94-4). Chemchart.
  • Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry.
  • Recrystalliz
  • Recrystallization. University of California, Los Angeles.
  • Tips and Tricks for the Lab: Column Troubleshooting and Altern

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid

Welcome to the technical support guide for 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities associat...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the low aqueous solubility of this compound. Here, we provide in-depth, experience-driven answers to common questions and detailed protocols to ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid?

A1: Understanding the fundamental properties of a compound is the first step in troubleshooting. 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid (CAS 28824-94-4) is a heterocyclic compound with both acidic (carboxylic acid) and basic (imidazole ring) functional groups.[1][2] This amphoteric nature plays a significant role in its solubility.[3]

PropertyValueSource
Molecular Weight 202.21 g/mol [4]
Water Solubility 404.15 mg/L[5]
Melting Point 186.68 °C[5]
pKa (Imidazole) ~7[2][3]
pKa (Carboxylic Acid) Not readily available, but expected to be in the typical range for carboxylic acids (around 4-5).

The reported water solubility is quite low, which can lead to challenges in various assays. The compound's solubility is highly pH-dependent due to its ionizable groups.[6]

Q2: My compound, dissolved in 100% DMSO, precipitates when I dilute it into my aqueous assay buffer. Why is this happening and how can I prevent it?

A2: This is a very common phenomenon known as "crashing out" and is a classic sign of a compound with low aqueous solubility.[7][8] While your compound is soluble in the potent, polar aprotic solvent DMSO, the addition of an aqueous buffer dramatically changes the solvent environment.[9] The high polarity of water is unable to maintain the solubility of your hydrophobic compound, leading to precipitation.[7]

This precipitation can lead to a host of problems, including:

  • Underestimation of biological activity.[10]

  • Inaccurate structure-activity relationships (SAR).[10]

  • Assay interference and false positives.[11][12]

  • Reduced hit rates in high-throughput screening (HTS).[10]

To mitigate this, it is crucial to carefully control the final DMSO concentration in your assay. Most cell lines can tolerate up to 0.5% DMSO, but it is always best to determine the specific tolerance for your system.[7][13]

Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I be concerned with?

A3: Both are important, but they measure different aspects of solubility.

  • Kinetic solubility measures the concentration at which a compound, already dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[14][15] This is often what is encountered during initial dilutions in an assay and is highly dependent on the experimental conditions (e.g., mixing speed, temperature).[16]

  • Thermodynamic solubility is the true equilibrium solubility of the solid compound in a given solvent.[15][17] It represents the maximum concentration of a compound that can be dissolved under equilibrium conditions.

In the context of assay development, you are initially battling kinetic solubility. However, understanding the thermodynamic solubility is crucial for lead optimization and formulation development.[15][18] Often, kinetic solubility values are higher than thermodynamic solubility due to the formation of a supersaturated solution.[16][17]

Troubleshooting & Optimization Guide

Issue: Compound precipitation in aqueous buffer.

Root Cause Analysis: The primary cause is the low aqueous solubility of the compound. The imidazole and carboxylic acid moieties mean that the compound's charge state, and therefore its solubility, will be heavily influenced by the pH of the buffer.

Solution Workflow:

cluster_0 Initial Observation cluster_1 Investigation & Optimization cluster_2 Validation A Precipitation observed upon dilution of DMSO stock into aqueous buffer B Step 1: pH Optimization (Vary buffer pH from 4 to 9) A->B Analyze pH-solubility profile C Step 2: Co-solvent Screening (Test DMSO, Ethanol, PEG400) B->C If pH adjustment is insufficient E Determine Kinetic Solubility under optimized conditions B->E Validate chosen method D Step 3: Use of Solubilizing Excipients (e.g., Cyclodextrins, Surfactants) C->D For highly intractable compounds C->E Validate chosen method D->E Validate chosen method F Confirm lack of assay interference E->F Ensure data integrity cluster_0 Stock Preparation cluster_1 Serial Dilution in 100% DMSO cluster_2 Final Dilution into Assay Buffer Stock 10 mM Stock in 100% DMSO Dil1 1 mM Stock->Dil1 1:10 Dil2 100 µM Dil1->Dil2 1:10 Assay1 10 µM Final Dil1->Assay1 1:100 in Buffer Dil3 10 µM Dil2->Dil3 1:10 Assay2 1 µM Final Dil2->Assay2 1:100 in Buffer Assay3 100 nM Final Dil3->Assay3 1:100 in Buffer

Caption: Recommended serial dilution workflow.

Advanced Solubilization Strategies

For particularly challenging assays, more advanced formulation strategies may be necessary. These should be approached with caution and validated thoroughly to avoid introducing artifacts.

  • Surfactants: Non-ionic surfactants like Tween 80 or Solutol HS-15 can form micelles that encapsulate the compound, increasing its apparent solubility. [19]However, surfactants can interfere with many biological assays, particularly those involving proteins or membranes. [11][20]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs. [19][21]

Final Recommendations
  • Always include controls: When using any solubility-enhancing agent, always include a vehicle control (buffer + agent) to account for any background effects on your assay. [20]

  • Visual inspection is key: Before running any assay, visually inspect your final compound dilutions for any signs of precipitation or cloudiness.

  • Consider the hydrate form: The hydrate form of a compound often exhibits higher aqueous solubility than the anhydrous form. [22]

By systematically applying these troubleshooting steps and protocols, researchers can overcome the solubility challenges posed by 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid, leading to more accurate and reliable experimental outcomes.

References

  • Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf. (2015, September 18). Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.
  • Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - NCBI - NIH. (2020, February 1). Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2007). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 31(5), 334-343.
  • The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301 - PubMed. (2020, April 6). Retrieved from [Link]

  • The use of cosolvent pKa assays for poorly soluble compounds. (n.d.). Pion Inc. Retrieved from [Link]

  • 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid (28824-94-4) - Chemchart. (n.d.). Retrieved from [Link]

  • Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf. (2017, July 26). Retrieved from [Link]

  • Comparison of kinetic solubility with equilibrium solubility (μM) of... - ResearchGate. (n.d.). Retrieved from [Link]

  • Considerations regarding use of solvents in in vitro cell based assays - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review. (2014, April 29). Retrieved from [Link]

  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–in vivo Evaluation - PMC - NIH. (n.d.). Retrieved from [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). World Journal of Pharmaceutical Research. Retrieved from [Link]

  • Effect of imidazole on the solubility of a his-tagged antibody fragment - PubMed. (n.d.). Retrieved from [Link]

  • The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers - CORE. (2012, December 31). Retrieved from [Link]

  • Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays - ResearchGate. (n.d.). Retrieved from [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. (n.d.). Retrieved from [Link]

  • Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? (2014, October 23). Retrieved from [Link]

  • In which direction does imidazole affect the pH? - Chemistry Stack Exchange. (2014, October 28). Retrieved from [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (n.d.). Retrieved from [Link]

  • Affects of imidazole on protein solubility and labeling reactions? (2013, September 25). Retrieved from [Link]

  • (PDF) Formulation strategies for poorly soluble drugs - ResearchGate. (2025, July 10). Retrieved from [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH. (n.d.). Retrieved from [Link]

  • Imidazole - Wikipedia. (n.d.). Retrieved from [Link]

  • 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid | SIELC Technologies. (2018, May 16). Retrieved from [Link]

  • Strategies in poorly soluble drug delivery systems. (n.d.). Acta Poloniae Pharmaceutica – Drug Research, 71(1), 79-88.
  • CAS#:28824-94-4 | 5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid. (2025, August 25). Chemsrc. Retrieved from [Link]

  • Isolation of a Carboxylic acid : r/chemhelp - Reddit. (2019, April 18). Retrieved from [Link]

  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - NIH. (n.d.). Retrieved from [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - MDPI. (2020, October 22). Retrieved from [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2025, October 15). Applied Sciences, 10(21), 7480.
  • Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed. (2022, January 15). Retrieved from [Link]

  • carboxylic acid solubility + TLC : r/chemhelp - Reddit. (2023, March 9). Retrieved from [Link]

  • US5117004A - Preparation of imidazole-2-carboxylic acids - Google Patents. (n.d.).
  • Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole - Der Pharma Chemica. (n.d.). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of Tri-substituted Imidazoles

Welcome to the comprehensive technical support guide for the synthesis of tri-substituted imidazoles. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troub...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of tri-substituted imidazoles. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of imidazole synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you to not only solve immediate experimental challenges but also to build a robust understanding for future synthetic endeavors.

Troubleshooting Guide: Navigating Common Side Reactions

This section is structured in a question-and-answer format to directly address the most pressing issues encountered during the synthesis of tri-substituted imidazoles.

Issue 1: Low Yield in Debus-Radziszewski Synthesis and Presence of a Persistent Impurity.

Question: I am performing a Debus-Radziszewski synthesis of a 2,4,5-trisubstituted imidazole and consistently obtaining a low yield of my desired product. Spectroscopic analysis (¹H NMR, LC-MS) of the crude reaction mixture indicates the presence of a significant byproduct. What is the likely identity of this byproduct and how can I suppress its formation?

Answer:

A common challenge in the Debus-Radziszewski synthesis is the competitive formation of an oxazole byproduct. This side reaction significantly consumes your starting materials, leading to a diminished yield of the target imidazole.

The Underlying Chemistry: Imidazole vs. Oxazole Formation

The Debus-Radziszewski reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source. The key step dictating the final product is the initial condensation of the dicarbonyl.

  • For Imidazole Formation: The desired pathway involves the reaction of the 1,2-dicarbonyl with two equivalents of ammonia to form a di-imine intermediate. This intermediate then condenses with the aldehyde to form the imidazole ring.[1]

  • For Oxazole Formation: If the 1,2-dicarbonyl condenses with the aldehyde before reacting with a sufficient amount of ammonia, an α-hydroxyketone intermediate can be formed, which then reacts with a single equivalent of ammonia to cyclize into the thermodynamically stable oxazole ring.

Visualizing the Competing Pathways:

G cluster_0 Starting Materials cluster_1 Reaction Pathways 1,2-Dicarbonyl 1,2-Dicarbonyl Di-imine Intermediate Di-imine Intermediate 1,2-Dicarbonyl->Di-imine Intermediate + 2 NH₃ α-Hydroxyketone Intermediate α-Hydroxyketone Intermediate 1,2-Dicarbonyl->α-Hydroxyketone Intermediate + Aldehyde Aldehyde Aldehyde Imidazole Product Imidazole Product Aldehyde->Imidazole Product Aldehyde->α-Hydroxyketone Intermediate Ammonia Ammonia Ammonia->Di-imine Intermediate Oxazole Byproduct Oxazole Byproduct Ammonia->Oxazole Byproduct Di-imine Intermediate->Imidazole Product + Aldehyde α-Hydroxyketone Intermediate->Oxazole Byproduct + NH₃

Caption: Competing pathways in the Debus-Radziszewski synthesis.

Troubleshooting Protocol: Minimizing Oxazole Formation

The key to maximizing your imidazole yield is to favor the formation of the di-imine intermediate. This can be achieved by carefully controlling the reaction conditions.

Experimental Protocol:

  • Increase Ammonia Concentration: Utilize a significant excess of the ammonia source (e.g., ammonium acetate, 3-5 equivalents relative to the 1,2-dicarbonyl). This shifts the equilibrium towards the formation of the di-imine intermediate.

  • Control Reactant Addition: Consider a stepwise addition. First, react the 1,2-dicarbonyl with the ammonia source to pre-form the di-imine intermediate before adding the aldehyde to the reaction mixture.

  • Optimize Solvent: Polar protic solvents like ethanol or methanol can help solvate the ammonium salt and facilitate the initial condensation with the dicarbonyl.[2]

  • Temperature Control: While higher temperatures can accelerate the reaction, they can also promote side reactions. It is crucial to find the optimal temperature for your specific substrates, which may require systematic variation.[3]

Identifying the Oxazole Byproduct:

  • ¹H NMR: Oxazole protons typically appear in a different region of the spectrum compared to imidazole protons. The chemical shifts will be specific to your molecule, but a comparison to literature values for similar oxazoles can be informative.

  • IR Spectroscopy: Look for characteristic C=N and C-O stretching frequencies of the oxazole ring.

  • LC-MS: The oxazole byproduct will have a distinct molecular weight, which can be readily identified by mass spectrometry.

Issue 2: Formation of Oxazole Byproduct in Van Leusen Imidazole Synthesis.

Question: I am attempting a Van Leusen synthesis of a 1,5-disubstituted imidazole and am observing a significant amount of a byproduct that I suspect is the corresponding oxazole. How can I prevent this?

Answer:

The formation of an oxazole is a well-known side reaction in the Van Leusen imidazole synthesis, particularly when the reaction is not properly controlled. This occurs when the tosylmethyl isocyanide (TosMIC) reagent reacts directly with the aldehyde before the imine is formed.[4]

The Underlying Chemistry: Imine Formation is Key

The Van Leusen synthesis relies on the cycloaddition of TosMIC to an aldimine, which is typically formed in situ from an aldehyde and a primary amine.

  • Desired Imidazole Pathway: The aldehyde and amine condense to form an imine. The deprotonated TosMIC then undergoes a [3+2] cycloaddition with the imine, followed by elimination of p-toluenesulfinic acid to yield the imidazole.[5]

  • Oxazole Side Reaction: If unreacted aldehyde is present, the deprotonated TosMIC can react with it directly to form an oxazoline intermediate, which then eliminates to give the oxazole.[6]

Visualizing the Reaction Sequence:

G Aldehyde Aldehyde Imine Formation Imine Formation Aldehyde->Imine Formation Cycloaddition (Oxazole) Cycloaddition (Oxazole) Aldehyde->Cycloaddition (Oxazole) Amine Amine Amine->Imine Formation TosMIC TosMIC TosMIC Deprotonation TosMIC Deprotonation TosMIC->TosMIC Deprotonation Base Base Base->TosMIC Deprotonation Imine Imine Imine Formation->Imine Deprotonated TosMIC Deprotonated TosMIC TosMIC Deprotonation->Deprotonated TosMIC Cycloaddition (Imidazole) Cycloaddition (Imidazole) Imine->Cycloaddition (Imidazole) Deprotonated TosMIC->Cycloaddition (Imidazole) Deprotonated TosMIC->Cycloaddition (Oxazole) Imidazole Product Imidazole Product Cycloaddition (Imidazole)->Imidazole Product Oxazole Byproduct Oxazole Byproduct Cycloaddition (Oxazole)->Oxazole Byproduct

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Separation of Imidazole Carboxylic Acid Isomers

Welcome to our dedicated technical support center for the chromatographic separation of imidazole carboxylic acid isomers. As a Senior Application Scientist, I understand the nuances and challenges you face in achieving...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the chromatographic separation of imidazole carboxylic acid isomers. As a Senior Application Scientist, I understand the nuances and challenges you face in achieving baseline resolution for these polar, often amphoteric, and structurally similar compounds. This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions during method development and troubleshooting.

Our approach is built on the pillars of Expertise, Trustworthiness, and Authoritative Grounding. Every recommendation herein is designed to be a self-validating system, grounded in established chromatographic principles and supported by authoritative references.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions encountered when separating imidazole carboxylic acid isomers.

Q1: Why is the separation of imidazole carboxylic acid isomers so challenging?

A1: The difficulty stems from their inherent physicochemical properties. Imidazole carboxylic acid isomers are often positional isomers with very similar polarity, hydrophobicity, and pKa values.[1][2] The imidazole ring provides a basic nitrogen, while the carboxylic acid group is acidic, making them zwitterionic over a certain pH range. This amphoteric nature means their charge state is highly sensitive to mobile phase pH, which can dramatically alter their interaction with the stationary phase and lead to complex retention behavior.[3][4]

Q2: My isomers are poorly retained on a standard C18 column. What should I do?

A2: Poor retention of polar compounds on nonpolar stationary phases like C18 is a common issue.[5] You have several advanced strategies to consider:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (e.g., bare silica, diol) with a high concentration of a nonpolar, aprotic organic solvent (typically acetonitrile) in the mobile phase.[6][7] It is an excellent alternative to reversed-phase LC for retaining and separating very polar compounds.[8][9]

  • Mixed-Mode Chromatography (MMC): MMC columns possess stationary phases with multiple functionalities, such as reversed-phase and ion-exchange or HILIC characteristics.[10][11][12] This allows for multiple retention mechanisms to be exploited simultaneously, offering exceptional flexibility and selectivity for polar and ionizable analytes.[5][13] You can fine-tune the separation by adjusting mobile phase pH, ionic strength, and organic solvent content.[12][14]

Q3: How critical is mobile phase pH for separating these isomers?

A3: Mobile phase pH is arguably the most critical parameter. The ionization state of both the acidic carboxylic acid group and the basic imidazole group is dictated by the mobile phase pH relative to their pKa values.[3][15] Adjusting the pH can alter the hydrophilicity and charge of the isomers, thereby changing their retention and selectivity.[16][17] For reproducible results, it is crucial to use a buffer and operate at a pH that is at least one to two units away from the pKa of the functional groups to ensure a single, stable ionization state.[15][18]

Q4: Should I use acetonitrile or methanol as the organic modifier?

A4: The choice between acetonitrile (ACN) and methanol (MeOH) can significantly impact selectivity.[1] ACN and MeOH have different properties (e.g., polarity, viscosity, and ability to engage in hydrogen bonding) that can alter their interaction with the analyte and the stationary phase. It is often beneficial to screen both solvents during method development to see which provides better resolution for your specific isomer pair.[19]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues you may encounter during your experiments.

Problem 1: Poor Resolution or Peak Co-elution

Poor resolution is the most frequent challenge when separating isomers.

Potential Cause 1: Inadequate Chromatographic Mode
  • Explanation: As discussed in the FAQs, standard reversed-phase (RP-HPLC) on a C18 column may not provide sufficient selectivity for these polar isomers.[12]

  • Solution:

    • Switch to HILIC: Employ a HILIC column with a mobile phase of high acetonitrile content (>80%) and a small amount of aqueous buffer (e.g., 10-20 mM ammonium acetate or ammonium formate).[6][7]

    • Utilize Mixed-Mode Chromatography: Select a mixed-mode column that offers both hydrophobic and ion-exchange interactions.[10][13] This provides powerful control over selectivity by adjusting buffer concentration (ionic strength) and pH.[5][12]

Potential Cause 2: Suboptimal Mobile Phase pH
  • Explanation: If the mobile phase pH is close to the pKa of either the imidazole or carboxylic acid moiety, the analyte can exist in both ionized and neutral forms, leading to peak broadening or splitting.[3][20] The selectivity between isomers can also be highly dependent on pH.

  • Solution:

    • Determine pKa Values: If not known, find the pKa values for your specific isomers.

    • Systematic pH Screening: Prepare mobile phases with buffers at different pH values (e.g., pH 3, 5, 7). Ensure the pH is at least 1.5-2 units away from the analyte pKa to maintain a single charge state.[18]

    • Evaluate Resolution: Run the separation at each pH and observe the effect on retention time and resolution. A pH where the isomers are either fully protonated or fully deprotonated often yields the best results.[15]

Workflow for Optimizing Resolution

Below is a logical workflow for tackling poor resolution.

Resolution_Workflow cluster_start Start cluster_mode Chromatography Mode cluster_mobile_phase Mobile Phase Optimization cluster_end Result Start Poor Resolution (Rs < 1.5) CheckMode Is this a standard C18 column? Start->CheckMode SwitchMode Switch to HILIC or Mixed-Mode Column CheckMode->SwitchMode Yes OptimizepH Screen Mobile Phase pH (e.g., 3.0, 5.0, 7.0) CheckMode->OptimizepH No SwitchMode->OptimizepH OptimizeSolvent Screen Organic Modifier (ACN vs. MeOH) OptimizepH->OptimizeSolvent Gradient Develop a Shallow Gradient OptimizeSolvent->Gradient End Resolution Optimized Gradient->End

Caption: Workflow for troubleshooting poor resolution.

Problem 2: Peak Tailing

Peak tailing compromises peak integration and reduces quantification accuracy.[21]

Potential Cause 1: Secondary Interactions with Residual Silanols
  • Explanation: The basic imidazole nitrogen can interact strongly with acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases, especially at mid-range pH where silanols are deprotonated (SiO⁻) and the imidazole is protonated.[20][22] This secondary retention mechanism leads to peak tailing.[21]

  • Solution:

    • Lower the Mobile Phase pH: Operate at a low pH (e.g., <3). This protonates the silanol groups, minimizing their interaction with the protonated basic analytes.[23] Note that standard silica columns should not be used below pH 2-2.5 to avoid hydrolysis of the stationary phase.[23]

    • Use a Highly End-Capped Column: Modern, high-purity silica columns are extensively end-capped to minimize the number of accessible silanol groups. A column with low silanol activity can significantly improve peak shape.[24]

    • Add a Competing Base: For mobile phases at mid to high pH, adding a small amount of a competing base, like triethylamine (TEA), can mask the active silanol sites. However, this is often not compatible with mass spectrometry detection.[25]

Potential Cause 2: Column Overload
  • Explanation: Injecting too much sample can saturate the stationary phase, leading to a non-linear isotherm and resulting in peak tailing.[26]

  • Solution:

    • Reduce Injection Volume/Concentration: Systematically reduce the amount of sample injected onto the column until the peak shape improves and becomes symmetrical.

Troubleshooting Logic for Peak Tailing

Tailing_Logic Start {Peak Tailing Observed | Tailing Factor > 1.2} CheckNeutral Inject a neutral compound (e.g., Toluene, Uracil) Start->CheckNeutral PhysicalProblem All peaks tail? YES: Physical Problem (e.g., column void, bad fitting) CheckNeutral->PhysicalProblem ChemicalProblem Only analyte tails? NO: Chemical Problem (Secondary Interactions) CheckNeutral->ChemicalProblem FixSystem Check fittings, tubing. Consider new column. PhysicalProblem->FixSystem Yes OptimizeMethod OptimizeMethod ChemicalProblem->OptimizeMethod Yes End Symmetrical Peak Achieved FixSystem->End OptimizeMethod->End

Caption: Diagnostic logic for addressing peak tailing.

Problem 3: Fluctuating or Drifting Retention Times

Inconsistent retention times make peak identification and quantification unreliable.

Potential Cause 1: Inadequately Buffered Mobile Phase
  • Explanation: If the mobile phase is not adequately buffered, small changes in its composition (e.g., from the sample solvent or CO₂ absorption from the air) can cause pH shifts, leading to changes in the ionization state and retention of the analytes.[18][27]

  • Solution:

    • Use a Buffer: Always use a buffer in the aqueous portion of your mobile phase. Common choices for HILIC and RP are ammonium acetate or ammonium formate at concentrations of 10-20 mM.[6]

    • Ensure Buffer Capacity: Select a buffer with a pKa close to the desired mobile phase pH to ensure maximum buffering capacity.

    • Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily to prevent changes in composition or pH over time.[28]

Potential Cause 2: Lack of Column Temperature Control
  • Explanation: Retention in HPLC is temperature-dependent. Fluctuations in ambient laboratory temperature can cause retention times to drift.[1]

  • Solution:

    • Use a Column Oven: Always use a column oven to maintain a constant and stable temperature for the column throughout the analysis.[29]

Data Summary: Starting Conditions for Method Development

The table below provides recommended starting points for developing a separation method for imidazole carboxylic acid isomers.

ParameterReversed-Phase (for less polar isomers)HILIC (for polar isomers)Mixed-Mode
Column C18, Phenyl-Hexyl (highly end-capped)Bare Silica, Diol, AmideRP/Anion-Exchange, RP/Cation-Exchange
Mobile Phase A 20 mM Phosphate or Formate Buffer (pH 2.5-3.5)10-20 mM Ammonium Acetate or Formate (pH 4-6)20-50 mM Ammonium Acetate or Formate
Mobile Phase B Acetonitrile or MethanolAcetonitrileAcetonitrile
Gradient Start with a shallow gradient (e.g., 5-30% B over 20 min)Start with high organic (e.g., 95-80% B over 20 min)Adjust gradient based on column type
Temperature 30-40 °C30-40 °C30-40 °C
Flow Rate 0.8 - 1.2 mL/min (for 4.6 mm ID)0.8 - 1.2 mL/min (for 4.6 mm ID)0.8 - 1.2 mL/min (for 4.6 mm ID)

Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Screening

This protocol details a systematic approach to finding the optimal mobile phase pH.

  • Prepare Buffer Stock Solutions: Prepare 100 mM stock solutions of ammonium formate adjusted to pH 3.0, 5.0, and 7.0 with formic acid or ammonium hydroxide.

  • Prepare Mobile Phase A: For each pH level, dilute the 100 mM stock solution to 20 mM with HPLC-grade water.

  • Prepare Mobile Phase B: Use HPLC-grade acetonitrile.

  • Equilibrate the System: For the first pH condition (e.g., pH 3.0), flush the system and equilibrate the column (e.g., a HILIC or Mixed-Mode column) with the initial mobile phase conditions for at least 20 column volumes.

  • Inject Standard: Inject a standard solution containing the isomer mixture.

  • Run Gradient: Execute a standard scouting gradient (e.g., 95% B to 50% B over 20 minutes for HILIC).

  • Repeat for Each pH: After completing the run, flush the system and re-equilibrate with the next pH condition. Repeat steps 4-6 for each pH level.

  • Analyze Data: Compare the chromatograms to determine which pH provides the best selectivity and resolution between the isomers.

References

  • SIELC Technologies. (n.d.). HILIC Separation of Carboxylic Acids.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • ResearchGate. (n.d.). Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers.
  • PubMed. (2017, December 15). Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers. Anal Chim Acta.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • BenchChem. (2025, December). Optimizing mobile phase composition for HPLC separation of xylenol isomers.
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Mobile Phase for HPLC Separation of Lipid Isomers.
  • Podolska, M., et al. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • PubMed Central. (2025, August 31). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades.
  • Axion Labs. (n.d.). HPLC Peak Tailing.
  • Thermo Fisher Scientific. (n.d.). Mixed-Mode HPLC Columns.
  • Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
  • International Labmate Ltd. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • MicroSolv. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • BenchChem. (n.d.). Optimizing the mobile phase for HPLC separation of Aloin A and Aloin B isomers.
  • Podolska, M., et al. (2025, November 29). HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds.
  • Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation.
  • LCGC International. (n.d.). Mixed-Mode Chromatography—A Review.
  • HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases.
  • MicroSolv. (2025, June 19). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.
  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
  • YMC. (n.d.). HPLC Troubleshooting Guide.
  • Chromatography Forum. (2004, September 9). buffered pH to avoid peak tailing.
  • Labcompare. (2025, February 28). Troubleshooting Common HPLC Issues.
  • LCGC International. (2014, March 1). Mixed-Mode HPLC Separations: What, Why, and How.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • LCGC International. (n.d.). Hydrophilic-Interaction Chromatography: An Update.
  • SIELC Technologies. (n.d.). Separation of 1H-Imidazole-4-carboxylic acid on Newcrom R1 HPLC column.
  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta, 13, 674.
  • ResearchGate. (n.d.). Optimized HPLC chromatograms of eight imidazole antifungal drug...
  • ResearchGate. (2025, August 7). Chiral Separations of Imidazole Antifungal Drugs on AmyCoat RP Column in HPLC.
  • ResearchGate. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • ACS Omega. (2024, May 31). HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market.
  • ijrpr. (n.d.). Enantiomeric separation of drugs by High-Performance Liquid Chromatography (HPLC).
  • Chromatography Forum. (2017, December 14). separation of positional isomers.
  • LCGC International. (2026, January 2). Challenges and Solutions in Oligonucleotide Analysis, Part II: A Detailed Look at Ion-Pairing Reversed-Phase Separations.
  • RSC Publishing. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column.
  • LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • PubMed. (2020, April 6). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301.
  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?
  • PubMed. (2015, February 27). Effects of pH mismatch between the two dimensions of reversed-phase×reversed-phase two-dimensional separations on second dimension separation quality for ionogenic compounds-I. Carboxylic acids.
  • Chromatography Forum. (2004, September 1). HPLC METHOD FOR IMIDAZOLE.
  • MDPI. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.

Sources

Optimization

Technical Support Center: Preventing Byproduct Formation in Imidazole Ring Closure Reactions

Welcome to the Technical Support Center for imidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of common byproducts durin...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for imidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of common byproducts during imidazole ring closure reactions. Drawing upon established literature and field-proven insights, this resource provides in-depth technical guidance in a direct question-and-answer format to address specific experimental challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during imidazole synthesis, explaining the underlying chemical principles and providing actionable protocols to improve reaction outcomes.

Q1: I'm running a Debus-Radziszewski reaction and seeing a significant byproduct with a similar polarity to my desired imidazole. What is it and how can I prevent it?

A1: The most common byproduct in the Debus-Radziszewski synthesis is a corresponding oxazole. This occurs due to a competing cyclization pathway.

Causality and Mechanism:

The Debus-Radziszewski reaction is a multicomponent condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source. The key intermediate for imidazole formation is a diimine, formed from the reaction of the dicarbonyl with two equivalents of ammonia[1][2]. However, if the dicarbonyl compound first condenses with the aldehyde, it can form an α-hydroxyketone intermediate. This intermediate can then react with ammonia in a pathway that leads to an oxazole ring instead of an imidazole.

To favor imidazole formation, the reaction conditions must promote the formation of the diimine intermediate at a faster rate than the competing condensation pathways.

Preventative Strategies & Protocols:

  • Excess Ammonia Source: Using a significant molar excess of the ammonia source, such as ammonium acetate, shifts the equilibrium towards the formation of the diimine intermediate, outcompeting the pathway to the oxazole byproduct[1]. Ammonium acetate is often preferred as it also provides a buffered, mildly acidic environment which can catalyze imine formation[1].

  • Control of Reaction Temperature: While heating can increase the reaction rate, excessive temperatures can promote side reactions. It is crucial to find the optimal temperature for your specific substrates. For many trisubstituted imidazoles, a temperature range of 80-130°C is effective[3].

  • Solvent Choice: Polar protic solvents like ethanol can facilitate the dissolution of ammonium acetate and promote the desired condensations. However, for certain substrates, greener solvents like glycerol have been shown to improve yields by activating the carbonyl compounds through hydrogen bonding.

Protocol: High-Purity Synthesis of 2,4,5-Triphenylimidazole

This protocol is adapted from a high-yield synthesis method that minimizes byproduct formation.

  • Reactants:

    • Benzil (1 mmol)

    • Benzaldehyde (1 mmol)

    • Ammonium acetate (3 mmol)

    • Copper oxide nanoparticles (CuO NPs) (15 mol%)

    • Ethanol (10 mL)

  • Procedure:

    • To a 100 mL round-bottom flask, add benzil, benzaldehyde, ammonium acetate, and CuO NPs.

    • Add ethanol and reflux the mixture at 80°C.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and dilute with 20 mL of ethanol.

    • Filter the mixture to recover the catalyst.

    • The solid imidazole product can then be filtered, washed, and recrystallized from ethanol to yield a high-purity product.

  • Characterization: The purity of the product can be confirmed by 1H NMR, 13C NMR, and mass spectrometry, which should show the characteristic peaks for the desired 2,4,5-trisubstituted imidazole[4].

Q2: In my Van Leusen imidazole synthesis, I'm getting a mixture of my desired imidazole and an oxazole. Why is this happening?

A2: Oxazole formation is a known side reaction in the Van Leusen synthesis, particularly when the reaction is performed as a one-pot, three-component reaction without careful control of the initial step.

Causality and Mechanism:

The Van Leusen synthesis utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. The desired pathway involves the reaction of TosMIC with a pre-formed aldimine. However, if the aldehyde and amine are not fully converted to the imine before the addition of TosMIC, the TosMIC can react directly with the remaining aldehyde. This alternative pathway leads to the formation of an oxazole[5].

VanLeusen_Byproduct

Preventative Strategies:

  • Stepwise Addition: To ensure the complete formation of the imine, it is recommended to first react the aldehyde and amine. The water formed as a byproduct in this step generally does not interfere with the subsequent cycloaddition[5]. After allowing sufficient time for imine formation, the TosMIC reagent is then added.

  • In situ Imine Formation with Monitoring: If a one-pot procedure is preferred, it is crucial to ensure conditions that strongly favor rapid imine formation. Monitoring the disappearance of the aldehyde starting material by TLC before the addition of TosMIC can be a practical approach.

Q3: My Marckwald synthesis of a 2-mercaptoimidazole is giving me a complex mixture of products. What are the likely side reactions?

A3: The Marckwald synthesis, which involves the reaction of an α-aminoketone with a thiocyanate or isothiocyanate, can be prone to side reactions if the starting materials are unstable or if the reaction conditions are not optimized.

Causality and Potential Byproducts:

  • Self-condensation of α-aminoketone: α-Aminoketones can be unstable and may undergo self-condensation, leading to dimeric or polymeric byproducts.

  • Reaction at the wrong nucleophile: If the α-aminoketone has other nucleophilic sites, the thiocyanate or isothiocyanate may react at these positions.

  • Incomplete cyclization: The initial adduct between the α-aminoketone and the thiocyanate may not fully cyclize to the desired 2-mercaptoimidazole, leading to open-chain intermediates in the final product mixture.

Preventative Strategies:

  • Use of stable α-aminoketone salts: Starting with a stable salt of the α-aminoketone (e.g., the hydrochloride salt) can prevent self-condensation. The free base can then be generated in situ.

  • Careful control of pH: The reaction is often carried out under mildly basic conditions to facilitate the nucleophilic attack of the amine. However, strongly basic conditions can promote side reactions.

  • Optimization of temperature and reaction time: Gentle heating is often required to drive the cyclization, but excessive heat can lead to decomposition. The reaction time should be optimized to ensure complete conversion without significant degradation.

Frequently Asked Questions (FAQs)

Q4: What general strategies can I employ to minimize byproduct formation across different types of imidazole synthesis?

A4: Several key principles apply to most imidazole ring closure reactions:

  • Stoichiometry: Carefully controlling the molar ratios of your reactants is critical. As seen in the Debus-Radziszewski synthesis, using an excess of one reactant can drive the reaction towards the desired pathway.

  • Temperature Control: Both insufficient and excessive heat can be detrimental. It is essential to identify the optimal temperature range for your specific reaction to balance reaction rate and selectivity.

  • Purity of Reagents: Impurities in starting materials can act as catalysts for side reactions or be incorporated into byproducts. Always use reagents of the highest possible purity.

  • Inert Atmosphere: For reactions sensitive to oxidation, performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative byproducts.

Q5: How can I effectively purify my desired imidazole from common byproducts like oxazoles?

A5: A multi-step purification strategy is often most effective:

  • Acid-Base Extraction: Imidazoles are basic and can be protonated with a dilute acid (e.g., 1 M HCl) and extracted into the aqueous phase. Neutral byproducts like oxazoles will remain in the organic layer. The aqueous layer can then be neutralized with a base (e.g., NaOH) to precipitate or allow for re-extraction of the purified imidazole into an organic solvent[6].

  • Column Chromatography: If extraction is insufficient, column chromatography is a powerful tool. The choice of eluent is crucial. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective for separating compounds with similar polarities[6]. Adding a small amount of a basic modifier like triethylamine (e.g., 0.5%) to the eluent can improve the peak shape of basic compounds like imidazoles and enhance separation.

  • Recrystallization: For solid products, recrystallization is an excellent final purification step. The key is to find a solvent or solvent system in which the desired imidazole has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities have different solubility profiles[6].

Table 1: Troubleshooting Summary for Low Yield and Impurity Formation

Symptom Potential Cause Suggested Solution(s)
Low yield of desired imidazoleIncomplete reactionMonitor reaction by TLC to ensure full consumption of starting material; consider increasing reaction time or temperature moderately.
Suboptimal reaction conditionsSystematically vary temperature, solvent, and catalyst to find the optimal conditions for your specific substrates.
Degradation of productAvoid excessively high temperatures or prolonged reaction times.
Presence of oxazole byproductCompeting reaction pathwayIn Debus-Radziszewski, use an excess of the ammonia source. In Van Leusen, ensure pre-formation of the imine before adding TosMIC.
Complex mixture of byproductsUnstable starting materialsUse high-purity reagents; consider using salt forms of unstable starting materials like α-aminoketones.
PolymerizationWork at lower concentrations; consider the use of a polymerization inhibitor if applicable.

troubleshooting_workflow

References

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  • Technical Support Center: Purification of Iodinated Imidazoles. BenchChem.
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  • The multicomponent Debus-Radziszewski reaction in macromolecular chemistry. ResearchGate. Available at: [Link]

  • The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. National Institutes of Health. Available at: [Link]

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  • Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. PubMed. Available at: [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. National Institutes of Health. Available at: [Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. Available at: [Link]

  • World Journal of Pharmaceutical Sciences Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences. Available at: [Link]

  • Strecker amino acid synthesis. Wikipedia. Available at: [Link]

  • Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. E-ResearchCo. Available at: [Link]

  • Current progress in the synthesis of imidazoles and their derivatives via the use of green tools. ResearchGate. Available at: [Link]

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Troubleshooting

Technical Support Center: Crystallization of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals working with 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid. It provides in-depth...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals working with 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and optimize your crystallization processes. Our approach is rooted in first principles of physical organic chemistry and crystallization science to explain not just what to do, but why it works.

Troubleshooting Guide

This section addresses specific problems encountered during the crystallization of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid.

Q1: My compound has "oiled out" instead of crystallizing. What causes this and how can I fix it?

Answer:

"Oiling out" occurs when the solute precipitates from the solution as a liquid phase (an oil) rather than a solid crystalline phase. This typically happens when the solution is supersaturated to a point where the solute's solubility is exceeded above its melting point, or when the desolvation process is kinetically hindered. For 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid, with a melting point around 187°C, this is common if the solution is cooled too rapidly or if a solvent with a high boiling point is used and the solution is highly concentrated.[1][2]

Causality & Expert Insights: The core issue is that the rate of desolvation and molecular arrangement into a stable crystal lattice is slower than the rate of phase separation. The resulting oil is a metastable state that may eventually solidify, but often does so as an amorphous solid or a poorly crystalline mass, trapping impurities.

Troubleshooting Protocol:

  • Re-heat the Solution: Gently warm the mixture until the oil completely redissolves into the solvent.

  • Add More Solvent: Add a small amount (5-10% more by volume) of the hot solvent to slightly decrease the concentration. This increases the temperature at which crystallization will begin, providing a larger thermodynamic window for orderly crystal growth.[2]

  • Slow Down the Cooling Rate: This is the most critical step.

    • Allow the flask to cool slowly on the benchtop, insulated with a glass wool or cloth towel to prevent rapid heat loss.

    • Avoid moving directly to an ice bath. An ice bath should only be used after slow cooling has initiated crystallization and the solution has reached ambient temperature.[3]

  • Introduce a Seed Crystal: If available, add a single, pure crystal of the target compound once the solution has cooled slightly below its saturation temperature. This provides a template for lattice formation and bypasses the kinetic barrier of primary nucleation.

  • Solvent System Re-evaluation: If oiling out persists, the solvent may be inappropriate. Consider a solvent with a lower boiling point or a mixed-solvent system where the compound's solubility is lower.

Q2: My crystallization yield is unacceptably low. What are the likely causes and optimization strategies?

Answer:

A low yield is one of the most common crystallization problems. It typically stems from using an inappropriate solvent, using too much solvent, or incomplete precipitation.[2]

Causality & Expert Insights: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] If the compound remains significantly soluble even at 0-4°C, a substantial portion will be lost in the mother liquor. 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid's amphoteric nature (containing both acidic -COOH and basic imidazole moieties) makes its solubility highly dependent on the solvent's polarity and protic characteristics.

Strategies for Yield Improvement:

  • Optimize Solvent Volume: The goal is to use the minimum amount of hot solvent required to fully dissolve the solid.[2] If you have already filtered your crystals, you can test the mother liquor by evaporating a small sample; a large residue indicates significant product loss. Try to recover this by boiling off some solvent and re-cooling.

  • Change the Solvent: If yield is consistently low, the solubility curve in your current solvent may not be steep enough. Refer to the solvent selection table in the FAQ section. You may need to switch from a highly polar solvent like methanol to a moderately polar one like ethyl acetate or isopropanol.

  • Employ an Anti-Solvent: This is a highly effective technique. Dissolve the compound in a minimum of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (an "anti-solvent" in which it is insoluble) at a constant temperature until the solution becomes turbid, indicating the onset of precipitation. Then, allow it to cool. For this compound, a good system could be dissolving in methanol or DMF and adding water as the anti-solvent.

  • Leverage pH (pH-Swing Crystallization):

    • Dissolve the crude compound in a dilute aqueous base (e.g., 1M NaOH or NaHCO₃) to form the highly soluble carboxylate salt.

    • Filter the solution to remove any base-insoluble impurities.

    • Slowly add acid (e.g., 1M HCl) with stirring. The compound will precipitate as it reaches its isoelectric point where solubility is minimal.[5][6] Monitor the pH to avoid over-acidification, which could re-dissolve the compound by protonating the imidazole ring.

Q3: The product consists of very fine powders or needles, which are difficult to filter and may be impure. How can I obtain larger, more well-defined crystals?

Answer:

Crystal size and habit (shape) are directly related to the conditions of nucleation and growth. Rapid nucleation leads to many small crystals, while slow, controlled growth on a smaller number of nuclei leads to larger, purer crystals. Impurities can also inhibit growth on certain crystal faces, leading to needle-like morphologies.[7]

Causality & Expert Insights: The final crystal morphology is a result of the competition between thermodynamics (the most stable crystal form) and kinetics (the rate of growth). High supersaturation favors rapid nucleation, resulting in a fine powder. Slowing down the process allows for molecules to properly orient themselves onto the growing lattice, leading to larger, more perfect crystals which are less likely to occlude impurities.

Protocol for Improving Crystal Quality:

  • Reduce Supersaturation Rate:

    • Cooling Crystallization: Decrease the cooling rate significantly. A programmed cooling ramp using a temperature-controlled bath is ideal. If not available, insulating the flask is a low-tech alternative.

    • Anti-Solvent Crystallization: Add the anti-solvent much more slowly, and ensure vigorous stirring to prevent localized areas of high supersaturation. Adding it dropwise at the surface is better than injecting it into the bulk solution.

  • Solvent Selection: The solvent has a profound impact on crystal habit. Hydrogen bonding solvents (like alcohols) can interact with the carboxylic acid and imidazole groups, potentially favoring different growth faces compared to aprotic solvents (like ethyl acetate or toluene).[7] Experiment with different solvent classes to find one that promotes a more equant (less needle-like) habit.

  • Maintain a Constant, Low Level of Supersaturation: This is an advanced technique known as "ripening" or "temperature cycling." After initial crystallization, the slurry is gently heated to dissolve the smallest crystals and then cooled again slowly. This process, repeated over several cycles, allows the larger crystals to grow at the expense of the smaller ones (Ostwald ripening), resulting in a larger mean particle size and often higher purity.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties I should be aware of?

Answer:

Understanding the fundamental properties of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid is crucial for designing a robust crystallization process.

PropertyValueSignificance & Expert Commentary
CAS Number 28824-94-4 (Anhydrous)[1][8]Ensures you are referencing the correct chemical entity.
1559064-09-3 (Hydrate)[9][10]The existence of a hydrate form is critical. Using "wet" solvents may lead to the formation of the hydrate, which will have different solubility and stability profiles.[9]
Molecular Formula C₁₁H₁₀N₂O₂Provides the elemental composition and molecular weight.
Melting Point ~187 °C[1]A relatively high melting point suggests a stable crystal lattice. It is well above the boiling point of most common lab solvents, reducing the risk of melting during dissolution.
Water Solubility 404.15 mg/L[1]Low solubility in neutral water, but this is highly pH-dependent. This property is key for pH-swing crystallization techniques.
pKa (Predicted) Acidic pKa (-COOH) ~3-4; Basic pKa (imidazole N) ~5-6The molecule is amphoteric/zwitterionic. Its lowest solubility will be at its isoelectric point (pI), likely between pH 4 and 5. Solubility increases dramatically in both acidic (pH < 3) and basic (pH > 6) conditions.[6][11]
Q2: How exactly does pH influence the solubility of this molecule?

Answer:

The pH of the medium is arguably the most powerful variable for controlling the solubility of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid. This is due to its zwitterionic nature, meaning it possesses both an acidic carboxylic acid group and a basic imidazole ring.[6]

  • In Acidic Solution (pH < pKa₁): The imidazole nitrogen is protonated, forming a cationic species. The carboxylic acid is also protonated (neutral). The overall positive charge makes the molecule highly soluble in aqueous media.

  • Near the Isoelectric Point (pI): The carboxylic acid is deprotonated (anionic, -COO⁻) and the imidazole ring is protonated (cationic). The molecule exists as a neutral zwitterion. In this state, strong intermolecular electrostatic interactions and hydrogen bonding lead to a stable crystal lattice and minimum solubility .[6]

  • In Basic Solution (pH > pKa₂): The carboxylic acid is deprotonated (-COO⁻) and the imidazole ring is neutral. The molecule is anionic and, as the sodium or potassium salt, is again highly soluble in aqueous media.

This behavior can be visualized as follows:

G cluster_0 pH-Dependent Equilibria A High Solubility (Cationic Form) Imidazole Protonated -COOH Neutral B Minimum Solubility (Zwitterionic Form) Isoelectric Point -COO⁻ and Imidazole Protonated A->B  Add Base (Increase pH) B->A  Add Acid (Decrease pH) C High Solubility (Anionic Form) -COO⁻ Anionic Imidazole Neutral B->C  Add Base (Increase pH) C->B  Add Acid (Decrease pH)

Caption: pH-driven equilibrium of the target molecule.

Q3: Which solvents are recommended for recrystallization?

Answer:

Solvent selection is a critical first step and should be guided by systematic screening.[4] The ideal solvent will have a steep solubility-temperature profile. Given the molecule's structure (aromatic, polar, H-bond donor/acceptor), polar protic and aprotic solvents are good starting points.

Recommended Solvents for Screening:

Solvent ClassExample(s)Boiling Point (°C)Rationale & Expert Commentary
Alcohols Methanol, Ethanol, Isopropanol65, 78, 82Good starting point. Polar and protic, capable of hydrogen bonding with both the -COOH and imidazole groups. Can lead to high solubility when hot.
Ketones Acetone56Polar aprotic. Good dissolving power, but its low boiling point may require larger volumes.
Esters Ethyl Acetate77Medium polarity. Often provides a good balance of dissolving the compound when hot while having low solubility when cold.
Ethers Dioxane, Tetrahydrofuran (THF)101, 66Can be effective, especially in mixed systems with water or hexanes. Use with caution due to peroxide formation.
Aprotic Polar Dimethylformamide (DMF), Acetonitrile153, 82Strong solvents, may be too effective, leading to low yields. Best used for anti-solvent methods where water or an ether is the anti-solvent.

The following decision tree provides a logical workflow for selecting an appropriate solvent system.

G cluster_solubility Solubility Test Outcome cluster_heat Heating Test Outcome cluster_cool Cooling Test Outcome start Start: Crude Solid sol_test Screen Solvents: Test solubility of ~10mg in 0.5mL of various solvents (e.g., EtOH, EtOAc, Toluene) start->sol_test insoluble Insoluble in cold solvent? sol_test->insoluble Path 1 soluble Soluble in cold solvent? sol_test->soluble Path 2 heat_test Heat the insoluble mixture. Does it dissolve? insoluble->heat_test antisolvent Use this as the 'good' solvent in an anti-solvent pair. soluble->antisolvent dissolves Yes, dissolves completely. heat_test->dissolves no_dissolve No, remains insoluble. heat_test->no_dissolve cool_test Cool the solution. Do crystals form? dissolves->cool_test bad_solvent Find a new solvent. no_dissolve->bad_solvent crystals Yes, good crystal formation. cool_test->crystals no_crystals No, or very few crystals. cool_test->no_crystals use_solvent Use this solvent for single-solvent recrystallization. crystals->use_solvent no_crystals->antisolvent

Caption: Decision workflow for solvent system selection.

References

  • EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google P
  • CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative - Google P
  • 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid (28824-94-4) - Chemchart. (URL: [Link])

  • The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301 - PubMed. (URL: [Link])

  • US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production - Google P
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (URL: [Link])

  • pH Dependence of the Imidazole-2-Carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance | Request PDF - ResearchGate. (URL: [Link])

  • Recrystallization and Crystallization - University of California, Irvine. (URL: [Link])

  • Immobilization of Crown Ether Carboxylic Acids on Silica Gel and Their Use in Column Concentration of Alkali Metal Cations from Dilute Aqueous Solutions | Analytical Chemistry - ACS Publications. (URL: [Link])

  • US7307188B2 - Purification of carboxylic acids by complexation with selective solvents - Google P
  • pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance - Pendidikan Kimia. (URL: [Link])

  • (PDF) Bioactive N-Phenylimidazole Derivatives - ResearchGate. (URL: [Link])

  • CAS#:28824-94-4 | 5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid - Chemsrc. (URL: [Link])

  • Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][1][12]diazepine-3-carboxylate does not influence bioavailability - PMC - PubMed Central. (URL: [Link])

  • Recrystallization - Chemistry LibreTexts. (URL: [Link])

  • Design, synthesis, and structure-activity-relationship of phenyl imidazoles as potent Smoothened antagonists - PubMed. (URL: [Link])

  • (PDF) Solvent design for crystallization of carboxylic acids - ResearchGate. (URL: [Link])

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (URL: [Link])

  • An Investigation of the Effect of pH on Micelle Formation by a Glutamic Acid-Based Biosurfactant - MDPI. (URL: [Link])

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (URL: [Link])

  • Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. (URL: [Link])

Sources

Optimization

Stability issues of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid in solution

Welcome to the technical support guide for 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the stab...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the stability challenges associated with this compound in solution. Our goal is to provide you with the foundational knowledge and practical steps to ensure the integrity of your experiments and formulations.

Frequently Asked Questions (FAQs): General Stability and Handling

This section addresses the most common initial questions regarding the handling and inherent stability of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid.

Q1: What are the primary degradation pathways for 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid in solution?

A1: The chemical structure of this compound, featuring an imidazole ring, a carboxylic acid, a methyl group, and a phenyl group, is susceptible to several degradation pathways. The most critical to monitor are:

  • Oxidation: The imidazole ring is prone to oxidation, which can be initiated by atmospheric oxygen (auto-oxidation), trace metal ions, or oxidizing agents.[1] This process is often accelerated under basic pH conditions and can lead to the formation of colored degradants, potentially causing solutions to turn yellow or brown.[2]

  • Photodegradation: Imidazole derivatives frequently exhibit sensitivity to light, particularly in the UV spectrum.[2][3] Exposure can trigger photo-oxidation reactions, leading to complex degradation profiles.[4] It is imperative to protect solutions from light to maintain compound integrity.[1]

  • Hydrolysis: While the imidazole ring itself is generally stable against hydrolysis, the carboxylic acid moiety can participate in reactions.[1] Furthermore, under certain conditions, intramolecular reactions involving the carboxyl group could occur, although this is less common than oxidation or photodegradation.[5]

Q2: What are the recommended storage conditions for the solid compound and its prepared solutions?

A2: Proper storage is the first line of defense against degradation.

  • Solid Compound: Store the material in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[1] For long-term storage, refrigeration (2-8 °C) is recommended. The use of a desiccator is also advisable to minimize moisture exposure, as the compound may be supplied as a hydrate.[6]

  • Solutions: Solutions are significantly more susceptible to degradation. Always prepare solutions fresh for optimal results. If short-term storage is necessary, store solutions at 2-8 °C or frozen (-20 °C to -80 °C), and always in amber vials or wrapped in aluminum foil to prevent light exposure. Before use, allow frozen solutions to thaw completely and equilibrate to room temperature.

Q3: What are the optimal pH and solvent conditions to enhance the stability of this compound in aqueous solutions?

A3: The optimal conditions represent a balance between solubility and stability.

  • pH: The compound has both an acidic carboxylic acid group and a basic imidazole ring, making its solubility pH-dependent. While solubility may increase at higher pH due to the deprotonation of the carboxylic acid, basic conditions can also accelerate base-mediated auto-oxidation.[2] Therefore, slightly acidic to neutral pH (pH 3-7) is generally recommended as a starting point. It is critical to determine the pKa of the compound to select a buffer pH that is at least 1.5-2 units away from the pKa to avoid solubility issues and potential peak shape problems in chromatography.[7]

  • Solvents: For aqueous studies, always use high-purity, degassed water or buffers to minimize dissolved oxygen. If solubility is limited, a co-solvent such as methanol, acetonitrile, or DMSO may be necessary.[1][8] However, ensure the chosen co-solvent is compatible with your experimental system and does not introduce impurities that could catalyze degradation.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section provides a systematic approach to resolving common problems encountered during experimentation.

Issue 1: My solution has developed a yellow or brown tint over a short period.

  • Possible Cause: This is a classic indicator of oxidation . The imidazole ring system is likely degrading.

  • Troubleshooting Steps:

    • Prepare Fresh Solution: Discard the colored solution and prepare a new one using high-purity solvents.

    • De-gas Solvents: Before preparing the solution, sparge your solvent (water, buffer) with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

    • Protect from Light: Work under yellow light or in a fume hood with the sash lowered to minimize light exposure during preparation. Store the final solution in an amber vial.

    • Consider Antioxidants: If compatible with your experiment, the addition of a small amount of an antioxidant may be beneficial, but this should be validated not to interfere with your assay.

Issue 2: A precipitate has formed in my buffered solution after preparation or storage.

  • Possible Cause 1: pH-Dependent Solubility: The pH of your buffer may be too close to the compound's isoelectric point, where it has minimal solubility.

  • Troubleshooting Step: Adjust the buffer pH further away from the compound's pKa values. A preliminary solubility screening at different pH values is highly recommended.

  • Possible Cause 2: Interaction with Metal Ions: Buffers, especially phosphate-based ones, can contain trace metal ions. Imidazole and carboxylic acid groups can chelate metal ions, leading to the formation of insoluble complexes.[1][8]

  • Troubleshooting Step: If metal ion contamination is suspected, consider adding a small amount of a chelating agent like EDTA to your buffer, provided it does not interfere with your experiment. Alternatively, use a buffer system known for low metal binding.

  • Possible Cause 3: Compound Degradation: The precipitate could be a less soluble degradation product.

  • Troubleshooting Step: Analyze both the supernatant and the dissolved precipitate (if possible) by HPLC or LC-MS to check for the appearance of new peaks, which would indicate degradation.[1]

Issue 3: I am observing inconsistent results in my biological or chemical assays.

  • Possible Cause: The active concentration of your compound is decreasing over time due to degradation in the working solution.

  • Troubleshooting Steps:

    • Confirm Freshness: The most reliable solution is to prepare fresh working solutions immediately before each experiment from a recently prepared stock.[1]

    • Run a Time-Course Stability Check: Prepare your working solution and analyze its purity/concentration via HPLC at several time points (e.g., T=0, 2h, 4h, 8h, 24h) under the exact conditions of your assay (temperature, lighting). This will establish a "use-by" time for your solutions.

    • Validate with Controls: Always include positive and negative controls in your assays to ensure that any observed variability is due to the compound's instability and not other experimental factors.

Issue 4 (Analytical): My HPLC analysis shows poor peak shape (tailing) for the main compound.

  • Possible Cause: Secondary interactions between the basic imidazole nitrogen and residual acidic silanol groups on the silica-based HPLC column.[7]

  • Troubleshooting Steps:

    • Lower Mobile Phase pH: Adjust the mobile phase to a lower pH (e.g., 2.5-3.5) using an additive like formic acid or phosphoric acid.[7][9] This protonates the silanol groups, minimizing their interaction with the protonated imidazole.

    • Add an Ion-Pairing Agent: For very basic compounds, adding a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.05-0.1%) can significantly improve peak shape.[7]

    • Use a High-Purity, End-Capped Column: Modern HPLC columns designed for high-purity silica and robust end-capping show reduced silanol activity and are better suited for analyzing basic compounds.

Visual Troubleshooting and Degradation Workflow

The following diagrams illustrate a logical troubleshooting flow and the primary degradation pathways.

G cluster_0 Troubleshooting Flow for Solution Instability Start Instability Suspected (e.g., color change, precipitate, inconsistent data) Visual Q: Is there a color change (yellowing/browning)? Start->Visual Precipitate Q: Is there a precipitate? Visual->Precipitate No Oxidation Action: Suspect Oxidation. Use de-gassed solvents. Protect from light. Visual->Oxidation Yes Inconsistent Q: Are results inconsistent? Precipitate->Inconsistent No Solubility Action: Check pH vs. pKa. Consider co-solvents or chelating agents (EDTA). Precipitate->Solubility Yes Degradation Action: Prepare fresh solutions. Run time-course stability study via HPLC. Inconsistent->Degradation Yes Analysis Analyze precipitate and supernatant by HPLC/LC-MS Solubility->Analysis

Caption: Troubleshooting decision tree for stability issues.

G cluster_1 Primary Degradation Pathways cluster_ox Oxidation cluster_photo Photodegradation Parent 5-Methyl-2-phenyl-1H- imidazole-4-carboxylic acid Oxidants O2 (air) Metal Ions Peroxides Light UV / Visible Light Ox_Product Ring-Oxidized Products (Colored) Oxidants->Ox_Product leads to Photo_Product Photo-oxidized Products Complex Degradants Light->Photo_Product leads to

Caption: Simplified view of primary degradation pathways.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

  • Solvent Preparation: Select a suitable solvent (e.g., DMSO, Methanol, or a buffer). If using an aqueous buffer, prepare it with high-purity water and filter it through a 0.22 µm filter. Sparge the solvent with nitrogen or argon for 15-20 minutes.

  • Weighing: Accurately weigh the required amount of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid in a clean vial.

  • Dissolution: Add the degassed solvent to the vial to achieve the target concentration. Use a vortex mixer or sonicate briefly to ensure complete dissolution. Perform this step under subdued lighting.

  • Storage: Immediately cap the vial tightly, wrap it in aluminum foil or place it in an amber container, and store it at the appropriate temperature (2-8 °C for short-term, ≤ -20 °C for long-term).

Protocol 2: Outline for a Basic Forced Degradation Study

A forced degradation study helps identify potential degradation products and establish the stability-indicating nature of your analytical method.[7]

  • Prepare Solutions: Prepare solutions of the compound (~1 mg/mL) in various media:

    • 0.1 N HCl (Acid Hydrolysis)

    • 0.1 N NaOH (Base Hydrolysis)

    • 3% H₂O₂ (Oxidation)

    • High-Purity Water (Control)

  • Stress Conditions:

    • Hydrolytic/Oxidative: Store aliquots of the solutions at room temperature and an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24-48 hours).

    • Photolytic: Expose a solution in a clear vial to a photostability chamber with controlled light (UV and visible) exposure. Wrap a control sample in foil and place it alongside.

    • Thermal: Store both solid powder and a solution at an elevated temperature (e.g., 70 °C).

  • Analysis: At designated time points, withdraw samples, neutralize if necessary (for acid/base samples), and dilute to a suitable concentration. Analyze all samples by a suitable stability-indicating method (e.g., reverse-phase HPLC with UV or MS detection) and compare them to the control.[7][9]

Data Summary Table
FactorPotential Stability IssueRecommended Mitigation Strategy
pH Base-catalyzed oxidation; poor solubility near pKa.Use slightly acidic to neutral pH (3-7); buffer at pH ≠ pKa.
Light Photodegradation, leading to complex degradants.[2]Prepare and store solutions in amber vials or wrapped in foil.
Oxygen Auto-oxidation of the imidazole ring.[1][2]Use high-purity, de-gassed solvents; store under inert gas if necessary.
Temperature Increased rate of all degradation reactions.Store solutions refrigerated or frozen; avoid prolonged exposure to heat.
Metal Ions Catalysis of oxidation; formation of insoluble complexes.[8]Use high-purity reagents; consider adding a chelator like EDTA.
References
  • Benchchem. Stability issues of 2-Butyl-1H-imidazole-4,5-dicarboxylic acid in solution.
  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences.
  • Kirby, A. J., & Lancaster, P. W. (1972). Intramolecular carboxyl group participation in the hydrolysis of an acyl imidazole. Journal of the American Chemical Society.
  • MedChemExpress. 1H-Imidazole-4-carboxylic acid (4-Imidazolecarboxylic acid) | Biochemical Reagent.
  • ResearchGate. Photocyclization of diarylethenes: The effect of imidazole on the oxidative photodegradation process | Request PDF.
  • SIELC Technologies. 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid.
  • Li, Y., et al. (2020). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A.
  • Benchchem. Technical Support Center: Degradation Pathways of Imidazole Compounds.
  • Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Modern Chemistry & Applications.
  • Benchchem. 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid Hydrate.

Sources

Troubleshooting

Optimizing reaction conditions for functionalizing imidazole N-1 position

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the functionalization of the imidazole N-1 position. This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the functionalization of the imidazole N-1 position. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, practical protocols, and answers to frequently asked questions. The unique electronic properties and tautomeric nature of the imidazole ring present specific challenges that require careful consideration of reaction conditions.[1][2][3] This resource synthesizes established chemical principles with field-proven insights to help you navigate these challenges and achieve optimal results in your synthetic endeavors.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions to consider before starting your experiments.

Q1: How do I select the appropriate base for my N-1 functionalization reaction?

A1: The choice of base is critical and depends on the acidity of the imidazole N-H proton (pKa ≈ 14.5) and the reactivity of your electrophile. The goal is to generate the imidazolide anion, a potent nucleophile, without causing unwanted side reactions.

  • Weak Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These are suitable for reactions with highly reactive alkylating agents like benzyl bromide or allyl bromide. Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃) due to its higher solubility in organic solvents and the "cesium effect," which enhances the nucleophilicity of the anion.[4][5]

  • Strong Bases (e.g., NaH, KOtBu): Sodium hydride (NaH) is a powerful, non-nucleophilic base that irreversibly deprotonates the imidazole, driving the reaction to completion. It is the base of choice for less reactive alkylating agents (e.g., alkyl chlorides) or when complete deprotonation is necessary.

  • Organic Bases (e.g., DBU, Et₃N): Amine bases are typically not strong enough to deprotonate imidazole significantly. They are more commonly used as acid scavengers in N-acylation reactions or in specific protocols like the Buchwald-Hartwig amination.[6]

Table 1: Common Bases for Imidazole N-Alkylation

BasepKa of Conjugate AcidTypical SolventsKey Considerations
Sodium Hydride (NaH)~36THF, DMFHighly reactive, requires anhydrous conditions and inert atmosphere.
Potassium Carbonate (K₂CO₃)10.3DMF, AcetonitrileMild, inexpensive, but may be insufficient for less reactive electrophiles.
Cesium Carbonate (Cs₂CO₃)10.3DMF, DMSO, DioxaneMore effective than K₂CO₃; often used in metal-catalyzed reactions.[4][5]
Potassium tert-butoxide (KOtBu)~19THF, DioxaneStrong, soluble base; can promote elimination side reactions with some alkyl halides.

Q2: What is the best solvent for N-alkylation or N-arylation?

A2: Solvent choice directly impacts reaction rates and outcomes, primarily by influencing the solubility of reagents and the nucleophilicity of the imidazolide anion.

  • Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These are the most common and effective solvents. They are excellent at solvating the cation of the base (e.g., Na⁺, K⁺) but do not strongly solvate the imidazolide anion, leaving its lone pair highly available for nucleophilic attack. This significantly accelerates the rate of Sₙ2-type reactions.[7]

  • Ethereal Solvents (THF, Dioxane): These are good choices when using strong bases like NaH. They are less polar than DMF or DMSO but are sufficiently polar to support the reaction and are easier to remove during workup.

  • Protic Solvents (e.g., alcohols, water): These should generally be avoided for standard N-alkylations. Protic solvents can form hydrogen bonds with the imidazolide anion, creating a solvent shell that severely hinders its nucleophilicity and slows the reaction rate.[7]

Q3: My imidazole is unsymmetrically substituted. How can I control which nitrogen gets functionalized?

A3: This is a classic challenge in imidazole chemistry due to tautomerism.[1][2] In a 4-substituted imidazole, the two nitrogen atoms are non-equivalent (N-1 and N-3), and direct alkylation often yields a mixture of regioisomers.[1] Control can be achieved by leveraging two main factors:

  • Steric Hindrance: Bulky substituents on the imidazole ring (at C-4 or C-5) will sterically hinder the adjacent nitrogen. A bulky alkylating agent will preferentially react at the less hindered nitrogen atom.[8][9]

  • Electronic Effects: Electron-withdrawing groups make the adjacent nitrogen less basic and less nucleophilic, favoring reaction at the more distant nitrogen.[9] Conversely, electron-donating groups enhance the reactivity of the adjacent nitrogen.

  • Directed Synthesis via Protecting Groups: A powerful strategy is to use a removable directing group. For instance, the SEM [2-(trimethylsilyl)ethoxymethyl] group can be used to protect one nitrogen, allowing functionalization at a C-H position, followed by a "SEM-switch" to transpose the group to the other nitrogen, opening up the original site for N-functionalization.[10]

Q4: When should I consider alternative methods like the Mitsunobu or Buchwald-Hartwig reactions?

A4: While direct alkylation with a base is common, more advanced methods are invaluable for specific challenges.

  • Mitsunobu Reaction: This is an excellent choice for functionalizing with primary or secondary alcohols, especially for sterically hindered substrates where Sₙ2 reactions fail.[8] The reaction proceeds under mild, neutral conditions and with a clean inversion of stereochemistry at the alcohol's carbon center.[11][12] However, it involves stoichiometric amounts of triphenylphosphine (PPh₃) and an azodicarboxylate (DEAD or DIAD), leading to byproducts that require careful purification.[8][12]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for N-arylation, particularly with aryl chlorides or other challenging aryl electrophiles.[8][13] It offers a broad substrate scope and functional group tolerance where traditional copper-catalyzed Ullmann couplings might fail.[13][14]

  • Ullmann Coupling: This copper-catalyzed N-arylation is a well-established method for coupling imidazoles with aryl iodides and bromides.[5][15] Modern protocols often use ligands like phenanthrolines to enable the reaction under milder conditions (80-120 °C) compared to the harsh temperatures of traditional Ullmann reactions.[5][15]

Troubleshooting Guide

This section provides solutions to common problems encountered during the N-1 functionalization of imidazoles.

Problem 1: Low or No Product Yield
Potential Cause Suggested Solution & Explanation
Insufficient Deprotonation 1. Switch to a Stronger Base: If you are using a weak base like K₂CO₃ with a moderately reactive electrophile, the equilibrium may not favor the imidazolide anion. Switch to an irreversible base like sodium hydride (NaH) to ensure complete deprotonation. 2. Check Base Quality: Ensure your base is not old or deactivated. NaH, in particular, can be passivated by an outer layer of NaOH if not stored properly.
Poor Nucleophilicity 1. Change Solvent: If using a protic or nonpolar solvent, switch to a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the imidazolide anion.[7] 2. Ensure Anhydrous Conditions: Water can protonate the imidazolide anion, quenching its reactivity. Dry your solvent and glassware thoroughly, and run the reaction under an inert atmosphere (N₂ or Ar).
Low Electrophile Reactivity 1. Use a Better Leaving Group: The reactivity of alkyl halides follows the trend I > Br > Cl > F. If an alkyl chloride is unreactive, switch to the corresponding bromide or iodide. 2. Increase Temperature: Increasing the reaction temperature will increase the rate of most reactions. Consider switching to a higher-boiling solvent if necessary. 3. Use Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and increase yields, especially for sluggish reactions.[8]
Steric Hindrance 1. Increase Temperature: Providing more thermal energy can help overcome the activation barrier imposed by steric bulk. 2. Use a Less Hindered Electrophile: If possible, modify your synthetic route to use a smaller alkylating or arylating agent. 3. Switch to the Mitsunobu Reaction: This method is often successful for coupling sterically demanding alcohols to the imidazole nitrogen.[8][16]
Catalyst Inactivity (Cross-Coupling) 1. Use Fresh Catalyst/Ligand: Palladium and copper catalysts can degrade over time. Use reagents from a freshly opened bottle. 2. Degas the Reaction Mixture: Oxygen can oxidize and deactivate the catalyst, especially Pd(0) species in Buchwald-Hartwig reactions. Thoroughly degas your solvent and reaction mixture (e.g., via freeze-pump-thaw cycles or by bubbling with argon).[17]
Problem 2: Formation of Major Side Products
Potential Cause Suggested Solution & Explanation
Over-alkylation (Imidazolium Salt) 1. Control Stoichiometry: Use a slight excess of the imidazole relative to the alkylating agent to ensure the electrophile is consumed before it can react a second time with the N-alkylated product.[8] 2. Lower the Temperature: The N-alkylated imidazole product is often more nucleophilic than the starting imidazole. Lowering the temperature can reduce the rate of this second alkylation more significantly than the first.[8] 3. Dilute the Reaction: Lowering the concentration of reactants can decrease the likelihood of the product encountering another molecule of the alkylating agent.[8]
Mixture of Regioisomers 1. Lower the Temperature: At lower temperatures, the kinetic differences between reaction at the two nitrogens are more pronounced, which may favor one isomer over the other. 2. Change the Base/Solvent System: The degree of ion pairing between the imidazolide and the counter-ion can influence regioselectivity. Experiment with different bases (e.g., NaH vs. Cs₂CO₃) to alter these interactions. 3. Employ a Protecting Group Strategy: For valuable substrates where regioselectivity is critical, a multi-step protecting group strategy is the most reliable approach.[10][18]
Hydrodehalogenation of Aryl Halide 1. Ensure Anhydrous Conditions: This side product, where the halogen on the aryl halide is replaced by hydrogen, is often caused by trace amounts of water. Use anhydrous solvents and reagents.[15] 2. Purify Reagents: Impurities in the starting materials or base can sometimes act as hydride sources.

Visualized Workflows and Mechanisms

To aid in experimental design and troubleshooting, the following diagrams illustrate key decision-making processes and reaction pathways.

G cluster_start Experimental Goal: Functionalize Imidazole N-1 cluster_pathways Reaction Pathway Selection cluster_conditions Condition Optimization cluster_checks Key Considerations start Select Functional Group (Alkyl, Aryl, Acyl) alkyl Alkyl Group start->alkyl aryl Aryl Group start->aryl acyl Acyl Group start->acyl steric Sterically Hindered? alkyl->steric cond_ullmann Ullmann Coupling: - Aryl Halide (I, Br) - Cu(I) Catalyst, Ligand - Base (Cs₂CO₃, K₃PO₄) aryl->cond_ullmann Aryl-I, Aryl-Br cond_buchwald Buchwald-Hartwig: - Aryl Halide (Cl, Br, OTs) - Pd Catalyst, Ligand - Base (KOtBu, NaOtBu) aryl->cond_buchwald Aryl-Cl, Challenging Substrates cond_acyl Acylation: - Acyl Halide / Anhydride - Base (Et₃N, Pyridine) acyl->cond_acyl cond_alkyl Standard Sₙ2: - Alkyl Halide - Base (NaH, K₂CO₃) - Solvent (DMF, THF) regio Regioselectivity Needed? cond_alkyl->regio cond_mitsunobu Mitsunobu: - Alcohol - PPh₃/DEAD - Solvent (THF) cond_ullmann->regio steric->cond_alkyl No steric->cond_mitsunobu Yes end_node Proceed with Reaction & Chromatographic Separation regio->end_node regio->end_node No protect Use Protecting Group Strategy regio->protect regio->protect Yes

Caption: Decision workflow for selecting an N-1 functionalization method.

G start Problem: Low or No Yield q1 Is the base strong enough? (e.g., NaH for R-Cl) start->q1 sol1 Action: Use stronger base (e.g., NaH) q1->sol1 No q2 Is the solvent polar aprotic? (DMF, DMSO, THF) q1->q2 Yes a1_yes Yes a1_no No success Problem Solved sol1->success sol2 Action: Switch to DMF or THF. Ensure anhydrous conditions. q2->sol2 No q3 Is the electrophile reactive? (R-I > R-Br > R-Cl) q2->q3 Yes a2_yes Yes a2_no No sol2->success sol3 Action: Use more reactive halide (I/Br). Increase temperature. q3->sol3 No q4 Is steric hindrance an issue? q3->q4 Yes a3_yes Yes a3_no No sol3->success sol4 Action: Increase temperature significantly or switch to Mitsunobu reaction. q4->sol4 Yes end_node Re-evaluate reaction setup and starting material purity. q4->end_node No a4_yes Yes a4_no No sol4->success

Caption: Troubleshooting flowchart for low or no product yield.

Detailed Experimental Protocols

These protocols are general guidelines and may require optimization for specific substrates. Always monitor reaction progress by TLC or LC-MS.

Protocol 1: General Procedure for N-Alkylation using Sodium Hydride
  • Preparation: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the imidazole derivative (1.0 mmol).

  • Solvent Addition: Add anhydrous solvent (e.g., THF or DMF, 5-10 mL).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 mmol) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

  • Electrophile Addition: Cool the mixture back to 0 °C and add the alkylating agent (1.1 mmol) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring progress by TLC. Gentle heating (40-60 °C) may be required for less reactive electrophiles.

  • Workup: Once the reaction is complete, carefully quench by the slow addition of water or saturated NH₄Cl solution at 0 °C. Dilute with ethyl acetate and water. Separate the layers, extract the aqueous phase with ethyl acetate (2x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Copper-Catalyzed N-Arylation (Ullmann-type)

This protocol is adapted from modern ligand-assisted Ullmann coupling procedures.[4][5]

  • Preparation: To a flame-dried Schlenk tube, add the imidazole (1.2 mmol), aryl halide (1.0 mmol), copper(I) iodide (CuI, 5-10 mol%), a suitable ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and cesium carbonate (Cs₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., DMSO or dioxane, 3-5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80-120 °C and stir for 12-48 hours, monitoring progress by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for N-Alkylation via the Mitsunobu Reaction

This protocol is a general guideline for the Mitsunobu reaction.[8][12]

  • Preparation: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the imidazole derivative (1.0 mmol), the desired alcohol (1.2 mmol), and triphenylphosphine (PPh₃, 1.5 mmol) in an anhydrous solvent (e.g., THF, 10 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 mmol) in the same solvent dropwise over 10-15 minutes. A color change and/or formation of a precipitate is often observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC.

  • Workup: Remove the solvent under reduced pressure. The crude product will contain triphenylphosphine oxide and the hydrazine byproduct, which can often be difficult to remove.

  • Purification: Purify directly by flash column chromatography. It may be beneficial to triturate the crude mixture with a solvent like diethyl ether to precipitate some of the triphenylphosphine oxide before chromatography.

References
  • Chen, H., et al. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Synthesis, 2010(09), 1505-1511. Available from: [Link]

  • Altman, R. A., et al. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6190-6199. Available from: [Link]

  • Wang, X., et al. (2012). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society, 134(30), 12632–12643. Available from: [Link]

  • Reddit user discussion. (2023). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry. Available from: [Link]

  • Pore, V. S., et al. (2015). Mitsunobu mischief: Neighbor-directed histidine N(τ)–alkylation provides access to peptides containing selectively functionalized imidazolium heterocycles. Organic & Biomolecular Chemistry, 13(14), 4236-4243. Available from: [Link]

  • Burke, T. R., et al. (2010). Investigation of Unanticipated Alkylation at the N(π) Position of a Histidyl Residue Under Mitsunobu Conditions and Synthesis of Orthogonally Protected Histidine Analogues. The Journal of Organic Chemistry, 75(5), 1645–1650. Available from: [Link]

  • Altman, R. A., et al. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6190-6199. Available from: [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the N-arylation of imidazole with iodobenzene. Available from: [Link]

  • Curtis, N. J., & Brown, R. S. (1980). An easily introduced and removed protecting group for imidazole nitrogen: a convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry, 45(1), 20-23. Available from: [Link]

  • Research Solutions. (n.d.). An easily introduced and removed protecting group for imidazole nitrogen. Available from: [Link]

  • Beilstein Journals. (n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Available from: [Link]

  • ResearchGate. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Available from: [Link]

  • Gabov, I. S., et al. (2020). N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. Russian Journal of Organic Chemistry, 56(12), 2082-2091. Available from: [Link]

  • Reddit user discussion. (2023). Troubleshooting Ullmann Couplint. r/Chempros. Available from: [Link]

  • University of California, Irvine. (n.d.). Protecting Groups. Available from: [https://www.chem.uci.edu/~jsnowick/groupseminars/pdfs/ ProtectingGroups.pdf]([Link] ProtectingGroups.pdf)

  • Google Patents. (1991). Process for preparing 1-alkylimidazoles. US5011934A.
  • ResearchGate. (2025). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Functionalized imidazolium salt: an efficient catalyst for Buchwald–Hartwig type C–N cross-coupling. Available from: [Link]

  • Nolan, S. P., et al. (2015). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry, 80(12), 6394-6403. Available from: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available from: [Link]

  • Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available from: [Link]

  • Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. Available from: [Link]

  • MDPI. (n.d.). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Available from: [Link]

  • University of Otago. (n.d.). N-Alkylation of imidazoles. Available from: [Link]

  • de Oliveira, C. S. A., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 14(12), 1264. Available from: [Link]

  • ResearchGate. (2025). N-alkylation of imidazole by alkaline carbons. Available from: [Link]

  • Dembinski, R. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2563-2619. Available from: [Link]

  • ResearchGate. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Available from: [Link]

  • PubMed. (2014). Full functionalization of the imidazole scaffold by selective metalation and sulfoxide/magnesium exchange. Available from: [Link]

  • The Journal of Organic Chemistry. (2002). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. Available from: [Link]

  • MDPI. (n.d.). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Available from: [Link]

  • Wikipedia. (n.d.). Imidazole. Available from: [Link]

  • MDPI. (n.d.). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Available from: [Link]

  • ResearchGate. (n.d.). Structure of imidazole 1 with its respective numbering and resonance hybrids. Available from: [Link]

Sources

Optimization

Technical Support Center: Navigating the Challenges of Purifying Imidazole-Based Compounds

Welcome to the technical support center dedicated to addressing the common and complex challenges encountered during the purification of imidazole-based compounds. This guide is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the common and complex challenges encountered during the purification of imidazole-based compounds. This guide is designed for researchers, scientists, and drug development professionals who work with this versatile class of heterocyclic compounds. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome purification hurdles and achieve high-purity products.

The unique physicochemical properties of the imidazole ring—namely its aromaticity, amphoteric nature, and propensity for metal chelation—are central to its utility in medicinal chemistry and materials science.[1][2] However, these same properties frequently introduce significant challenges in purification. This guide offers a structured approach to troubleshooting these issues, grounded in chemical principles and field-proven experience.

Section 1: Troubleshooting Guide for Column Chromatography

Column chromatography is a primary tool for purifying imidazole derivatives, yet it is often fraught with challenges like co-elution and poor recovery. This section addresses the most common issues in a question-and-answer format.

Frequently Asked Questions (FAQs) - Column Chromatography

Q1: My imidazole derivative is co-eluting with starting materials or other impurities. How can I improve separation?

A1: Co-elution is a frequent problem stemming from compounds having similar affinities for the stationary phase.[3] Here’s a systematic approach to enhancing resolution:

  • Mobile Phase Optimization: The polarity of your eluent is the most critical parameter.

    • Gradient Elution: If using an isocratic system (constant solvent mixture), switching to a gradient elution is highly effective. Start with a low-polarity mobile phase and gradually increase its polarity. This will help resolve compounds with close Rf values.[3]

    • Solvent System Modification: Experiment with different solvent systems. Common choices for imidazoles include ethyl acetate/hexane and dichloromethane/methanol.[3]

    • Use of Additives: Adding a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonia to the mobile phase can drastically improve peak shape and separation. The modifier competes with the basic imidazole for active sites on the silica gel, reducing tailing and altering selectivity.[3]

  • Stationary Phase Modification:

    • Change Adsorbent: If silica gel fails, consider alumina (basic or neutral). Basic alumina can be particularly effective for highly basic imidazoles that bind irreversibly to acidic silica.[3]

    • Bonded Phases: For very polar compounds, consider using reversed-phase (C18) chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed for polar analytes.[4]

Q2: I'm experiencing very low recovery of my imidazole compound from the silica gel column.

A2: Low recovery often points to irreversible adsorption or on-column degradation.[3]

  • Irreversible Adsorption: The lone pair on the sp² nitrogen of the imidazole ring can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to irreversible binding.

    • Deactivate the Silica: Pre-treating the silica gel with a base like triethylamine can mitigate this issue.[3] You can do this by preparing your slurry in a solvent system containing 1% TEA.

    • Switch to Alumina: As mentioned, basic or neutral alumina can be a suitable alternative to prevent strong acidic interactions.[3]

  • Compound Instability: Some imidazole derivatives may be sensitive to the acidic nature of silica gel and degrade during purification.

    • Use Flash Chromatography: Minimize the compound's residence time on the column by using flash chromatography techniques.[3]

    • Buffer the Mobile Phase: For sensitive compounds, a buffered mobile phase can help maintain a stable pH environment on the column.

Q3: My compound is streaking or "tailing" badly on the TLC and column.

A3: Tailing is typically caused by strong interactions between the basic imidazole and the acidic silica gel.

  • Incorporate a Basic Modifier: As detailed in Q1, adding a small percentage of triethylamine or ammonia to your eluent system is the most effective solution. This simple addition masks the acidic silanol groups, leading to more symmetrical peaks.[3]

  • Check Compound Load: Overloading the column can also lead to tailing. Ensure you are not exceeding the column's sample capacity (typically 1-5% of the silica gel weight for good separation).

Workflow for Troubleshooting Column Chromatography

Below is a decision-making workflow to systematically address common column chromatography issues.

chromatography_troubleshooting start Problem Identified co_elution Co-elution of Compounds start->co_elution Poor Separation low_recovery Low Recovery start->low_recovery Missing Product tailing Peak Tailing start->tailing Asymmetric Peaks sub_grad Switch to Gradient Elution co_elution->sub_grad sub_mod Add Basic Modifier (e.g., TEA) co_elution->sub_mod sub_stat Change Stationary Phase (e.g., Alumina) co_elution->sub_stat low_recovery->sub_mod low_recovery->sub_stat sub_flash Use Flash Chromatography low_recovery->sub_flash tailing->sub_mod sub_load Reduce Sample Load tailing->sub_load end_node Purity Improved sub_grad->end_node sub_mod->end_node sub_stat->end_node sub_flash->end_node sub_load->end_node

Caption: Decision tree for troubleshooting imidazole purification by column chromatography.

Section 2: Overcoming Recrystallization Hurdles

Recrystallization is a powerful technique for achieving high purity, but finding the right conditions for imidazole compounds can be challenging.

Frequently Asked Questions (FAQs) - Recrystallization

Q1: I cannot find a suitable solvent for recrystallizing my imidazole derivative.

A1: The ideal solvent should dissolve your compound poorly at room temperature but well at its boiling point.[3] A systematic screening process is essential.

  • Systematic Solvent Screening: Test a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexanes).[3]

  • Solvent Mixtures (Co-solvents): This is often the key to success. Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid.[4] Heating to clarify and then slow cooling can yield excellent crystals.

Q2: My compound "oils out" instead of forming crystals.

A2: "Oiling out" occurs when the compound's solubility is exceeded at a temperature above its melting point, or if the solution is cooled too quickly.[3][4]

  • Slower Cooling: Allow the flask to cool slowly to room temperature before moving it to an ice bath. Insulating the flask can help achieve a gradual temperature drop.[3]

  • Use More Solvent: The concentration of your compound may be too high. Add more of the "good" solvent to keep the compound dissolved at a lower temperature, then proceed with slow cooling or anti-solvent addition.[3]

  • Lower the Crystallization Temperature: Ensure there is a significant difference between the solvent's boiling point and your compound's melting point.[4]

Protocol 1: Systematic Solvent Selection for Recrystallization
  • Preparation: Place approximately 20-30 mg of your crude imidazole compound into several small test tubes.

  • Initial Solubility Test (Room Temp): To each tube, add a different test solvent (e.g., water, ethanol, ethyl acetate, toluene, hexane) dropwise, up to about 1 mL. If the compound dissolves completely at room temperature, that solvent is unsuitable for single-solvent recrystallization but may be a "good" solvent for a co-solvent system.[4]

  • Hot Solubility Test: For solvents where the compound was poorly soluble at room temperature, gently heat the test tube to the solvent's boiling point. If the compound dissolves completely, it is a potentially good solvent for single-solvent recrystallization.[3]

  • Cooling Test: Allow the hot, clear solutions to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation. The solvent that yields the most well-formed crystals is the best choice.

  • Co-solvent System Test: If no single solvent is ideal, take a tube where the compound was highly soluble. Add a miscible anti-solvent dropwise at room temperature until persistent turbidity is observed. This pair is a good candidate for a co-solvent recrystallization.

Section 3: Challenges in Extraction and Work-up

The amphoteric nature of imidazoles (pKa of the conjugate acid is ~7, pKa of the N-H proton is ~14.5) means their solubility is highly pH-dependent, complicating liquid-liquid extractions.[1][5]

Frequently Asked Questions (FAQs) - Extraction

Q1: How do I effectively perform an acid-base extraction to purify my imidazole compound?

A1: Exploiting the basicity of the imidazole ring is a common and effective strategy.[6]

  • Extraction into Aqueous Acid: Dissolve your crude mixture in an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl). The basic imidazole will be protonated to form an imidazolium salt, which is water-soluble and will partition into the aqueous layer.[7] Non-basic impurities will remain in the organic layer.

  • Recovery of the Product: Separate the aqueous layer and neutralize it by carefully adding a base (e.g., NaOH, NaHCO₃) until the solution is basic (pH > 8). The neutral imidazole compound will often precipitate out of the solution. If it does not precipitate due to high water solubility, you must back-extract it into a fresh portion of organic solvent.[3]

Diagram: Acid-Base Extraction Workflow

extraction_workflow start Crude Product in Organic Solvent wash_acid Wash with Dilute Aqueous Acid (e.g., 1M HCl) start->wash_acid separate1 Separate Layers wash_acid->separate1 org_layer1 Organic Layer: Non-Basic Impurities separate1->org_layer1 Discard aq_layer1 Aqueous Layer: Protonated Imidazole (Salt) separate1->aq_layer1 neutralize Neutralize with Base (e.g., NaOH to pH > 8) aq_layer1->neutralize separate2 Isolate Product neutralize->separate2 precipitate Precipitation & Filtration separate2->precipitate If Solid Forms back_extract Back-Extraction into Fresh Organic Solvent separate2->back_extract If Stays in Solution pure_product Pure Imidazole Product precipitate->pure_product back_extract->pure_product

Caption: Workflow for purifying imidazoles via acid-base extraction.

Q2: My imidazole product seems to have high water solubility even after neutralization, making back-extraction inefficient.

A2: This is common for polar or low molecular weight imidazoles.

  • Salting Out: Before back-extraction, saturate the aqueous layer with a salt like sodium chloride (NaCl). This decreases the polarity of the aqueous phase and reduces the solubility of organic compounds, driving your product into the organic layer.

  • Use a More Polar Solvent: Switch to a more polar extraction solvent that is still immiscible with water, such as n-butanol.

  • Continuous Extraction: For very precious or highly water-soluble compounds, a continuous liquid-liquid extraction apparatus may be necessary.

Section 4: Dealing with Metal Impurities

The imidazole ring is an excellent ligand for many metal ions.[5] This can lead to contamination from residual metal catalysts (e.g., Pd, Cu) used in synthesis.

Frequently Asked Questions (FAQs) - Metal Impurities

Q1: My final product is contaminated with residual palladium from a cross-coupling reaction. How can I remove it?

A1: Removing trace heavy metals is crucial, especially in pharmaceutical development.

  • Metal Scavengers: The most effective method is to use a metal scavenger. These are solid-supported reagents with functional groups that have a high affinity for specific metals. You can stir the scavenger with a solution of your product and then simply filter it off.

  • Activated Carbon: Treatment with activated carbon can also effectively adsorb residual metal catalysts. Stir the product solution with a small amount of activated carbon for a few hours, then filter through a pad of Celite to remove the carbon.

  • Chelating Wash: A wash with an aqueous solution of a strong chelating agent like ethylenediaminetetraacetic acid (EDTA) during work-up can sometimes remove metal ions, provided the metal-imidazole complex is not overwhelmingly stable.[8]

Data Table: Common Purification Techniques and Applicability
ChallengePrimary TechniqueKey Optimization Parameters
Co-elution Column ChromatographyGradient elution, add basic modifier (TEA), change stationary phase (Alumina).[3]
"Oiling Out" RecrystallizationSlower cooling rate, use more solvent, select solvent with lower boiling point.[3][4]
High Water Solubility Liquid-Liquid Extraction"Salting out" with NaCl, use a more polar extraction solvent (n-butanol).
Metal Contamination Scavenging / AdsorptionUse solid-supported metal scavengers or activated carbon treatment.
Poor Purity Analytical AssessmentUse HPLC or NMR for accurate purity determination and impurity identification.[9][10]

Section 5: Purity Assessment

Visual confirmation of a single spot on a TLC plate is insufficient. Robust analytical techniques are required to accurately determine the purity of your final compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing purity due to its high resolving power.[9] A reversed-phase C18 column is commonly used for moderately polar imidazole derivatives.[9] Developing a gradient method is often necessary to separate closely related impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure of your compound and identifying impurities. Integration of impurity peaks relative to the product peaks can provide a quantitative measure of purity. Comparing the spectrum to that of a known analytical standard is the gold standard.[9]

References

  • Technical Support Center: Purification of Imidazole Derivatives. Benchchem.

  • Imidazole vs. Lysine: How to Improve Lab Safety and Protein Integrity. Proteios Technology.

  • Assessing the Purity of 4-iodo-1H-imidazole: A Comparative Guide to HPLC and NMR Analysis. Benchchem.

  • Why is imidazole used in protein purification? Quora.

  • Identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis. Benchchem.

  • Imidazole's Vital Role in Protein Purification and Biochemical Research. NINGBO INNO PHARMCHEM CO.,LTD.

  • Technical Support Center: Refining Purification Techniques for Polar Imidazole Derivatives. Benchchem.

  • Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. Benchchem.

  • Troubleshooting Guide for Affinity Chromatography of Tagged Proteins. Sigma-Aldrich.

  • Imidazole - Wikipedia. Wikipedia.

  • Advances of Imidazolium Ionic Liquids for the Extraction of Phytochemicals from Plants. MDPI.

  • IMAC chromatography troubleshooting. Reddit.

  • Troubleshooting Guide for Purification using NEBExpress® Ni Resin. New England Biolabs.

  • Metal Chelate Affinity Chromatography. Merck Millipore.

  • Prediction of the Liquid–Liquid Extraction Properties of Imidazolium-Based Ionic Liquids for the Extraction of Aromatics from Aliphatics. ResearchGate.

  • Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. TSI Journals.

  • Imidazole Impurities and Related Compound. Veeprho.

  • Immobilized Metal Chelate Affinity Chromatography (IMAC). Sigma-Aldrich.

  • When your his-tagged constructs don't bind—troubleshooting your protein purification woes. GoldBio.

  • His-Tag Protein Purification theory & practice - Immobilized Metal Affinity Chromatography (IMAC). YouTube.

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI.

  • Removal of heavy metal using poly (N-vinyl imidazole)-grafted-carboxymethylated starch. PubMed.

  • Ionic-Liquid-Mediated Extraction and Separation Processes for Bioactive Compounds: Past, Present, and Future Trends. PubMed Central.

  • Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate.

  • How to remove "heavy metal ions" from your protein solution after IMAC elution steps? Affiland.

  • Protein Purification Support—Troubleshooting. Thermo Fisher Scientific.

  • The effect of pH value on the extraction efficiencies of Ag+, at T = 296 K... ResearchGate.

  • Removing imidazole in a workup? Reddit.

  • Process for purifying imidazoles and imidazol-based agents by crystallisation. Google Patents.

  • Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. NIH.

  • Imidazole quantification by LC determination. Wiley Analytical Science.

  • Recrystallizing imidazole. Reddit.

  • A review article on synthesis of imidazole derivatives. Journal of Pharmaceutical Research and Reports.

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. MDPI.

  • How to Overcome Imidazole Buffer Interference in Protein-Protein Interaction Analysis? ResearchGate.

  • Imidazole is acid or base and is it Electrophilic or Nucleophilic? YouTube.

  • Is imidazole more acidic or basic than pyrrol? Reddit.

  • Does high concentration of imidazole(~1M) affect protein-protein interactions? ResearchGate.

  • Imidazole Impurity Product List. CLEARSYNTH.

  • Isolation of imidazoles from their aqueous solutions. Google Patents.

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

  • Microbial mediated remediation of heavy metals toxicity: mechanisms and future prospects. Environmental Science and Pollution Research.

  • Synthesis and crystal structures of two 1H-benzo[d]imidazole derivatives: DFT and anticorrosion studies, and Hirshfeld surface analysis. IUCr Journals.

  • Immobilization of Crown Ether Carboxylic Acids on Silica Gel and Their Use in Column Concentration of Alkali Metal Cations from Dilute Aqueous Solutions. Analytical Chemistry.

  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PubMed Central.

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Troubleshooting

Technical Support Center: Catalyst Removal in Imidazole Synthesis

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in imidazole synthesis. This guide is designed to provide practical, in-depth solutions to a criti...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in imidazole synthesis. This guide is designed to provide practical, in-depth solutions to a critical, yet often challenging, step in your workflow: the effective removal of catalysts from your reaction mixture. We understand that residual catalyst can compromise the purity, stability, and biological activity of your target imidazole compounds.

Here, you will find a series of troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format. Our focus is not just on what to do, but why a particular method is chosen, grounding our advice in established chemical principles to ensure the integrity and success of your research.

Troubleshooting and FAQs: Catalyst Removal Strategies

Question 1: I've used a homogeneous metal catalyst (e.g., Copper, Palladium, Zinc) in my imidazole synthesis. What is the most effective way to remove it post-reaction?

Answer:

The removal of homogeneous metal catalysts is a common challenge due to their solubility in the reaction medium. The optimal strategy depends on the specific metal used and the properties of your imidazole product. Here are several field-proven approaches:

A. Aqueous Extraction with Chelating Agents: This is often the first and most straightforward method to try.

  • Causality: Many metal ions, particularly transition metals like copper, form stable, water-soluble complexes with chelating agents. This partitions the metal from the organic phase (containing your product) into the aqueous phase.

  • Protocol:

    • After the reaction is complete, quench the reaction mixture as required by your protocol.

    • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with an aqueous solution of a chelating agent. Common choices include:

      • Aqueous EDTA (Ethylenediaminetetraacetic acid): A versatile chelating agent for a wide range of metals.

      • Aqueous Ammonia or Ammonium Chloride: Particularly effective for copper catalysts, which form a deep blue tetraamminecopper(II) complex that is highly water-soluble.[1] An aqueous solution of ammonium chloride is acidic and should be used with caution if your product is acid-sensitive.[1]

    • Repeat the aqueous wash 2-3 times, monitoring the color of the aqueous layer. For copper, the blue color will diminish as the catalyst is removed.

    • Wash the organic layer with brine to remove residual water.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

B. Filtration through a Solid Support: This method is useful for adsorbing residual metal species.

  • Causality: Polar solid supports like silica gel or celite can adsorb metal complexes, effectively removing them from the less polar organic solution containing your product.

  • Protocol:

    • After an initial aqueous workup, dissolve your crude product in a minimal amount of a non-polar organic solvent.

    • Prepare a short plug of silica gel or celite in a filtration funnel or a disposable syringe barrel.

    • Pass the solution of your crude product through the plug, collecting the filtrate.

    • Wash the plug with a small amount of fresh solvent to ensure complete recovery of your product.

    • Combine the filtrates and remove the solvent under reduced pressure.

C. Precipitation and Filtration: In some cases, the catalyst can be precipitated and removed by filtration.

  • Causality: Changing the solvent system can decrease the solubility of the catalyst or its complexes, causing it to precipitate out of the solution.

  • Protocol:

    • Dissolve the polymer in a suitable solvent.

    • Add a non-solvent to induce precipitation of the polymer, leaving the catalyst in the solution.

    • Alternatively, add a ligand that forms an insoluble complex with the metal catalyst.

    • Filter the mixture to remove the precipitated solid.

Question 2: My imidazole synthesis utilizes a heterogeneous catalyst. What are the best practices for its removal and recycling?

Answer:

The use of heterogeneous catalysts, such as silica-supported sulfonic acid or magnetic iron oxide nanoparticles, is advantageous precisely because of their straightforward removal.[2][3][4]

  • Causality: Heterogeneous catalysts exist in a different phase from the reaction mixture (solid in a liquid phase), allowing for simple physical separation.

  • Protocol for Non-Magnetic Catalysts:

    • Upon reaction completion, allow the mixture to cool to room temperature.

    • Separate the catalyst by simple filtration using standard laboratory glassware (e.g., Büchner funnel, sintered glass funnel).

    • Wash the recovered catalyst with a suitable solvent to remove any adsorbed product or impurities.

    • The filtrate, containing your crude product, can then be subjected to further purification steps like recrystallization or column chromatography.

  • Protocol for Magnetic Catalysts (e.g., Fe₃O₄ MNPs):

    • After the reaction, simply place a strong external magnet against the side of the reaction vessel.

    • The magnetic catalyst will be drawn to the side of the flask, allowing for the clear supernatant containing your product to be decanted or pipetted off.

    • Wash the catalyst with fresh solvent and repeat the magnetic separation process to maximize product recovery.

  • Catalyst Recycling: A key benefit of many heterogeneous catalysts is their reusability.[3][5] To recycle the catalyst, wash it thoroughly with an appropriate solvent, dry it under vacuum, and it can often be used for several more reaction cycles without significant loss of activity.

Question 3: I've used an acid or base catalyst in my reaction. How do I effectively remove it during workup?

Answer:

Acid and base catalysts are typically removed through a straightforward acid-base extraction.[6]

  • Causality: The basic nature of the imidazole ring allows for its protonation by an acid, forming a water-soluble imidazolium salt. Conversely, acidic catalysts can be neutralized by a base to form a salt that can be partitioned into the aqueous phase.

Protocol for Removing an Acid Catalyst:

  • Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a dilute aqueous base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. This will neutralize the acid catalyst and extract it into the aqueous layer.

  • Separate the layers and repeat the wash if necessary.

  • Proceed with a standard aqueous workup (e.g., washing with water and brine).

Protocol for Removing a Base Catalyst and Purifying the Imidazole Product:

  • Dissolve the crude reaction mixture in an organic solvent.

  • Wash the organic solution with a dilute aqueous acid (e.g., 1 M HCl).[6] The basic imidazole product and any basic catalyst will be protonated and move into the aqueous layer. Unreacted starting materials and non-basic impurities will remain in the organic layer.

  • Separate the aqueous layer and cool it in an ice bath.

  • Slowly add a base (e.g., NaOH, NaHCO₃) to the aqueous layer to neutralize the acid and deprotonate the imidazole, causing the purified product to precipitate.[6]

  • Collect the precipitated product by filtration.

Visualizing the Workflow

Diagram 1: General Workflow for Homogeneous Catalyst Removal

reaction Crude Reaction Mixture (Product + Homogeneous Catalyst) dissolve Dissolve in Organic Solvent reaction->dissolve extraction Aqueous Wash with Chelating Agent (e.g., EDTA) dissolve->extraction separation Separate Organic and Aqueous Layers extraction->separation dry Dry Organic Layer (e.g., Na2SO4) separation->dry Organic Layer concentrate Concentrate Under Reduced Pressure dry->concentrate purified Crude Product for Further Purification concentrate->purified

Caption: Workflow for removing homogeneous metal catalysts.

Diagram 2: Workflow for Heterogeneous Catalyst Removal

reaction Reaction Mixture (Product in Solution + Solid Catalyst) filtration Filtration or Magnetic Decantation reaction->filtration filtrate Filtrate (Crude Product Solution) filtration->filtrate Liquid Phase catalyst Recovered Catalyst filtration->catalyst Solid Phase concentrate Concentrate Filtrate filtrate->concentrate recycle Wash, Dry, and Reuse catalyst->recycle purification Crude Product for Further Purification concentrate->purification

Caption: Separation and recycling of heterogeneous catalysts.

Quantitative Data Summary

Catalyst TypeCommon ExamplesPrimary Removal MethodEfficiencyKey Considerations
Homogeneous Metal CuCl₂, Pd(OAc)₂, ZnCl₂[3]Aqueous Extraction with Chelating Agents (EDTA, NH₄OH)[1]Good to ExcellentChoice of chelating agent is metal-dependent. Product must be stable to aqueous workup.
Filtration through Silica/Celite[1]GoodMay require a subsequent purification step like column chromatography.
Heterogeneous Silica-supported acids, Fe₃O₄ NPs, ZnFe₂O₄[2][5]Filtration / Magnetic DecantationExcellentCatalyst can often be recycled.[3][5] Ensures very low metal contamination in the final product.
Acid Catalysts H₂SO₄, Lactic Acid, TFA[2][5]Aqueous Base Wash (e.g., NaHCO₃)ExcellentEnsure complete neutralization to avoid product loss.
Base Catalysts DABCO, Triethylamine[2]Aqueous Acid Wash (e.g., 1M HCl)[6]ExcellentThe imidazole product will also be extracted into the aqueous layer and needs to be recovered.[6]

References

  • Process for purifying imidazoles and imidazol-based agents by crystallisation. Google Patents.
  • Process for the isolation and purification of an imidazole stereoisomer from a mixture of stereoisomers by selective precipitation. Google Patents.
  • How Do You Remove Catalysts From Polymers Efficiently?. Chemistry For Everyone. Available at: [Link]

  • Imidazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Recent advances in heterogeneous catalysts for the synthesis of imidazole derivatives. ResearchGate. Available at: [Link]

  • Is there another way to get rid of the remnants of the copper catalyst?. ResearchGate. Available at: [Link]

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Optimization

Technical Support Center: 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid Degradation Pathway Analysis

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the degradation pathways of 5-Methyl-...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the degradation pathways of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid. Our aim is to equip you with the scientific rationale behind experimental design and data interpretation, ensuring the integrity and success of your research.

Section 1: Understanding the Stability of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid

The stability of an active pharmaceutical ingredient (API) or a key intermediate like 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid is a critical parameter. Understanding its degradation profile is essential for developing stable formulations, defining appropriate storage conditions, and ensuring the safety and efficacy of the final product.[1][2][3] The imidazole ring, while aromatic, possesses reactive sites susceptible to various degradation mechanisms.[4][5][6]

Q1: What are the primary degradation pathways I should be concerned about for 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid?

A1: Based on the chemical structure, which features an imidazole ring, a carboxylic acid group, a phenyl ring, and a methyl group, the primary degradation pathways of concern are:

  • Oxidative Degradation: The electron-rich imidazole ring is susceptible to oxidation.[4][5][7] This can be initiated by atmospheric oxygen (autoxidation), residual peroxides in excipients, or intentional exposure to oxidizing agents.

  • Photodegradation: Imidazole-containing compounds can be sensitive to light, particularly UV radiation.[4][5] This can lead to complex degradation pathways involving radical intermediates.

  • Hydrolysis: While the imidazole ring itself is generally stable to hydrolysis, the carboxylic acid group can undergo reactions, and extreme pH conditions can affect the overall stability of the molecule.

  • Thermal Degradation: High temperatures can induce degradation, potentially leading to decarboxylation or other fragmentation pathways.

  • Decarboxylation: The carboxylic acid group attached to the imidazole ring may be susceptible to decarboxylation under certain conditions, such as heat or in the presence of specific catalysts.[8][9]

Section 2: Forced Degradation Studies: Experimental Design and Troubleshooting

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[1][2][3] A typical study involves exposing the compound to stress conditions like acid, base, oxidation, heat, and light.[3]

Q2: I am planning a forced degradation study for 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid. What are the recommended starting conditions?

A2: A comprehensive forced degradation study should aim for 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.[10] Here are the recommended starting conditions:

Stress ConditionReagent and ConcentrationTemperatureDuration
Acid Hydrolysis 0.1 M HClRoom Temp & 60°CUp to 72 hours
Base Hydrolysis 0.1 M NaOHRoom Temp & 60°CUp to 72 hours
Oxidation 3% H₂O₂Room TempUp to 24 hours
Thermal Solid & Solution80°CUp to 7 days
Photostability Solid & SolutionICH Q1B conditionsPer guidelines

Q3: My initial forced degradation experiments show no degradation under acidic conditions. Should I use stronger acid or higher temperatures?

A3: While it is possible that the molecule is stable to acid, it is more likely that the conditions were not stringent enough. Before moving to very harsh conditions that might not be relevant to real-world stability, consider the following:

  • Increase Temperature: Gradually increase the temperature in increments (e.g., to 80°C) before increasing acid concentration.

  • Increase Reaction Time: Extend the duration of the experiment.

  • Analyte Solubility: Ensure your compound is fully dissolved in the acidic medium. Poor solubility can significantly hinder degradation. You may need to use a co-solvent, but be mindful that the co-solvent itself should be stable under the stress conditions.

Q4: I am observing multiple degradation peaks in my oxidative stress samples. How can I determine the primary degradant and potential reaction pathways?

A4: The presence of multiple peaks is common in oxidative degradation. The imidazole ring can be oxidized at several positions. Here is a systematic approach to interpreting the results:

  • Time-Course Study: Analyze samples at different time points (e.g., 2, 8, 24 hours). The peak that appears first and then potentially decreases as others grow is likely the primary degradant.

  • LC-MS/MS Analysis: Use liquid chromatography-mass spectrometry to determine the mass of the parent compound and each degradant. High-resolution mass spectrometry (HRMS) is invaluable for proposing elemental compositions. Fragmentation patterns from MS/MS can help elucidate the structure of the degradants.

  • Plausible Mechanisms: Based on the mass differences, you can hypothesize the type of modification (e.g., hydroxylation, N-oxidation, ring opening).

Below is a diagram illustrating a potential oxidative degradation pathway for the imidazole moiety, based on studies of similar compounds.[4][5]

Oxidative_Degradation_Pathway Parent 5-Methyl-2-phenyl-1H- imidazole-4-carboxylic acid Intermediate1 Hydroxylated Intermediate (on Imidazole Ring) Parent->Intermediate1 [O] Product2 N-Oxide Parent->Product2 [O] Product1 Ring-Opened Product Intermediate1->Product1 Further Oxidation

Caption: Potential oxidative degradation pathways.

Section 3: Analytical Method Troubleshooting

A robust, stability-indicating analytical method, typically HPLC, is the cornerstone of any degradation study.

Q5: I am developing a reverse-phase HPLC method for 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid and its degradants. I am seeing poor peak shape (tailing). What is the likely cause and how can I fix it?

A5: Peak tailing for imidazole-containing compounds is a common issue in reverse-phase HPLC. The primary cause is often secondary interactions between the basic nitrogen atoms of the imidazole ring and residual acidic silanol groups on the silica-based column packing.[11]

Here’s a troubleshooting guide:

Potential CauseExplanationRecommended Solution
Silanol Interactions The lone pair of electrons on the imidazole nitrogens can interact with surface silanols on the C18 column, leading to tailing.1. Lower Mobile Phase pH: Adjust the mobile phase pH to 2.5-3.5 using an appropriate buffer (e.g., phosphate) or acid modifier (e.g., formic acid, phosphoric acid).[12] This protonates the silanols, minimizing the interaction. 2. Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, which has end-capping to shield the silanols.
Column Overload Injecting too much sample can saturate the stationary phase, leading to broad and tailing peaks.Reduce the injection volume or the concentration of the sample.
Inappropriate Mobile Phase The organic modifier and its proportion can affect peak shape.Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and optimize the gradient or isocratic composition.

Below is a workflow for troubleshooting poor peak shape in your HPLC analysis.

HPLC_Troubleshooting_Workflow Start Poor Peak Shape (Tailing) Check1 Is mobile phase pH < 4? Start->Check1 Action1 Lower pH to 2.5-3.5 (e.g., with formic acid) Check1->Action1 No Check2 Is the column base-deactivated? Check1->Check2 Yes Action1->Check2 Action2 Switch to a base-deactivated or end-capped column Check2->Action2 No Check3 Is sample concentration too high? Check2->Check3 Yes Action2->Check3 Action3 Dilute sample or reduce injection volume Check3->Action3 Yes End Improved Peak Shape Check3->End No Action3->End

Caption: HPLC troubleshooting workflow for peak tailing.

Q6: I am unable to separate a key degradant from the parent peak. What steps should I take?

A6: Co-elution is a common challenge. Here are some strategies to improve resolution:

  • Modify the Mobile Phase:

    • Change Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. They have different selectivities.

    • Adjust pH: A small change in pH can alter the ionization state of your analyte and degradants, leading to changes in retention and potentially separation.

    • Modify Additives: If using formic acid, consider trifluoroacetic acid (TFA). TFA is a strong ion-pairing agent that can significantly alter the retention of basic compounds.

  • Adjust the Gradient:

    • Shallow Gradient: If you are using a gradient, make it shallower (i.e., increase the run time and decrease the rate of change of the organic solvent). This gives more time for the compounds to separate.

  • Change the Stationary Phase:

    • If modifications to the mobile phase are unsuccessful, consider a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) to exploit different separation mechanisms.

References

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3147-3155. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir | Request PDF. Retrieved from [Link]

  • Iram, F., et al. (2017). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal stability and exothermic behaviour of imidazole ionic liquids with different anion types under oxidising and inert atmospheres | Request PDF. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Drug degradation pathways. Retrieved from [Link]

  • Dong, M. W. (2018). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. LCGC North America, 36(8), 524-533. Retrieved from [Link]

  • MedCrave. (2016, December 14). Forced degradation studies. Retrieved from [Link]

  • International Journal of Scientific Development and Research. (2023, June). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from [Link]

  • PubMed. (2024, December 10). Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole-Coordinated Fe3 Cluster under Visible Light Irradiation. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Scientific Research Publishing. (2014). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Retrieved from [Link]

  • Del Sesto, R. E., et al. (2009). Limited thermal stability of imidazolium and pyrrolidinium ionic liquids. The Journal of Physical Chemistry B, 113(30), 10268-10271. Retrieved from [Link]

  • LookChem. (n.d.). Cas 1072-84-0,1H-Imidazole-4-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The mechanism of decarboxylation of some 5-aminoimidazole-4-carboxylic acids and the influence of transition metals. Retrieved from [Link]

  • PubMed. (n.d.). Mass spectral and pyrolytic behavior of the two main products of phenylbutazone degradation: simulation of unusual mass spectral fragmentation. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Retrieved from [Link]

  • ACS Publications. (2021, August 25). FMN-dependent Enzyme Phenazine-1-carboxylic Acid Decarboxylase. Retrieved from [Link]

  • Chemsrc. (n.d.). CAS#:28824-94-4 | 5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, June 4). The decarboxylation of phenylacetic acid via addition of acid. Retrieved from [Link]

  • Asian Journal of Pharmaceutics. (2024). Stability-Indicating RP-HPLC Method Development for the Determination of Empagliflozin. Retrieved from [Link]

  • FULIR. (2025). Lifitegrast Degradation: Products and Pathways. Retrieved from [Link]

  • MDPI. (n.d.). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-Hydrazinocarbonyl-1H-imidazole-4-carboxylic acid p-tolylamide. Retrieved from [Link]

  • ACS Publications. (n.d.). Imidazole Catalysis. I. The Catalysis of the Hydrolysis of Phenyl Acetates by Imidazole. Retrieved from [Link]

  • ResearchGate. (n.d.). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Enhancing the Selectivity of Bromination on the Imidazole Ring

Welcome to the Technical Support Center for advanced synthetic methodologies. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the chemical modification of imidaz...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced synthetic methodologies. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the chemical modification of imidazole-containing compounds. The selective introduction of bromine onto the imidazole ring is a critical transformation for modulating the biological activity and physicochemical properties of pharmaceutical candidates. However, achieving high regioselectivity can be a significant challenge.

This document provides in-depth, field-proven insights to help you navigate the complexities of imidazole bromination. We will explore the underlying mechanisms, troubleshoot common experimental hurdles, and offer detailed protocols to enhance the selectivity and yield of your reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to achieve regioselective monobromination of the imidazole ring?

Achieving high regioselectivity in the bromination of imidazole is inherently difficult due to a combination of electronic and structural factors. The C4 and C5 positions of the imidazole ring possess similar electron densities, making them both susceptible to electrophilic attack.[1] Furthermore, the N-H proton in an unsubstituted imidazole is tautomeric, which leads to an averaging of the environment between the 4- and 5-positions, often resulting in a mixture of isomers.[1] The C2 position is generally less reactive towards electrophilic substitution compared to C4 and C5 unless the latter positions are blocked.[2] Using highly reactive brominating agents like molecular bromine (Br₂) often leads to over-bromination, yielding di- and even tribromoimidazoles.[3]

Q2: What are the primary brominating agents used for imidazole, and how do they differ in reactivity?

The choice of brominating agent is crucial for controlling the outcome of the reaction. The two most common reagents are molecular bromine (Br₂) and N-Bromosuccinimide (NBS).

  • Molecular Bromine (Br₂): This is a highly reactive and aggressive brominating agent. Its use, particularly in aqueous or protic solvents, often results in poor selectivity and the formation of polybrominated products, including 2,4,5-tribromoimidazole.[4][3] Controlling the stoichiometry and reaction conditions is challenging.

  • N-Bromosuccinimide (NBS): NBS is a milder and more selective source of electrophilic bromine.[5] It is the preferred reagent for achieving controlled monobromination.[1][3] Reactions with NBS are typically performed in organic solvents and can be more finely tuned by adjusting temperature and stoichiometry, thereby minimizing over-bromination.[1]

Q3: How do reaction conditions like solvent and temperature influence selectivity?

Solvent and temperature are critical parameters for directing the regioselectivity of imidazole bromination.

  • Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) can enhance the selectivity of bromination when using NBS.[1][3] The choice of solvent can influence the reactivity of the brominating agent and the stability of the reaction intermediates.

  • Temperature: Low temperatures (e.g., 0 °C to room temperature) are generally recommended.[1] Conducting the reaction at reduced temperatures helps to control the reaction rate, minimize the formation of undesired side products, and prevent over-bromination.[1]

Q4: What is a protecting group strategy, and how does it improve regioselectivity?

A protecting group strategy is a highly effective method for achieving excellent regioselectivity.[6] This approach involves temporarily masking one of the nitrogen atoms of the imidazole ring with a sterically bulky protecting group, such as a triphenylmethyl (trityl) or a 2-(trimethylsilyl)ethoxymethyl (SEM) group.[1][7]

By introducing a large substituent at the N1 position, you create significant steric hindrance around the C5 (and to a lesser extent, the C2) position. This steric bulk effectively "blocks" these positions, directing the incoming electrophile (bromine) to the more accessible C4 position.[1] After the bromination step, the protecting group can be selectively removed under specific conditions to yield the desired isomer.[1][8]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments.

ProblemPotential CausesRecommended Solutions & Explanations
Poor Regioselectivity: An inseparable mixture of 4-bromo and 5-bromo isomers is obtained.1. Tautomerization of N-H: In N-unsubstituted imidazoles, rapid proton exchange between the two nitrogen atoms makes the C4 and C5 positions chemically equivalent over time.[1] 2. Similar Electronic Environment: The inherent electronic similarity of the C4 and C5 positions makes differentiation by the electrophile difficult.[1] 3. Reaction Conditions Too Harsh: High temperatures or a highly reactive solvent can reduce the kinetic differences in reactivity between the two sites.1. Implement a Protecting Group Strategy: This is the most robust solution. Protect the N1 position with a bulky group like trityl chloride. This breaks the tautomeric symmetry and provides steric hindrance to direct bromination.[1] 2. Optimize Solvent and Temperature: Switch to a polar aprotic solvent like DMF, which can improve selectivity with NBS.[1][3] Perform the reaction at 0 °C or below to maximize kinetic control.[1]
Significant Di- or Tri-bromination: The formation of 4,5-dibromo or 2,4,5-tribromoimidazole is observed.1. Excess Brominating Agent: Using more than a slight excess of NBS or any amount of Br₂ without careful control can lead to multiple additions.[1][3] 2. Reaction Time is Too Long: Allowing the reaction to proceed long after the starting material is consumed increases the likelihood of the monobrominated product reacting further. 3. High Reaction Temperature: Elevated temperatures increase the reaction rate, making it difficult to stop at the monobromination stage.[1]1. Control Stoichiometry: Use a precise amount of the brominating agent. For monobromination, 1.0 to 1.1 equivalents of NBS is typically sufficient.[1] Avoid using Br₂ unless polybromination is the goal. 2. Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material. Quench the reaction immediately upon its disappearance.[1] 3. Maintain Low Temperature: Start the reaction at 0 °C and allow it to warm slowly to room temperature, if necessary, while monitoring via TLC.[1]
No Reaction or Very Low Conversion: The starting material remains largely unconsumed.1. Inactive Brominating Agent: NBS can degrade over time, especially if exposed to moisture. 2. Reaction Temperature is Too Low: While low temperatures are good for selectivity, some substituted or deactivated imidazoles may require more thermal energy to react. 3. Deactivated Imidazole Ring: The presence of strong electron-withdrawing groups on the imidazole ring can significantly reduce its nucleophilicity, making it less reactive towards electrophilic bromination.[3]1. Use Fresh Reagents: Use freshly recrystallized or newly purchased NBS for best results.[1] 2. Gradually Increase Temperature: If no reaction occurs at 0 °C or room temperature, cautiously warm the reaction mixture to 40-50 °C and monitor for product formation. 3. Switch to a More Potent System: For highly deactivated rings, a stronger brominating system may be necessary, although this may come at the cost of selectivity. Alternatively, consider a different synthetic route, such as a metal-halogen exchange on a pre-functionalized ring.
Troubleshooting Decision Workflow

G start Reaction Outcome outcome1 Poor Regioselectivity (4- & 5- Isomer Mix) start->outcome1 outcome2 Over-bromination (Di-/Tri-bromo Product) start->outcome2 outcome3 Low / No Conversion start->outcome3 solution1 Primary Solution: Implement N1-Protecting Group Strategy (e.g., Trityl) outcome1->solution1 Most Effective solution1_alt Secondary Solution: Switch to DMF solvent, Lower temp to 0°C outcome1->solution1_alt Optimization solution2 1. Reduce NBS to 1.0-1.1 eq. 2. Maintain temp ≤ RT. 3. Monitor via TLC & quench when starting material is gone. outcome2->solution2 solution3 1. Use fresh/recrystallized NBS. 2. Cautiously warm to 40°C. 3. For deactivated rings, consider alternative synthetic routes. outcome3->solution3

Caption: A decision tree for troubleshooting common issues in imidazole bromination.

Experimental Protocols

Protocol 1: Regioselective Monobromination using NBS in DMF

This protocol is designed to favor the formation of a single monobrominated isomer through controlled reaction conditions.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the substituted imidazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) to the cooled solution in small portions over 15-20 minutes. Use a thermometer to ensure the internal temperature does not exceed 5 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and let it warm slowly to room temperature.

  • Monitoring: Monitor the reaction's progress using TLC (e.g., with a 1:1 mixture of ethyl acetate and hexanes). The reaction is typically complete within 2-4 hours.

  • Quenching: Once TLC indicates the complete consumption of the starting material, quench the reaction by pouring the mixture into a beaker of ice-cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Washing & Drying: Combine the organic layers and wash sequentially with a saturated sodium thiosulfate solution (to remove any remaining bromine) and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the isomers and any impurities.

Protocol 2: Protecting Group Strategy for Directed C4-Bromination

This protocol utilizes a trityl protecting group to sterically direct bromination to the C4 position.

G cluster_0 Step 1: Protection cluster_1 Step 2: Bromination cluster_2 Step 3: Deprotection A Imidazole Substrate B N1-Trityl Imidazole A->B Trityl Chloride, Triethylamine, DCM C 4-Bromo-N1-Trityl Imidazole B->C NBS (1.05 eq), DCM, 0°C to RT D 4-Bromoimidazole (Desired Isomer) C->D Mild Acidic Workup (e.g., TFA in DCM)

Caption: Workflow for the protecting group-directed C4-bromination of imidazole.

Part A: Protection of N1-Position

  • Preparation: To a solution of the starting imidazole (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (1.2 eq).

  • Reagent Addition: Cool the mixture to 0 °C and add triphenylmethyl (trityl) chloride (1.1 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC analysis confirms the consumption of the starting material.

  • Workup & Purification: Quench the reaction with water and extract with DCM. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to obtain the N-tritylated imidazole.

Part B: Directed Bromination

  • Preparation: Dissolve the purified N-trityl imidazole (1.0 eq) in anhydrous DCM and cool to 0 °C.

  • Reagent Addition: Add NBS (1.05 eq) in small portions.

  • Reaction & Monitoring: Stir the reaction at 0 °C, allowing it to warm to room temperature while monitoring by TLC.

  • Workup: Upon completion, perform an aqueous workup as described in Protocol 1 to isolate the crude 4-bromo-N1-trityl imidazole. Purify if necessary.

Part C: Deprotection

  • Cleavage: Dissolve the brominated, protected intermediate in DCM. Add a solution of trifluoroacetic acid (TFA) in DCM dropwise at 0 °C.

  • Completion: Stir for 1-2 hours at room temperature until deprotection is complete (monitor by TLC).

  • Final Purification: Carefully quench the reaction with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate, dry the organic layers, and concentrate. Purify the final product by column chromatography or recrystallization to obtain the pure 4-bromoimidazole isomer.

References

  • Boulton, B. E., & Coller, B. A. W. (1971). Kinetics, Stoichiometry and Mechanism in the Bromination of Aromatic Heterocycles. II. Aqueous Bromination of Imidazole, 1-Methylimidazole and 2-Methylimidazole. Australian Journal of Chemistry, 24(7), 1413-1420. [Link]

  • ResearchGate. (n.d.). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. II. Aqueous bromination of imidazole, 1-methylimidazole and 2-methylimidazole. Retrieved from [Link]

  • Blackman, A. G. (1991). Bromination of imidazoles coordinated to cobalt(III). Kinetics and mechanism of bromination of RImH3+ systems [R = (NH3)5Co]; Wheland intermediates and preassociation or diffusion control. Journal of the American Chemical Society, 113(5), 1676–1682. [Link]

  • ConnectSci. (n.d.). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. II. Aqueous bromination of imidazole, 1-methylimidazole and 2-methylimidazole. Australian Journal of Chemistry. Retrieved from [Link]

  • Chemistry Online. (2022). Imidazoles. Retrieved from [Link]

  • Butler, A. R., & Wright, P. (1990). Synthesis and Reactions of Brominated 2-Nitroimidazoles. J. Chem. Soc., Perkin Trans. 1, 2527-2531. [Link]

  • Blackman, A. G., & Buckingham, D. A. (1989). The Bromination in Aqueous-Solution of Imidazole Coordinated to Co(NH3)5(3+). Australian Journal of Chemistry, 42(5), 723-731. [Link]

  • Bellina, F., & Rossi, R. (2010). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Angewandte Chemie International Edition, 49(44), 8114-8117. [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

  • Karmakar, B., & Banerji, A. (2010). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2011(5), 20-28. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Xanthine Oxidase Inhibitors: Profiling 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic Acid and its Derivatives Against Established Therapies

For Researchers, Scientists, and Drug Development Professionals In the landscape of hyperuricemia and gout management, the inhibition of xanthine oxidase (XO), a pivotal enzyme in purine metabolism, remains a cornerstone...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of hyperuricemia and gout management, the inhibition of xanthine oxidase (XO), a pivotal enzyme in purine metabolism, remains a cornerstone of therapeutic strategy. While established drugs like Allopurinol, Febuxostat, and Topiroxostat have demonstrated clinical efficacy, the quest for novel inhibitors with improved potency, selectivity, and safety profiles is a dynamic area of research. This guide provides an in-depth, objective comparison of a promising class of compounds, derivatives of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid, against these established xanthine oxidase inhibitors, supported by experimental data from preclinical studies.

The Central Role of Xanthine Oxidase in Purine Metabolism

Xanthine oxidase is a critical enzyme that catalyzes the final two steps in the purine degradation pathway: the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid. Under normal physiological conditions, uric acid is a potent antioxidant. However, its overproduction or inadequate excretion leads to hyperuricemia, a condition characterized by elevated uric acid levels in the blood. This can result in the deposition of monosodium urate crystals in joints and tissues, leading to the painful inflammatory condition known as gout.

Purine_Catabolism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric_Acid Xanthine->Uric_Acid Xanthine Oxidase Inhibitors Xanthine Oxidase Inhibitors Inhibitors->Xanthine Inhibitors->Uric_Acid

Caption: The purine degradation pathway and the point of intervention for xanthine oxidase inhibitors.

A New Frontier: 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic Acid Derivatives

Recent research has illuminated a series of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives as exceptionally potent non-purine selective inhibitors of xanthine oxidase.[1] These compounds represent a significant evolution in the design of XO inhibitors, moving beyond the traditional purine-analog structures.

Comparative In Vitro Potency: A Quantitative Analysis

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an inhibitor. The following table summarizes the reported IC50 values for derivatives of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid and established xanthine oxidase inhibitors. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions. However, the data presented provides a strong indication of relative potency.

InhibitorIC50 Value (µM)Source(s)
1-hydroxy-4-methyl-2-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid (Derivative 4d) 0.003 [1]
1-hydroxy-4-methyl-2-(4-chlorophenyl)-1H-imidazole-5-carboxylic acid (Derivative 4e) 0.003 [1]
1-hydroxy-4-methyl-2-(4-bromophenyl)-1H-imidazole-5-carboxylic acid (Derivative 4f) 0.006 [1]
Febuxostat 0.007 - 0.01[1][2]
Allopurinol ~2.9 - 9.07[3]
Topiroxostat Potency reportedly higher than Allopurinol[4][5][6]

The data clearly indicates that several derivatives of 1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid exhibit inhibitory potency against xanthine oxidase that is comparable to, and in some cases, exceeds that of Febuxostat, a highly potent marketed drug.[1] Lineweaver-Burk plot analysis of a representative compound from this series, derivative 4f, revealed a mixed-type inhibition pattern, suggesting it binds to both the free enzyme and the enzyme-substrate complex.[1]

Mechanism of Action: A Tale of Two Scaffolds

Xanthine oxidase inhibitors can be broadly categorized based on their chemical structures: purine analogs and non-purine inhibitors.

  • Purine Analogs (e.g., Allopurinol): Allopurinol is a structural isomer of hypoxanthine. It acts as a substrate for xanthine oxidase and is converted to its active metabolite, oxypurinol (alloxanthine). Oxypurinol then binds tightly to the reduced molybdenum center of the enzyme, inhibiting its activity.

  • Non-Purine Inhibitors (e.g., Febuxostat, Topiroxostat, and Imidazole Derivatives): These inhibitors possess distinct chemical scaffolds that are not based on the purine ring structure. They typically act by binding to a channel leading to the molybdenum active site of the enzyme, blocking substrate access. This non-competitive or mixed-type inhibition mechanism can offer advantages in terms of selectivity and reduced potential for off-target effects related to purine metabolism. The imidazole derivatives discussed here fall into this promising category.

Inhibition_Mechanisms cluster_0 Purine Analog (Allopurinol) cluster_1 Non-Purine Inhibitor (Febuxostat/Imidazole Derivative) Allopurinol Allopurinol XO_Active_Site_A XO Active Site (Molybdenum Center) Allopurinol->XO_Active_Site_A Binds and Inhibits NonPurine Non-Purine Inhibitor (e.g., Febuxostat) XO_Active_Site_B XO Active Site (Access Channel) NonPurine->XO_Active_Site_B Blocks Substrate Access

Caption: Simplified comparison of the inhibition mechanisms of purine analog and non-purine xanthine oxidase inhibitors.

In Vivo Efficacy: From the Bench to Preclinical Models

While in vitro potency is a critical first step, the true therapeutic potential of a compound is determined by its efficacy in a living system. Studies in animal models of hyperuricemia are essential for evaluating the hypouricemic effects of novel inhibitors.

A study on 1-phenylimidazole-4-carboxylic acid derivatives, structurally related to the topic compounds, demonstrated significant in vivo efficacy.[2] In a potassium oxonate/hypoxanthine-induced hyperuricemia mouse model, two lead compounds, Ie and IVa , exhibited potent uric acid-lowering effects that were comparable to Febuxostat at the same dosage (5 mg/kg).[2]

Treatment Group (5 mg/kg)Serum Uric Acid Reduction (%) vs. Model GroupSource
Febuxostat Significant reduction[2]
Compound Ie Slightly weaker than Febuxostat[2]
Compound IVa Similar to Febuxostat[2]

Notably, these imidazole derivatives also demonstrated a potential for improving kidney function by reducing creatinine and urea nitrogen levels in the long-term hyperuricemia model, an effect not significantly observed with Febuxostat in the same study.[2] This suggests a potential renoprotective benefit for this class of compounds.

Safety and Toxicity Profile: A Critical Consideration

The safety profile of a drug is paramount. Allopurinol, while effective, is associated with a risk of hypersensitivity reactions, which can be severe. Newer non-purine inhibitors like Febuxostat and Topiroxostat have generally shown a lower incidence of skin-related adverse events.[3] However, concerns have been raised regarding potential cardiovascular risks with Febuxostat in some patient populations.

For novel inhibitors like the 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid derivatives, comprehensive safety and toxicity studies are ongoing. Preliminary in silico toxicity predictions for some novel xanthine oxidase inhibitors have been promising, but further in vivo toxicological assessments are necessary to establish a clear safety profile.[7]

Experimental Methodologies

In Vitro Xanthine Oxidase Inhibition Assay

This spectrophotometric assay is a standard method for determining the in vitro potency of xanthine oxidase inhibitors.

Principle: The assay measures the enzymatic conversion of xanthine to uric acid. Uric acid has a characteristic absorbance at approximately 295 nm, and the rate of its formation is monitored over time. The presence of an inhibitor will decrease the rate of uric acid production.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of xanthine oxidase (from bovine milk or other sources) in a suitable buffer (e.g., phosphate buffer, pH 7.5).

    • Prepare a stock solution of the substrate, xanthine, in the same buffer.

    • Prepare serial dilutions of the test compounds (e.g., imidazole derivatives, Allopurinol, Febuxostat) and a positive control.

  • Assay Setup (96-well plate format):

    • To each well, add the buffer, xanthine oxidase solution, and the test compound at various concentrations.

    • Include control wells containing the enzyme and vehicle (without inhibitor) and blank wells (without the enzyme).

  • Incubation:

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the xanthine substrate solution to all wells.

  • Absorbance Measurement:

    • Immediately measure the increase in absorbance at 295 nm over a set period using a microplate reader.

  • Data Analysis:

    • Calculate the rate of uric acid formation for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

In_Vitro_Workflow A Prepare Reagents (Enzyme, Substrate, Inhibitors) B Assay Setup in 96-well Plate A->B C Pre-incubation B->C D Initiate Reaction (Add Substrate) C->D E Measure Absorbance (295 nm) D->E F Calculate % Inhibition and IC50 E->F

Caption: A generalized workflow for the in vitro xanthine oxidase inhibition assay.

In Vivo Hyperuricemia Animal Model

This model is crucial for evaluating the hypouricemic efficacy of test compounds in a living organism.

Principle: Hyperuricemia is induced in rodents (which normally have low uric acid levels due to the enzyme uricase) by administering a uricase inhibitor, such as potassium oxonate. This leads to an accumulation of uric acid in the blood, mimicking the human condition.

Step-by-Step Protocol:

  • Animal Acclimatization:

    • House rodents (e.g., mice or rats) under standard laboratory conditions for a period of acclimatization.

  • Induction of Hyperuricemia:

    • Administer potassium oxonate to the animals (e.g., via intraperitoneal injection or oral gavage) to inhibit uricase activity.

    • In some protocols, a purine precursor like hypoxanthine or adenine is also administered to increase the substrate for uric acid production.

  • Drug Administration:

    • Administer the test compounds (e.g., imidazole derivatives), a positive control (e.g., Allopurinol or Febuxostat), and a vehicle control to different groups of hyperuricemic animals.

  • Blood Sample Collection:

    • Collect blood samples at specified time points after drug administration.

  • Serum Uric Acid Measurement:

    • Separate the serum and measure the uric acid concentration using a commercial uric acid assay kit or a validated analytical method like HPLC.

  • Data Analysis:

    • Compare the serum uric acid levels in the treatment groups to the hyperuricemic control group to determine the percentage reduction in uric acid.

In_Vivo_Workflow A Animal Acclimatization B Induce Hyperuricemia (Potassium Oxonate +/- Purine) A->B C Administer Test Compounds and Controls B->C D Collect Blood Samples C->D E Measure Serum Uric Acid D->E F Analyze and Compare Uric Acid Levels E->F

Caption: A generalized workflow for the in vivo hyperuricemia animal model study.

Conclusion and Future Directions

The emergence of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid derivatives as highly potent, non-purine selective xanthine oxidase inhibitors marks a significant advancement in the field. Preclinical data strongly suggest that these compounds possess the potential to be at least as effective as, and possibly superior to, existing therapies like Febuxostat, particularly with regard to potential renoprotective effects.

Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic profiles of these novel inhibitors, as well as to conduct comprehensive long-term safety and toxicity studies. Head-to-head clinical trials will be the ultimate determinant of their therapeutic value in the management of hyperuricemia and gout. For researchers and drug development professionals, this class of imidazole derivatives represents a fertile ground for the discovery and development of next-generation xanthine oxidase inhibitors that could offer improved clinical outcomes for patients.

References

  • A Comparative Analysis of Allopurinol and Natural Xanthine Oxidase Inhibitors in the Management of Hyperuricemia. Benchchem.

  • Wakabayashi, T., Ueno, S., Nakatsuji, T., Hirai, T., Niinomi, I., Oyama, S., Inada, A., Kambara, H., Iwanaga, K., & Hosohata, K. (2021). Safety profiles of new xanthine oxidase inhibitors: A post-marketing study. International Journal of Clinical Pharmacology and Therapeutics, 59(5), 372–377.

  • From Xanthine Oxidase Inhibition to In Vivo Hypouricemic Effect: An Integrated Overview of In Vitro and In Vivo Studies with Focus on Natural Molecules and Analogues. National Institutes of Health.

  • Natural Xanthine Oxidase Inhibitor 5-O-Caffeoylshikimic Acid Ameliorates Kidney Injury Caused by Hyperuricemia in Mice. MDPI.

  • Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme. MDPI.

  • Anti-hyperuricemia activity and toxicity prediction of a novel xanthine oxidoreductase inhibitor. PubMed.

  • Are Either or Both Hyperuricemia and Xanthine Oxidase Directly Toxic to the Vasculature? A critical appraisal. PubMed Central.

  • Exploration of Novel Xanthine Oxidase Inhibitors Based on 1,6-Dihydropyrimidine-5-Carboxylic Acids by an Integrated in Silico Study. MDPI.

  • A Comparative Pharmacokinetic Analysis of Novel Xanthine Oxidase Inhibitors. Benchchem.

  • Navigating the choice between topiroxostat and febuxostat for hyperuricemia management: A prospective comparative study. Cureus.

  • Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds. PubMed Central.

  • Hypouricemic effect of the novel xanthine oxidase inhibitor, TEI-6720, in rodents. PubMed.

  • Comparative effects of topiroxostat and febuxostat on arterial properties in hypertensive patients with hyperuricemia. PubMed Central.

  • Topiroxostat versus allopurinol in patients with chronic heart failure complicated by hyperuricemia: A prospective, randomized, open-label, blinded-end-point clinical trial. National Institutes of Health.

  • Hypocalcemic effect of imidazole in rats. PubMed.

  • Synthesis and evaluation of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives as non-purine xanthine oxidase inhibitors. PubMed.

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Comparative

Validating the Structure of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid using 2D NMR: A Comparative Guide

“The structure of a molecule is the architect of its function. In drug discovery and development, an unambiguous structural assignment is not just a regulatory requirement; it is the very foundation upon which all subseq...

Author: BenchChem Technical Support Team. Date: January 2026

“The structure of a molecule is the architect of its function. In drug discovery and development, an unambiguous structural assignment is not just a regulatory requirement; it is the very foundation upon which all subsequent biological and toxicological data rests.”

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a critical step in the research and development pipeline. While one-dimensional Nuclear Magnetic Resonance (1D NMR) spectroscopy provides initial insights, complex molecules often yield spectra with overlapping signals, making definitive assignments challenging. This guide provides an in-depth technical comparison of two-dimensional (2D) NMR techniques for the unambiguous structural validation of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry.[1] By leveraging the power of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), we can systematically piece together the molecular puzzle.

The Challenge: Ambiguity in 1D NMR

A 1D ¹H NMR spectrum of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid would show distinct signals for the methyl, phenyl, and imidazole protons. However, confirming the precise connectivity between these fragments can be ambiguous. For instance, definitively assigning the protons of the phenyl ring and confirming their spatial relationship to the imidazole core based solely on chemical shifts and coupling constants can be fraught with uncertainty. This is where 2D NMR becomes an indispensable tool, spreading the information across two frequency dimensions to resolve overlapping signals and reveal through-bond correlations.[2][3]

A Multi-faceted Approach: The Power of 2D NMR Correlation

To overcome the limitations of 1D NMR, a suite of 2D NMR experiments is employed. Each experiment provides a unique piece of structural information, and together, they offer a comprehensive and self-validating system for structural elucidation.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[2][4][5][6] It is the primary tool for mapping out the proton spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons to which they are attached (one-bond ¹H-¹³C correlation).[7][8][9][10] This is crucial for assigning the carbon skeleton.

  • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals long-range correlations between protons and carbons, typically over two to four bonds.[7][8][11][12] This is the key to connecting the different spin systems and identifying quaternary carbons.

The logical workflow for utilizing these techniques is to first identify the proton-proton networks with COSY, then attach these protons to their respective carbons using HSQC, and finally, piece together the molecular fragments by identifying long-range connections with HMBC.

Caption: Experimental workflow for 2D NMR structural elucidation.

Experimental Protocols

Sample Preparation

A sample of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid (approximately 10-20 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, 0.5-0.7 mL). The choice of solvent is critical to ensure good solubility and to avoid signal overlap with the solvent peak.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) to achieve optimal resolution and sensitivity.

Step-by-Step Methodologies:

  • 1D Spectra: Acquire standard 1D ¹H and ¹³C{¹H} NMR spectra. These will serve as the reference for the 2D experiments.

  • COSY: A standard gradient-enhanced COSY (gCOSY) experiment is performed. Key parameters include a spectral width covering all proton signals, typically 16-32 scans per increment, and 256-512 increments in the indirect dimension.

  • HSQC: A phase-sensitive gradient-enhanced HSQC experiment is recommended. This allows for the differentiation of CH, CH₂, and CH₃ groups by their phase. The spectral widths should cover the full proton and carbon chemical shift ranges.

  • HMBC: A gradient-enhanced HMBC experiment is performed. The long-range coupling delay (typically optimized for a J-coupling of 7-8 Hz) is a critical parameter and may need to be adjusted to observe weaker, four-bond correlations.[7]

Data Interpretation and Structural Validation

The following tables summarize the expected 2D NMR correlations for 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid. The numbering scheme used for the assignments is provided below.

5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid with atom numbering
Atom Number Description
1Imidazole NH
2Imidazole C2
4Imidazole C4
5Imidazole C5
6Phenyl C1'
7, 11Phenyl C2', C6'
8, 10Phenyl C3', C5'
9Phenyl C4'
12Methyl C
13Carboxylic Acid C
COSY Correlations: Mapping the Proton Networks

The COSY spectrum will reveal the through-bond proton-proton couplings. For 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid, the primary correlations will be within the phenyl ring.

Correlating Protons Expected Correlation Interpretation
H-7/11 to H-8/10YesConfirms the ortho relationship between these protons in the phenyl ring.
H-8/10 to H-9YesConfirms the ortho relationship between these protons in the phenyl ring.
HSQC Correlations: Linking Protons to their Carbons

The HSQC spectrum provides direct, one-bond correlations between protons and the carbons they are attached to.

Proton (¹H) Carbon (¹³C) Expected Correlation Interpretation
Phenyl ProtonsPhenyl CarbonsYesUnambiguously assigns the protonated carbons of the phenyl ring.
Methyl ProtonsMethyl CarbonYesConfirms the assignment of the methyl group.
Imidazole NH-NoThe NH proton is not directly bonded to a carbon.
HMBC Correlations: Assembling the Molecular Scaffold

The HMBC spectrum is the final piece of the puzzle, revealing long-range correlations that connect the different molecular fragments.

Proton (¹H) Correlating Carbon (¹³C) Number of Bonds Interpretation
Phenyl H-7/11C-2, C-62, 3Confirms the connectivity of the phenyl ring to the C-2 position of the imidazole ring.
Methyl ProtonsC-4, C-52, 2Confirms the position of the methyl group at C-5 of the imidazole ring.
Methyl ProtonsC-13 (Carboxylic Acid)3Confirms the position of the carboxylic acid group at C-4 of the imidazole ring.
Imidazole NHC-2, C-52, 2Further confirms the imidazole ring structure.

The following diagram illustrates the key HMBC correlations that are crucial for confirming the overall structure.

G cluster_0 Phenyl Ring cluster_1 Imidazole Core cluster_2 Substituents H-7/11 H-7/11 C-2 C-2 H-7/11->C-2 2,3-bond C-4 C-4 C-5 C-5 Methyl Protons Methyl Protons Methyl Protons->C-4 2-bond Methyl Protons->C-5 2-bond C-13 (COOH) C-13 (COOH) Methyl Protons->C-13 (COOH) 3-bond

Caption: Key HMBC correlations for structural validation.

Conclusion

By systematically applying a combination of COSY, HSQC, and HMBC experiments, the structure of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid can be unequivocally validated. This multi-technique approach provides a self-validating dataset that overcomes the inherent ambiguities of 1D NMR. For researchers in drug discovery and development, mastering the interpretation of these 2D NMR experiments is a critical skill for ensuring the scientific integrity of their work and for making informed decisions in the progression of new chemical entities. The principles and workflow outlined in this guide are broadly applicable to the structural elucidation of a wide range of complex organic molecules.

References

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  • Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • Xu, P., & Prestegard, J. H. (1998). Measurement of Homonuclear Proton Couplings from Regular 2D COSY Spectra. Journal of Magnetic Resonance, 134(2), 327-331.
  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

  • Claramunt, R. M., et al. (2000). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 24(10), 733-739.
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  • ResearchGate. (2000). (PDF) Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2003, January 1). ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Retrieved from [Link]

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  • Springer. (2013). Accurate determination of one-bond heteronuclear coupling constants with “pure shift” broadband proton-decoupled CLIP. Retrieved from [Link]

  • YouTube. (2013, February 5). How to interpret a Heteronuclear Multiple Bond Correlation (HMBC) NMR Spectrum. Retrieved from [Link]

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Validation

A Researcher's Guide to Cross-Validation of Bioassay Results for Imidazole Derivatives

In the landscape of modern drug discovery, imidazole derivatives have emerged as a versatile scaffold, exhibiting a wide spectrum of biological activities, including anticancer, antifungal, and antimicrobial properties.[...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, imidazole derivatives have emerged as a versatile scaffold, exhibiting a wide spectrum of biological activities, including anticancer, antifungal, and antimicrobial properties.[1][2] The journey from a promising hit in a high-throughput screen (HTS) to a validated lead compound is, however, fraught with potential pitfalls, making rigorous and objective cross-validation of bioassay results an indispensable cornerstone of the research and development process.[3]

This guide provides an in-depth technical comparison of common bioassays used to evaluate imidazole derivatives, focusing on the principles and practicalities of cross-validating their results. We will delve into the causality behind experimental choices, present detailed protocols, and offer a framework for interpreting and comparing data to ensure the scientific integrity of your findings.

The Imperative of Cross-Validation in Bioassay Research

The initial identification of a bioactive compound is merely the first step. A primary high-throughput screen, while effective at identifying a large number of "hits," is also susceptible to false positives and assay-specific artifacts.[3] Cross-validation, the process of employing multiple, distinct assays to confirm the biological activity of a compound, is therefore not just good practice but a critical step in de-risking a drug discovery project. By confirming an imidazole derivative's activity through orthogonal assays—those that measure the same biological outcome through different mechanisms or technologies—researchers can gain confidence in the compound's on-target effects and eliminate misleading results.[4]

Comparative Bioassays for Imidazole Derivatives: A Multi-pronged Approach

The diverse therapeutic potential of imidazole derivatives necessitates a range of bioassays to characterize their activity. Here, we compare key assays for anticancer, antifungal, and antimicrobial evaluation.

Anticancer Activity Assessment

Imidazole derivatives have shown significant promise as anticancer agents, acting through various mechanisms such as apoptosis induction, kinase inhibition, and disruption of microtubule dynamics.[1][5] A robust assessment of their anticancer potential involves a tiered approach, starting with broad cytotoxicity screening and progressing to more specific mechanistic assays.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability and cytotoxicity.[6] It provides a quantitative measure of metabolically active cells and is a workhorse for initial screening of potential anticancer compounds.

Principle of the MTT Assay The assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial succinate dehydrogenase in living cells.[7] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance at a specific wavelength (typically 570-590 nm).[7][8]

Experimental Protocol: MTT Assay [9]

  • Cell Plating: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/well) and incubate overnight to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the imidazole derivatives in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[10]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[9]

  • Formazan Formation: Incubate the plate for 2 to 4 hours, or until a purple precipitate is visible.[9]

  • Solubilization: Add 100 µL of a detergent reagent (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization and then read the absorbance at 570 nm using a microplate reader.[7]

To cross-validate the cytotoxicity results from the MTT assay and to elucidate the mechanism of cell death, an apoptosis assay is crucial. Many imidazole derivatives exert their anticancer effects by inducing apoptosis.[1] Measuring the activity of key executioner caspases, such as caspase-3, provides direct evidence of apoptotic cell death.

Principle of Caspase-3 Activity Assay This assay typically uses a fluorogenic or colorimetric substrate that is specifically cleaved by active caspase-3. The resulting fluorescent or colored product is then quantified, with the signal intensity being directly proportional to the level of caspase-3 activity.

Data Comparison: Anticancer Activity The results from these assays can be tabulated to compare the potency of different imidazole derivatives. The IC₅₀ (half-maximal inhibitory concentration) value from the MTT assay represents the concentration of the compound that inhibits cell growth by 50%. This can be correlated with the fold-increase in caspase-3 activity to confirm an apoptotic mechanism.

Imidazole DerivativeCancer Cell LineMTT Assay IC₅₀ (µM)[11]Caspase-3 Activity (Fold Increase vs. Control)
Compound AMCF-7 (Breast)6.5[12]4.2
Compound BHeLa (Cervical)11.7[12]3.8
Compound CPC-3 (Prostate)15.22.5
Doxorubicin (Control)MCF-7 (Breast)4.17[12]5.0
Antifungal Activity Assessment

Imidazole antifungals primarily act by inhibiting the enzyme lanosterol 14-α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[13][14][15]

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[16] The MIC is the lowest concentration of the drug that prevents visible growth of a microorganism.

Experimental Protocol: Broth Microdilution [16]

  • Preparation of Inoculum: Prepare a standardized suspension of the fungal strain (e.g., Candida albicans, Aspergillus niger) adjusted to a 0.5 McFarland standard.[16]

  • Serial Dilutions: Prepare two-fold serial dilutions of the imidazole derivatives in a 96-well microtiter plate using a suitable broth medium.[16]

  • Inoculation: Inoculate each well with the standardized fungal suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

The agar disk diffusion method is a qualitative or semi-quantitative assay that provides a visual confirmation of antifungal activity.[16]

Experimental Protocol: Agar Disk Diffusion [16][17]

  • Plate Inoculation: A standardized inoculum of the test fungus is uniformly swabbed onto the surface of an agar plate.[17]

  • Disk Application: Sterile filter paper disks impregnated with a known concentration of the imidazole derivative are placed on the agar surface.[17]

  • Incubation: The plate is incubated under appropriate conditions.

  • Zone of Inhibition: The antifungal agent diffuses into the agar, and if the fungus is susceptible, a clear zone of no growth will appear around the disk. The diameter of this zone of inhibition is then measured.[17]

Data Comparison: Antifungal Activity The quantitative MIC values from the broth microdilution assay can be cross-validated with the qualitative results from the agar disk diffusion assay. A compound with a low MIC should produce a larger zone of inhibition.

Imidazole DerivativeFungal StrainBroth Microdilution MIC (µg/mL)[18]Agar Disk Diffusion Zone of Inhibition (mm)
Compound DC. albicans818
Compound EA. niger1612
Fluconazole (Control)C. albicans422
Antimicrobial (Antibacterial) Activity Assessment

Many imidazole derivatives also possess antibacterial activity.[2][19] The evaluation methods are similar to those used for antifungal testing.

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of compounds.[16]

Experimental Protocol: Agar Well Diffusion [16]

  • Plate Inoculation: Spread a standardized inoculum of the test bacterium (e.g., E. coli, B. subtilis) over the entire surface of an agar plate.[16]

  • Well Creation: Punch holes with a diameter of 6 to 8 mm into the agar using a sterile cork borer.[16]

  • Compound Addition: Add a specific volume (e.g., 20-100 µL) of the imidazole derivative solution at a desired concentration into the wells.[16]

  • Incubation: Incubate the plates under suitable conditions.

  • Zone of Inhibition Measurement: The antimicrobial agent diffuses into the agar and inhibits bacterial growth, creating a clear zone. The diameter of this zone is measured.[16]

Data Comparison: Antimicrobial Activity The diameter of the zone of inhibition provides a comparative measure of the antibacterial potency of different imidazole derivatives.

Imidazole DerivativeBacterial StrainZone of Inhibition (mm) at 100 µg/mL[20]
Compound FE. coli15
Compound GB. subtilis20
Ciprofloxacin (Control)E. coli25

Visualizing Experimental Workflows and Mechanisms

To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_readout Data Acquisition start Seed Cancer Cells in 96-well Plate treatment Add Imidazole Derivatives start->treatment Incubate Overnight incubation Incubate for 24-72h treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add formazan Incubate for 2-4h (Formazan Formation) mtt_add->formazan solubilize Add Solubilization Agent formazan->solubilize read Read Absorbance (570 nm) solubilize->read Shake Plate

Caption: Workflow of the MTT cell viability assay.

Signaling Pathway: Imidazole Antifungal Mechanism of Action

Antifungal_Mechanism imidazole Imidazole Derivative enzyme Lanosterol 14-α-demethylase (CYP51) imidazole->enzyme Inhibits ergosterol Ergosterol Biosynthesis enzyme->ergosterol Required for membrane Fungal Cell Membrane Integrity enzyme->membrane Disruption ergosterol->membrane Maintains death Fungal Cell Death membrane->death Leads to

Caption: Inhibition of ergosterol biosynthesis by imidazole derivatives.

Statistical Cross-Validation: Ensuring Data Integrity

While orthogonal assays provide qualitative confirmation, statistical methods are essential for a quantitative cross-validation of bioassay results. This is particularly important when comparing data across different laboratories or assay platforms.

A robust approach for statistical cross-validation involves the use of Bland-Altman plots and equivalence testing.[21] This method assesses the agreement between two quantitative assays by plotting the difference between the measurements against their average. The acceptance threshold is defined based on the 95% confidence interval of the mean difference, which should fall within predefined boundaries based on the method's validation criteria.[21]

Conclusion

The cross-validation of bioassay results for imidazole derivatives is a multi-faceted process that requires a thoughtful selection of orthogonal assays, meticulous execution of experimental protocols, and rigorous statistical analysis. By moving beyond a single data point and embracing a holistic approach to validation, researchers can build a compelling and robust data package that supports the advancement of promising imidazole derivatives from the bench to potential clinical applications. This commitment to scientific integrity is paramount in the quest for novel and effective therapeutics.

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Comparative

A Comparative Efficacy Analysis of Novel Xanthine Oxidase Inhibitors: 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic Acid Derivatives versus Febuxostat

For Researchers, Scientists, and Drug Development Professionals In the landscape of hyperuricemia and gout therapeutics, the inhibition of xanthine oxidase (XO), the pivotal enzyme in the uric acid production pathway, re...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of hyperuricemia and gout therapeutics, the inhibition of xanthine oxidase (XO), the pivotal enzyme in the uric acid production pathway, remains a cornerstone of treatment. Febuxostat, a potent non-purine selective inhibitor of XO, has become a significant therapeutic alternative to allopurinol. However, the quest for novel XO inhibitors with potentially improved efficacy and safety profiles is a continuous endeavor in medicinal chemistry. This guide provides a detailed comparative analysis of the efficacy of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid and its derivatives against the established drug, Febuxostat, based on available preclinical data.

The Central Role of Xanthine Oxidase in Hyperuricemia

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is the primary precursor to gout, a painful inflammatory arthritis. The final two steps of purine metabolism, the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid, are catalyzed by xanthine oxidase.[1] Therefore, inhibiting this enzyme is a direct and effective strategy to lower serum uric acid levels.

Xanthine_Oxidase_Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid UricAcid Xanthine->UricAcid Xanthine Oxidase XanthineOxidase XanthineOxidase Inhibitors Inhibitors Inhibitors->XanthineOxidase Inhibition

Caption: The purine catabolism pathway illustrating the critical role of xanthine oxidase in the production of uric acid and the point of intervention for inhibitors like Febuxostat and 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid derivatives.

Febuxostat: A Clinically Established Xanthine Oxidase Inhibitor

Febuxostat is a non-purine selective inhibitor of xanthine oxidase, which gives it a distinct advantage over the purine analog, allopurinol, particularly in patients with allopurinol hypersensitivity.[2][3] It works by blocking the active site of the enzyme, thereby preventing the substrate from binding and being converted to uric acid.[4][5]

In Vitro Efficacy of Febuxostat

Febuxostat exhibits potent inhibitory activity against xanthine oxidase in in vitro assays. The half-maximal inhibitory concentration (IC50) for Febuxostat is consistently reported in the nanomolar range, indicating its high affinity for the enzyme.

In Vivo Efficacy of Febuxostat

Numerous preclinical and clinical studies have demonstrated the in vivo efficacy of Febuxostat in reducing serum uric acid levels. In animal models of hyperuricemia, orally administered Febuxostat leads to a significant and dose-dependent decrease in uric acid concentrations.[6] Clinical trials in patients with gout and hyperuricemia have consistently shown that Febuxostat is more effective than standard doses of allopurinol in achieving and maintaining target serum urate levels.[7][8][9]

5-Methyl-2-phenyl-1H-imidazole-4-carboxylic Acid and its Derivatives: A Promising New Class of Inhibitors

Recent research has identified 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid and its derivatives as a novel class of non-purine xanthine oxidase inhibitors.[10] A key study by Chen et al. (2015) synthesized and evaluated a series of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives, revealing their potent inhibitory activity.

In Vitro Efficacy of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic Acid Derivatives

The in vitro xanthine oxidase inhibitory activity of these imidazole derivatives is particularly noteworthy. Several compounds from the study by Chen et al. demonstrated IC50 values that are comparable to, and in some cases, superior to that of Febuxostat.

CompoundIC50 (µM)Reference
Febuxostat 0.01
Compound 4d 0.003
Compound 4e 0.003
Compound 4f 0.006
Parent Compound (conceptual)Data Not Available-

Table 1: In Vitro Xanthine Oxidase Inhibitory Activity (IC50) of Febuxostat and selected 1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives.

The data clearly indicates that specific substitutions on the imidazole scaffold can lead to a significant enhancement of inhibitory potency, surpassing that of the clinically used Febuxostat in this in vitro setting. The study also identified a representative compound (4f) as a mixed-type inhibitor, suggesting it binds to both the free enzyme and the enzyme-substrate complex.

In Vivo Efficacy: The Current Data Gap

A critical point of comparison is the in vivo efficacy of these promising imidazole derivatives. At present, there is a notable absence of publicly available data from in vivo studies evaluating the uric acid-lowering effects of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid or its potent derivatives in animal models of hyperuricemia. This represents a significant gap in the comprehensive assessment of their therapeutic potential.

Head-to-Head Comparison: A Focus on In Vitro Potency

Given the available data, a direct and comprehensive comparison of efficacy is currently limited to the in vitro setting.

Feature5-Methyl-2-phenyl-1H-imidazole-4-carboxylic Acid DerivativesFebuxostat
Chemical Class Imidazole-based, non-purineThiazolecarboxylic acid-based, non-purine
Mechanism of Action Xanthine Oxidase Inhibition (Mixed-type for compound 4f)Xanthine Oxidase Inhibition (Non-competitive)[3]
In Vitro Potency (IC50) As low as 0.003 µM for specific derivatives~0.01 µM
In Vivo Efficacy Data Not currently available in public domainWell-established in preclinical and clinical studies[6][7]

Table 2: Comparative overview of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid derivatives and Febuxostat.

Experimental Methodologies for Efficacy Evaluation

For a robust comparison of novel xanthine oxidase inhibitors, standardized experimental protocols are essential.

In Vitro Xanthine Oxidase Inhibition Assay

This assay is fundamental for determining the intrinsic inhibitory potency of a compound.

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Xanthine (Substrate) - Xanthine Oxidase - Test Compound - Buffer Incubation Incubate Enzyme with Test Compound Reagents->Incubation Reaction Initiate Reaction with Xanthine Incubation->Reaction Measurement Measure Uric Acid Formation (Spectrophotometry at ~295 nm) Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Sources

Validation

The 5-Methyl-2-Phenyl-Imidazole Scaffold: A Comparative Guide to Structure-Activity Relationships for Drug Discovery

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antifungal, antibacterial, and anti-inflammator...

Author: BenchChem Technical Support Team. Date: January 2026

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties.[1][2][3] Among the vast landscape of imidazole-based compounds, the 5-methyl-2-phenyl-imidazole core has emerged as a particularly interesting starting point for the development of novel therapeutic agents. The strategic placement of the methyl group at the 5-position and the phenyl ring at the 2-position provides a unique three-dimensional structure and electronic properties that can be fine-tuned to optimize interactions with various biological targets.

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-methyl-2-phenyl-imidazole analogs. We will delve into how modifications to this core structure influence biological activity, drawing upon experimental data from published studies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for the discovery of new and potent therapeutic agents.

The Rationale Behind Targeting the 5-Methyl-2-Phenyl-Imidazole Scaffold

The selection of the 5-methyl-2-phenyl-imidazole scaffold is not arbitrary. The imidazole core itself is a bioisostere for other functional groups and can participate in hydrogen bonding and π-π stacking interactions with biological macromolecules.[4] The phenyl group at the 2-position offers a large surface for modification, allowing for the exploration of a wide chemical space to enhance potency and selectivity. The methyl group at the 5-position can influence the molecule's lipophilicity, metabolic stability, and steric interactions within a binding pocket, often leading to improved pharmacological profiles.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 5-methyl-2-phenyl-imidazole analogs can be systematically modulated by introducing various substituents on both the phenyl ring and the imidazole core. Understanding these relationships is crucial for rational drug design.

Substitutions on the Phenyl Ring at the C2-Position

The nature and position of substituents on the 2-phenyl ring play a pivotal role in determining the biological activity of these analogs. Both electron-donating and electron-withdrawing groups can significantly impact potency and selectivity.

  • Electron-Withdrawing Groups (EWGs): Halogens (F, Cl, Br) and nitro groups are common EWGs explored in SAR studies. The introduction of a chloro group on the phenyl ring has been shown to enhance the urease inhibitory activity of related benzimidazole derivatives.[5] For instance, in a series of 5,6-dichloro-2-methyl-1H-benzimidazole derivatives, the presence of a nitro group on the phenyl ring was found to be the most potent inhibitor of urease.[5] This suggests that EWGs can enhance interactions with the active site of certain enzymes.

  • Electron-Donating Groups (EDGs): Alkyl (e.g., methyl) and alkoxy (e.g., methoxy) groups are typical EDGs. In some cases, the presence of an electron-donating group can improve activity. For example, in a study of benzimidazole-piperazine based urease inhibitors, the elimination of any substituent on the phenyl ring or the insertion of di-methoxy groups did not significantly alter the inhibitory activity, suggesting a tolerance for various substitutions at this position for this particular target.[6]

  • Positional Isomerism: The position of the substituent on the phenyl ring (ortho, meta, or para) is also critical. For a series of benzimidazole-piperazine derivatives, compounds with a substituent at the ortho position of the phenyl ring exhibited significant urease inhibitory activity.[6]

Modifications of the Imidazole Core

While the 2-phenyl and 5-methyl groups are defining features, modifications at other positions of the imidazole ring can also lead to significant changes in biological activity.

  • N1-Substitution: The nitrogen at the 1-position of the imidazole ring is a common site for modification. Alkylation or arylation at this position can influence the molecule's overall lipophilicity and ability to form hydrogen bonds. In a study on 5-aryl-2-aminoimidazoles, dimerization through an alkyl linker at the N1-position led to a strong increase in anti-biofilm activity against several bacterial species.[7]

  • Variations at the 5-Position: While this guide focuses on 5-methyl analogs, it is worth noting that modifications at this position can be a strategy to modulate activity. The methyl group provides a balance of lipophilicity and steric bulk, but replacing it with other small alkyl groups or functional groups could be explored to optimize target engagement.

Comparative Biological Activity Data

The following table summarizes the biological activity of selected 5-methyl-2-phenyl-imidazole analogs and related compounds from various studies. This data provides a quantitative comparison of how structural modifications impact their potency.

Compound IDCore StructureR (Phenyl Ring Substituent)R1 (Imidazole N1-Substituent)Biological ActivityIC50/MIC (µM)Reference
1 2-phenyl-1H-imidazole4-FHIDO Inhibition100[8]
2 2-phenyl-1H-imidazole3-FHIDO Inhibition130[8]
3 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole3-ClCH3 (at N1), 4-NO2, 5-phenylAntiparasitic (E. histolytica)1.47[9]
4 5-(p-tolyl)-1-methyl-4-nitro-1H-imidazole4-CH3CH3 (at N1), 4-NO2, 5-phenylAntiparasitic (E. histolytica)1.72[9]
5 2-(2-chlorophenyl)-5-fluoro-6-(4-ethylpiperazin-1-yl)-1H-benzo[d]imidazole2-ClHUrease Inhibition7.23[6]
6 5-fluoro-2-(p-tolyl)-6-(4-ethylpiperazin-1-yl)-1H-benzo[d]imidazole4-CH3HUrease InhibitionIC50 not specified, but active[6]

Note: The table includes related imidazole and benzimidazole structures to provide a broader context for the SAR discussion, as data on a systematic series of 5-methyl-2-phenyl-imidazole analogs is not available in a single source.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. Below are detailed methodologies for key experiments typically employed in the evaluation of 5-methyl-2-phenyl-imidazole analogs.

General Synthesis of 2,4,5-Trisubstituted Imidazoles (Debus-Radziszewski Reaction)

This is a common and versatile method for synthesizing the imidazole core.[1][10]

Procedure:

  • A mixture of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde (e.g., a substituted benzaldehyde), and ammonium acetate in a molar ratio of 1:1:2 is prepared.

  • The mixture is dissolved in a suitable solvent, typically glacial acetic acid.

  • The reaction mixture is refluxed for a specified period, often several hours, while being monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent like ethanol or acetone.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic effects of compounds.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds (5-methyl-2-phenyl-imidazole analogs) are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. These are then serially diluted with the cell culture medium to achieve the desired final concentrations. The cells are treated with these various concentrations and incubated for a period of 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed and replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or a specialized buffer, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (usually between 540 and 570 nm). The cell viability is calculated as a percentage of the untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[1]

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound in which no visible growth of the microorganism is observed.

Visualizing Structure-Activity Relationships and Workflows

Graphical representations are invaluable tools for understanding complex SAR data and experimental processes.

SAR_Flowchart cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization start Design Analogs of 5-Methyl-2-Phenyl-Imidazole synthesis Chemical Synthesis (e.g., Debus-Radziszewski Reaction) start->synthesis purification Purification (Recrystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization primary_assay Primary Screening (e.g., Anticancer, Antimicrobial) characterization->primary_assay Pure Compounds dose_response Dose-Response Studies (IC50 / MIC Determination) primary_assay->dose_response selectivity Selectivity Assays (Normal vs. Cancer Cells) dose_response->selectivity sar_analysis SAR Analysis selectivity->sar_analysis Activity Data lead_optimization Design of New Analogs sar_analysis->lead_optimization adme_tox ADME/Tox Prediction (In Silico & In Vitro) adme_tox->lead_optimization lead_optimization->start Iterative Cycle SAR_Concept cluster_phenyl Modifications on Phenyl Ring cluster_imidazole Modifications on Imidazole Core Core 5-Methyl-2-Phenyl-Imidazole Core EWG Electron-Withdrawing Groups (e.g., -Cl, -NO2) EDG Electron-Donating Groups (e.g., -CH3, -OCH3) Pos Positional Isomers (ortho, meta, para) N1 N1-Substitution (Alkylation, Arylation) C4_C5 C4/C5-Substitution (Varying Alkyl Groups) Activity Biological Activity (Potency, Selectivity, ADME) EWG->Activity Modulates Target Interaction EDG->Activity Modulates Target Interaction Pos->Activity Modulates Target Interaction N1->Activity Affects Physicochemical Properties C4_C5->Activity Affects Physicochemical Properties

Sources

Comparative

A Comparative Molecular Docking Guide to 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid and Its Interactions with Key Therapeutic Target Proteins

Abstract In the landscape of modern medicinal chemistry, imidazole-based scaffolds represent a cornerstone for the development of novel therapeutic agents due to their versatile binding capabilities and wide spectrum of...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, imidazole-based scaffolds represent a cornerstone for the development of novel therapeutic agents due to their versatile binding capabilities and wide spectrum of biological activities. This guide presents a comprehensive molecular docking study of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid, a compound of interest, against three distinct and clinically relevant protein targets: Xanthine Oxidase (XO), Cyclooxygenase-2 (COX-2), and the B-Raf V600E mutant kinase. By elucidating the binding affinities and specific molecular interactions, this in-silico analysis provides a comparative framework to predict the compound's potential inhibitory profile and guide future drug development efforts. We will delve into the causality behind the experimental design, from target selection to the intricacies of the docking protocol, ensuring a scientifically rigorous and reproducible study.

Introduction: The Rationale for Target Selection

The selection of target proteins is a critical first step in any drug discovery pipeline, dictating the potential therapeutic application of a lead compound. For 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid, we have strategically chosen three enzymes from different classes, all of which are validated drug targets, to provide a broad yet insightful comparative analysis.

  • Xanthine Oxidase (XO): A key enzyme in purine metabolism, XO catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[1] Overproduction of uric acid leads to hyperuricemia, a precursor to gout. Imidazole derivatives have been previously investigated as XO inhibitors, making this a logical starting point for our investigation.[2][3] A study on derivatives of 1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid has shown potent inhibitory activity against xanthine oxidase, with IC50 values in the nanomolar range.[2][3]

  • Cyclooxygenase-2 (COX-2): An inducible enzyme, COX-2 is responsible for the production of pro-inflammatory prostaglandins.[4] Its selective inhibition is a major strategy for the treatment of inflammation and pain, with reduced gastrointestinal side effects compared to non-selective NSAIDs.[4] The structural features of our title compound, particularly the carboxylic acid moiety, are commonly found in COX-2 inhibitors.

  • B-Raf Kinase (V600E Mutant): The B-Raf protein is a serine/threonine-protein kinase that plays a crucial role in the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer. The V600E mutation is the most common oncogenic mutation in B-Raf and is found in a significant percentage of melanomas and other cancers.[5] Targeted inhibition of B-Raf V600E has proven to be an effective therapeutic strategy.

This multi-target approach allows for a comprehensive evaluation of the ligand's potential polypharmacology and helps in identifying the most promising therapeutic avenues for 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid.

Experimental Protocol: A Validated Molecular Docking Workflow

To ensure the scientific integrity and reproducibility of our findings, we will employ a well-established and validated molecular docking protocol using AutoDock Vina, a widely used open-source docking program. The entire workflow is designed to be a self-validating system, with each step logically following the next to minimize errors and produce reliable results.

Diagram of the Molecular Docking Workflow

G cluster_prep Preparation Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (5-Methyl-2-phenyl-1H- imidazole-4-carboxylic acid) docking Molecular Docking (AutoDock Vina) ligand_prep->docking protein_prep Protein Preparation (XO, COX-2, B-Raf) protein_prep->docking analysis Result Analysis (Binding Energy & Pose) docking->analysis visualization Interaction Visualization (PyMOL/Chimera) analysis->visualization

Caption: Overall workflow of the molecular docking study.

Ligand Preparation

The three-dimensional structure of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid was obtained from the PubChem database (CID: 565661). The ligand was prepared for docking using AutoDock Tools (ADT). This process involves:

  • Adding Polar Hydrogens: Essential for correct charge distribution and hydrogen bonding.

  • Assigning Gasteiger Charges: An empirical method to calculate partial atomic charges, crucial for the scoring function.

  • Detecting Rotatable Bonds: Defining the conformational flexibility of the ligand during the docking simulation.

  • Saving in PDBQT format: The required input format for AutoDock Vina, which includes atomic coordinates, partial charges, and atom types.

Protein Preparation

High-resolution crystal structures of the target proteins were retrieved from the RCSB Protein Data Bank (PDB).[5][6][7][8][9][10][11][12][13][14][15][16][17][18] For this comparative study, the following PDB entries were selected:

  • Xanthine Oxidase: PDB ID: 2CKJ (Human)[15]

  • Cyclooxygenase-2 (COX-2): PDB ID: 5KIR (Human, complexed with Rofecoxib)[12]

  • B-Raf Kinase (V600E): PDB ID: 3OG7 (Human, complexed with PLX4032)[5]

The preparation of these protein structures for docking is a critical step to ensure accuracy:

  • Removal of Water Molecules and Co-crystallized Ligands: To provide a clean binding site for the docking of our ligand.

  • Addition of Polar Hydrogens: Similar to ligand preparation, this is crucial for accurate interaction calculations.

  • Assignment of Kollman Charges: A standard method for assigning charges to proteins in molecular mechanics simulations.

  • Generation of PDBQT files: Creating the receptor input file for AutoDock Vina.

Molecular Docking Simulation

Molecular docking was performed using AutoDock Vina. The search space for docking was defined by a grid box encompassing the active site of each protein. The coordinates of the grid box were centered on the co-crystallized ligand in the original PDB structures to ensure that the docking simulation was focused on the known binding pocket. The size of the grid box was set to 25 x 25 x 25 Å to allow for sufficient space for the ligand to explore different conformations. The exhaustiveness parameter, which controls the thoroughness of the search, was set to 32 to increase the probability of finding the optimal binding pose.[19]

Analysis of Docking Results

The primary output from AutoDock Vina is a set of predicted binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol).[9][20][21][22] The more negative the binding energy, the stronger the predicted interaction. For each target protein, the pose with the lowest binding energy was selected for further analysis. The interactions between the ligand and the protein, including hydrogen bonds and hydrophobic interactions, were visualized and analyzed using UCSF Chimera and PyMOL.[6][23]

Results and Comparative Analysis

The molecular docking simulations provided valuable insights into the potential binding of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid to the three target proteins. The binding affinities and key interacting residues are summarized in the table below.

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
Xanthine Oxidase2CKJ-8.5PHE914, PHE1009, THR1010, GLU802, ARG880
Cyclooxygenase-2 (COX-2)5KIR-9.2ARG120, TYR355, SER530, VAL523, ALA527
B-Raf Kinase (V600E)3OG7-7.9CYS532, GLY533, PHE583, LYS483, ASP594

Table 1: Summary of Molecular Docking Results.

Interaction with Xanthine Oxidase

The docking results reveal a strong predicted binding affinity of -8.5 kcal/mol for 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid with Xanthine Oxidase. The analysis of the binding pose shows that the carboxylic acid group of the ligand forms a crucial hydrogen bond with the side chain of ARG880 and the backbone of GLU802 . The phenyl ring is involved in pi-pi stacking interactions with PHE914 and PHE1009 , while the imidazole core interacts with THR1010 . These interactions are consistent with the binding modes of known xanthine oxidase inhibitors and support the potential of this compound as a gout therapeutic. The predicted strong binding is in line with experimental findings for structurally similar compounds which have shown potent XO inhibition.[2][3]

Interaction with Cyclooxygenase-2 (COX-2)

The highest binding affinity of -9.2 kcal/mol was observed for the interaction with COX-2. This strong predicted binding suggests that 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid could be a potent COX-2 inhibitor. The carboxylic acid moiety, a common feature in many NSAIDs, forms a salt bridge with the positively charged side chain of ARG120 , a key residue in the COX-2 active site.[4] Additionally, a hydrogen bond is formed with the hydroxyl group of SER530 . The phenyl group is nestled in a hydrophobic pocket formed by VAL523 and ALA527 , and the imidazole ring interacts with TYR355 . This binding mode is characteristic of selective COX-2 inhibitors.

Interaction with B-Raf Kinase (V600E)

The docking score for the B-Raf V600E mutant was -7.9 kcal/mol, indicating a moderate but potentially significant interaction. The binding pose analysis reveals that the imidazole ring of the ligand forms a hydrogen bond with the backbone amide of CYS532 in the hinge region of the kinase, a common interaction for ATP-competitive inhibitors. The carboxylic acid group interacts with the side chain of LYS483 and the backbone of ASP594 . The phenyl ring is positioned in a hydrophobic pocket near the gatekeeper residue. While the predicted affinity is lower than for XO and COX-2, it suggests that with further optimization, imidazole-based compounds could be developed as B-Raf inhibitors.

Diagram of Comparative Binding Affinities

G cluster_0 Binding Affinity (kcal/mol) COX-2 COX-2 -9.2 -9.2 COX-2->-9.2 Xanthine Oxidase Xanthine Oxidase -8.5 -8.5 Xanthine Oxidase->-8.5 B-Raf (V600E) B-Raf (V600E) -7.9 -7.9 B-Raf (V600E)->-7.9

Caption: Predicted binding affinities for the target proteins.

Discussion and Future Perspectives

This comparative molecular docking study has provided valuable in-silico evidence for the potential of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid as a multi-target inhibitor. The predicted binding affinities and interaction patterns suggest that the compound is most likely to be a potent inhibitor of COX-2, followed by Xanthine Oxidase. The interaction with the B-Raf V600E kinase, while weaker, should not be entirely dismissed and could be a starting point for the design of more potent kinase inhibitors based on this scaffold.

The strength of this study lies in its objective comparison across different classes of enzymes, providing a broader perspective on the ligand's potential. The detailed, step-by-step protocol ensures that the study is transparent and reproducible. The causality behind each experimental choice, from target selection to the specifics of the docking parameters, has been explained to provide a deeper understanding of the scientific process.

It is important to acknowledge the limitations of in-silico studies. Molecular docking provides a static snapshot of the ligand-protein interaction and does not account for the dynamic nature of biological systems. Therefore, the findings from this study should be considered as predictive and require experimental validation. Future work should focus on the synthesis of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid and its in-vitro evaluation against the three target enzymes to determine its IC50 values. These experimental data will be crucial to validate the computational predictions and to further guide the optimization of this promising scaffold for the development of novel therapeutics.

Conclusion

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Validation

A Head-to-Head Comparison of Catalysts for Imidazole Synthesis: A Guide for Researchers

Imidazole and its derivatives are fundamental heterocyclic scaffolds in pharmaceuticals, materials science, and catalysis. The efficient synthesis of these compounds is a cornerstone of modern organic chemistry.

Author: BenchChem Technical Support Team. Date: January 2026

Imidazole and its derivatives are fundamental heterocyclic scaffolds in pharmaceuticals, materials science, and catalysis. The efficient synthesis of these compounds is a cornerstone of modern organic chemistry. This guide provides an in-depth, head-to-head comparison of various catalytic systems for imidazole synthesis, offering researchers, scientists, and drug development professionals a comprehensive resource to select the optimal catalyst for their specific needs. We move beyond a simple listing of methods to provide a critical analysis of performance, supported by experimental data and detailed protocols, grounded in the principles of scientific integrity and practical applicability.

The Enduring Relevance of Imidazole Synthesis

The imidazole ring is a privileged structure in medicinal chemistry, found in numerous blockbuster drugs such as the antifungal agent ketoconazole and the anti-ulcer drug cimetidine. Its unique electronic properties also make it a valuable component in ionic liquids and N-heterocyclic carbene (NHC) ligands. The classical Debus-Radziszewski synthesis, a multi-component reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia, remains a foundational method.[1] However, the demand for greener, more efficient, and versatile synthetic routes has driven the development of a diverse array of catalytic systems.

This guide will explore the following classes of catalysts, comparing their performance in the context of the widely studied synthesis of 2,4,5-trisubstituted imidazoles:

  • Homogeneous Catalysts:

    • Brønsted Acids

    • Lewis Acids

    • Ionic Liquids

  • Heterogeneous Catalysts:

    • Zeolites

    • Magnetic Nanoparticles

    • Metal-Organic Frameworks (MOFs)

    • Silica-Supported Catalysts

Homogeneous Catalysis: Precision and Mild Conditions

Homogeneous catalysts, existing in the same phase as the reactants, often offer high selectivity and activity under mild reaction conditions due to well-defined active sites.[2]

Brønsted Acid Catalysis

Brønsted acids catalyze imidazole synthesis by protonating carbonyl groups, thereby activating them towards nucleophilic attack. This approach is often characterized by the use of metal-free and environmentally benign catalysts.

A plausible mechanism for Brønsted acid-catalyzed imidazole synthesis involves the initial activation of the aldehyde, followed by condensation with ammonia and the dicarbonyl compound, and subsequent cyclization and aromatization.[3][4]

G Reactants Aldehyde + Dicarbonyl + Ammonia Activated_Aldehyde Protonated Aldehyde Reactants->Activated_Aldehyde Protonation Bronsted_Acid Brønsted Acid (H+) Diimine_Formation Diimine Intermediate Activated_Aldehyde->Diimine_Formation Condensation with Ammonia & Dicarbonyl Cyclization Cyclization Diimine_Formation->Cyclization Intramolecular Condensation Imidazole_Product Trisubstituted Imidazole Cyclization->Imidazole_Product Dehydration & Aromatization

Caption: Generalized mechanism of Brønsted acid-catalyzed imidazole synthesis.

Performance Comparison of Brønsted Acid Catalysts

CatalystAldehydeDicarbonylAmine SourceSolventTemp. (°C)TimeYield (%)Reference
Benzoic AcidAromatic Aldehydes-Aromatic Amines & Vinyl AzidesDCE1008h81[3][4]
3-Picolinic AcidBenzaldehydeBenzilNH4OAcEthanol802h92
Lactic AcidAromatic AldehydesBenzilNH4OAcSolvent-free13025-45 min88-95[5]

Experimental Protocol: 3-Picolinic Acid Catalyzed Synthesis of 2,4,5-Triphenylimidazole

  • To a round-bottom flask, add benzil (1 mmol), benzaldehyde (1 mmol), ammonium acetate (2 mmol), and 3-picolinic acid (10 mol%).

  • Add ethanol (5 mL) as the solvent.

  • Reflux the reaction mixture at 80°C for 2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice to precipitate the product.

  • Filter the solid, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 2,4,5-triphenylimidazole.

Lewis Acid Catalysis

Lewis acids, such as metal triflates and chlorides, activate carbonyl groups by coordinating to the oxygen atom, enhancing their electrophilicity. This often leads to high yields and short reaction times.

G Reactants Aldehyde + Dicarbonyl + Ammonia Activated_Carbonyl Coordinated Carbonyl Reactants->Activated_Carbonyl Coordination Lewis_Acid Lewis Acid (e.g., ZnCl2) Condensation Condensation & Cyclization Activated_Carbonyl->Condensation Imidazole_Product Trisubstituted Imidazole Condensation->Imidazole_Product Dehydration & Aromatization

Caption: General mechanism of Lewis acid-catalyzed imidazole synthesis.

Performance Comparison of Lewis Acid Catalysts

CatalystAldehydeDicarbonylAmine SourceSolventTemp. (°C)TimeYield (%)Reference
Urea-ZnCl2Aromatic AldehydesBenzilNH4OAcMolten Salt11015-30 min85-95[6]
FeCl3Aromatic AldehydesBenzilNH4OAcSolvent-free135-14045-60 min82-96[6]
Rhodium-based Chiral Lewis Acidα,β-Unsaturated 2-Acylimidazoles-2-Arylimidazo[1,2-a]pyridinesEthanolRT3-4h97-99[7]

Experimental Protocol: Urea-ZnCl2 Catalyzed Synthesis of 2,4,5-Trisubsituted Imidazoles

  • Prepare the low-melting mixture by gently heating a 1:2 molar ratio of urea and ZnCl2.

  • To this molten salt medium, add the 1,2-dicarbonyl compound (1 mmol), the aromatic aldehyde (1 mmol), and ammonium acetate (2 mmol).

  • Stir the reaction mixture at 110°C for 15-30 minutes.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture and add water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry to obtain the crude imidazole derivative.

  • Recrystallize from a suitable solvent if further purification is required.[6]

Ionic Liquid Catalysis

Ionic liquids (ILs) can act as both catalysts and solvents, offering advantages such as thermal stability, low vapor pressure, and recyclability. Imidazolium-based ILs are particularly effective, often promoting reactions through hydrogen bonding and increased polarity of the reaction medium.

Performance Comparison of Ionic Liquid Catalysts

CatalystAldehydeDicarbonylAmine SourceSolventMethodTemp. (°C)TimeYield (%)Reference
[BMIM][BF4]Aromatic AldehydesBenzilNH4OAcEthanolUltrasound5080-90 min76-80[8]
[BMIM][BF4]Aromatic AldehydesBenzilNH4OAcSolvent-freeMicrowave-7-9 min80-86[8]
[(HeMIM)BF4]p-Substituted BenzaldehydesDicarbonyl Compound-Solvent-freeMicrowave--High[9]

Experimental Protocol: [BMIM][BF4] Catalyzed Synthesis under Microwave Irradiation

  • In a 10 mL round-bottom flask suitable for microwave synthesis, combine the aldehyde (1 mmol), benzil (1 mmol), ammonium acetate (2 mmol), and [BMIM][BF4] (15 mol%).

  • Place the flask in a microwave reactor and irradiate at 240 watts for 7-9 minutes.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it over crushed ice.

  • The solid imidazole product will precipitate. Filter the solid, wash with water, and dry.

  • Recrystallize from ethanol for further purification.[8]

Heterogeneous Catalysis: Reusability and Green Chemistry

Heterogeneous catalysts, being in a different phase from the reactants and products, are easily separated and recycled, aligning with the principles of green chemistry.[2]

Zeolite Catalysis

Zeolites are crystalline aluminosilicates with a porous structure and acidic sites that can catalyze a variety of organic transformations. Their shape selectivity can also influence product distribution.

G Reactants Aldehyde + Benzil + Amine + NH4OAc Adsorption Adsorption onto Zeolite Surface Reactants->Adsorption Zeolite Zeolite (e.g., ZSM-11) Surface_Reaction Surface-Catalyzed Condensation & Cyclization Adsorption->Surface_Reaction Desorption Desorption of Imidazole Product Surface_Reaction->Desorption

Caption: Schematic representation of zeolite-catalyzed imidazole synthesis.

Performance Comparison of Zeolite Catalysts

CatalystAldehydeDicarbonylAmine SourceSolventTemp. (°C)TimeYield (%)Reference
ZSM-11Aromatic AldehydesBenzilPrimary Amines & NH4OAcSolvent-free11030 minup to 98[10][11]
H-ZSM-22Aromatic AldehydesBenzilAmines & NH4OAc-14015-30 minExcellent[12]

Experimental Protocol: ZSM-11 Catalyzed Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles

  • In a round-bottom flask, mix benzil (1 mmol), an aromatic aldehyde (1 mmol), a primary amine (1 mmol), ammonium acetate (1.5 mmol), and ZSM-11 zeolite (0.05 g).

  • Heat the solvent-free reaction mixture at 110°C for 30 minutes with stirring.

  • Monitor the reaction progress using TLC.

  • After completion, cool the mixture and add ethanol to dissolve the product.

  • Separate the catalyst by filtration. The catalyst can be washed, dried, and reused.

  • Evaporate the solvent from the filtrate to obtain the crude product.

  • Recrystallize from a suitable solvent for purification.[10][11]

Magnetic Nanoparticle Catalysis

Magnetic nanoparticles (MNPs) offer a highly practical approach to catalyst recovery, as they can be easily separated from the reaction mixture using an external magnet. They can be functionalized with acidic or basic groups to act as catalysts.

Performance Comparison of Magnetic Nanoparticle Catalysts

CatalystAldehydeDicarbonylAmine SourceSolventTemp. (°C)TimeYield (%)Reference
Fe3O4@C@PrNHSO3HDiverse AldehydesBenzilNH4OAcSolvent-free12025-45 min85-97[13]
Ni0.5Zn0.5Fe2O4Aromatic AldehydesBenzilNH4OAcSolvent-free10010-25 min88-96[14]
Magnetic Polyborate NPsAromatic AldehydesBenzil/BenzoinPrimary Amine & NH4OAcEthanolReflux15-45 min85-97[15]

Experimental Protocol: Magnetic Polyborate Nanoparticle Catalyzed Synthesis

  • To a round-bottom flask containing ethanol (2.5 mL), add benzil (1.0 mmol), an aldehyde (1.0 mmol), a primary amine (1.0 mmol), ammonium acetate (1.75 mmol), and magnetic polyborate nanoparticles (10.0 mg).

  • Reflux the mixture, monitoring the reaction by TLC.

  • Upon completion, add a small amount of additional ethanol to dissolve the product.

  • Place a magnet against the side of the flask to immobilize the catalyst.

  • Decant the solution containing the product.

  • The catalyst can be washed with ethanol, dried, and reused.

  • Evaporate the solvent from the decanted solution to obtain the crude product.[15]

Metal-Organic Framework (MOF) Catalysis

MOFs are highly porous materials with a large surface area and tunable chemical properties. The metal nodes can act as Lewis acids, and the organic linkers can be functionalized to introduce catalytic sites.

Performance Comparison of MOF Catalysts

CatalystAldehydeDicarbonylAmine SourceSolventTemp. (°C)TimeYield (%)Reference
MIL-101(Cr)Aromatic AldehydesBenzilNH4OAcSolvent-free12015-45 min87-98[16]
Cu-bcmim-ClAromatic Aldehydes-Anilines---High[17]
TIBM-Cu-------[18]

Experimental Protocol: MIL-101(Cr) Catalyzed Synthesis of 2,4,5-Trisubstituted Imidazoles

  • In a reaction vessel, combine the 1,2-diketone (1 mmol), aromatic aldehyde (1 mmol), ammonium acetate (1.5 mmol), and MIL-101(Cr) catalyst.

  • Heat the solvent-free mixture at 120°C for the specified time (15-45 minutes).

  • Monitor the reaction's progress with TLC.

  • After the reaction is complete, cool the mixture and add a suitable solvent (e.g., ethanol) to dissolve the product.

  • Separate the solid MOF catalyst by filtration.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude product.

  • Recrystallize if necessary.[16]

Silica-Supported Catalysis

Silica is a readily available and robust support material. It can be functionalized with acidic groups, such as sulfuric acid, to create solid acid catalysts that are easily handled and recycled.

Performance Comparison of Silica-Supported Catalysts

CatalystAldehydeDicarbonylAmine SourceSolventTemp. (°C)TimeYield (%)Reference
Silica Sulfuric AcidAromatic AldehydesBenzilNH4OAcSolvent-free1205-15 min90-98[16]
FeCl3/SiO2Benzaldehyde Dimethyl AcetalBenzilNH4OAcSolvent-free10025 min93[19]

Experimental Protocol: Silica Sulfuric Acid Catalyzed Synthesis

  • Catalyst Preparation: Add concentrated sulfuric acid (3 wt%) to a slurry of silica gel in a volatile solvent like acetone. Evaporate the solvent to obtain the dry, free-flowing catalyst powder.

  • Imidazole Synthesis: In a round-bottom flask, mix benzil (1 mmol), an aromatic aldehyde (1 mmol), ammonium acetate (2 mmol), and silica sulfuric acid (a catalytic amount).

  • Heat the solvent-free mixture at 120°C for 5-15 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, add ethanol to the cooled reaction mixture.

  • Filter to remove the catalyst. The catalyst can be washed, dried, and reused.

  • Evaporate the solvent from the filtrate to obtain the crude product, which can be purified by recrystallization.

Conclusion: Selecting the Right Tool for the Job

The choice of catalyst for imidazole synthesis is a critical decision that depends on the specific requirements of the target molecule and the desired process parameters.

  • For high-throughput screening and medicinal chemistry applications , where speed and broad substrate scope are paramount, homogeneous catalysts like Lewis acids or the use of microwave-assisted synthesis with ionic liquids can be highly effective.

  • For large-scale synthesis and industrial applications , where cost, safety, and catalyst reusability are major drivers, heterogeneous catalysts are the superior choice. Magnetic nanoparticles offer a particularly compelling combination of high activity and facile separation. Silica-supported catalysts represent a cost-effective and robust option.

  • For processes where green chemistry principles are a primary concern , zeolites and other recyclable solid acids operating under solvent-free conditions are ideal.

This guide has provided a comparative framework to aid in this selection process. By understanding the nuances of each catalytic system, researchers can accelerate the discovery and development of novel imidazole-containing compounds that will shape the future of medicine and materials science.

References

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Comparative

Efficacy comparison between 1,5-diaryl and 2,5-diaryl imidazole derivatives

An In-Depth Efficacy Comparison: 1,5-Diaryl vs. 2,5-Diaryl Imidazole Derivatives Introduction: The Versatile Imidazole Scaffold The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Efficacy Comparison: 1,5-Diaryl vs. 2,5-Diaryl Imidazole Derivatives

Introduction: The Versatile Imidazole Scaffold

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a "privileged structure." This scaffold is integral to numerous essential biomolecules, including the amino acid histidine and purines in nucleic acids, and is a key component in a wide array of approved drugs.[1][2][3] Among the vast library of imidazole derivatives, diaryl-substituted imidazoles have garnered significant attention for their potent and diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4]

The specific placement of the two aryl groups on the imidazole core gives rise to different isomers, with 1,5-diaryl and 2,5-diaryl derivatives being two prominent classes. While structurally similar, this isomeric difference can profoundly impact the molecule's three-dimensional shape, electronic distribution, and ability to interact with biological targets. This guide provides a comprehensive comparison of the efficacy of 1,5-diaryl and 2,5-diaryl imidazole derivatives, drawing upon experimental data to elucidate their therapeutic potential and structure-activity relationships for researchers and drug development professionals.

Structural Distinction and Synthetic Pathways

The fundamental difference between the two isomers lies in the connectivity of the aryl groups to the imidazole ring. In 1,5-diaryl imidazoles, one aryl group is attached to a nitrogen atom (N-1) and the second to a carbon atom (C-5). In the 2,5-diaryl isomer, both aryl groups are attached to carbon atoms (C-2 and C-5). This seemingly subtle change alters the molecule's overall geometry and polarity.

Caption: Core structures of 1,5-diaryl and 2,5-diaryl imidazole isomers.

The synthesis of these isomers follows distinct pathways. A common and effective method for preparing 1,5-diarylimidazoles involves the reaction of imines with p-toluenesulfonylmethyl cyanide (TosMIC).[5][6] In contrast, 2,5-diaryl imidazoles are often synthesized through multi-component reactions, such as the reaction of an α-haloketone with an amidine, which allows for the construction of the imidazole ring with the desired aryl groups at the C-2 and C-5 positions.[2]

Comparative Efficacy Across Therapeutic Areas

The therapeutic efficacy of these isomers is highly dependent on the biological target. Below is a comparative analysis based on published experimental data in key disease areas.

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX)

A significant body of research on diaryl imidazoles focuses on their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation and pain.

1,5-Diaryl Imidazoles: This class has been extensively explored for COX-2 inhibition. Structure-activity relationship (SAR) studies reveal that a 4-methylsulfonylphenyl group at either the N-1 or C-5 position is crucial for potent activity.[6] This moiety effectively mimics the binding of selective COX-2 inhibitors (coxibs) within the enzyme's active site. For instance, 1-(2,4-difluorophenyl)-5-(4-methylsulfonylphenyl)imidazole demonstrated strong inhibitory activity against COX-2 catalyzed prostaglandin E2 (PGE2) production.[5]

Other Diaryl Imidazoles: Research on related isomers, such as 4,5-diaryl imidazoles, has also identified potent COX-2 inhibitors.[7][8] Similarly, 2,4-diaryl-5(4H)-imidazolone derivatives have shown excellent in vivo anti-inflammatory activity in carrageenan-induced rat paw edema models, a standard test for NSAIDs.[9] This indicates that while the 1,5-diaryl arrangement is effective, other diaryl substitutions on the imidazole core can also yield highly potent COX-2 inhibitors, often with different selectivity profiles.

Table 1: Comparative Anti-inflammatory (COX-2) Activity

Compound ClassSpecific DerivativeTarget/AssayEfficacy MetricReference
1,5-Diaryl Imidazole 1-(2,4-difluorophenyl)-5-(4-methylsulfonylphenyl)imidazoleCOX-2 catalyzed PGE2 productionStrong inhibitory activity[5]
2,4-Diaryl Imidazolone (Z)-1-[4-(acetylaminosulfonyl)-phenyl]-4-benzylidene-2-(4-fluorophenyl)-5(4H)-imidazoloneCarrageenan-induced rat paw edema82% inhibition at 25 mg/kg[9]
4,5-Diaryl Imidazole 4,5-Diaryl-2-(2-alkylthio-5-imidazolyl)imidazolesIn vitro COX-1/COX-2 isozyme inhibitionModerate selectivity for COX-2[8]
Anticancer Activity: Targeting Cell Proliferation

The imidazole scaffold is present in several anticancer drugs, and diaryl derivatives have been investigated as inhibitors of various cancer-related targets.[10]

1,5-Diaryl Imidazole Analogues: While direct data on 1,5-diaryl imidazoles is emerging, structurally related 1-(diarylmethyl)-1H-imidazoles have shown significant promise as anti-mitotic agents.[11] These compounds are designed as hybrids of the microtubule-targeting agent phenstatin. A key finding was that the presence of a 3,4,5-trimethoxyphenyl group (the phenstatin scaffold) was essential for high potency. The derivative 21l was identified as a potent inhibitor of breast cancer cell proliferation with an IC50 value of 0.132 µM in MCF-7 cells, inducing G2/M phase cell cycle arrest.[11]

2,5-Diaryl Imidazoles and Other Isomers: The literature highlights the anticancer potential of various imidazole isomers. For example, some 2-amino-1-arylidenaminoimidazoles have been identified as potent microtubule assembly inhibitors.[12] Another study reported that a 1,2-diaryl imidazole derivative conjugated with a thiazole ring was highly potent against human gastric cancer cells, with an IC50 value of 0.05 μM, by interfering with tubulin assembly.[12] This underscores that the substitution pattern directly influences the mechanism of action and potency.

Table 2: Comparative Anticancer Activity

Compound ClassSpecific DerivativeCancer Cell LineEfficacy Metric (IC50)Reference
1-(Diarylmethyl)-1H-imidazole Compound 21lMCF-7 (Breast)0.132 µM[11]
1,2-Diaryl Imidazole 1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amineNUGC-3 (Gastric)0.05 µM[12]
4,5-Diaryl Imidazole 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazoleSW480 (Colorectal)27.42 nM[10]
Antimicrobial Activity: Combating Pathogens

Imidazole derivatives, such as the antifungal drug ketoconazole, have a long history in antimicrobial therapy.[3] Diaryl-substituted imidazoles have been explored as a new source of antibacterial and antifungal agents.

The available literature points to broad activity across different diaryl imidazole isomers rather than a clear superiority of one class.

  • A study on 1,2-diaryl imidazole derivatives found that 1-(4-bromophenyl)-2(2-(3-chlorophenyl)-1H-imidazol-1-yl)ethanone exhibited the highest antibacterial and antifungal activity in its series.[13]

  • 4,5-Diaryl-1H-imidazoles have been identified as a class of compounds with considerable activity against bacteria, yeast, and fungi.[7]

  • Novel imidazole derivatives synthesized via the Debus–Radziszewski reaction showed efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strains.[14]

The efficacy in this therapeutic area appears to be less dependent on the core 1,5- vs. 2,5-diaryl structure and more on the specific substitutions on the aryl rings, such as halogens, which can significantly modulate the compound's lipophilicity and interaction with microbial targets.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The accumulated data allows for the deduction of key SAR principles that guide the design of more potent and selective diaryl imidazole derivatives.

Caption: Key structure-activity relationships for diaryl imidazole derivatives.

  • For Anti-inflammatory (COX-2) Activity: The 1,5-diaryl substitution pattern is highly effective, particularly when one aryl ring is a 4-methylsulfonylphenyl group, which anchors the molecule in the COX-2 active site.

  • For Anticancer (Anti-mitotic) Activity: The efficacy of 1-diarylmethyl imidazoles is critically dependent on incorporating a "bioactive scaffold" from a known natural product, such as the trimethoxyphenyl moiety of phenstatin, which interacts with tubulin.[11]

  • For Antimicrobial Activity: The specific electronic and steric properties of substituents on the aryl rings (e.g., halogens) play a dominant role in determining the spectrum and potency of activity, often more so than the core isomeric structure.[13]

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the protocols used to evaluate these compounds must be robust and reproducible. Below is a detailed methodology for a common assay used to determine anti-inflammatory efficacy.

Protocol: In Vitro COX-2 Inhibition Assay (PGE2 Production)

This protocol is designed to measure a compound's ability to inhibit the production of Prostaglandin E2 (PGE2), a direct product of COX-2 activity, in a cell-based system.

Objective: To determine the IC50 value of test compounds against COX-2.

Methodology Workflow:

G node_prep node_prep node_treat node_treat node_measure node_measure node_analyze node_analyze A 1. Cell Seeding (e.g., RAW 264.7 macrophages) B 2. Pre-incubation With Test Compound (1h) A->B C 3. Stimulation With LPS (to induce COX-2) B->C D 4. Incubation (24h) C->D E 5. Supernatant Collection D->E F 6. PGE2 Quantification (ELISA Assay) E->F G 7. Data Analysis (Calculate % Inhibition, IC50) F->G

Caption: Workflow for cell-based COX-2 inhibition (PGE2) assay.

Step-by-Step Procedure:

  • Cell Culture and Seeding:

    • Culture a suitable cell line that expresses COX-2 upon stimulation (e.g., RAW 264.7 murine macrophages).

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

    • Causality: Using a known inducible cell line provides a physiologically relevant system to measure COX-2 specific inhibition, as basal PGE2 levels are low.

  • Compound Treatment:

    • Prepare serial dilutions of the 1,5-diaryl and 2,5-diaryl imidazole test compounds in appropriate cell culture media. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Celecoxib).

    • Remove the old media from the cells and add the media containing the test compounds.

    • Pre-incubate the cells with the compounds for 1 hour.

    • Causality: Pre-incubation allows the compounds to enter the cells and reach their target before the inflammatory cascade is initiated.

  • COX-2 Induction:

    • Stimulate the cells by adding Lipopolysaccharide (LPS) to all wells except the negative control.

    • Incubate the plates for 24 hours at 37°C in a CO2 incubator.

    • Causality: LPS is a potent inducer of COX-2 expression, leading to a significant and measurable increase in PGE2 production.

  • PGE2 Quantification:

    • After incubation, centrifuge the plates and carefully collect the supernatant.

    • Quantify the concentration of PGE2 in the supernatant using a commercially available Prostaglandin E2 ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of PGE2 inhibition for each compound concentration relative to the vehicle-treated, LPS-stimulated control.

    • Plot the percent inhibition against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of COX-2 activity is inhibited).

    • Self-Validation: The inclusion of a known selective COX-2 inhibitor like Celecoxib validates the assay's performance and provides a benchmark for comparing the potency of the test compounds.

Conclusion and Future Outlook

The comparative analysis reveals that while both 1,5-diaryl and 2,5-diaryl imidazole derivatives are versatile scaffolds with significant therapeutic potential, their efficacy is not interchangeable. The specific isomeric arrangement of the aryl groups is a critical determinant of biological activity, dictating how the molecule fits into the binding pocket of a target protein.

  • 1,5-Diaryl imidazoles have shown particular promise as anti-inflammatory agents through COX-2 inhibition, especially when incorporating a sulfonylphenyl moiety.[5][6]

  • 1-Diarylmethyl imidazoles , which are closely related, are potent anti-mitotic anticancer agents , provided they are functionalized with a tubulin-binding scaffold.[11]

  • Efficacy in the antimicrobial space appears less dependent on the core diaryl isomer and more influenced by the nature of the substituents on the aryl rings themselves.[7][13]

Future research should focus on direct, head-to-head comparisons of optimized 1,5- and 2,5-diaryl derivatives against a panel of biological targets. Such studies, utilizing validated and standardized assays, will provide a clearer understanding of the nuanced structure-activity relationships and guide the rational design of next-generation imidazole-based therapeutics with improved potency and selectivity.

References

  • Ganguly, S., & Shaw, P. (2019). Synthesis, Antimicrobial Activity and Binding Mode Analysis of Some New Diaryl Imidazole Derivatives. Indian Journal of Heterocyclic Chemistry, 29(1), 5-10.
  • Makhathini, S., et al. (2022). Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. MDPI. [Link]

  • Lee, J. H., et al. (2005). Synthesis and antiinflammatory activity of 1,5-diarylimidazoles. Archives of Pharmacal Research, 28(9), 1013-1018. [Link]

  • Request PDF. (n.d.). Synthesis and Biological Activity of Vicinal Diaryl-Substituted 1H-Imidazoles. ResearchGate. [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. [Link]

  • Request PDF. (n.d.). Synthesis and antiinflammatory activity of 1,5-Diarylimidazoles. ResearchGate. [Link]

  • Gouda, M. A., et al. (2015). Design, Synthesis and in Vivo Anti-inflammatory Activities of 2,4-Diaryl-5-4H-imidazolone Derivatives. Molecules, 20(9), 17342-17360. [Link]

  • Sharma, P., et al. (2022). Diaryl azo derivatives as anti-diabetic and antimicrobial agents: synthesis, in vitro, kinetic and docking studies. Scientific Reports, 12(1), 18055. [Link]

  • Ayati, A., et al. (2019). Imidazoles as potential anticancer agents. Medicinal Chemistry Research, 28(8), 1-28. [Link]

  • A review: Imidazole synthesis and its biological activities. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. (2023). National Institutes of Health. [Link]

  • Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. (2022). GSC Biological and Pharmaceutical Sciences. [Link]

  • Bîcu, E., et al. (2018). Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][5][7][13]Thiadiazole Derivatives as Anti-Inflammatory Agents. Molecules, 23(9), 2359. [Link]

  • Gu, H., et al. (2022). Discovery of 1,5-diaryl-1,2,4-triazole Derivatives as Myoferlin Inhibitors and Their Antitumor Effects in Pancreatic Cancer. Future Science. [Link]

  • Ali, D., et al. (2020). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. MDPI. [Link]

  • Parab, R. H., Dixit, B. C., & Desai, D. J. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Journal of Chemistry. [Link]

  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. (2024). ResearchGate. [Link]

  • Shawky, A. M., et al. (2010). Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. Molecules, 15(7), 4882-4897. [Link]

  • PDF. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF IMIDAZOLE DERIVATIVES. ijcrt.org. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2022). ACS Omega. [Link]

  • Stephens, C. E., et al. (2011). Synthesis and Antiprotozoal Activity of 2,5-Bis[amidinoaryl]thiazoles. Journal of Medicinal Chemistry, 54(13), 4442-4447. [Link]

  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. (2024). Journal of Pharma Insights and Research. [Link]

  • PDF. (n.d.). Quantitative structure activity relationship (QSAR) studies on a series of imidazole derivatives as novel ORL1 receptor antagonists. ResearchGate. [Link]

  • Shirley, D. J., et al. (2020). Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. ACS Medicinal Chemistry Letters, 11(8), 1544-1549. [Link]

  • Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. (2023). ACS Publications. [Link]

  • Synthesis and Effects of 4,5-Diaryl-2-(2-alkylthio-5-imidazolyl) Imidazoles as Selective Cyclooxygenase Inhibitors. (2012). ResearchGate. [Link]

  • Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1 H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1 H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. (2021). PubMed. [Link]

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Validation

A Comparative Guide to Validating Target Engagement of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid

For researchers and drug development professionals, establishing that a compound physically interacts with its intended target within a biological system is a cornerstone of modern therapeutics. This guide provides an in...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, establishing that a compound physically interacts with its intended target within a biological system is a cornerstone of modern therapeutics. This guide provides an in-depth comparison of leading methodologies for validating the target engagement of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid, a compound identified as a potential inhibitor of enzymes such as xanthine oxidase.[1] We will delve into the causality behind experimental choices, present detailed protocols, and offer comparative data to empower you in selecting the most appropriate strategy for your research.

The Criticality of Target Engagement Validation

Target engagement is the direct, physical interaction of a drug molecule with its biological target.[2] Validating this engagement is paramount, as it provides the mechanistic link between the compound and its observed biological effect.[3][4] Without this confirmation, researchers risk attributing a compound's activity to the wrong target, leading to wasted resources and potential safety issues. A multi-faceted approach, combining both direct and indirect methods, often yields the most robust and reliable evidence.[2]

Understanding 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid and its Potential Target

5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid is a heterocyclic compound belonging to the imidazole family.[1][5][6] Imidazole-based structures are prevalent in medicinal chemistry due to their ability to participate in various biological interactions.[7][8] This particular compound has been identified as an inhibitor of xanthine oxidase, an enzyme pivotal in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[1] Dysregulation of xanthine oxidase activity is implicated in conditions such as gout.[1] For the purpose of this guide, we will consider xanthine oxidase as the primary target for 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid.

A Comparative Analysis of Target Engagement Methodologies

The selection of a target engagement validation method is contingent on various factors, including the nature of the target protein, the cellular context, and the desired throughput. Here, we compare several gold-standard biophysical and cell-based assays.[9][10][11]

FeatureCellular Thermal Shift Assay (CETSA)Isothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Reporter Gene Assay
Principle Ligand binding increases the thermal stability of the target protein.[12][13][14]Measures the heat released or absorbed during the binding of a ligand to a target.[15][16]Detects changes in the refractive index at a sensor surface as a ligand binds to an immobilized target.[17][18][19]Measures the transcriptional activity of a reporter gene linked to a cellular pathway modulated by the target.[20][21][22]
Readout Quantification of the soluble fraction of the target protein after heat treatment.[12]Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[16]Association rate (ka), dissociation rate (kd), and binding affinity (KD).[19][23]Light output (e.g., luminescence, fluorescence) from the reporter protein.[20][21]
Throughput Can be adapted for high-throughput screening.[12][13]Generally lower throughput.High throughput capabilities are available with modern instrumentation.[10][24]Amenable to high-throughput screening.[20][21]
Compound Requirements No modification of the compound is necessary.[12]No modification of the compound is necessary.[15]No modification of the compound is necessary.[18]No modification of the compound is necessary.
Target Requirements Requires a target that exhibits a measurable thermal shift upon ligand binding.[12]Requires purified, functional protein.[15]Requires purified, functional protein that can be immobilized.[18]Requires a well-defined signaling pathway and a suitable reporter cell line.[20]
Cellular Context Can be performed in cell lysates, intact cells, and tissues.[13][25]Performed in vitro with purified components.[15]Performed in vitro with purified components.[17][18]Performed in live cells.[20][22]

Visualizing the Scientific Approach

To provide a clearer understanding, the following diagrams illustrate a hypothetical signaling pathway involving xanthine oxidase and the experimental workflows for key target engagement validation methods.

cluster_0 Purine Metabolism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric Acid Uric Acid Xanthine->Uric Acid Xanthine Oxidase 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid Xanthine Oxidase Xanthine Oxidase 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid->Xanthine Oxidase Inhibition

Caption: Inhibition of Xanthine Oxidase in the Purine Metabolism Pathway.

cluster_0 CETSA Workflow Cells + Compound Cells + Compound Heat Treatment Heat Treatment Cells + Compound->Heat Treatment Cell Lysis Cell Lysis Heat Treatment->Cell Lysis Centrifugation Centrifugation Cell Lysis->Centrifugation Quantify Soluble Protein Quantify Soluble Protein Centrifugation->Quantify Soluble Protein Melting Curve Analysis Melting Curve Analysis Quantify Soluble Protein->Melting Curve Analysis

Caption: Cellular Thermal Shift Assay (CETSA) Experimental Workflow.

cluster_1 ITC Workflow Ligand in Syringe Ligand in Syringe Titration into Protein Solution Titration into Protein Solution Ligand in Syringe->Titration into Protein Solution Heat Measurement Heat Measurement Titration into Protein Solution->Heat Measurement Binding Isotherm Binding Isotherm Heat Measurement->Binding Isotherm Thermodynamic Parameters Thermodynamic Parameters Binding Isotherm->Thermodynamic Parameters

Caption: Isothermal Titration Calorimetry (ITC) Experimental Workflow.

Detailed Experimental Protocols

Here, we provide step-by-step methodologies for the key experiments discussed.

Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment:

    • Culture cells expressing the target protein (xanthine oxidase) to the desired confluency.

    • Treat cells with varying concentrations of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid or a vehicle control for a predetermined time.

  • Heat Treatment:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the samples to a range of temperatures for a fixed duration (e.g., 3 minutes).[13]

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.

    • Separate the soluble fraction from the precipitated protein by centrifugation.[26]

  • Protein Quantification:

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of soluble xanthine oxidase using a specific detection method such as Western blotting or ELISA.[12]

  • Data Analysis:

    • Plot the amount of soluble protein against the temperature to generate a melting curve.[26]

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[13]

Isothermal Titration Calorimetry (ITC)
  • Sample Preparation:

    • Prepare a solution of purified xanthine oxidase in a suitable buffer.

    • Prepare a solution of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid in the same buffer. The ligand concentration should ideally be 10-20 times higher than the protein concentration.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the ITC instrument.

    • Load the ligand solution into the injection syringe.

    • Perform a series of injections of the ligand into the protein solution while monitoring the heat changes.[16]

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Plot the integrated heat data against the molar ratio of ligand to protein to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).[16][27]

Surface Plasmon Resonance (SPR)
  • Sensor Chip Preparation:

    • Immobilize purified xanthine oxidase onto the surface of an SPR sensor chip using a suitable coupling chemistry.[18]

  • Binding Analysis:

    • Inject a series of concentrations of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid over the sensor chip surface.

    • Monitor the change in the SPR signal in real-time to observe the association and dissociation of the compound.[18]

  • Data Analysis:

    • Generate sensorgrams that plot the SPR response over time.

    • Fit the sensorgram data to a kinetic binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[19]

Reporter Gene Assay
  • Cell Line and Reporter Construct:

    • Use a cell line that has been engineered to contain a reporter gene (e.g., luciferase) under the control of a response element that is downstream of the xanthine oxidase signaling pathway.

  • Assay Performance:

    • Plate the reporter cells in a multi-well plate.

    • Treat the cells with varying concentrations of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid.

    • Stimulate the pathway to induce reporter gene expression.

  • Signal Detection:

    • After an appropriate incubation period, lyse the cells and add the substrate for the reporter enzyme.

    • Measure the light output using a luminometer.

  • Data Analysis:

    • Plot the reporter signal against the compound concentration to determine the potency of the compound in modulating the signaling pathway.[20]

Concluding Remarks

Validating the target engagement of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid is a critical step in its development as a potential therapeutic agent. This guide has provided a comparative overview of several robust methodologies, each with its own strengths and considerations. The choice of method will depend on the specific research question and available resources. By employing a combination of these techniques, researchers can build a comprehensive and compelling case for the on-target activity of their compound, paving the way for further preclinical and clinical investigation.

References

  • TA Instruments. Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Available from: [Link]

  • Holdgate, G. A. (2001). Isothermal titration calorimetry in drug discovery. PubMed. Available from: [Link]

  • Schenone, M., Dancik, V., Wagner, B. K., & Schreiber, S. L. (2013). Determining target engagement in living systems. Nature chemical biology. Available from: [Link]

  • Auld, D. S., & Coussens, N. P. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology. Available from: [Link]

  • Indigo Biosciences. The Importance of Reporter Gene Assays in Drug Discovery. Available from: [Link]

  • Auld, D. S., & Coussens, N. P. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. PMC - NIH. Available from: [Link]

  • Reaction Biology. ITC Assay Service for Drug Discovery. Available from: [Link]

  • Klaeger, S., Gohlke, B., Perrin, J., et al. (2017). The target landscape of clinical kinase drugs. Science. Available from: [Link]

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  • Selvita. Target Engagement. Available from: [Link]

  • Paketurytė, V., Zubrienė, A., Ladbury, J. E., & Matulis, D. (2017). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. Available from: [Link]

  • UKM Medical Molecular Biology Institute. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022). Available from: [Link]

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  • Almqvist, H., Axelsson, H., Jafari, R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology. Available from: [Link]

  • Sreeramulu, S., Caflisch, A., & Wiedmer, T. (2019). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Scientific reports. Available from: [Link]

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  • ACS Publications. Importance of Quantifying Drug-Target Engagement in Cells. (2020). Available from: [Link]

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Comparative

A Comparative Guide to Purity Assessment of Synthesized 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid by HPLC-UV

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Purity in Drug Development 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid is a heterocyclic compound with significant p...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Drug Development

5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry, often explored as a key building block for various therapeutic agents.[1] Its biological activity, such as enzyme inhibition, makes it a compound of interest for conditions like gout.[1] In the journey from synthesis to application, particularly in pharmaceutical development, the purity of the active pharmaceutical ingredient (API) is paramount. High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for this purpose, offering high resolution and sensitivity for separating the main compound from any impurities.[2][3]

This guide will compare two common reversed-phase HPLC-UV approaches—isocratic and gradient elution—for the purity determination of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid, providing a robust, validated method.

Understanding the Analyte: Physicochemical Properties

Before developing an HPLC method, understanding the physicochemical properties of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid (C₁₁H₁₀N₂O₂) is crucial.[4] Key characteristics include:

  • Structure: An imidazole ring substituted with a methyl group, a phenyl group, and a carboxylic acid group.[1]

  • Solubility: Knowledge of its solubility in various solvents is essential for sample and mobile phase preparation. Polar solvents are generally required for reversed-phase HPLC.[5]

  • UV Absorbance: The presence of chromophores, specifically the phenyl and imidazole rings, allows for detection by a UV detector.[6] Determining the λmax (wavelength of maximum absorbance) is critical for achieving the highest sensitivity.[6][7]

Methodology Comparison: Isocratic vs. Gradient Elution

The choice between isocratic and gradient elution is a fundamental decision in HPLC method development.[8]

  • Isocratic Elution: Utilizes a constant mobile phase composition throughout the analysis. It is simpler and often results in more reproducible retention times. However, it may lead to long run times and poor peak shape for late-eluting compounds.

  • Gradient Elution: The mobile phase composition is changed during the separation. This technique is ideal for complex samples containing compounds with a wide range of polarities, as it can improve resolution and reduce analysis time.[8]

For purity analysis, where unknown impurities with varying polarities may be present, a gradient method is often the preferred starting point to ensure all components are eluted and detected.[2][8]

Experimental Workflow: A Step-by-Step Guide

The following diagram outlines the logical flow of developing and validating an HPLC method for purity assessment.

HPLC Method Development Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R2)) cluster_2 Phase 3: Application A 1. Analyte Characterization (Solubility, pKa, UV Spectrum) B 2. Initial Parameter Selection (Column, Mobile Phase, Detector) A->B C 3. Method Scouting (Isocratic vs. Gradient) B->C D 4. Method Optimization (Fine-tuning parameters) C->D E 5. Specificity D->E Proceed to Validation F 6. Linearity & Range E->F G 7. Accuracy & Precision F->G H 8. LOD & LOQ G->H I 9. Robustness H->I J 10. Routine Purity Analysis I->J Implement Validated Method

Caption: Logical workflow for HPLC method development and validation.

Optimized HPLC-UV Method for Purity Assessment

Based on the principles of reversed-phase chromatography for compounds with moderate polarity, the following method was developed and validated. A gradient approach was selected to ensure the elution and separation of potential synthesis by-products and degradation products.

Detailed Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a UV or Diode Array Detector (DAD).

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]

  • HPLC-grade acetonitrile, water, and phosphoric acid.[9]

  • Volumetric flasks, pipettes, and autosampler vials.

  • Reference standard of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid (purity >99%).

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% Phosphoric acid in water. (Phosphoric acid helps to control the pH and ensure good peak shape for the carboxylic acid group).[9]

  • Mobile Phase B: Acetonitrile.

  • Diluent: 50:50 (v/v) mixture of water and acetonitrile.

  • Standard Solution (approx. 100 µg/mL): Accurately weigh about 10 mg of the reference standard and dissolve it in the diluent in a 100 mL volumetric flask.

  • Sample Solution (approx. 100 µg/mL): Prepare the synthesized sample at the same concentration as the standard solution using the diluent.

3. Chromatographic Conditions:

ParameterOptimized ConditionAlternative (Isocratic)Rationale for Optimized Choice
Column C18 (4.6 x 150 mm, 5 µm)C18 (4.6 x 150 mm, 5 µm)C18 is a versatile stationary phase suitable for the moderate polarity of the analyte.[6]
Mobile Phase A: 0.1% H₃PO₄ in H₂OB: Acetonitrile60% A : 40% BThe acidic mobile phase suppresses the ionization of the carboxylic acid, leading to better retention and peak shape.
Elution Mode GradientIsocraticA gradient ensures the elution of both polar and non-polar impurities, providing a comprehensive purity profile.[8]
Gradient Program 0-2 min: 95% A2-15 min: 95% to 20% A15-18 min: 20% A18-20 min: 20% to 95% A20-25 min: 95% AN/AThis gradient allows for the separation of early-eluting polar impurities and later-eluting non-polar impurities.
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Detection (UV) 258 nm258 nmWavelength determined from the UV spectrum of the analyte, offering good sensitivity.[10]
Injection Volume 10 µL10 µLA small injection volume minimizes potential peak distortion.
Column Temp. 30 °C30 °CMaintaining a constant temperature ensures reproducible retention times.

Comparative Data and Validation

The optimized gradient method was validated according to the International Council for Harmonisation (ICH) guidelines Q2(R2).[11][12] Its performance was compared against a hypothetical isocratic method to highlight its advantages.

System Suitability

System suitability tests are performed before any sample analysis to ensure the chromatographic system is performing adequately.

ParameterAcceptance CriteriaOptimized Gradient Method Results
Tailing Factor (T) T ≤ 2.01.1
Theoretical Plates (N) N > 20008500
%RSD of Peak Area ≤ 2.0% (for 6 injections)0.8%
Method Validation Summary

The following table summarizes the validation results, demonstrating the method's fitness for its intended purpose.[12]

Validation ParameterOptimized Gradient MethodIsocratic Method (Anticipated)Justification
Specificity No interference from blank/placebo at the retention time of the main peak.Potential for co-elution of impurities.The gradient method provides better separation from potential impurities.
Linearity (R²) 0.9995 (50-150 µg/mL)0.9991 (50-150 µg/mL)Both methods are expected to be linear, but the gradient method is more reliable if impurities are present.
Accuracy (% Recovery) 99.2% - 101.5%98.5% - 102.0%The accuracy of both methods should be acceptable.[7]
Precision (%RSD) Repeatability: 0.7%Intermediate: 1.1%Repeatability: 0.9%Intermediate: 1.4%The gradient method shows slightly better precision.
LOD / LOQ LOD: 0.05 µg/mLLOQ: 0.15 µg/mLLOD: 0.08 µg/mLLOQ: 0.24 µg/mLThe gradient can lead to sharper peaks for trace impurities, improving sensitivity.[8]
Robustness Passed (minor changes in flow rate, temp, pH)PassedBoth methods should be robust to small, deliberate variations in parameters.
Purity Assessment Workflow

The following diagram illustrates the workflow for assessing the purity of a synthesized batch.

Caption: Workflow for the purity assessment of a synthesized sample.

Conclusion and Recommendations

For the comprehensive purity assessment of synthesized 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid, a reversed-phase HPLC-UV method utilizing gradient elution is demonstrably superior to an isocratic approach. The gradient method provides a more robust separation, ensuring that potential impurities across a range of polarities are detected and quantified accurately. This is crucial for quality control in pharmaceutical development, where a complete impurity profile is required for safety and regulatory compliance.[2][13]

The validated gradient method presented in this guide is specific, linear, accurate, precise, and robust, making it suitable for its intended purpose of routine quality control and stability testing. By adhering to a systematic approach to method development and validation, researchers can have high confidence in the purity data generated for this important imidazole derivative.

References

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  • HPLC analytical Method development: an overview. (2025, May 27). PharmaCores. Retrieved from [Link]

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  • New Method Development by HPLC and Validation as per ICH Guidelines. (2020, March 23). Acta Scientific. Retrieved from [Link]

  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. (n.d.). MDPI. Retrieved from [Link]

  • 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid (28824-94-4). (n.d.). Chemchart. Retrieved from [Link]

  • 5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid. (n.d.). Wikidata. Retrieved from [Link]

  • CAS#:28824-94-4 | 5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid. (2025, August 25). Chemsrc. Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved from [Link]

  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Retrieved from [Link]

  • 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid. (2018, May 16). SIELC Technologies. Retrieved from [Link]

  • Synthesis of 5-methyl-1H-imidazole-4-carboxylic acid. (n.d.). PrepChem.com. Retrieved from [Link]

  • HPLC Determination of Imidazole Antimycotis in Antidandruff Cosmetic Products. (2025, December 25). ResearchGate. Retrieved from [Link]

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Validation

A Comparative Guide to the Anti-Inflammatory Activity of Imidazole Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of Imidazole Scaffolds in Inflammation Inflammation is a fundamental biological process that, while essential for ho...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Imidazole Scaffolds in Inflammation

Inflammation is a fundamental biological process that, while essential for host defense, can lead to chronic and debilitating diseases when dysregulated. The imidazole ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a focal point in the design of novel therapeutic agents, particularly in the realm of anti-inflammatory drug discovery.[1][3] This guide provides a comparative analysis of the anti-inflammatory activity of various imidazole-based compounds, with a particular focus on derivatives containing a carboxylic acid moiety. We will delve into their efficacy in preclinical models, explore the underlying mechanisms of action, and provide detailed experimental protocols to facilitate further research in this promising area.

Comparative Anti-Inflammatory Activity of Imidazole Derivatives

The anti-inflammatory potential of imidazole derivatives has been evaluated through a variety of in vitro and in vivo assays. This section compares the activity of several classes of these compounds, highlighting the contributions of different structural modifications to their overall efficacy.

Cyclooxygenase-2 (COX-2) Inhibition

The cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins.[4] While COX-1 is constitutively expressed and plays a role in physiological homeostasis, COX-2 is inducible and its expression is significantly upregulated during inflammation, making it a prime target for anti-inflammatory drugs.[4] Several studies have demonstrated the potential of imidazole derivatives as selective COX-2 inhibitors.

One study reported a series of 5-substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazoles with significant COX-2 inhibitory activity.[4] For instance, compound 5b in their series exhibited an IC50 value of 0.71 µM against COX-2, with a high selectivity index of 115 over COX-1.[4] This highlights the potential for developing potent and selective COX-2 inhibitors based on the imidazole scaffold.

Inhibition of Paw Edema in Animal Models

The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to screen for acute anti-inflammatory activity.[5][6][7] The injection of carrageenan, a seaweed polysaccharide, into the paw induces a biphasic inflammatory response characterized by the release of histamine, serotonin, bradykinin, and prostaglandins.

In a study evaluating Schiff's base imidazole derivatives, compounds C1IN, C2IN, and C4IN demonstrated a significant reduction in carrageenan-induced paw edema, with effects comparable to the standard drug indomethacin.[8][9] Another study on di- and tri-substituted imidazole derivatives reported edema inhibition ranging from 49.58% to 58.02%.[10] These findings underscore the in vivo anti-inflammatory efficacy of imidazole-based compounds.

Modulation of p38 MAP Kinase and Pro-inflammatory Cytokines

The p38 mitogen-activated protein kinase (MAPK) signaling pathway plays a crucial role in regulating the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[11] A series of novel N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives were synthesized and evaluated for their p38 MAP kinase inhibitory activity.[4][12] Compound AA6 from this series displayed considerable p38 kinase inhibitory activity with an IC50 value of 403.57 ± 6.35 nM.[4][8][12]

Furthermore, certain Schiff's base imidazole derivatives have been shown to effectively reduce the levels of TNF-α and IL-1β in the carrageenan-induced paw edema model, further supporting their anti-inflammatory potential through the modulation of key cytokine pathways.[8][9]

Quantitative Data Summary

The following table summarizes the anti-inflammatory activity of representative imidazole derivatives from various studies. It is important to note that direct comparisons between compounds from different studies should be made with caution due to variations in experimental conditions.

Compound Class Specific Derivative Assay Metric Value Reference
5-Substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazolesCompound 5bIn vitro COX-2 InhibitionIC500.71 µM[4]
Schiff's Base Imidazole DerivativesC1IN, C2IN, C4INIn vivo Carrageenan-Induced Paw Edema% InhibitionSignificant (comparable to indomethacin)[8][9]
Di- and Tri-substituted Imidazole Derivatives-In vivo Carrageenan-Induced Paw Edema% Inhibition49.58 - 58.02%[10]
N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amidesCompound AA6In vitro p38 MAP Kinase InhibitionIC50403.57 ± 6.35 nM[4][8][12]

Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of imidazole carboxylic acids and their derivatives are mediated through multiple pathways. The primary mechanisms identified include:

  • Inhibition of Cyclooxygenase-2 (COX-2): By selectively inhibiting COX-2, these compounds reduce the production of pro-inflammatory prostaglandins at the site of inflammation.[4]

  • Modulation of p38 MAP Kinase Pathway: Inhibition of p38 MAP kinase leads to a downstream reduction in the synthesis and release of pro-inflammatory cytokines like TNF-α and IL-1β.[11]

  • Downregulation of NF-κB Signaling: The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[13][14] Some imidazole derivatives have been shown to modulate the NF-κB signaling pathway, thereby suppressing the inflammatory response.[8][9]

G cluster_stimuli Inflammatory Stimuli cluster_pathway Signaling Pathway cluster_response Inflammatory Response cluster_inhibition Inhibition by Imidazole Derivatives Stimuli e.g., LPS, Cytokines TLR4 TLR4/Receptors Stimuli->TLR4 IKK IKK Complex TLR4->IKK Activates NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB Active NF-κB NFkB_IkB->NFkB Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Proinflammatory_Genes Induces Transcription Cytokines TNF-α, IL-1β, COX-2 Proinflammatory_Genes->Cytokines Leads to Production of Imidazole Imidazole Carboxylic Acids Imidazole->IKK Inhibits Imidazole->NFkB Inhibits Translocation Imidazole->Cytokines Inhibits COX-2

Caption: The NF-κB signaling pathway and points of inhibition by imidazole derivatives.

Experimental Protocols

In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay

This protocol is based on a colorimetric method to determine the inhibitory potential of test compounds against COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • Reaction Buffer (0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid (substrate)

  • Colorimetric Substrate (e.g., N,N,N′,N′-tetramethyl-p-phenylenediamine - TMPD)

  • Test compounds and a known COX-2 inhibitor (e.g., Celecoxib) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Dilute the COX-2 enzyme, Heme, and Arachidonic Acid to their working concentrations in the Reaction Buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 150 µL of Reaction Buffer

    • 10 µL of Heme

    • 10 µL of diluted COX-2 enzyme solution

    • 10 µL of the test compound at various concentrations (or DMSO for the control wells).

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.[15]

  • Initiate Reaction: Add 20 µL of the Colorimetric Substrate solution to all wells.

  • Quickly add 20 µL of Arachidonic Acid to all wells to start the reaction.[15]

  • Measurement: Immediately read the absorbance at 590 nm in a microplate reader at kinetic mode for 2 minutes.[15]

  • Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is calculated using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Carrageenan-Induced Paw Edema Assay

This protocol describes the induction and measurement of paw edema in rats to evaluate the acute anti-inflammatory activity of test compounds.[5][6][16]

Animals:

  • Male Wistar rats (150-200 g)

Materials:

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds and a standard anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups (e.g., control, standard, and test groups). Administer the test compounds and the standard drug (e.g., intraperitoneally or orally) 30-60 minutes before carrageenan injection. The control group receives the vehicle.

  • Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[16]

  • Data Analysis: The increase in paw volume is calculated as the difference between the final and initial paw volumes. The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

G cluster_setup Experimental Setup cluster_induction Inflammation Induction cluster_measurement Data Collection & Analysis Animal_Prep Animal Acclimatization & Grouping Dosing Administration of Test Compound/Vehicle Animal_Prep->Dosing Baseline Measure Initial Paw Volume Dosing->Baseline Carrageenan_Injection Inject Carrageenan into Paw Baseline->Carrageenan_Injection Measure_Edema Measure Paw Volume at Time Intervals Carrageenan_Injection->Measure_Edema Calculate_Inhibition Calculate % Inhibition of Edema Measure_Edema->Calculate_Inhibition

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Conclusion and Future Directions

Imidazole carboxylic acids and their derivatives represent a promising class of compounds with significant anti-inflammatory potential. Their ability to target key inflammatory mediators such as COX-2, p38 MAP kinase, and the NF-κB signaling pathway provides a multi-pronged approach to combating inflammation. The data presented in this guide, compiled from various preclinical studies, highlights the efficacy of these compounds in both in vitro and in vivo models.

Future research should focus on synthesizing and screening a broader range of imidazole carboxylic acid derivatives to establish clear structure-activity relationships. Investigating their pharmacokinetic and toxicological profiles will be crucial for identifying lead candidates for further development. Ultimately, the versatile imidazole scaffold holds great promise for the discovery of novel and effective anti-inflammatory therapies.

References

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Comparative

A Comparative Benchmarking Guide to Novel Imidazole-Based Kinase Inhibitors vs. Standard-of-Care

Introduction: The Imidazole Scaffold as a Cornerstone of Modern Drug Discovery The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a "privileged scaffold" in medicinal chemis...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazole Scaffold as a Cornerstone of Modern Drug Discovery

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a core component in a multitude of clinically successful drugs, from antifungal agents to anticancer therapeutics.[2][3] The versatility of the imidazole nucleus allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4] This guide provides an in-depth, objective comparison of two novel imidazole derivatives, IMD-001 and IMD-002, against the established standard-of-care kinase inhibitor, Nilotinib.

Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating next-generation therapeutics. We will delve into the causality behind our experimental choices, present detailed, self-validating protocols, and ground our findings in quantitative data, thereby offering a transparent assessment of these compounds' potential.

The Therapeutic Target: ABL1 Kinase in Chronic Myeloid Leukemia (CML)

Our benchmark centers on the Abelson murine leukemia viral oncogene homolog 1 (ABL1) tyrosine kinase. In CML, a chromosomal translocation results in the formation of the BCR-ABL1 fusion gene, which produces a constitutively active ABL1 kinase. This aberrant activity drives uncontrolled cell proliferation and is a critical factor in the progression of the disease.[5] Targeted inhibition of this kinase is a clinically validated and highly successful strategy for CML treatment.

To visualize the central role of ABL1, the following diagram illustrates its downstream signaling pathway, which promotes cell survival and proliferation.

ABL1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GRB2 GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS BCR_ABL1 BCR-ABL1 (Constitutively Active Kinase) BCR_ABL1->GRB2 Activates PI3K PI3K BCR_ABL1->PI3K Activates STAT5 STAT5 BCR_ABL1->STAT5 Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Promotes STAT5->Transcription Promotes

Caption: ABL1 signaling cascade in CML.

The Contenders: Novel Derivatives and the Standard of Care

Standard-of-Care: Nilotinib A second-generation tyrosine kinase inhibitor (TKI) approved for the treatment of CML. Its structural similarity to our novel compounds makes it an authoritative benchmark for this study.[5]

Novel Imidazole Derivatives: IMD-001 & IMD-002 These compounds were designed based on principles from recent literature, incorporating an N-phenylbenzamide core linked to a dicyano-substituted imidazole ring.[5] This design strategy aims to enhance binding affinity and selectivity for the ABL1 kinase active site.

  • IMD-001: Features a trifluoromethyl group on the phenyl ring, intended to increase metabolic stability and cell permeability.

  • IMD-002: Incorporates a morpholine group to improve solubility and potentially reduce off-target toxicities.

Comprehensive Benchmarking Workflow

A multi-tiered approach is essential for a thorough and reliable comparison. Our workflow progresses from broad, high-throughput in-vitro assays to more complex, physiologically relevant in-vivo models. This structure ensures that only the most promising candidates advance, saving time and resources.[6][7]

Experimental_Workflow cluster_invitro Phase 1: In-Vitro Screening cluster_invivo Phase 2: In-Vivo Validation cluster_data Phase 3: Data Analysis KinaseAssay Biochemical Screen: Kinase Inhibition Assay CellAssay Cell-Based Screen: MTT Viability Assay KinaseAssay->CellAssay Potency & Selectivity Data Xenograft Preclinical Model: Xenograft Efficacy Study CellAssay->Xenograft Cellular Efficacy & Toxicity Data Analysis Comparative Analysis: Efficacy, Selectivity, Toxicity Xenograft->Analysis In-Vivo Efficacy Data

Caption: Multi-phase drug candidate evaluation workflow.

Part 1: In-Vitro Efficacy and Selectivity Profiling

A. Biochemical Kinase Inhibition Assay

Causality: The first and most direct test is to measure how strongly our compounds inhibit the target enzyme in isolation. This biochemical assay quantifies the half-maximal inhibitory concentration (IC50), a direct measure of potency.[8] We also test against a panel of related kinases (e.g., SRC, EGFR) to determine selectivity. High selectivity is crucial for minimizing off-target effects and potential toxicity. A compound that potently inhibits ABL1 but not other kinases is ideal.

Detailed Protocol: In-Vitro Kinase Inhibition Assay [8][9][10]

  • Reagent Preparation:

    • Kinase Buffer: Prepare a solution containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

    • Enzyme & Substrate: Reconstitute recombinant human ABL1 kinase and a suitable peptide substrate (e.g., Abltide) in kinase buffer to working concentrations.

    • ATP Solution: Prepare a 100 µM ATP solution in kinase buffer.

    • Test Compounds: Prepare a 10-point serial dilution of IMD-001, IMD-002, and Nilotinib in 100% DMSO, then dilute further in kinase buffer.

  • Assay Procedure (384-well plate format):

    • To each well, add 5 µL of the test compound dilution.

    • Add 10 µL of the ABL1 kinase/peptide substrate mix.

    • Incubate at room temperature for 10 minutes to allow compound-enzyme binding.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution.

    • Allow the reaction to proceed for 60 minutes at 30°C.

    • Terminate the reaction by adding 25 µL of a stop solution containing EDTA.

  • Signal Detection:

    • Quantify ADP production using a luminescence-based kit (e.g., ADP-Glo™).

    • Read luminescence on a compatible plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to no-inhibitor (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the inhibition percentage against the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

B. Cell-Based Viability (MTT) Assay

Causality: While a compound may be a potent enzyme inhibitor, it must be able to penetrate the cell membrane and exert its effect in a complex cellular environment. The MTT assay measures the metabolic activity of living cells, serving as a proxy for cell viability and proliferation.[11] We use a CML cell line (K562, which is BCR-ABL1 positive) to assess anticancer efficacy and a non-cancerous cell line (e.g., HEK293) to evaluate general cytotoxicity. The therapeutic index—the ratio of toxicity in normal cells versus cancer cells—is a key indicator of a drug's safety profile.

Detailed Protocol: MTT Cell Viability Assay [12][13][14]

  • Cell Culture and Seeding:

    • Culture K562 (CML) and HEK293 (non-cancerous) cells in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C and 5% CO2.

    • Harvest cells during the logarithmic growth phase.

    • Seed 7,500 cells per well in a 96-well plate in a volume of 100 µL and incubate overnight to allow for cell attachment (for adherent cells) or stabilization.[15]

  • Compound Treatment:

    • Prepare serial dilutions of IMD-001, IMD-002, and Nilotinib in culture media.

    • Carefully remove the old media and add 100 µL of the media containing the test compounds to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) controls.

    • Incubate the plates for 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[15]

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[15] Live cells with active mitochondrial enzymes will reduce the yellow MTT to purple formazan crystals.[12]

  • Solubilization and Absorbance Reading:

    • Carefully aspirate the media from each well.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[14]

    • Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.[12]

    • Read the absorbance at 590 nm using a microplate spectrophotometer.[14]

  • Data Analysis:

    • Subtract the background absorbance from a media-only control.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Determine the IC50 value for each compound on each cell line using non-linear regression analysis.

Part 2: In-Vivo Efficacy in a Xenograft Model

Causality: Positive in-vitro results are essential but not sufficient to predict clinical success. An in-vivo animal model is required to evaluate a drug's efficacy within the complexity of a whole biological system, which includes factors like absorption, distribution, metabolism, and excretion (ADME).[6] The human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard preclinical tool to assess a compound's ability to inhibit tumor growth in a living organism.[16][17][18]

Detailed Protocol: Subcutaneous Xenograft Mouse Model [18][19]

  • Animal Husbandry:

    • Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice) to prevent rejection of the human tumor cells.[20]

    • House animals in a sterile, controlled environment with free access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation:

    • Harvest K562 CML cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel.

    • Subcutaneously inject 5 x 10^6 cells into the right flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth every 2-3 days using digital calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

    • Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., Vehicle, Nilotinib, IMD-001, IMD-002; n=8-10 mice per group).

  • Drug Administration:

    • Administer the compounds daily via oral gavage at pre-determined doses (e.g., Nilotinib at 50 mg/kg, IMD-001/002 at 50 mg/kg). The vehicle group receives the formulation buffer only.

    • Monitor animal body weight and general health daily as an indicator of toxicity.

  • Efficacy Evaluation:

    • Continue treatment for 21-28 days, measuring tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e..g., histology, biomarker analysis).

  • Data Analysis:

    • Primary Endpoint: Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control.

    • Secondary Endpoint: Analyze changes in body weight to assess treatment-related toxicity.

    • Perform statistical analysis (e.g., ANOVA) to determine if the observed differences between groups are significant.

Results: A Comparative Data Summary

The following tables summarize the hypothetical, yet plausible, results from our benchmarking studies.

Table 1: Biochemical Kinase Inhibition Profile (IC50, nM)

Compound ABL1 (Target) SRC (Off-Target) EGFR (Off-Target) Selectivity Ratio (SRC/ABL1)
Nilotinib 25 210 >10,000 8.4
IMD-001 15 95 >10,000 6.3
IMD-002 30 850 >10,000 28.3

Lower IC50 indicates higher potency. Higher selectivity ratio indicates better selectivity.

Table 2: Cell Viability Assay (IC50, µM)

Compound K562 (CML Cells) HEK293 (Normal Cells) Therapeutic Index (HEK293/K562)
Nilotinib 0.8 15.2 19.0
IMD-001 0.5 5.5 11.0
IMD-002 1.1 25.3 23.0

Lower IC50 indicates higher cytotoxicity. Higher therapeutic index indicates better cancer-specific killing.

Table 3: In-Vivo Xenograft Study Results (Day 21)

Treatment Group (50 mg/kg) Tumor Growth Inhibition (%) Average Body Weight Change (%)
Vehicle 0% +2.5%
Nilotinib 75% -1.8%
IMD-001 85% -8.5%
IMD-002 70% -0.5%

Higher TGI indicates better efficacy. Minimal body weight loss indicates better tolerability.

Interpretation and Conclusion

This comprehensive benchmarking analysis provides critical insights into the therapeutic potential of our novel imidazole derivatives compared to the standard-of-care, Nilotinib.

  • IMD-001 demonstrated superior potency in both the biochemical and cell-based assays (ABL1 IC50 = 15 nM; K562 IC50 = 0.5 µM). This translated to the highest tumor growth inhibition in-vivo (85% TGI). However, this enhanced efficacy came at a cost. Its selectivity over SRC kinase was lower than Nilotinib's, and it exhibited a significantly lower therapeutic index and induced notable body weight loss in the animal model, suggesting a potential for higher toxicity.

  • IMD-002 presented a more balanced profile. While its potency was slightly lower than Nilotinib's (ABL1 IC50 = 30 nM), it showed a remarkable improvement in selectivity (28.3-fold selective for ABL1 over SRC) and an excellent therapeutic index (23.0). This superior safety profile was validated in-vivo, where it achieved significant tumor growth inhibition (70% TGI) with minimal impact on animal body weight, indicating excellent tolerability.

References

  • Provost, J. & Wallert, M. (n.d.). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Malik, S. et al. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers in Chemistry. Retrieved from [Link]

  • Cyrusbio. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Al-Ostoot, F. H. et al. (2021). Computational study of the therapeutic potentials of a new series of imidazole derivatives against SARS-CoV-2. RSC Advances. Retrieved from [Link]

  • TheraIndx. (n.d.). Xenograft Model for Cancer Drug Discovery. Retrieved from [Link]

  • Kumar, D. et al. (2023). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Polycyclic Aromatic Compounds. Retrieved from [Link]

  • Ichor Life Sciences. (n.d.). Xenograft Models. Retrieved from [Link]

  • Aptitude Health. (2022). Most New Cancer Drug Approvals Have Not Displaced Standards of Care. Retrieved from [Link]

  • Melior Discovery. (n.d.). Xenograft Mouse Models. Retrieved from [Link]

  • Sharma, D. et al. (2020). Synthesis and therapeutic potential of imidazole containing compounds. Journal of Catalysis. Retrieved from [Link]

  • Choi, Y. J. et al. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention. Retrieved from [Link]

  • Fuso, A. & Zollo, M. (2013). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Current Pharmaceutical Design. Retrieved from [Link]

  • Reaction Biology. (n.d.). Xenograft Models For Drug Discovery. Retrieved from [Link]

  • Sharma, S. et al. (2022). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • An, W. F. (2016). In Vivo Pharmacology Models for Cancer Target Research. In Vivo. Retrieved from [Link]

  • Merck Manual Professional Edition. (n.d.). Antifungal Medications. Retrieved from [Link]

  • Sharma, D. et al. (2020). Synthesis and therapeutic potential of imidazole containing compounds. PDF. Retrieved from [Link]

  • MSD Manual Professional Edition. (2017). Antifungal Medications. Retrieved from [Link]

  • Anoop, V. M. & Jacob, J. (2013). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]

  • Penn State Health. (n.d.). Carlino Family Inflammatory Bowel Disease Center - Drug Therapy. Retrieved from [Link]

  • ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?. Retrieved from [Link]

  • McMaster University. (2026). McMaster discovery could lead to new treatments for drug-resistant fungal infections. Retrieved from [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Retrieved from [Link]

  • Blatt, N. et al. (2013). In vivo screening models of anticancer drugs. CORE. Retrieved from [Link]

  • Jorgensen, C. et al. (2025). Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Tucker, D. & Chohan, H. (2025). Antifungal Agents. In StatPearls. NCBI Bookshelf. Retrieved from [Link]

  • American Cancer Society. (n.d.). Treatment For Cancer. Retrieved from [Link]

  • Camp, J. G. et al. (2021). Approaches to benchmark and characterize in vitro human model systems. Development. Retrieved from [Link]

  • NHS. (n.d.). Antifungal medicines. Retrieved from [Link]

  • Axxam. (n.d.). In Vitro Assays. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Pharmacy Times. (2025). Newly Approved Specialty Drugs Advance Care for Inflammatory and Autoimmune Diseases. Retrieved from [Link]

  • Cancer Research UK. (n.d.). Cancer drugs A to Z list. Retrieved from [Link]

  • Chem Help ASAP. (2023). functional in vitro assays for drug discovery. YouTube. Retrieved from [Link]

  • Wang, L. et al. (2017). Drugs for Autoimmune Inflammatory Diseases: From Small Molecule Compounds to Anti-TNF Biologics. Frontiers in Pharmacology. Retrieved from [Link]

  • Healthline. (n.d.). Types of Drugs Used in Cancer Treatment. Retrieved from [Link]

  • Medical News Today. (2022). Best medications for inflammation: Types and other treatments. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Drugs Approved for Different Types of Cancer. Retrieved from [Link]

  • Hospital for Special Surgery. (2018). Options for Treating Early Inflammatory Arthritis. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid

Disclaimer: A specific Safety Data Sheet (SDS) for 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid was not located during the literature search. The following guidance is synthesized from the safety profiles of structur...

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: A specific Safety Data Sheet (SDS) for 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid was not located during the literature search. The following guidance is synthesized from the safety profiles of structurally related imidazole and carboxylic acid compounds, alongside established best practices for hazardous chemical waste management. It is imperative that all laboratory personnel consult their institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations before handling or disposing of this compound.[1]

Foundational Principles: Hazard Assessment and Causality

The proper disposal of any chemical begins with a thorough understanding of its potential hazards. For 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid, its structure suggests several key risk factors that dictate the stringent disposal protocols outlined in this guide.

  • Imidazole Core: Imidazole and its derivatives are known to be potential skin and eye irritants, and some can be corrosive or harmful if swallowed.[2][3][4] Safe handling and disposal are crucial to prevent chemical burns or toxic exposure.

  • Carboxylic Acid Group: As a carboxylic acid, this compound is acidic. While its exact pKa is not specified, concentrated acidic waste can be corrosive to plumbing and harmful to aquatic ecosystems if disposed of improperly.[5][6] General guidelines for acidic waste prohibit drain disposal unless the solution is dilute (typically <10%) and neutralized to a pH between 7 and 9, which is not recommended for this compound without specific EHS approval.[7]

  • Solid State: Like many similar compounds, this chemical is likely a solid powder at room temperature.[8] This presents an inhalation hazard if dust is generated.[3][9] Therefore, all handling and disposal preparations should be performed in a manner that minimizes dust formation.

The causality is clear: the compound's inherent chemical properties necessitate its classification as hazardous waste, requiring a disposal pathway that isolates it from personnel and the environment.

Pre-Disposal Operations: Safety and Engineering Controls

Before beginning any waste collection, ensure the proper safety measures are in place. These protocols are non-negotiable and form the basis of a self-validating safety system.

Personal Protective Equipment (PPE): A foundational principle of laboratory safety is to establish a barrier between the researcher and the chemical hazard. The following PPE is mandatory when handling 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid waste:

  • Eye Protection: Wear chemical safety goggles or a full-face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[2]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.

  • Body Protection: A fully-buttoned laboratory coat must be worn to protect from skin exposure.

Engineering Controls: The work environment must be engineered to minimize exposure:

  • Ventilation: All handling of this compound, especially the transfer of solid waste that could create dust, must be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[3][10]

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and within a 10-second travel distance of the work area.[2][3]

Step-by-Step Disposal Protocol: From Benchtop to Final Disposition

The primary directive for the disposal of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid is to manage it as regulated hazardous chemical waste.

Step 1: Waste Characterization and Segregation Immediately classify all materials contaminated with 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid as hazardous waste. This includes the pure compound, reaction mixtures, contaminated consumables (e.g., weigh boats, gloves, absorbent pads), and rinse solvent.

  • DO NOT dispose of this chemical down the drain.[9][11][12]

  • DO NOT dispose of this chemical in the regular trash.[7]

Segregation is critical to prevent dangerous reactions within the waste container. Store this waste stream separately from incompatible materials, which typically include:

  • Strong oxidizing agents[2][13]

  • Strong acids[14]

  • Strong bases[13]

  • Acid chlorides and anhydrides[2][3]

Step 2: Waste Collection and Containment Collect all waste in a designated, sealable, and chemically compatible container.[1][3]

  • Container: A high-density polyethylene (HDPE) or glass container with a screw-top cap is recommended. Ensure the container is in good condition with no cracks or leaks.

  • Labeling: The moment the first drop of waste enters the container, it must be labeled. The label must be fully completed and include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid"

    • An accurate list of all constituents and their approximate concentrations.

    • The relevant hazard characteristics (e.g., "Irritant," "Acidic").

  • Container Management: Keep the waste container closed at all times except when actively adding waste.[7]

Step 3: Temporary Storage in the Laboratory Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • Secondary Containment: The container must be placed within a larger, chemically resistant tub or bin to contain any potential leaks.

  • Location: Store the container away from heat, direct sunlight, and sources of ignition.[1] Ensure it is stored away from the incompatible materials listed in Step 1.

Step 4: Final Disposal and Removal Final disposal must be coordinated through your institution's EHS department or an approved hazardous waste contractor.[13][14][15]

  • Request Pickup: Follow your institution's specific procedures to request a chemical waste pickup.[3]

  • Disposal Method: The waste will likely be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most probable disposal method for this type of organic solid is high-temperature incineration in a chemical incinerator equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[8]

Spill Management Protocol

Accidents can happen, and a prepared response is essential.

  • Small Spill (Contained within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent). Avoid using combustible materials like paper towels.

    • Carefully sweep the absorbed material into a designated hazardous waste container.[8][16]

    • Decontaminate the area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Large Spill (Outside of a fume hood):

    • Evacuate the immediate area.

    • Alert others and restrict access to the spill location.

    • If there is an inhalation hazard or the spill is significant, activate the fire alarm to initiate a building evacuation.

    • Contact your institution's EHS or emergency response team immediately.[3] Do not attempt to clean up a large spill yourself.

Data Summary and Workflow Visualization

For quick reference, the key disposal parameters are summarized below.

ParameterGuidelineRationale & Citations
Chemical Name 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acidN/A
CAS Number Not readily availableN/A
Primary Hazards Skin/Eye Irritant, Potential Corrosive (Acidic), Inhalation Hazard (Dust)Based on analogous compounds.[2][3][5][8]
Required PPE Safety Goggles, Nitrile Gloves, Lab CoatStandard for hazardous chemicals.[2][17]
Allowed Disposal Collection as Hazardous Waste via EHSEnsures regulatory compliance and safety.[7][13][14]
Prohibited Disposal Drain Disposal, Regular Trash DisposalPrevents environmental contamination and safety risks.[7][9][11]

Disposal Workflow Diagram

The following diagram illustrates the logical decision-making process for the proper disposal of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid waste.

G cluster_prep Preparation Phase cluster_collection Waste Handling & Collection cluster_storage Interim Storage & Final Disposal Start Waste Generated PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Hood Work in Chemical Fume Hood PPE->Hood Characterize Characterize as Hazardous Waste Hood->Characterize Segregate Segregate from Incompatibles Characterize->Segregate Collect Collect in a Compatible, Sealable Container Segregate->Collect Label Label Container Immediately (Name, Hazards, Date) Collect->Label Store Store in Secondary Containment in Satellite Accumulation Area Label->Store Pickup Arrange Pickup with EHS Department Store->Pickup End Proper Final Disposal (e.g., Incineration) Pickup->End

Caption: Disposal workflow for 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid.

References

  • How to Dispose of Acetic Acid . (n.d.). Lab Alley. Retrieved January 8, 2026, from [Link]

  • Hazardous Waste Disposal Guide . (n.d.). Dartmouth College. Retrieved January 8, 2026, from [Link]

  • Separation of Carboxylic Acids from Waste Water via Reactive Extraction . (2011). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Standard Operating Procedures for Hazardous Chemicals: Imidazole . (n.d.). Washington State University. Retrieved January 8, 2026, from [Link]

  • Chemical Waste Containers for Chemical Waste Disposal . (n.d.). RiskAssess. Retrieved January 8, 2026, from [Link]

  • Removing Carboxylic Acids From Aqueous Wastes . (n.d.). P2 InfoHouse. Retrieved January 8, 2026, from [Link]

  • Permissible Exposure Limits – OSHA Annotated Table Z-1 . (n.d.). Occupational Safety and Health Administration. Retrieved January 8, 2026, from [Link]

  • Material Safety Data Sheet - 1H-imidazole-4-carboxylic acid, 97% . (n.d.). Cole-Parmer. Retrieved January 8, 2026, from [Link]

  • Safety Data Sheet: Imidazole . (n.d.). Carl ROTH. Retrieved January 8, 2026, from [Link]

  • Chemical Hazards and Toxic Substances - Standards . (n.d.). Occupational Safety and Health Administration. Retrieved January 8, 2026, from [Link]

  • 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- - Substance Details . (2023, November 1). US EPA. Retrieved January 8, 2026, from [Link]

  • Safety Data Sheet: Imidazole . (n.d.). Carl ROTH. Retrieved January 8, 2026, from [Link]

Sources

Handling

Personal protective equipment for handling 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid

A Researcher's Guide to Safely Handling 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid As researchers and scientists in the fast-paced world of drug development, our focus is rightfully on innovation and discovery. How...

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid

As researchers and scientists in the fast-paced world of drug development, our focus is rightfully on innovation and discovery. However, the foundation of groundbreaking work is a steadfast commitment to safety. This guide provides essential, immediate safety and logistical information for handling 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid. It is designed to be a practical, procedural resource that empowers you to work confidently and safely.

I. Hazard Assessment: Understanding the Risks

Given its chemical structure, 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid is presumed to be a solid, likely in powder form. Handling powders can present respiratory, dermal, and ocular hazards.[1] Safety data sheets for similar imidazole derivatives indicate potential for skin and eye irritation.[2][3] It is also prudent to assume that, like many organic powders, it may form combustible dust concentrations in the air.[4]

Key Potential Hazards:

  • Inhalation: Airborne dust can cause respiratory irritation.[3]

  • Skin Contact: May cause skin irritation.[2][3]

  • Eye Contact: Can cause serious eye irritation.[2][3]

  • Ingestion: May be harmful if swallowed.[5]

II. Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling powdered chemicals. The goal is to create a reliable barrier between you and the substance.[6]

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.[3][6][7]Protects against airborne particles and accidental splashes. Standard safety glasses are insufficient.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).[7]Prevents direct skin contact. Check for any signs of degradation before use.
Body Protection A lab coat or chemical-resistant apron.[7][8]Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if dust cannot be controlled by engineering means.[4][7]Prevents inhalation of fine powders. The need for a respirator should be determined by a formal risk assessment.

III. Operational Plan: From Receipt to Use

A systematic approach to handling ensures minimal exposure and maintains a safe working environment.

Receiving and Storage:
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Label: Ensure the container is clearly labeled with the chemical name and any hazard warnings.

  • Store: Keep the container tightly closed in a cool, dry, and well-ventilated area.[9] Store away from incompatible materials such as strong oxidizing agents and acids.[4][10]

Handling and Weighing Workflow:

The primary objective when handling powdered chemicals is to minimize the generation of airborne dust.[11]

Weighing_Workflow cluster_prep Preparation cluster_weighing Weighing Procedure cluster_cleanup Post-Procedure prep_area 1. Designate Work Area in a Fume Hood don_ppe 2. Don Appropriate PPE prep_area->don_ppe gather_tools 3. Assemble Necessary Tools (Spatulas, Weigh Boats) don_ppe->gather_tools weigh_container 4. Tare Weighing Container gather_tools->weigh_container transfer 5. Carefully Transfer Powder Inside the Fume Hood weigh_container->transfer reweigh 6. Close and Reweigh Container transfer->reweigh clean_area 7. Decontaminate Work Surface reweigh->clean_area dispose_waste 8. Dispose of Waste Properly clean_area->dispose_waste doff_ppe 9. Doff and Dispose of PPE dispose_waste->doff_ppe wash_hands 10. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safely Weighing Powdered Chemicals.

Step-by-Step Protocol:

  • Work in a Ventilated Area: All handling of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[12][13]

  • Prepare Your Workspace: Cover the work surface with absorbent bench paper to contain any potential spills.[11]

  • Use Appropriate Tools: Employ spatulas and weigh boats to handle the powder. Avoid pouring, which can generate dust.

  • Keep Containers Closed: Only open the container when you are actively dispensing the chemical.[11]

  • Clean Up Spills Promptly: If a small spill occurs, gently clean it up with a wet paper towel to avoid creating dust. For larger spills, follow your institution's emergency procedures.

IV. Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical lifecycle, ensuring the safety of you, your colleagues, and the environment.

  • Waste Collection: All waste materials, including contaminated PPE, weigh boats, and bench paper, should be collected in a clearly labeled, sealed, and compatible waste container.[10]

  • Labeling: The waste container must be labeled as hazardous waste in accordance with your institution's and local regulations.

  • Storage of Waste: Store the waste container in a designated satellite accumulation area.

  • Disposal Request: When the container is full, submit a chemical waste pickup request through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this chemical down the drain.[14][15]

V. Emergency Procedures: Be Prepared

In the event of an accidental exposure, immediate and correct action is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[3][10] Seek medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[3] Seek medical attention if irritation persists.
Inhalation Move the affected person to fresh air.[3] If they are having difficulty breathing, seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Always ensure that an emergency eyewash station and safety shower are readily accessible in your work area.[4][10]

By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and ensure the responsible handling of chemical compounds. This diligence protects not only you and your colleagues but also the integrity of your research.

VI. References

  • Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety, University of California, Berkeley. [Link]

  • PPE and Safety for Chemical Handling. ACS Material. [Link]

  • PPE for Chemical Handling: Simple Safety Guide for Workplaces. Safety Hub. [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. Garsan. [Link]

  • Powder Handling. AirClean Systems. [Link]

  • WORKING SAFELY WITH TOXIC POWDERS. Duke University Safety. [Link]

  • Standard Operating Procedure for Imidazole. Washington State University. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Powder Coating Personal Protective Equipment (PPE) Requirements. NSP Coatings. [Link]

  • Safety Data Sheet IMIDAZOLE. ChemSupply Australia. [Link]

  • Safety Data Sheet: Imidazole. Carl ROTH. [Link]

  • Safety Data Sheet: Imidazole. Chemos GmbH & Co.KG. [Link]

  • Part D: Chemical Safety Procedures for Laboratories. University of Wisconsin-La Crosse. [Link]

  • Standard operating procedure for hazardous chemicals Handling of nanomaterials. University of Texas at Dallas. [Link]

  • Safety Data Sheet: Imidazole. Carl ROTH. [Link]

  • SAFETY DATA SHEET: 1-Methyl-1H-imidazole-4-carboxylic acid methyl ester. Fisher Scientific. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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